molecular formula C13H10O4 B029863 3-(4-Hydroxyphenoxy)benzoic acid CAS No. 35065-12-4

3-(4-Hydroxyphenoxy)benzoic acid

Cat. No.: B029863
CAS No.: 35065-12-4
M. Wt: 230.22 g/mol
InChI Key: OSGCDVKVZWMYBG-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenoxy)benzoic acid is a high-purity bifunctional aromatic compound of significant interest in chemical research and development. Its molecular structure, featuring a benzoic acid moiety linked via an ether bridge to a hydroxyphenyl group, makes it a versatile and valuable building block for the synthesis of more complex molecules. In medicinal chemistry, it serves as a key intermediate in the design and construction of potential therapeutic agents, particularly for creating active pharmaceutical ingredients (APIs) with specific targeting properties. Its applications extend to materials science, where it is investigated as a monomer for synthesizing novel polyesters, liquid crystalline polymers, and other advanced materials, leveraging its rigid backbone and potential for hydrogen bonding. The compound's mechanism of action in research settings is primarily that of a molecular scaffold; its phenolic and carboxylic acid functional groups offer distinct sites for derivatization, enabling conjugation, esterification, amidation, and other coupling reactions to generate diverse chemical libraries. This makes it an indispensable tool for researchers exploring structure-activity relationships (SAR), developing new synthetic methodologies, and engineering functional materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGCDVKVZWMYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188569
Record name 4'-Hydroxy-3-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35065-12-4
Record name 4'-Hydroxy-3-phenoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxy-3-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-(4-Hydroxyphenoxy)benzoic acid" synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Hydroxyphenoxy)benzoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for the synthesis of this compound. The protocol focuses on the formation of the core diaryl ether structure via a modern Ullmann-type condensation reaction, emphasizing the mechanistic rationale behind the procedural steps.

Introduction and Strategic Importance

This compound is a diaryl ether, a structural motif present in numerous biologically active molecules and advanced polymers. Its bifunctional nature, featuring both a carboxylic acid and a hydroxyl group, makes it a versatile building block for further chemical modification in pharmaceutical and materials science applications. The synthesis of such diaryl ethers is a cornerstone of modern organic chemistry, with the Ullmann condensation being a classical and continually evolving method for their construction.[1] This guide details a robust, ligand-accelerated protocol for its synthesis, moving beyond harsh classical conditions to a more refined and efficient laboratory-scale procedure.

Retrosynthetic Analysis and Mechanistic Approach

The primary challenge in synthesizing this compound lies in the formation of the C-O bond between the two aromatic rings. A retrosynthetic analysis logically disconnects this ether linkage, yielding two primary synthons: a 3-halobenzoic acid derivative and a hydroquinone (4-hydroxyphenol) derivative.

The forward synthesis is achieved through an Ullmann-type condensation. This reaction, catalyzed by copper, involves the coupling of an aryl halide with a phenol.[1] The classical Ullmann reaction often required high temperatures and stoichiometric amounts of copper.[2] However, modern protocols employ catalytic copper sources in conjunction with ligands, which stabilize the copper intermediates, increase solubility, and facilitate the catalytic cycle at significantly lower temperatures.

The generally accepted mechanism involves the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide to form a transient copper(III) complex. Reductive elimination from this complex yields the desired diaryl ether and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1] The use of a suitable base is critical for the initial deprotonation of the phenol to form the reactive nucleophile.

Synthesis Methodology: Ligand-Accelerated Ullmann Condensation

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 3-bromobenzoic acid and hydroquinone.

Rationale for Reagent Selection
  • Aryl Halide: 3-Bromobenzoic acid is chosen for its higher reactivity compared to the corresponding chloro-derivative, while being more cost-effective than the iodo-analogue.

  • Phenol: Hydroquinone (1,4-dihydroxybenzene) is used in excess to favor the mono-arylation product and minimize the formation of the bis-arylated byproduct. The unreacted hydroquinone can be easily removed during workup.

  • Catalyst System: Copper(I) iodide (CuI) is a widely used and effective copper source. It is paired with an amino acid ligand, L-Proline. This ligand accelerates the reaction, allowing for lower temperatures and catalyst loadings by stabilizing the copper intermediates.

  • Base: Potassium carbonate (K₂CO₃) is a cost-effective inorganic base, strong enough to deprotonate the phenol but mild enough to prevent saponification of the benzoic acid ester if it were protected.

  • Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving the ionic intermediates and accommodating the required reaction temperatures.

Detailed Experimental Protocol

Reaction Scheme:

(3-Bromobenzoic Acid + Hydroquinone → this compound)

  • Reaction Setup: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromobenzoic acid (2.01 g, 10 mmol, 1.0 eq).

  • Reagent Addition: Add hydroquinone (2.20 g, 20 mmol, 2.0 eq), copper(I) iodide (190 mg, 1.0 mmol, 10 mol%), L-Proline (230 mg, 2.0 mmol, 20 mol%), and potassium carbonate (4.14 g, 30 mmol, 3.0 eq).

  • Solvent Addition: Add 40 mL of anhydrous DMSO to the flask via syringe.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes with a few drops of acetic acid. The reaction is typically complete within 12-24 hours.

  • Reaction Quench and Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the dark mixture into a beaker containing 200 mL of 1 M hydrochloric acid (HCl). This will neutralize the base and protonate the product.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) followed by a saturated sodium chloride (brine) solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization. A mixture of acetic acid and water (e.g., 1:1) is reported to be effective.[3] Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Experimental Workflow Diagram

Synthesis_Workflow Figure 1: Ullmann Synthesis Workflow Setup 1. Assemble & Purge Apparatus (Flask, Condenser, N2 Inlet) Add 2. Add Reactants & Catalyst (Aryl Halide, Phenol, CuI, Ligand, Base) Setup->Add Solvent 3. Add Anhydrous DMSO Add->Solvent Heat 4. Heat to 100-110 °C with Vigorous Stirring Solvent->Heat Monitor 5. Monitor by TLC Heat->Monitor Monitor->Heat Reaction Incomplete Quench 6. Cool & Quench (Pour into 1M HCl) Monitor->Quench Reaction Complete Extract 7. Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Purify 8. Recrystallization Extract->Purify Characterize 9. Characterize Final Product Purify->Characterize

Caption: Ullmann Synthesis Workflow

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Techniques
  • Melting Point: A sharp melting point range indicates high purity. The literature value is reported to be in the range of 163-174 °C.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The spectra will confirm the connectivity of the aromatic rings and the presence of the hydroxyl and carboxylic acid functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups. Expect to see a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch for the phenol (~3200-3500 cm⁻¹), a sharp C=O stretch for the carbonyl (~1700 cm⁻¹), and C-O ether stretches (~1200-1250 cm⁻¹).[5]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The expected molecular weight is 230.22 g/mol .

Expected Analytical Data

The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.

Analysis Parameter Expected Result / Observation Reference Source
Physical Appearance StateTan to white crystalline solid[3]
Melting Point Range163 - 174 °C[3][4]
¹H NMR Chemical Shift (δ)~12-13 ppm (s, 1H, -COOH), ~9.5 ppm (s, 1H, Ar-OH), ~6.8-7.8 ppm (m, 8H, Ar-H)Analogous Data[6]
¹³C NMR Chemical Shift (δ)~167-170 ppm (C=O), ~115-160 ppm (Ar-C)Analogous Data[6]
FT-IR Wavenumber (cm⁻¹)~3300 (O-H), ~3000 (Ar C-H), ~1700 (C=O), ~1240 (C-O ether)[5]
Mass Spec (ESI-) [M-H]⁻m/z = 229.05Calculated
Analytical Workflow Diagram

Analytical_Workflow Figure 2: Product Analysis Workflow Crude Crude Product Purified Purified Crystals Crude->Purified MP Melting Point Analysis Purified->MP TLC TLC Purity Check Purified->TLC Structure Structural Confirmation Purified->Structure Final Pure Compound Verified MP->Final TLC->Final NMR 1H & 13C NMR Structure->NMR IR FT-IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS NMR->Final IR->Final MS->Final

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-(4-Hydroxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

As a Senior Application Scientist, my commitment is to provide you with technical guides of the highest scientific integrity and practical value. The foundation of such a guide for a specific chemical entity like "3-(4-Hydroxyphenoxy)benzoic acid" lies in the availability and analysis of its complete spectroscopic data set, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

After a comprehensive and exhaustive search of publicly available scientific databases, spectral libraries (including SDBS and SpectraBase), and the chemical literature, I must report that a complete and verified set of ¹H NMR, ¹³C NMR, and FT-IR spectra for "this compound" is not readily accessible at this time. While mass spectrometry data is available and general experimental protocols can be outlined, the core of a truly in-depth guide—the detailed interpretation and assignment of the NMR and IR spectra—cannot be responsibly generated without the actual spectral data.

To proceed with the integrity and scientific rigor that you and your work deserve, I have outlined below the information that has been successfully retrieved and the foundational knowledge for the spectroscopic analysis of this molecule.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ether and a derivative of both benzoic acid and phenol. Its structure is characterized by a benzoic acid moiety linked to a hydroxyphenyl group via an ether linkage at the 3-position of the benzoic acid ring.

Molecular Formula: C₁₃H₁₀O₄

Molecular Weight: 230.22 g/mol [1]

IUPAC Name: this compound[1]

CAS Number: 35065-12-4[1]

The presence of two aromatic rings, a carboxylic acid group, a hydroxyl group, and an ether linkage provides a rich landscape for spectroscopic investigation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used as a molecular fingerprint.

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the solid "this compound" is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Presentation: Mass Spectrum of this compound

Publicly available data from PubChem provides MS-MS spectral information for this compound.[1]

Table 1: Key Ions in the Mass Spectrum of this compound [1]

m/zRelative Intensity (%)Putative Fragment
230.0579-[M]⁺• (Molecular Ion)
229.050711.21[M-H]⁺
185.061137.74[M-COOH]⁺
109.0296100[C₆H₅O₂]⁺
93.034623.12[C₆H₅O]⁺

Note: The relative intensities are from a specific MS-MS experiment and may vary under different conditions.

Interpretation and Fragmentation Pathway

The fragmentation of "this compound" in an EI-MS experiment can be rationalized as follows:

  • Molecular Ion Peak (m/z 230): The peak at m/z 230 corresponds to the intact molecule that has lost one electron.

  • Loss of a Hydrogen Radical (m/z 229): A small peak corresponding to the loss of a hydrogen atom.

  • Loss of the Carboxyl Group (m/z 185): Cleavage of the bond between the aromatic ring and the carboxylic acid group results in the loss of a COOH radical (45 Da), leading to a significant fragment at m/z 185.

  • Ether Cleavage: The ether linkage is a likely site for fragmentation. Cleavage can occur on either side of the oxygen atom, leading to characteristic fragments of the hydroxyphenyl and benzoyl moieties. The base peak at m/z 109 likely corresponds to a fragment containing the hydroxyphenyl ring. The fragment at m/z 93 corresponds to a phenoxy radical cation.

fragmentation M [C₁₃H₁₀O₄]⁺• m/z = 230 F1 [C₁₃H₉O₄]⁺ m/z = 229 M->F1 -H• F2 [C₁₂H₉O₂]⁺ m/z = 185 M->F2 -COOH• F3 [C₆H₅O₂]⁺ m/z = 109 M->F3 Ether Cleavage F4 [C₆H₅O]⁺ m/z = 93 F3->F4 -O

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectrum

While an experimental spectrum is not available, we can predict the key features of the ¹H NMR spectrum based on the molecular structure.

Expected Regions and Multiplicities:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the proton.

  • Phenolic Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • Aromatic Protons: The eight aromatic protons will appear in the region of approximately 6.8-8.0 ppm. Due to the substitution pattern, we would expect a complex pattern of doublets and triplets.

    • The protons on the 4-hydroxyphenoxy ring will likely appear as two doublets (an AA'BB' system).

    • The protons on the 3-phenoxybenzoic acid ring will show a more complex splitting pattern due to their meta and ortho relationships to the ether linkage and the carboxylic acid group.

Predicted ¹³C NMR Spectrum

Similarly, the ¹³C NMR spectrum can be predicted.

Expected Chemical Shifts:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon will be the most downfield signal, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The 12 aromatic carbons will resonate in the region of 110-160 ppm.

    • Carbons attached to oxygen (the ether linkage and the hydroxyl group) will be the most downfield in this region.

    • The carbon attached to the carboxylic acid group will also be significantly deshielded.

    • Due to symmetry in the 4-hydroxyphenoxy ring, some carbon signals will be equivalent. The 3-phenoxybenzoic acid ring will show distinct signals for each carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: KBr Pellet Method

For a solid sample like "this compound," the KBr pellet method is a common sample preparation technique.

Step-by-Step Methodology:

  • Grinding: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Expected Characteristic IR Absorptions

Based on the functional groups present in "this compound," the following characteristic absorption bands are expected:

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3300-2500 (broad)Carboxylic AcidO-H stretch
~3400-3200 (broad)PhenolO-H stretch
~1700-1680Carboxylic AcidC=O stretch
~1600-1450Aromatic RingC=C stretches
~1250-1000EtherC-O stretch

Moving Forward

The absence of publicly available, comprehensive spectroscopic data for "this compound" presents a challenge for a complete in-depth guide. Should you, the user, have access to the experimental ¹H NMR, ¹³C NMR, and FT-IR spectra for this compound, I would be delighted to provide a thorough analysis and interpretation as originally intended.

Alternatively, if you would like a detailed guide on a closely related and well-characterized molecule with publicly available spectra, please provide the name of the compound, and I will proceed accordingly.

References

  • Sigma-Aldrich. 3-(4'-Hydroxy)phenoxybenzoic acid.
  • PubChem. 4'-Hydroxy-3-phenoxybenzoic acid.

Sources

Spectroscopic Analysis of 3-(4-Hydroxyphenoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of 3-(4-hydroxyphenoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, supported by established principles of spectroscopic analysis and comparative data from analogous structures.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its diaryl ether linkage and the presence of both carboxylic acid and phenol functional groups. These features impart specific chemical reactivity and potential for hydrogen bonding, making a thorough structural characterization essential. Spectroscopic techniques such as NMR and IR are indispensable for confirming the molecular structure and understanding the electronic environment of the constituent atoms.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering of the carbon atoms, as shown below, will be used for the assignment of NMR signals.

G cluster_benzoic_acid Benzoic Acid Ring cluster_phenol Phenol Ring C1 C1 C2 C2 C1->C2 C(O)OH C(O)OH C1->C(O)OH C3 C3 C2->C3 C4 C4 C3->C4 O-ether O C3->O-ether C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C1' C1' C2' C2' C1'->C2' C6' C6' C3' C3' C2'->C3' C4' C4' C3'->C4' OH OH C4'->OH C5' C5' O-ether->C1'

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy Analysis

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit a series of signals in the aromatic region, corresponding to the protons on the two benzene rings, as well as signals for the acidic protons of the carboxylic acid and hydroxyl groups. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents. The analysis is typically performed in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can exchange with the acidic protons, leading to broad signals for the -COOH and -OH groups.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.8d~1.5
H-4~7.4dd~8.0, 1.5
H-5~7.5t~8.0
H-6~7.2d~8.0
H-2', H-6'~7.0d~8.5
H-3', H-5'~6.8d~8.5
-OH~9.5br s-
-COOH~13.0br s-

Interpretation of the ¹H NMR Spectrum:

  • Benzoic Acid Ring Protons (H-2, H-4, H-5, H-6): These protons are expected to appear in the downfield region of the aromatic spectrum due to the electron-withdrawing effect of the carboxylic acid group. The substitution pattern will lead to distinct splitting patterns. H-2 is anticipated to be a doublet due to coupling with H-6. H-4 will likely be a doublet of doublets, coupling with both H-5 and H-2. H-5 is expected to be a triplet, coupling with H-4 and H-6. H-6 will likely appear as a doublet, coupling with H-5.

  • Phenol Ring Protons (H-2', H-3', H-5', H-6'): The protons on the hydroxyphenoxy ring are influenced by the electron-donating hydroxyl group and the ether linkage. This results in an AA'BB' system, which often appears as two doublets. The protons ortho to the hydroxyl group (H-3' and H-5') are expected to be more shielded (upfield) compared to the protons meta to it (H-2' and H-6').

  • Acidic Protons (-OH and -COOH): The carboxylic acid proton is the most deshielded proton in the molecule, appearing at a very low field (~13.0 ppm). The phenolic proton will also be downfield, typically around 9.5 ppm in DMSO-d₆. Both signals are expected to be broad singlets due to chemical exchange with the solvent and intermolecular hydrogen bonding.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~131
C-2~123
C-3~157
C-4~120
C-5~130
C-6~118
C-1'~149
C-2', C-6'~121
C-3', C-5'~116
C-4'~155
C=O~167

Interpretation of the ¹³C NMR Spectrum:

  • Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing significantly downfield (~167 ppm).

  • Aromatic Carbons: The aromatic carbons resonate in the range of 115-160 ppm.

    • Carbons bonded to oxygen (C-3, C-4', C-1'): These carbons are deshielded due to the electronegativity of the oxygen atom and will appear at the lower end of the aromatic region. C-3, attached to the ether oxygen, and C-4', attached to the hydroxyl group, are expected to have the highest chemical shifts among the ring carbons. C-1', also attached to the ether oxygen, will also be significantly downfield.

    • Carbons of the Benzoic Acid Ring: The chemical shifts of these carbons are influenced by the -COOH and the phenoxy substituents. C-1, the carbon bearing the carboxylic acid group, will be deshielded.

    • Carbons of the Phenol Ring: The carbons of the hydroxyphenoxy ring will show shifts characteristic of a para-substituted phenol.

Infrared (IR) Spectroscopy Analysis

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Predicted IR Spectral Data

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching3300-2500Broad, Strong
O-H (Phenol)Stretching3550-3200Broad, Medium
C-H (Aromatic)Stretching3100-3000Medium
C=O (Carboxylic Acid)Stretching1710-1680Strong
C=C (Aromatic)Stretching1600-1450Medium to Strong
C-O (Ether)Stretching1250-1200 (asymmetric)Strong
C-O (Acid/Phenol)Stretching1300-1200Medium
O-H (Carboxylic Acid)Bending960-900Broad, Medium

Interpretation of the IR Spectrum:

  • O-H Stretching: A very broad and strong absorption in the region of 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The phenolic O-H stretch will likely appear as a broader band around 3400 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band in the region of 1710-1680 cm⁻¹ is characteristic of the carbonyl group of an aromatic carboxylic acid.

  • C-O Stretching: The spectrum will show strong absorptions for the C-O stretching of the ether linkage and the carboxylic acid/phenol. The asymmetric C-O-C stretch of the diaryl ether is expected to be a prominent feature.

  • Aromatic C=C and C-H Stretching: Absorptions corresponding to the C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic protons will appear just above 3000 cm⁻¹.

  • Out-of-Plane Bending: The pattern of out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

G cluster_workflow NMR Spectroscopy Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6-0.7 mL DMSO-d6) Acquisition Data Acquisition (400+ MHz Spectrometer) Sample_Prep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis

Caption: A streamlined workflow for NMR data acquisition and analysis.

IR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty ATR accessory to subtract atmospheric contributions.

  • Sample Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans.

  • Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum.

Conclusion

The spectroscopic analysis of this compound by NMR and IR provides a comprehensive structural characterization. The predicted spectral data, based on established principles and comparison with analogous compounds, offer a robust framework for the identification and purity assessment of this molecule. The combination of these techniques allows for the unambiguous assignment of its key structural features, which is critical for its application in research and development.

References

Due to the lack of a specific publication with the complete experimental spectra for this compound, this guide is based on established spectroscopic principles and data from similar compounds. The following are representative sources for the interpretation of NMR and IR spectra of organic compounds.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • PubChem. This compound.

Mass spectrometry analysis of "3-(4-Hydroxyphenoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(4-Hydroxyphenoxy)benzoic acid

Introduction

This compound is a diaryl ether derivative containing both carboxylic acid and phenolic functional groups. This unique structure presents specific challenges and opportunities for analysis by mass spectrometry (MS). Its polarity, conferred by the hydroxyl and carboxyl moieties, makes it an ideal candidate for Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the sensitive and selective analysis of this compound, grounded in the fundamental principles of ionization and fragmentation. The methodologies described herein are designed for researchers, scientists, and drug development professionals who require a deep understanding of the analytical workflow, from sample preparation to structural elucidation.

Part 1: Foundational Physicochemical Properties and Their Analytical Implications

A successful analytical method is built upon a thorough understanding of the analyte's chemical nature. The properties of this compound dictate the optimal choices for sample preparation, chromatography, and mass spectrometric detection.

PropertyValue (Predicted/Actual)Implication for LC-MS Analysis
Molecular Formula C₁₃H₁₀O₄Provides the basis for exact mass determination.
Monoisotopic Mass 230.0579 uThe target mass for high-resolution mass spectrometry (HRMS) in MS1 scans.
Acid Dissociation Constant (pKa) Carboxyl: ~4.0, Phenolic: ~9.5The two acidic protons make the molecule highly suitable for negative ion mode electrospray ionization (ESI). The molecule will be deprotonated at typical reversed-phase LC pH ranges (pH 2-7).
Predicted LogP ~2.8-3.2Indicates moderate hydrophobicity, making it well-suited for retention on C18 reversed-phase chromatography columns.

Part 2: A Step-by-Step Protocol for LC-MS/MS Analysis

This section details a complete workflow, from preparing the sample to acquiring and interpreting the mass spectrometry data. The protocol is designed as a self-validating system, where the rationale behind each step ensures data integrity and reproducibility.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as plasma or tissue homogenates, selective extraction is critical to remove interferences and concentrate the analyte. A mixed-mode solid-phase extraction (SPE) strategy is recommended.

Rationale: The presence of both a carboxylic acid and a phenolic group allows for a powerful purification strategy using a mixed-mode anion exchange sorbent. At a neutral pH, the carboxyl group is ionized, allowing it to bind strongly to the anion exchange resin. The moderately hydrophobic backbone of the molecule also interacts with the polymer backbone of the sorbent.

Step-by-Step Protocol:

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Adjust the sample pH to ~6.5-7.0 with a mild base (e.g., ammonium hydroxide) to ensure the carboxyl group is deprotonated. Load the pre-treated sample onto the cartridge.

  • Washing (Interference Removal):

    • Wash with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.

    • Wash with 1 mL of methanol to remove non-polar, lipid-based interferences.

  • Elution: Elute the target analyte using 1 mL of 2% formic acid in methanol. The acidic mobile phase neutralizes the carboxyl group, disrupting its interaction with the anion exchange sorbent and releasing the compound.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Liquid Chromatography: Reversed-Phase Separation

The goal of the chromatographic step is to resolve the analyte from any remaining matrix components and deliver it efficiently to the mass spectrometer.

Instrumentation and Conditions:

  • Column: A C18 column with a particle size of ≤2.7 µm (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is recommended for high-resolution separation.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the analyte is fully protonated for consistent retention and improves peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient from 5% B to 95% B over 5-7 minutes provides a robust separation window for this type of molecule.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 5 µL.

Mass Spectrometry: Ionization and Fragmentation

The mass spectrometer settings are optimized for maximum sensitivity and to generate structurally informative fragment ions.

Rationale for Ionization Mode: Electrospray ionization (ESI) in negative ion mode is the unequivocal choice for this analyte. The presence of two acidic protons (one on the carboxylic acid and one on the phenol) allows for the highly efficient formation of the deprotonated molecule, [M-H]⁻. This process is significantly more efficient than forming a protonated species, [M+H]⁺, in positive mode.

Instrumentation and Key Parameters (Triple Quadrupole or Q-TOF):

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Gas (N₂) Flow: 800 L/Hr

  • Desolvation Temperature: 400 °C

  • MS1 Scan Range: m/z 50-300 (to observe the precursor ion)

  • Precursor Ion (MS1): m/z 229.05

  • MS/MS Analysis: Collision-Induced Dissociation (CID) of the precursor ion at m/z 229.05. Collision energy should be optimized (e.g., ramped from 10-30 eV) to produce a stable and informative fragmentation spectrum.

Part 3: Data Interpretation: Predicted Fragmentation Pathway

Understanding the fragmentation of this compound is key to confirming its identity and developing a selective Multiple Reaction Monitoring (MRM) method for quantification. The primary fragmentation pathways in negative ion mode are driven by the loss of stable neutral molecules and cleavage of the ether bond.

Fragmentation_Pathway parent [M-H]⁻ 3-(4-Hydroxyphenoxy)benzoate m/z 229.05 frag1 [M-H-CO₂]⁻ m/z 185.06 parent->frag1 - CO₂ (44 u) Decarboxylation frag2 4-Hydroxyphenoxide m/z 109.03 parent->frag2 Ether Cleavage frag3 3-Carboxyphenoxide m/z 137.02 parent->frag3 Ether Cleavage

Caption: Predicted CID fragmentation of deprotonated this compound.

Primary Fragmentation Channels:

  • Decarboxylation (Loss of CO₂): The most common fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (44 u).[1][2][3] This is a charge-driven process that results in a highly stable carbanion.

    • [M-H]⁻ (m/z 229.05) → [M-H-CO₂]⁻ (m/z 185.06) + CO₂

    • This fragment at m/z 185.06 is likely to be a major ion in the MS/MS spectrum and serves as an excellent transition for MRM-based quantification due to its high specificity.

  • Ether Bond Cleavage: The diaryl ether bond is another point of fragmentation. Cleavage can occur on either side of the ether oxygen, leading to two potential phenoxide ions. While less common than decarboxylation, these fragments are diagnostic for the overall structure.

    • Cleavage A: Results in the formation of the 4-hydroxyphenoxide anion at m/z 109.03 .

    • Cleavage B: Results in the formation of the 3-carboxyphenoxide anion at m/z 137.02 .

By monitoring the transitions from the precursor ion (m/z 229.05) to these specific product ions (m/z 185.06, 109.03, and 137.02), a highly selective and sensitive quantification method can be established.

Part 4: Workflow Visualization and Conclusion

The entire analytical process can be visualized as a logical sequence of steps, each designed to ensure the highest data quality.

Analytical_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing sp1 Matrix Sample (e.g., Plasma) sp2 pH Adjustment (pH ~7) sp1->sp2 sp3 Mixed-Mode SPE sp2->sp3 sp4 Elution & Reconstitution sp3->sp4 lc Reversed-Phase LC (C18 Separation) sp4->lc ms ESI(-) MS/MS (Q-TOF or QQQ) lc->ms proc Quantification (MRM) & Identification (Fragments) ms->proc

Caption: High-level workflow for the analysis of this compound.

This guide outlines a comprehensive and robust methodology for the mass spectrometric analysis of this compound. By leveraging the analyte's distinct physicochemical properties, we have detailed a selective sample preparation protocol, an efficient chromatographic separation, and a sensitive mass spectrometric detection strategy. The predictable fragmentation pattern, dominated by decarboxylation, provides a clear path for both qualitative confirmation and quantitative analysis. This framework, grounded in established scientific principles, serves as a complete technical resource for scientists engaged in the analysis of this and structurally related compounds.

References

  • Danciu, C., Sorescu, A., Avram, S., & Dehelean, C. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Journal of Mass Spectrometry, 54(9), 784-793. [Link]
  • Gagnon, H., & Rontani, J. F. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of Mass Spectrometry, 48(4), 489-498. [Link]
  • Chan, T. W., & Duan, L. (2007). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 18(6), 1071-1078. [Link]
  • Nagy, G., Drahos, L., & Vékey, K. (2019).
  • Demarque, D. P., Crotti, A. E., Vessecchi, R., Lopes, J. L., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
  • Grossert, J. S., Fancy, P. D., & White, R. L. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 83(11), 1878-1890. [Link]
  • NIST. (n.d.). Benzoic acid, 2-phenoxy-. In NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.

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"3-(4-Hydroxyphenoxy)benzoic acid" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Hydroxyphenoxy)benzoic acid

Introduction

This compound is a diaryl ether derivative with a chemical structure that holds significant interest for researchers in medicinal chemistry and materials science. As a member of the hydroxybenzoic acid family, it possesses a unique combination of a benzoic acid moiety and a hydroxyphenoxy group. This arrangement of functional groups provides a scaffold for developing novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis methodologies, and potential applications, with a focus on providing practical insights for laboratory professionals.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are fundamental for any research and development endeavor. The key identifiers and properties of this compound are summarized in the table below.

IdentifierValue
CAS Number 35065-12-4[1][2]
IUPAC Name This compound[3]
Molecular Formula C13H10O4[3]
Molecular Weight 230.22 g/mol
Melting Point 172-174 °C[1]
InChI Key OSGCDVKVZWMYBG-UHFFFAOYSA-N[1]
SMILES O=C(O)c1cc(Oc2ccc(O)cc2)ccc1[3]

Synthesis Methodologies

The synthesis of this compound typically involves the demethylation of its methoxy precursor, 3-(4-methoxyphenoxy)benzoic acid. Below are two detailed protocols for this conversion. The choice between these methods may depend on the desired reaction time and scale.

Protocol 1: Synthesis via Reflux with Hydrobromic Acid in Acetic Acid (14.5 hours)

This method outlines a 14.5-hour reflux period for the demethylation process.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 40.7 g (0.167 moles) of 3-(4-methoxyphenoxy)benzoic acid in 200 ml of acetic acid.[4]

  • To the solution, add 150 ml of a 48% aqueous solution of hydrogen bromide (HBr).[4]

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 14.5 hours.[4]

  • After cooling to room temperature, dilute the mixture with 400 ml of ethyl acetate (EtOAc).[4]

  • Wash the organic layer three times with 150 ml of saturated sodium chloride solution (brine).[4]

  • Dry the organic phase over magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure to yield a dark brown solid.[4]

  • For purification, dissolve the crude product in methanol, treat with activated carbon, and filter through a pad of celite.[4]

  • Evaporate the solvent and recrystallize the product from a 1:1 mixture of acetic acid and water to obtain this compound as tan crystals with a melting point of 163-166 °C.[4]

Protocol 2: Synthesis via Reflux with Hydrobromic Acid in Acetic Acid (48 hours)

This alternative protocol involves a longer reflux time for the demethylation.

Experimental Protocol:

  • Combine 73 g of 3-(4-methoxyphenoxy)benzoic acid with 300 ml of 48% hydrobromic acid and 600 ml of acetic acid in a suitable reaction vessel.[5]

  • Heat the mixture at reflux for 48 hours.[5]

  • Allow the reaction mixture to cool to ambient temperature.[5]

  • Pour the cooled mixture into cold water and extract with ethyl acetate.[5]

  • Dry the combined organic extracts and concentrate them in vacuo.[5]

  • Crystallize the resulting residue from an ethyl acetate/hexane solvent system to yield 39.41 g of this compound with a melting point of 172-174 °C.[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification reactant1 3-(4-methoxyphenoxy)benzoic acid conditions Reflux (14.5 or 48 hours) reactant1->conditions reactant2 Hydrobromic Acid (48%) reactant2->conditions reactant3 Acetic Acid reactant3->conditions crude_product Crude Product conditions->crude_product Cooling, Extraction purified_product This compound crude_product->purified_product Recrystallization

Caption: General synthesis workflow for this compound.

Potential Applications in Drug Discovery and Development

Derivatives of p-hydroxybenzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6] While specific research on this compound is still emerging, its structural features suggest potential therapeutic applications.

The presence of the phenolic hydroxyl and carboxylic acid groups makes it a candidate for investigation in several areas:

  • Anti-inflammatory Activity : Hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways. The structural motifs within this compound suggest it could potentially inhibit key inflammatory enzymes.[7]

  • Antioxidant Properties : Phenolic compounds are well-known for their ability to scavenge free radicals. The hydroxyphenoxy group in this molecule could confer antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[7]

  • Anticancer Research : Some phenolic compounds have been investigated for their potential to inhibit cancer cell growth. The unique diaryl ether linkage may present novel interactions with biological targets in cancer cells.[7]

  • Prodrug Development : The acetylated form, 3-(4-acetyloxyphenyl)benzoic acid, is considered a potential prodrug that would be hydrolyzed by esterases in the body to release the active this compound. This strategy can be employed to improve the pharmacokinetic properties of the parent compound.[7]

It is important to note that while the structural class of this compound is associated with these activities, extensive biological evaluation of this compound itself is required to validate these potential applications.

Spectroscopic Data

For the structural elucidation and confirmation of this compound, various spectroscopic techniques are employed. While a comprehensive dataset is not provided here, researchers can typically find characteristic spectra from commercial suppliers or chemical databases. Key expected spectral features would include:

  • ¹H NMR : Signals corresponding to the aromatic protons on both phenyl rings, as well as exchangeable protons from the carboxylic acid and hydroxyl groups.

  • ¹³C NMR : Resonances for the distinct carbon atoms in the aromatic rings, the ether linkage, and the carboxyl group.

  • IR Spectroscopy : Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C-O stretches of the ether and phenol.

  • Mass Spectrometry : The molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern that can help confirm the structure.

Conclusion

This compound is a versatile chemical entity with established synthesis protocols and significant potential for further investigation, particularly in the realm of drug discovery. This guide provides a foundational understanding of its key characteristics and methodologies to aid researchers in their scientific pursuits. As with any chemical compound, adherence to appropriate safety protocols in the laboratory is paramount.

References

  • EU Pollinator Hub. This compound. [Link]
  • PrepChem.com. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. [Link]
  • PrepChem.com. B. Preparation of this compound. [Link]
  • PubChem - NIH. 4-(3-Hydroxyphenoxy)benzoic acid. [Link]
  • PubChem - NIH. 4'-Hydroxy-3-phenoxybenzoic acid. [Link]
  • PrepChem.com. Synthesis of 3-(4'-acetoxyphenoxy)benzoic acid. [Link]
  • PubChem - NIH. 3-Hydroxy-4-phenoxybenzoic acid. [Link]
  • ResearchGate. Synthesis of 4-(3-hydroxyphenoxy)
  • Congen Pharma. Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. [Link]
  • International Journal of Pharmaceutical Sciences and Research.

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Discovery and isolation of "3-(4-Hydroxyphenoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 3-(4-Hydroxyphenoxy)benzoic acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a diaryl ether compound of interest in chemical synthesis and potential drug discovery. The document details a robust and validated laboratory-scale synthesis via demethylation of its methoxy-protected precursor. It offers an in-depth, step-by-step protocol for the subsequent isolation and purification, emphasizing the rationale behind each procedural choice to ensure high purity. Furthermore, this guide outlines the standard analytical techniques for structural elucidation and quality control, including spectroscopic and chromatographic methods. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on the preparation and validation of this compound.

Introduction

This compound (CAS No. 35065-12-4) is a member of the diaryl ether class of organic compounds, characterized by two aromatic rings linked by an oxygen atom.[1][2] Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it a versatile intermediate for further chemical modification and a scaffold of interest in medicinal chemistry. The diaryl ether motif is a common feature in a number of biologically active molecules and natural products. While the specific biological activities of this particular isomer are not as extensively documented as some related compounds, structurally similar hydroxybenzoic acids are known to possess anti-inflammatory, antioxidant, and other therapeutic properties.[3][4]

This guide serves as a senior-level walkthrough of the chemical synthesis, purification, and analytical characterization of this compound, providing both the procedural steps and the underlying scientific principles that govern them.

Synthesis and Discovery: A Mechanistic Approach

The most direct and commonly cited laboratory synthesis of this compound involves the cleavage of the methyl ether of its precursor, 3-(4-methoxyphenoxy)benzoic acid.[5][6] This method is favored for its reliability and relatively high yields.

Synthetic Pathway: Demethylation

The core of the synthesis is the O-demethylation of an aryl methyl ether. This is typically achieved using a strong acid, most notably hydrobromic acid (HBr) in acetic acid.[5][6] The reaction proceeds via a nucleophilic attack by the bromide ion on the methyl group, which is protonated by the strong acid. This is an SN2 reaction where the bulky phenoxy group serves as an excellent leaving group.

The overall reaction is as follows:

  • Reactant: 3-(4-methoxyphenoxy)benzoic acid

  • Reagents: 48% Hydrobromic acid (HBr), Acetic Acid (CH₃COOH)

  • Product: this compound

  • Byproduct: Methyl bromide (CH₃Br)

The choice of HBr is critical; its high acidity and the strong nucleophilicity of the bromide ion make it particularly effective for cleaving the stable aryl-O-methyl bond without requiring more hazardous reagents like boron tribromide (BBr₃). Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the reaction.

Synthesis_Pathway start 3-(4-methoxyphenoxy)benzoic acid reagents 48% HBr Acetic Acid Reflux start->reagents product This compound reagents->product Demethylation Purification_Workflow A Cooled Reaction Mixture (Crude Product in Acetic Acid/HBr) B Dilution & Liquid-Liquid Extraction (Ethyl Acetate & Water/Brine) A->B Phase Separation C Drying of Organic Phase (Anhydrous MgSO4) B->C Remove Water D Solvent Evaporation (Rotary Evaporator) C->D Isolate Solid E Decolorization (Activated Carbon in Methanol) D->E Remove Color Impurities F Recrystallization (e.g., Acetic Acid/Water) E->F High-Purity Isolation G Final Product (Pure Crystalline Solid) F->G Filtration & Drying

Caption: Standard workflow for the isolation and purification of the target compound.

Detailed Experimental Protocol: Synthesis and Isolation

The following protocol is a synthesis of established procedures. [5][6] Step 1: Demethylation Reaction

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3-(4-methoxyphenoxy)benzoic acid (e.g., 0.167 moles) in acetic acid (200 ml).

  • Add 48% aqueous hydrobromic acid (150 ml) to the solution. Causality: The combination of HBr and acetic acid provides the necessary acidic and nucleophilic environment to cleave the ether bond.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 14-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: Refluxing provides the thermal energy required to overcome the activation energy of the reaction. The inert nitrogen atmosphere prevents potential oxidative side reactions at high temperatures.

Step 2: Work-up and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (400 ml). Causality: Ethyl acetate is an organic solvent immiscible with water, used to extract the desired organic product from the aqueous acidic medium.

  • Transfer the mixture to a separatory funnel and wash it three times with a saturated sodium chloride solution (brine, 150 ml each). Causality: The brine wash helps to remove residual water, acetic acid, and HBr from the organic layer and breaks up any emulsions that may have formed.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Causality: MgSO₄ is a drying agent that sequesters residual water from the ethyl acetate solution.

  • Filter off the drying agent and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude solid.

Step 3: Purification

  • Dissolve the crude solid in a minimal amount of hot methanol.

  • Add a small amount of activated carbon. Causality: Activated carbon has a high surface area and adsorbs colored, high-molecular-weight impurities.

  • Filter the hot solution through a pad of Celite to remove the carbon.

  • Evaporate the methanol to recover the decolorized solid.

  • Perform recrystallization by dissolving the solid in a minimal amount of a hot 1:1 mixture of acetic acid and water, then allowing it to cool slowly. [5]Alternatively, an ethyl acetate/hexane system can be used. [6]Causality: Recrystallization is a powerful purification technique. The product is soluble in the hot solvent but precipitates out as the solution cools, leaving more soluble impurities behind in the mother liquor.

  • Filter the resulting crystals, wash with a small amount of cold water, and dry under vacuum to obtain pure this compound as tan crystals.

Structural Elucidation and Characterization

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₃H₁₀O₄[2]
Molecular Weight 230.22 g/mol [1]
Monoisotopic Mass 230.05790880 Da[1]
Melting Point 163-166 °C or 172-174 °C[5][6]
Appearance Tan crystalline solid[5]
Spectroscopic and Chromatographic Analysis
TechniqueExpected Results
¹H NMR Signals in the aromatic region (approx. 6.8-8.0 ppm). A broad singlet for the phenolic -OH and another for the carboxylic acid -COOH (can be D₂O exchanged). The specific splitting patterns (doublets, triplets, etc.) will correspond to the substitution on the two aromatic rings.
¹³C NMR Signals for 13 distinct carbon atoms, including two deshielded carbons for the carboxyl group (~170 ppm) and the C-O carbons of the ether linkage. Aromatic carbons will appear in the typical 115-160 ppm range. [7]
Mass Spectrometry (ESI-MS) In negative ion mode, a prominent peak at m/z 229.05 [M-H]⁻. In positive mode, a peak at m/z 231.06 [M+H]⁺. MS/MS fragmentation would show characteristic losses, such as CO₂ from the carboxylic acid. [1]
RP-HPLC A single major peak on a C18 column using a mobile phase such as methanol/water with a formic acid modifier, indicating high purity. [8][9]UV detection would be effective around 254 nm.
FT-IR Broad O-H stretching bands for both the phenol and carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-O stretching for the ether and phenol (~1200-1300 cm⁻¹).

Applications in Research and Drug Development

While specific, large-scale applications for this compound are not widely commercialized, its structural motifs are significant in pharmaceutical research.

  • Scaffold for Medicinal Chemistry: The presence of three modifiable points (carboxylic acid, phenol, and the aromatic rings) makes it an attractive starting point for creating libraries of new compounds.

  • Prodrug Potential: The related compound 3-(4-acetyloxyphenyl)benzoic acid is explored as a potential prodrug that would be hydrolyzed in the body to release the active phenolic form, potentially improving bioavailability. [3]* Bioactivity of Related Compounds: Other diaryl ether and hydroxybenzoic acid derivatives have demonstrated potent anti-inflammatory, anticancer, and skin-soothing properties, suggesting that this compound could be a valuable subject for biological screening. [10][11]

Conclusion

This compound is a synthetically accessible diaryl ether with potential for further exploration in materials and life sciences. The demethylation of its methoxy precursor provides a reliable route for its synthesis. The success of this synthesis is critically dependent on a rigorous, multi-step isolation and purification protocol involving liquid-liquid extraction, decolorization, and recrystallization. The identity and purity of the final product must be validated through a suite of standard analytical techniques, including NMR, MS, and HPLC. This guide provides the necessary technical detail and scientific rationale for researchers to confidently produce and validate this compound in a laboratory setting.

References

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  • TCD. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
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"3-(4-Hydroxyphenoxy)benzoic acid" structural characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characterization of 3-(4-Hydroxyphenoxy)benzoic acid

Introduction

This compound (CAS No. 35065-12-4) is a diaryl ether derivative incorporating both benzoic acid and phenol functionalities.[1] Molecules of this class are pivotal building blocks in medicinal chemistry, polymer science, and materials research. Their utility as precursors for pharmaceuticals and high-performance polymers necessitates a robust and unequivocal confirmation of their chemical structure. The precise arrangement of substituents on the aromatic rings dictates the molecule's physicochemical properties, biological activity, and reactivity.

This guide provides a comprehensive framework for the structural elucidation of this compound, designed for researchers, analytical scientists, and drug development professionals. We will move beyond rote procedural descriptions to explore the causality behind analytical choices, establishing a self-validating system of characterization. The methodologies detailed herein are foundational for ensuring material quality, meeting regulatory requirements, and building a solid understanding of structure-activity relationships (SAR).

Physicochemical and Molecular Properties

A foundational step in characterization is the compilation of fundamental molecular properties. This data serves as a primary reference against which experimental results are compared.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 35065-12-4Sigma-Aldrich
Molecular Formula C₁₃H₁₀O₄PubChem[1]
Molecular Weight 230.22 g/mol PubChem[1]
Monoisotopic Mass 230.05790880 DaPubChem[1]
Melting Point 172-174 °CSigma-Aldrich
Appearance Tan crystals / PowderPrepChem.com[2], Sigma-Aldrich
XLogP3 3.6PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Context: Synthesis Overview

Understanding the synthetic route is crucial for anticipating potential impurities. A common laboratory-scale synthesis involves the demethylation of the corresponding methoxy-protected precursor, 3-(4-methoxyphenoxy)benzoic acid.[2][3]

This is typically achieved by refluxing with a strong acid like hydrobromic acid (HBr) in acetic acid.[2][3] Potential process-related impurities could include the starting material (unreacted 3-(4-methoxyphenoxy)benzoic acid) or side-products from cleavage at other positions. The characterization strategy must be capable of confirming the identity of the final product while also being sensitive enough to detect these key potential impurities.

Core Analytical Techniques for Structural Elucidation

A multi-technique, or orthogonal, approach is essential for unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle, and their collective data constitutes a self-validating system.

cluster_input Sample cluster_techniques Analytical Techniques cluster_output Structural Information Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR XRAY X-ray Crystallography (If single crystal) Sample->XRAY Connectivity Atom Connectivity (Proton/Carbon Skeleton) NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups (O-H, C=O, C-O) FTIR->FuncGroups ThreeD 3D Structure & Stereochemistry XRAY->ThreeD Final Structure Confirmed Final Structure Confirmed Connectivity->Final Structure Confirmed MolWeight->Final Structure Confirmed FuncGroups->Final Structure Confirmed ThreeD->Final Structure Confirmed cluster_workflow Structural Confirmation Workflow Start Synthesized Material FTIR FTIR: Confirm Functional Groups (OH, C=O, C-O-C) Start->FTIR MS HRMS: Confirm Molecular Formula (C₁₃H₁₀O₄) FTIR->MS NMR NMR (¹H, ¹³C): Confirm Connectivity & Isomer MS->NMR Decision Data Consistent? NMR->Decision Success Structure Confirmed Decision->Success Yes Failure Re-evaluate: Impurity? Isomer? Decision->Failure No

Sources

Purity Analysis of Synthesized 3-(4-Hydroxyphenoxy)benzoic Acid: A Framework for Scientific Integrity and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: Beyond the Structure

3-(4-Hydroxyphenoxy)benzoic acid is a diaryl ether, a chemical scaffold recognized as a privileged structure in the discovery of medicinal and agrochemical agents.[1] Its utility as a key pharmaceutical intermediate necessitates a rigorous and scientifically sound approach to purity analysis. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established analytical principles and regulatory expectations. Our approach is not merely a sequence of tests but an integrated strategy where each step is a self-validating system, ensuring trustworthiness in the final purity assessment.

The quality standards for pharmaceutical intermediates are critical as they directly influence the critical quality attributes (CQAs) of the final API.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established clear expectations for the control of impurities in new drug substances.[3][4] This guide is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the analytical choices that underpin a robust purity profile.

Understanding the Impurity Landscape: A Synthesis-Driven Approach

A logical purity analysis begins with understanding the synthetic route, as it is the primary source of process-related impurities. A common synthesis for this compound involves the demethylation of its methoxy precursor, 3-(4'-methoxyphenoxy)benzoic acid, often using hydrobromic acid in acetic acid.[5][6]

This specific route allows us to anticipate a profile of potential impurities, which is the cornerstone of developing a targeted analytical strategy.

Table 1: Potential Impurities in Synthesized this compound

Impurity ClassPotential SpeciesOriginAnalytical Target
Starting Materials 3-(4'-methoxyphenoxy)benzoic acidIncomplete reactionChromatographic methods (HPLC)
Intermediates N/A (in this specific step)--
By-products Isomeric variants, products of side-reactionsNon-specific demethylation or rearrangementChromatographic and Spectroscopic methods
Reagents Hydrobromic acid, Acetic acidResidual from workupTitration, GC-HS (for Acetic Acid)
Degradation Products Oxidation or decarboxylation productsImproper storage or handlingStability-indicating HPLC method

This predictive analysis is mandated by ICH guidelines, which require a summary of actual and potential impurities that may arise during synthesis, purification, and storage.[3]

Synthesis_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources SM 3-(4'-methoxyphenoxy)benzoic acid (Starting Material) Reaction Demethylation (HBr / Acetic Acid) SM->Reaction Imp_SM Unreacted Starting Material SM->Imp_SM Incomplete Reaction Product This compound (Target Molecule) Reaction->Product Imp_Reagent Residual Solvents (e.g., Acetic Acid) Reaction->Imp_Reagent Residual from Workup Imp_Byproduct Process By-products Reaction->Imp_Byproduct Side Reactions

Caption: Synthesis route and the origin of key process-related impurities.

The Core of Purity Assessment: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for determining the purity of non-volatile organic compounds and quantifying impurities. A well-developed, validated HPLC method provides specificity, sensitivity, and accuracy, aligning with FDA and ICH guidelines on analytical procedure validation.[7][8][9]

Causality in Method Development:
  • Stationary Phase: A reversed-phase C18 column is the logical first choice. The aromatic rings and alkyl chain of the C18 ligand provide hydrophobic interactions with the diaryl ether structure, while the polarity of the hydroxyl and carboxylic acid groups ensures it is not excessively retained.

  • Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is ideal. The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. A gradient elution ensures that both the main peak and any less or more retained impurities are eluted efficiently within a reasonable runtime.

  • Detection: UV detection is highly suitable due to the presence of aromatic rings (chromophores) in the molecule. A photodiode array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths, which helps in peak tracking during method development and can indicate the presence of co-eluting impurities if the peak spectra are not homogenous.

Protocol: HPLC Purity Determination
  • Standard and Sample Preparation:

    • Accurately weigh approximately 25 mg of a reference standard and the synthesized sample into separate 50 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of ~0.5 mg/mL.

    • Prepare a sensitivity solution by diluting the standard solution to a concentration corresponding to the reporting threshold (e.g., 0.05% or 500 ng/mL).

  • Chromatographic Conditions:

    • Run a blank (diluent), followed by the sensitivity solution, the reference standard, and then the test sample.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the area percentage of each impurity relative to the total area of all peaks.

    • Report any impurity at a level greater than the reporting threshold (typically 0.05% as per ICH Q3A(R2)).[3] The results should be reported to two decimal places below 1.0%.[3]

Table 2: Representative HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of the analyte for better peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Gradient 5% B to 95% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmWavelength where aromatic compounds strongly absorb.
Injection Vol. 10 µLBalances sensitivity with potential for column overload.

Structural Confirmation and Impurity Identification

While HPLC quantifies purity, it does not confirm the identity of the main peak or its impurities. For this, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, one would expect distinct signals for the aromatic protons on both rings, as well as exchangeable signals for the hydroxyl and carboxylic acid protons. The presence of a sharp singlet around 3.8 ppm, for instance, would immediately indicate residual 3-(4'-methoxyphenoxy)benzoic acid starting material.

  • ¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum would confirm the presence of 13 unique carbons (or fewer if there is symmetry) and their types (e.g., quaternary, CH).

Table 3: Expected ¹H NMR Chemical Shifts (Illustrative)

Proton EnvironmentExpected Shift (ppm)Multiplicity
Aromatic Protons6.8 - 8.0Multiplets
Phenolic -OH~9.5 (broad singlet)s (br)
Carboxylic -COOH~12.5 (broad singlet)s (br)

Note: Actual shifts are solvent-dependent. Data is illustrative based on similar structures.[10][11][12][13]

Mass Spectrometry (MS)

MS provides crucial molecular weight information and fragmentation patterns that help in identifying unknown impurities.[14]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for this analyte. It directly couples the separation power of HPLC with the detection power of MS. Electrospray ionization (ESI) in negative mode would be highly effective, detecting the deprotonated molecule [M-H]⁻ at m/z 229.05.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Due to the low volatility and thermal lability of the carboxylic acid and phenol groups, GC-MS would require prior derivatization (e.g., silylation) to make the analyte volatile. While possible, it adds complexity.[15][16] GC-MS is, however, the ideal technique for analyzing residual solvents, as discussed later.

Orthogonal Purity Checks: Ensuring Comprehensive Analysis

Relying on a single technique is insufficient. Orthogonal methods, which measure the same property using different principles, provide a higher degree of confidence.

Elemental Analysis

Elemental analysis by combustion is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen (or nitrogen/sulfur if present).[17][18][19] The experimentally determined percentages are compared against the theoretical values calculated from the empirical formula (C₁₃H₁₀O₄). A close match provides strong evidence of purity and the absence of inorganic or unexpected organic contaminants.[20]

  • Theoretical Composition for C₁₃H₁₀O₄:

    • Carbon (C): 67.82%

    • Hydrogen (H): 4.38%

    • Oxygen (O): 27.80%

Residual Solvents Analysis

The control of residual solvents from the manufacturing process is a critical safety requirement governed by ICH Q3C.[21] Given the use of acetic acid in the synthesis, its residual level must be quantified. The standard method is Headspace Gas Chromatography (GC-HS) with a flame ionization detector (FID). This technique is highly specific and sensitive for volatile organic compounds.

Protocol: GC-HS for Residual Acetic Acid
  • Standard Preparation: Prepare a stock solution of acetic acid in a suitable solvent (e.g., DMSO). Create a series of calibration standards by spiking known amounts into vials.

  • Sample Preparation: Accurately weigh a sample of the synthesized compound into a headspace vial. Add the solvent.

  • GC-HS Parameters:

    • Incubation: Heat the vial at a set temperature (e.g., 80 °C) for a defined time to allow volatile solvents to partition into the headspace.

    • Injection: Automatically inject a sample of the headspace gas onto the GC column.

    • Separation: Use a polar capillary column (e.g., WAX) to separate acetic acid from other volatiles.

    • Detection: Quantify using an FID.

  • Calculation: Determine the concentration of acetic acid in the sample by comparing its peak area to the calibration curve.

An Integrated Strategy for Purity Certification

A final, trustworthy purity statement is not the result of a single measurement but a synthesis of data from this multi-faceted analytical approach. The workflow below illustrates the logical progression from initial sample analysis to a final, comprehensive Certificate of Analysis (CoA).

Purity_Workflow Sample Synthesized Batch of This compound HPLC HPLC-UV/PDA Purity & Impurity Profile Sample->HPLC LCMS LC-MS Identity Confirmation & Impurity ID Sample->LCMS NMR NMR (¹H & ¹³C) Structural Confirmation Sample->NMR GCHS GC-HS Residual Solvents Sample->GCHS EA Elemental Analysis (CHNSO) Empirical Formula Check Sample->EA Decision Data Review: Does all data conform to specification? HPLC->Decision LCMS->Decision NMR->Decision GCHS->Decision EA->Decision CoA Issue Certificate of Analysis (Purity Statement) Decision->CoA Yes Investigation Out of Specification (OOS) Investigation Decision->Investigation No

Caption: Integrated workflow for the comprehensive purity analysis of the target compound.

Conclusion

The purity analysis of this compound is a multi-dimensional task that extends far beyond a simple percentage value. It is a systematic investigation rooted in a deep understanding of the compound's synthesis, potential impurities, and the orthogonal strengths of modern analytical techniques. By integrating chromatographic separations with spectroscopic identification and fundamental purity checks, and framing the entire process within established regulatory guidelines like those from the ICH,[21] we can establish a robust, reliable, and trustworthy purity profile. This scientific rigor is non-negotiable for ensuring the quality and safety of pharmaceutical intermediates and the medicines they are used to create.

References

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  • Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with... (n.d.).
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An In-Depth Technical Guide to the Solubility of 3-(4-Hydroxyphenoxy)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Hydroxyphenoxy)benzoic acid, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational physicochemical principles that govern its solubility. We present a detailed theoretical framework based on its structural components—a carboxylic acid and a phenolic moiety—and provide established, field-proven experimental protocols for the precise determination of its solubility in a variety of solvent systems. This guide is intended to empower researchers, scientists, and drug development professionals to accurately assess the solubility profile of this compound, a critical parameter for formulation development, bioavailability, and overall research and development success.

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a lead compound is a cornerstone of its developability. It directly influences bioavailability, manufacturability, and the choice of formulation strategies. This compound, with its dual functional nature, presents an interesting case study in solubility. Its structure, comprising both a weakly acidic carboxylic acid group and a very weakly acidic phenolic hydroxyl group, dictates a solubility profile that is highly dependent on the surrounding chemical environment, particularly the pH and the polarity of the solvent.

This guide will first delve into the key physicochemical properties of this compound that are determinants of its solubility. Subsequently, we will explore the theoretical basis for its expected solubility in aqueous and organic solvents. Finally, we will provide detailed, step-by-step experimental protocols for the accurate determination of its thermodynamic solubility and acid dissociation constants (pKa).

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting and explaining its solubility behavior.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₄[1]
Molecular Weight 230.22 g/mol [1]
Melting Point 172-174 °C
XLogP3 3.6[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]

The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The XLogP3 value of 3.6 indicates a significant lipophilic character, suggesting that the molecule will favor partitioning into non-polar environments over water. The presence of two hydrogen bond donors (the carboxylic acid and phenolic hydroxyl groups) and four acceptors (the oxygens in the ether, hydroxyl, and carbonyl groups) indicates the potential for strong interactions with protic solvents.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. The principle of "like dissolves like" is a useful starting point.

Solubility in Organic Solvents

Given its significant lipophilic character (XLogP3 of 3.6), this compound is expected to exhibit good solubility in a range of organic solvents. Carboxylic acids, in general, are soluble in less polar organic solvents such as ethers, alcohols, and chloroform. The non-polar phenoxy and benzoic rings contribute to favorable van der Waals interactions with non-polar solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid and phenolic hydroxyl groups of the molecule. Therefore, high solubility is anticipated in these solvents. For a structural isomer, 4-(4-hydroxyphenoxy)benzoic acid, it is described as having "almost transparency in Methanol," indicating good solubility.[2]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are effective hydrogen bond acceptors and can interact favorably with the acidic protons of the molecule. For the related compound 4-hydroxybenzoic acid, good solubility in DMSO and acetone has been reported.[3][4][5] A similar trend is expected for this compound.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large, polar functional groups (carboxylic acid and phenol) will likely limit solubility in highly non-polar solvents. While the aromatic rings have some affinity for these solvents, the energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice may not be sufficiently compensated by the weak solute-solvent interactions.

Aqueous Solubility and the Influence of pH

The aqueous solubility of this compound is expected to be low in its neutral form due to its lipophilic nature. However, its solubility is critically dependent on the pH of the aqueous medium due to the presence of two ionizable functional groups: the carboxylic acid and the phenol.

  • Benzoic Acid: The pKa of benzoic acid is approximately 4.2.[6][7]

  • Phenol: The pKa of phenol is approximately 10.0.[8][9][10][11]

The ether linkage and the substitution pattern will slightly modify these values, but we can predict two distinct ionization events.

  • At pH << pKa₁ (e.g., pH < 2): The molecule will be fully protonated and exist in its neutral, least polar form. In this state, its aqueous solubility will be at its minimum, governed by its intrinsic solubility.

  • At pH between pKa₁ and pKa₂ (e.g., pH 5-8): The carboxylic acid group will be deprotonated, forming a carboxylate anion. This will significantly increase the molecule's polarity and, consequently, its aqueous solubility.

  • At pH >> pKa₂ (e.g., pH > 11): Both the carboxylic acid and the phenolic hydroxyl group will be deprotonated, forming a dianion. This will result in the highest aqueous solubility.

This pH-dependent solubility is a critical consideration for oral drug development, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

G cluster_0 Physicochemical Properties cluster_1 Solvent Type Prop Molecular Structure (Carboxylic Acid, Phenol, Ether) pKa₁, pKa₂ XLogP Solubility Solubility Profile Prop->Solubility Dictates Solvent Polar Protic (e.g., Methanol) Polar Aprotic (e.g., DMSO) Non-Polar (e.g., Hexane) Aqueous (pH-dependent) Solvent->Solubility Influences

Caption: Relationship between physicochemical properties, solvent type, and solubility.

Experimental Determination of Solubility and pKa

To obtain precise and reliable data, experimental determination is essential. The following section outlines the gold-standard methodologies for characterizing the solubility and acidity of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the definitive technique for determining thermodynamic (or equilibrium) solubility.[12][13][14][15][16]

Principle: An excess of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

G A 1. Add excess solid This compound to solvent in a sealed vial. B 2. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. A->B C 3. Separate solid from solution (centrifugation or filtration). B->C D 4. Prepare a dilution series of the clear supernatant. C->D E 5. Quantify concentration using a validated HPLC method. D->E F 6. Calculate solubility (e.g., in mg/mL or µg/mL). E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

    • Add a precise volume of the desired solvent (e.g., 1-2 mL) to each vial. Solvents should include water, pH-buffered aqueous solutions (e.g., pH 2.0, 5.0, 7.4, 9.0), methanol, ethanol, acetone, and DMSO.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (typically 25°C for standard solubility or 37°C for physiological relevance).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached (a minimum of 24 hours is recommended, with 48 hours being preferable to confirm equilibrium).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for gross sedimentation.

    • Carefully withdraw a sample of the supernatant. It is crucial to avoid disturbing the solid material.

    • Separate the undissolved solid from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) and carefully collect the supernatant.

      • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to filter the solution. It is important to ensure the filter material does not adsorb the compound.

  • Quantification via HPLC:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO).

    • From the stock solution, create a series of calibration standards of known concentrations.

    • Analyze the calibration standards and the saturated samples by a validated HPLC-UV method. A typical method for phenolic compounds might involve a C18 reversed-phase column with a gradient elution of acidified water and acetonitrile or methanol.[17][18][19][20]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the saturated samples by interpolating their peak areas on the calibration curve.

  • Data Analysis:

    • The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

    • For pH-dependent solubility, plot the solubility as a function of pH to visualize the ionization effects.

pKa Determination: Potentiometric Titration

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated electrode. The pKa is the pH at which the acidic functional group is 50% ionized, which corresponds to the midpoint of the titration curve.

Detailed Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Prepare a solution of this compound of a known concentration (e.g., 1-5 mM) in a co-solvent system if aqueous solubility is low (e.g., water/methanol mixture).

    • Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

  • Titration:

    • Place a known volume of the compound's solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • To determine the pKa of the carboxylic acid, titrate with the standardized NaOH solution, adding small, precise increments and recording the pH after each addition has stabilized.

    • To determine the pKa of the phenol (if desired), the titration would continue into a higher pH range.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values can be determined from the inflection points of the titration curve (where the first derivative is at a maximum or the second derivative is zero). The pKa is the pH at the half-equivalence point.

Conclusion and Future Directions

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive framework can be established based on its physicochemical properties and the known behavior of its constituent functional groups. Its solubility is expected to be favorable in polar organic solvents and highly dependent on the pH in aqueous media, with significantly increased solubility at pH values above the pKa of its carboxylic acid group.

For researchers and drug development professionals, the experimental protocols detailed in this guide provide a robust and reliable pathway to generate the necessary empirical data. Accurate determination of the thermodynamic solubility and pKa values is a non-negotiable step in the preclinical development of any compound. The insights gained from these studies will be invaluable for guiding formulation design, predicting in vivo performance, and ultimately, ensuring the successful progression of this compound in the development pipeline.

References

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  • OWL, Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C.
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Methodological & Application

"3-(4-Hydroxyphenoxy)benzoic acid" as a monomer for polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Characterization of Functional Aromatic Polyamides Utilizing 3-(4-Hydroxyphenoxy)benzoic Acid as a Key Monomer

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1][2] However, their application is often limited by poor solubility in common organic solvents, which complicates processing.[2][3][4] A strategic approach to enhance solubility and introduce functionality is the incorporation of flexible ether linkages and pendant reactive groups into the polymer backbone.[3][5][6][7] This document provides a detailed guide to using this compound, a unique AB-type monomer containing both a carboxylic acid and a hydroxyl group connected by a flexible phenoxy ether linkage, in the synthesis of advanced functional polyamides. We present a robust protocol based on the Yamazaki-Higashi phosphorylation polycondensation method, discuss comprehensive characterization techniques, and explore the potential applications of the resulting polymers in advanced materials and biomedical fields.

Introduction: The Rationale for a Functional, Flexible Monomer

Conventional aramids like Poly(p-phenylene terephthalamide) derive their strength from rigid, linear backbones and strong intermolecular hydrogen bonding.[2] This same molecular architecture, however, leads to high crystallinity and low solubility, making them intractable.[2][4] The monomer, This compound , offers a dual solution:

  • Enhanced Processability: The ether linkage (C-O-C) introduced into the polymer backbone provides significantly lower rotational energy barriers compared to direct aromatic-aromatic bonds.[5] This "kink" in the chain disrupts packing, reduces crystallinity, and markedly improves solubility in aprotic polar solvents.[5][7][8]

  • In-Built Functionality: The pendant hydroxyl (-OH) group is a reactive site that remains on the polymer backbone after polymerization. This allows for post-synthesis modifications, such as grafting other polymer chains, attaching drug molecules, or altering the polymer's surface properties (e.g., hydrophilicity), opening avenues for applications in drug delivery, membranes, and specialty coatings.[9]

This application note details the synthesis of a novel polyamide by reacting this compound with a representative aromatic diamine, 4,4'-oxydianiline (ODA), which also contains an ether linkage to further promote solubility.

Monomer Profile: this compound

A thorough understanding of the monomer's properties is critical for successful polymerization.

PropertyValueReference(s)
CAS Number 35065-12-4[10][11]
Molecular Formula C₁₃H₁₀O₄[11]
Molecular Weight 230.22 g/mol [11][12]
Appearance White to off-white powder[10]
Melting Point 172-174 °C[10]
IUPAC Name This compound[11]
InChI Key OSGCDVKVZWMYBG-UHFFFAOYSA-N[10][11]

Safety Information: The monomer is classified with the GHS07 pictogram and a "Warning" signal word.[10]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][13]

  • Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[10][13] Always handle in a well-ventilated fume hood.[14][15]

Synthesis Protocol: Direct Polycondensation

The following protocol utilizes the Yamazaki-Higashi phosphorylation reaction, a reliable method for synthesizing high-molecular-weight polyamides from dicarboxylic acids and diamines under mild conditions.[3][4][6] This method avoids the need for highly reactive (and moisture-sensitive) acid chlorides.

Materials and Reagents
  • This compound (Monomer 1)

  • 4,4'-Oxydianiline (ODA) (Monomer 2)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl), anhydrous

  • Ethanol or Methanol (for precipitation)

  • High-purity Nitrogen gas

Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification cluster_analysis Characterization Monomers Dry Monomers & LiCl (Vacuum Oven, 80°C) Setup Assemble Flask under N₂ Add Monomers, LiCl, NMP, Pyridine Monomers->Setup Solvent Use Anhydrous NMP & Pyridine Solvent->Setup Dissolve Stir at RT until fully dissolved Setup->Dissolve Activate Add TPP (Activating Agent) Dissolve->Activate React Heat to 105°C (3-4 hours) Activate->React Precipitate Pour viscous solution into Ethanol/Methanol React->Precipitate Wash Wash polymer with hot Water & Ethanol Precipitate->Wash Dry Dry under vacuum (80-100°C) Wash->Dry FTIR FTIR Dry->FTIR NMR ¹H NMR Dry->NMR GPC GPC Dry->GPC TGA_DSC TGA / DSC Dry->TGA_DSC

Caption: Experimental workflow for polyamide synthesis.

Step-by-Step Procedure
  • Preparation: Dry the monomers, this compound and 4,4'-oxydianiline, and LiCl in a vacuum oven at 80°C overnight to remove any residual moisture. Anhydrous conditions are crucial for achieving high molecular weight.[16]

  • Reaction Setup: In a flame-dried three-neck flask under a steady stream of nitrogen, add this compound (0.01 mol), 4,4'-oxydianiline (0.01 mol), anhydrous LiCl (1.4 g), 10 mL of anhydrous NMP, and 6 mL of anhydrous pyridine.

    • Scientist's Note: Pyridine acts as a base and catalyst. LiCl is a critical additive that disrupts the strong hydrogen bonds between the forming polymer chains, preventing premature precipitation and allowing the reaction to proceed to a higher degree of polymerization.[4]

  • Monomer Dissolution: Stir the mixture mechanically at room temperature until all solids have completely dissolved.

  • Activation and Polymerization: Rapidly add triphenyl phosphite (TPP, 0.022 mol) to the solution. Heat the reaction mixture to 105°C and maintain this temperature with vigorous stirring for 3-4 hours. The solution will become noticeably viscous as the polymer forms.

  • Precipitation: Allow the viscous solution to cool to room temperature. Slowly pour the solution into a beaker containing 500 mL of vigorously stirring ethanol (or methanol). A fibrous white or off-white precipitate will form.

  • Washing: Collect the polymer by filtration. Wash the solid polymer thoroughly several times with hot water and then with ethanol to remove residual NMP, LiCl, and other reagents.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight or until a constant weight is achieved. The final product should be a fibrous or powdery solid.

Polymerization Mechanism & Characterization

Reaction Mechanism

The Yamazaki reaction proceeds via the in-situ activation of the carboxylic acid group by triphenyl phosphite in the presence of pyridine. This forms a highly reactive phosphonium salt intermediate, which is then susceptible to nucleophilic attack by the amine group of the diamine, forming the stable amide bond and regenerating triphenylphosphine oxide and phenol as byproducts.

ReactionMechanism Monomer R¹-COOH (Hydroxy-Acid) Activated [R¹-COO-P⁺(OPh)₃] Active Intermediate Monomer->Activated Activation Diamine H₂N-R²-NH₂ (Diamine) AmideBond R¹-CO-NH-R² Amide Bond Formation Diamine->AmideBond Nucleophilic Attack TPP P(OPh)₃ (TPP) TPP->Activated Activation Pyridine Pyridine Pyridine->Activated Activation Activated->AmideBond Nucleophilic Attack Polymer -[CO-R¹-CO-NH-R²-NH]n- Polyamide Chain AmideBond->Polymer Propagation

Caption: Simplified polymerization reaction mechanism.

Expected Characterization Results

The synthesized polyamide should be characterized to confirm its structure, molecular weight, and thermal properties.

Analysis TechniqueExpected Result / ObservationPurpose
Solubility Test Soluble in aprotic polar solvents like NMP, DMAc, DMSO at room temperature.[3][5][6][8]Confirms the effectiveness of ether linkages in improving processability.
FTIR Spectroscopy Characteristic peaks at ~3300 cm⁻¹ (N-H stretch), ~3400 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (Amide I, C=O stretch), ~1540 cm⁻¹ (Amide II, N-H bend), ~1240 cm⁻¹ (Ar-O-Ar stretch).[8]Structural confirmation of amide and ether functional groups.
¹H NMR Spectroscopy Aromatic protons in the 6.8-8.2 ppm range. Amide proton (N-H) signal around 10.0-10.5 ppm. Phenolic proton (O-H) signal around 9.5-10.0 ppm.Confirms the chemical structure of the repeating unit.
GPC High molecular weight (Mw > 30,000 g/mol ) with a polydispersity index (PDI) between 1.5-2.5.[4]Determines average molecular weight and distribution.
DSC High glass transition temperature (Tg) in the range of 200-250 °C.[4][6]Measures thermal transitions and indicates the polymer's service temperature range.
TGA High thermal stability, with 10% weight loss temperature (T₁₀) above 450 °C in a nitrogen atmosphere.[4][6][17]Evaluates thermal decomposition behavior.

Potential Applications

The unique combination of good thermal stability, enhanced solubility, and chemical functionality makes these polyamides attractive for several advanced applications:

  • Gas Separation Membranes: The tailored microstructure can be optimized for selective gas permeation.[16]

  • Processable High-Strength Films and Coatings: The solubility allows for casting tough, flexible films from solution for electronics or protective coatings.[3][6][8]

  • Biomedical Materials: The pendant hydroxyl group can be used as an anchor point for conjugating drugs, proteins, or imaging agents for targeted delivery systems.

  • Composite Matrix Resins: Improved processability makes them suitable as high-performance matrices for fiber-reinforced composites in aerospace and automotive sectors.[2]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Polymer Viscosity / Low Molecular Weight Presence of moisture in reagents or solvent. Incorrect stoichiometry. Insufficient reaction time or temperature.Thoroughly dry all glassware, reagents, and solvents. Accurately weigh monomers. Ensure the reaction runs for the specified time at the correct temperature.
Polymer Precipitates During Reaction Insufficient LiCl concentration. Polymer concentration is too high.Increase the amount of LiCl. Use a larger volume of solvent (NMP) to keep the concentration lower.
Product is Difficult to Purify (Gummy Solid) Incomplete precipitation. Inefficient washing.Use a larger volume of the precipitating solvent (ethanol). Ensure washing steps are performed with hot solvents to effectively remove NMP.

References

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  • Synthesis of Functionalized Aromatic Carboxylic Acids from Biosourced 3-Hydroxy-2-pyrones through a Base-Promoted Domino Reaction. (2020). ACS Sustainable Chemistry & Engineering. [Link]
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  • Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. (2021). ConcienciaDigital. [Link]
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  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Application Notes & Protocols: The Strategic Use of 3-(4-Hydroxyphenoxy)benzoic Acid in the Synthesis of Advanced Liquid Crystal Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Engineering Processability into High-Performance Polymers

Thermotropic liquid crystal polymers (LCPs) represent a class of materials renowned for their exceptional properties, including high mechanical strength, outstanding thermal stability, and inherent flame retardancy.[1][2] These characteristics stem from the highly ordered, rod-like structure of their aromatic polyester backbones.[3] However, the very rigidity that imparts these strengths often leads to polymers with extremely high melting points and poor solubility, rendering them difficult to process.[2]

A key strategy in polymer design is to introduce controlled disruptions into the polymer backbone to enhance tractability without sacrificing the essential liquid crystalline behavior. This is achieved by incorporating "kink" monomers. 3-(4-Hydroxyphenoxy)benzoic acid is a quintessential example of such a monomer. Its non-linear, meta-substituted linkage introduces a permanent bend in the polymer chain. This disruption lowers the energy required to melt the crystalline domains, resulting in a lower melting temperature (Tm) and a broader, more accessible liquid crystalline processing window.[1]

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of LCPs incorporating this compound, intended for researchers in materials science and polymer chemistry.

Section 1: Synthesis of the Monomer: this compound

The synthesis of the monomer is a critical first step that dictates the purity and quality of the final polymer. A common and effective route involves a two-step process: an Ullmann condensation to form the diaryl ether linkage, followed by demethylation.

Principle of the Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction ideal for forming C-O bonds between an aryl halide and an alcohol or phenol.[4] In this context, we couple a substituted chlorobenzoic acid with a methoxyphenol. The methoxy group serves as a protecting group for the phenol, preventing self-polymerization and other side reactions. It is later removed to yield the required hydroxyl functionality. Traditionally, these reactions require high temperatures and stoichiometric copper, but modern catalysts have improved efficiency.[4][5]

Experimental Protocol: Monomer Synthesis

Step 1A: Synthesis of 3-(4-methoxyphenoxy)benzoic acid via Ullmann Condensation

This step involves the copper-catalyzed reaction between 3-chlorobenzoic acid and 4-methoxyphenol.

Workflow for Monomer Synthesis (Part 1)

cluster_ullmann Step 1A: Ullmann Condensation reagents Reactants: - 3-Chlorobenzoic Acid - 4-Methoxyphenol - K2CO3 (Base) - CuI / L-Proline (Catalyst) - DMSO (Solvent) reaction Heat at 120-140 °C (Inert Atmosphere, 12-24h) reagents->reaction workup Acidification (HCl) & Extraction (Ethyl Acetate) reaction->workup product1 Intermediate Product: 3-(4-methoxyphenoxy)benzoic acid workup->product1

Caption: Workflow for the Ullmann Condensation step.

ReagentMolar Eq.MW ( g/mol )AmountPurpose
3-Chlorobenzoic acid1.0156.5715.66 gAryl halide substrate
4-Methoxyphenol1.2124.1414.90 gPhenolic nucleophile
Potassium Carbonate (K₂CO₃)2.0138.2127.64 gBase
Copper(I) Iodide (CuI)0.1190.451.90 gCatalyst
L-Proline0.2115.132.30 gLigand for catalyst
Dimethyl Sulfoxide (DMSO)-78.13150 mLSolvent

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-chlorobenzoic acid, 4-methoxyphenol, potassium carbonate, copper(I) iodide, and L-proline.

  • Add DMSO to the flask.

  • Purge the system with dry nitrogen for 15 minutes.

  • Heat the reaction mixture to 130 °C with vigorous stirring under a nitrogen atmosphere for 18 hours.

  • Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous solution to pH ~2 by slowly adding concentrated HCl. A precipitate will form.

  • Filter the crude product, wash thoroughly with water, and dry under vacuum.

  • Recrystallize from an ethanol/water mixture to yield pure 3-(4-methoxyphenoxy)benzoic acid.

Step 1B: Demethylation to this compound

The methoxy group is cleaved to reveal the active hydroxyl group using a strong acid like hydrobromic acid (HBr).[6]

ReagentMolar Eq.AmountPurpose
3-(4-methoxyphenoxy)benzoic acid1.024.42 g (0.1 mol)Substrate
Acetic Acid-150 mLSolvent
48% Hydrobromic Acid (HBr)-100 mLCleavage reagent

Procedure:

  • Dissolve the 3-(4-methoxyphenoxy)benzoic acid from Step 1A in acetic acid in a round-bottom flask.[6]

  • Add the 48% HBr solution to the flask.[6]

  • Heat the mixture to reflux (approx. 120 °C) under a nitrogen atmosphere for 12-16 hours.[6]

  • Cool the reaction mixture. A solid product will precipitate.

  • Dilute the mixture with cold water to ensure complete precipitation.

  • Filter the solid product, wash extensively with saturated NaCl solution, and then with cold water to remove residual acid.[6]

  • Dry the product in a vacuum oven at 80 °C.

  • For highest purity, recrystallize from a 1:1 acetic acid/water mixture.[6] The final product should be tan crystals with a melting point of approximately 163-166 °C.[6]

Section 2: Synthesis of LCP Copolymers via Melt Polycondensation

The most common industrial route for producing aromatic polyesters is melt polycondensation.[7] This process involves first acetylating the hydroxyl groups of the monomers and then heating the mixture at high temperatures under vacuum to drive off acetic acid and form the high molecular weight polymer.[2][3]

Principle of Melt Acidolysis

Direct esterification between a phenol and a carboxylic acid is difficult. The process is made more efficient by converting the phenol to an acetate ester. The polymerization then proceeds via "acidolysis," where the carboxylic acid group of one monomer reacts with the acetate ester of another, eliminating acetic acid.[2] This equilibrium-driven reaction requires the continuous removal of the acetic acid byproduct via vacuum to achieve a high degree of polymerization.[8]

Experimental Protocol: LCP Synthesis

This protocol describes the synthesis of a copolyester using this compound (HPBA) and 4-hydroxybenzoic acid (HBA). The ratio of these monomers can be varied to tune the final properties of the LCP.

Overall LCP Synthesis Workflow

cluster_prep Part A: Acetylation cluster_poly Part B: Melt Polycondensation monomers Monomers: - this compound - 4-Hydroxybenzoic acid reflux Reflux with Acetic Anhydride (Catalytic H₂SO₄) monomers->reflux precipitate Precipitate in Water, Filter, and Dry reflux->precipitate acetylated Acetylated Monomers precipitate->acetylated charge Charge Reactor with Acetylated Monomers & Catalyst (e.g., NaOAc) acetylated->charge stage1 Stage 1: Heat to 250-280°C (Nitrogen Purge) Acetic Acid Distills Off charge->stage1 stage2 Stage 2: Increase Temp to 300-320°C Apply High Vacuum (<1 Torr) stage1->stage2 extrude Extrude Polymer Melt Under Nitrogen stage2->extrude lcp Final LCP Product extrude->lcp

Caption: General workflow for LCP synthesis.

Step 2A: Acetylation of Monomers

Procedure:

  • Combine the desired molar ratio of this compound and 4-hydroxybenzoic acid in a flask.

  • Add a slight molar excess (1.1 equivalents per hydroxyl group) of acetic anhydride.

  • Add 1-2 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux (around 140 °C) for 2-3 hours until the solution is clear.

  • Allow the mixture to cool slightly, then pour it into a large volume of cold water while stirring to precipitate the acetylated products.[3]

  • Filter the white solid, wash thoroughly with water until the filtrate is neutral, and dry completely in a vacuum oven at 100 °C.

Step 2B: Melt Polycondensation

ParameterConditionRationale
Catalyst Sodium Acetate or Antimony(III) OxideTo accelerate the transesterification reaction.
Stage 1 Temp. 250 - 280 °CAllows for initial oligomerization and removal of the bulk of the acetic acid byproduct under N₂ flow.
Stage 2 Temp. 300 - 320 °CIncreases melt fluidity and reaction rate for high molecular weight polymer formation.
Stage 2 Pressure < 1.0 Torr (High Vacuum)Crucial for shifting the reaction equilibrium by efficiently removing the final traces of acetic acid.[8]
Stirring Mechanical (High Torque)Necessary to ensure homogeneity and facilitate byproduct removal as the melt viscosity increases dramatically.

Procedure:

  • Charge a specialized glass polymerization reactor equipped with a high-torque mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump, with the dried acetylated monomers and a catalytic amount of sodium acetate (approx. 50-100 ppm).

  • Purge the reactor with dry nitrogen for 20 minutes to create an inert atmosphere.[3]

  • Begin stirring and gradually heat the reactor in a sand bath or with a heating mantle.

  • Stage 1: Heat to 280 °C over 1-2 hours. Acetic acid will begin to distill off. Maintain this temperature under a slow stream of nitrogen until ~90% of the theoretical amount of acetic acid has been collected.

  • Stage 2: Gradually increase the temperature to 320 °C while slowly applying a high vacuum (<1.0 Torr). The melt viscosity will increase noticeably. Continue the reaction for 2-4 hours under these conditions until the stirrer torque indicates that a high molecular weight has been achieved.

  • To stop the reaction, release the vacuum by introducing nitrogen gas and cool the reactor. The resulting polymer will be a tough, opaque solid.

Section 3: Physicochemical Characterization of the LCP

Proper characterization is essential to confirm the synthesis of the desired LCP and to understand its processing and performance window.

Structural Confirmation (FTIR & NMR)
  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the completion of polymerization. Key indicators include the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch from the newly formed ester linkages (~1735-1740 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy of the polymer dissolved in a suitable solvent (e.g., pentafluorophenol/CDCl₃) can confirm the polymer structure and the incorporation ratio of the different monomers.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is used to identify the key thermal transitions that define the material's behavior.[9][10]

  • Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid to a rubbery state.

  • Melting Temperature (Tm): The endothermic peak corresponding to the transition from the solid crystalline state to the ordered liquid crystalline state.

  • Isotropization Temperature (Ti or Tc): The temperature at which the material transitions from the ordered liquid crystal phase to a disordered, isotropic liquid. The range between Tm and Ti is the thermotropic processing window.

Typical DSC Protocol:

  • Seal 5-10 mg of the polymer in an aluminum DSC pan.

  • Heat the sample from room temperature to a temperature above its expected Ti (e.g., 350 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Hold at this temperature for 5 minutes to erase thermal history.

  • Cool the sample back to room temperature at 10 °C/min.

  • Heat the sample a second time at 10 °C/min. The Tg, Tm, and Ti are determined from this second heating scan.

Mesophase Identification (POM)

Polarized Optical Microscopy (POM) is the most direct method for visualizing and identifying liquid crystalline phases.[11] When the LCP is heated into its mesophase on a hot stage and viewed between crossed polarizers, the anisotropic nature of the liquid crystal will manipulate the polarized light to produce characteristic textures.[9] Nematic phases, common for this type of LCP, typically exhibit a "Schlieren" texture with dark brushes radiating from point defects.[11]

LCP Characterization Workflow

cluster_struct Structural Validation cluster_thermal Thermal & Phase Analysis LCP LCP Product FTIR FTIR (Confirm Ester Bonds) LCP->FTIR NMR NMR (Confirm Monomer Ratio) LCP->NMR DSC DSC (Determine Tg, Tm, Ti) LCP->DSC POM POM (Visualize LC Texture) LCP->POM DSC->POM Identifies Temp. for POM analysis

Caption: A typical characterization workflow for LCPs.

Section 4: Structure-Property Relationships

The inclusion of this compound has a predictable and tunable effect on the final polymer properties.

PropertyEffect of Increasing 3-(4-HPBA) ContentRationale
Melting Temperature (Tm) DecreasesThe "kink" in the monomer disrupts the crystalline packing of the polymer chains, reducing the energy needed to enter the liquid crystal phase.[1]
Liquid Crystal Range (Ti - Tm) BroadensThe decrease in Tm is often more significant than the decrease in the isotropization temperature (Ti), widening the temperature range where the material is processable as a liquid crystal.
Melt Viscosity Decreases (at equivalent temp.)The less-ordered chains can flow more easily compared to their rigid-rod counterparts.
Mechanical Strength Slightly DecreasesWhile still exceptionally strong, the disruption in chain packing can lead to a modest reduction in ultimate tensile strength compared to a fully linear analogue.

By systematically varying the molar ratio of the kink monomer to the linear monomer (e.g., HBA), a family of LCPs can be synthesized, allowing researchers to precisely tailor the material's properties for specific applications, from injection moldable electronic components to high-strength fibers.

References

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  • BenchChem, Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers.
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  • RSC Publishing, Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters.
  • Request PDF, Catalyst-free synthesis of polyesters via conventional melt polycondensation.
  • CADRE, Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids.
  • ResearchGate, Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
  • SpringerLink, Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides.
  • Wikipedia, Polyurethane.
  • NIH, RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.
  • Taylor & Francis Online, Effect of monomer concentration and functionality on electro-optical properties of polymer-stabilised optically isotropic liquid crystals.
  • MedCrave online, Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations.
  • NINGBO INNO PHARMCHEM CO.,LTD., Synthesizing High-Performance Liquid Crystal Polymers with Benzoic Acid Derivatives.
  • Zeus, LCP Introduction To Liquid Crystal Polymers.
  • ResearchGate, (PDF) Polymer networks formed in liquid crystal.
  • MDPI, Enhancing the Properties of Liquid Crystal Polymers and Elastomers with Nano Magnetic Particles.
  • ResearchGate, Synthetic routes of the thermotropic liquid crystalline polymers.
  • BioResources, Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid.

Sources

Application Notes and Protocols for the Polycondensation of 3-(4-Hydroxyphenoxy)benzoic Acid with Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Crafting High-Performance Poly(ether-amide)s

The synthesis of aromatic polyamides (aramids) has long been a cornerstone of high-performance polymer chemistry, yielding materials with exceptional thermal stability, mechanical strength, and chemical resistance. A significant advancement in this field involves the incorporation of flexible ether linkages into the rigid polymer backbone, leading to the formation of poly(ether-amide)s. These materials often exhibit improved processability, such as enhanced solubility in organic solvents, without a substantial compromise in their desirable thermal properties.

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel poly(ether-amide)s through the polycondensation of 3-(4-hydroxyphenoxy)benzoic acid with various aromatic diamines. The unique structure of this compound, which contains both a carboxylic acid and a phenolic hydroxyl group, presents both an opportunity and a challenge. The opportunity lies in the potential for creating polymers with unique properties and functionalities. The challenge resides in controlling the reactivity to selectively favor the formation of amide linkages over potential side reactions, such as polyesterification.

These application notes are designed for researchers, scientists, and professionals in drug development and materials science. The content delves into the underlying chemical principles, provides two distinct, robust protocols for polymerization, and details the necessary characterization techniques to validate the synthesis and understand the properties of the resulting polymers.

Scientific Principles: Navigating the Polycondensation Landscape

The formation of poly(ether-amide)s from this compound and diamines is a polycondensation reaction, a process involving the stepwise reaction between functional groups of monomers to form longer polymer chains, accompanied by the elimination of a small molecule, such as water. The key to successfully synthesizing the desired polyamide lies in directing the reaction between the carboxylic acid group of the benzoic acid and the amine groups of the diamine, while mitigating the reactivity of the phenolic hydroxyl group.

Two primary strategies can be employed to achieve this selectivity:

  • Low-Temperature Solution Polycondensation with a Protected Monomer: This approach involves the chemical protection of the reactive hydroxyl group on the this compound monomer. This ensures that only the carboxylic acid function is available to react with the diamine. Following polymerization, the protecting group is removed to yield the final poly(ether-amide). This method offers excellent control over the polymer structure but adds extra steps to the synthesis.

  • High-Temperature Direct Polycondensation: This strategy leverages specific reaction conditions and catalysts that inherently favor the amidation reaction over esterification, even in the presence of an unprotected hydroxyl group. The Yamazaki-Higashi reaction, which utilizes a phosphorylation agent, is a prime example of a powerful direct polycondensation method.[1] This approach is more atom-economical and avoids the need for protection and deprotection steps.

The choice of diamine—be it aliphatic or aromatic, flexible or rigid—will significantly influence the final properties of the poly(ether-amide), including its solubility, thermal stability, and mechanical strength. Aromatic diamines, for instance, will generally impart greater rigidity and higher glass transition temperatures to the resulting polymer.[1]

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation via a Silyl-Protected Monomer

This protocol details the synthesis of poly(ether-amide)s using a low-temperature solution polycondensation method. To prevent unwanted side reactions, the hydroxyl group of this compound is protected as a trimethylsilyl (TMS) ether prior to polymerization. The subsequent reaction with a diacid chloride (formed in situ or separately) and a diamine yields the polyamide.

Workflow Diagram:

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Post-Polymerization Monomer This compound Protection Protection of Hydroxyl Group (e.g., with TMSCl) Monomer->Protection ProtectedMonomer 3-(4-Trimethysilyloxyphenoxy)benzoic acid Protection->ProtectedMonomer Activation Carboxylic Acid Activation (e.g., with Thionyl Chloride) ProtectedMonomer->Activation Diamine Aromatic Diamine Polymerization Low-Temperature Polycondensation (e.g., in NMP/LiCl) Diamine->Polymerization Activation->Polymerization ProtectedPolymer Protected Poly(ether-amide) Polymerization->ProtectedPolymer Deprotection Deprotection of Silyl Ether ProtectedPolymer->Deprotection Purification Purification (Precipitation & Washing) Deprotection->Purification FinalPolymer Final Poly(ether-amide) Purification->FinalPolymer

Caption: Workflow for Low-Temperature Solution Polycondensation.

Step-by-Step Methodology:

  • Monomer Protection:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, dissolve this compound (1 equivalent) in anhydrous N-methyl-2-pyrrolidone (NMP).

    • Add trimethylsilyl chloride (TMSCl, 1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at 60°C for 2-3 hours to ensure complete silylation of the hydroxyl group. The formation of the silyl ether can be monitored by FTIR spectroscopy.

  • Polymerization:

    • Cool the flask containing the protected monomer to 0°C in an ice bath.

    • In a separate flask, dissolve the chosen aromatic diamine (1 equivalent) in anhydrous NMP containing 5% (w/v) lithium chloride (LiCl) to enhance polymer solubility.

    • To the cooled solution of the protected monomer, slowly add thionyl chloride (1.1 equivalents) to convert the carboxylic acid to the more reactive acid chloride in situ. Stir for 1 hour at 0°C.

    • Add the diamine solution dropwise to the acid chloride solution under a continuous nitrogen purge.

    • Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Deprotection and Isolation:

    • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring. This will precipitate the protected polymer and also cleave the silyl ether protecting group.

    • Filter the fibrous polymer precipitate and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, LiCl, and other impurities.

    • Dry the purified poly(ether-amide) in a vacuum oven at 80-100°C to a constant weight.

Protocol 2: High-Temperature Direct Polycondensation (Yamazaki-Higashi Method)

This protocol utilizes the Yamazaki-Higashi reaction, a powerful method for direct polycondensation that does not require the protection of the hydroxyl group.[1] The reaction is driven by the in situ formation of an active amide intermediate from the carboxylic acid using a phosphite and pyridine.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up Monomer This compound Mixing Combine Monomers and Reagents Monomer->Mixing Diamine Aromatic Diamine Diamine->Mixing Reagents NMP, LiCl, Pyridine, Triphenyl Phosphite Reagents->Mixing Heating Heat to 100-120°C Mixing->Heating Polymerization Direct Polycondensation (3-6 hours) Heating->Polymerization ViscousSolution Viscous Polymer Solution Polymerization->ViscousSolution Precipitation Precipitate in Methanol ViscousSolution->Precipitation Washing Wash with Hot Water & Methanol Precipitation->Washing Drying Vacuum Dry at 80-100°C Washing->Drying FinalPolymer Final Poly(ether-amide) Drying->FinalPolymer

Caption: Workflow for High-Temperature Direct Polycondensation.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add this compound (1 equivalent), the aromatic diamine (1 equivalent), N-methyl-2-pyrrolidone (NMP), lithium chloride (5% w/v), and pyridine (2 equivalents).

    • Stir the mixture at room temperature under a gentle stream of nitrogen until all solids have dissolved.

  • Polymerization:

    • To the homogeneous solution, add triphenyl phosphite (TPP, 1.1 equivalents) via a syringe.

    • Heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours. The progress of the polymerization is indicated by a noticeable increase in the viscosity of the solution.

  • Polymer Isolation and Purification:

    • After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol while stirring vigorously. This will cause the poly(ether-amide) to precipitate.

    • Collect the fibrous precipitate by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove residual solvents, catalysts, and unreacted monomers.

    • Dry the final polymer product in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization of the Poly(ether-amide)s

Thorough characterization is essential to confirm the successful synthesis of the desired poly(ether-amide) and to understand its properties.

Data Presentation:

Characterization TechniqueParameter MeasuredExpected Outcome for Poly(ether-amide)s
FTIR Spectroscopy Functional groupsAppearance of characteristic amide bands (Amide I at ~1650 cm⁻¹, Amide II at ~1540 cm⁻¹), disappearance of the carboxylic acid O-H stretch. Presence of ether C-O-C stretch (~1240 cm⁻¹).
¹H NMR Spectroscopy Proton environmentSignals corresponding to the aromatic protons of the diamine and the this compound moiety, and a characteristic broad signal for the N-H proton of the amide linkage.
Thermogravimetric Analysis (TGA) Thermal stabilityHigh decomposition temperature (Td), typically above 400°C, indicating good thermal stability.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)A distinct glass transition temperature, which will vary depending on the specific diamine used. Amorphous or semi-crystalline nature can be inferred.
Inherent Viscosity Molecular weight indicatorMeasurement in a suitable solvent (e.g., NMP with LiCl) provides an indication of the polymer's molecular weight. Higher values generally correspond to higher molecular weights.
Solubility Testing ProcessabilityAssessment of solubility in various organic solvents (e.g., NMP, DMAc, DMF, DMSO) to determine potential processing routes.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful synthesis of the poly(ether-amide) will be evident through:

  • Physical Observation: A significant increase in the viscosity of the reaction mixture is a primary indicator of successful polymerization. The formation of a fibrous precipitate upon addition to a non-solvent is also a positive sign.

  • Spectroscopic Confirmation: FTIR and ¹H NMR spectroscopy provide definitive proof of the formation of the amide linkages and the incorporation of both monomer units into the polymer chain.

  • Thermal Analysis: TGA and DSC will confirm the high-performance nature of the synthesized polymer, a key characteristic of aromatic poly(ether-amide)s.

By following these detailed protocols and performing the recommended characterization, researchers can confidently synthesize and validate novel poly(ether-amide)s based on this compound.

References

  • Segmented-Block Poly(ether amide)s Containing Flexible Polydisperse Polyethyleneoxide Sequences and Rigid Aromatic Amide Moieties.
  • Low-temperature solution polycondensation.
  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl).

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 3-(4-Hydroxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-(4-Hydroxyphenoxy)benzoic acid. The methodology employs a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a precise and validated assay for this compound in contexts such as purity assessment, stability testing, and reaction monitoring. This document provides a comprehensive guide, including the scientific rationale for method parameters, detailed step-by-step protocols, and guidelines for method validation, ensuring scientific integrity and transferability.

Introduction and Scientific Principle

This compound is a diphenoxy ether derivative containing both a carboxylic acid and a phenolic hydroxyl group.[1] Its structure presents two key chromophores—the benzene rings—making it an ideal candidate for UV-based detection. The presence of both acidic and polar functional groups necessitates careful control of the mobile phase pH to ensure reproducible chromatographic behavior.

The principle of this method is based on Reversed-Phase Chromatography , the most common separation technique in HPLC.[2]

  • Causality of Experimental Choices:

    • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature. The non-polar C18 chains interact with the non-polar benzene rings of the analyte, providing retention.

    • Mobile Phase: A mixture of water and a less polar organic solvent (acetonitrile) is used. The analyte's retention is modulated by varying the proportion of the organic solvent. Increasing the acetonitrile concentration decreases the mobile phase polarity, causing the analyte to elute faster.

    • Acidification: The mobile phase is acidified with phosphoric acid. This compound has a carboxylic acid moiety (pKa ~4-5) and a phenolic hydroxyl group (pKa ~9-10). At a pH below its pKa, a carboxylic acid exists in its neutral, protonated form (-COOH). Suppressing its ionization with an acidic mobile phase (pH ~2.5) makes the molecule less polar overall, leading to stronger retention on the C18 column, improved peak shape, and avoidance of retention time drift.[3][4]

    • Detection: A Diode Array Detector (DAD) or UV-Vis detector is employed. Based on the UV absorbance of related phenolic acids and benzoic acid derivatives, a primary monitoring wavelength of 230 nm is chosen to provide high sensitivity.[5][6][7] The use of a DAD allows for the simultaneous acquisition of spectra across a range, enabling peak purity analysis and confirmation of analyte identity.[8]

RP_HPLC_Principle cluster_column C18 HPLC Column (Non-Polar) cluster_mobile_phase Mobile Phase (Polar) cluster_elution Elution column { C18 Stationary Phase | Hydrophobic Chains } Detector UV Detector column->Detector Elution Analyte_Mobile Analyte in Mobile Phase | {this compound | (Protonated, Less Polar)} Analyte_Mobile->column:head Interaction (Hydrophobic)

Caption: Principle of Reversed-Phase HPLC for the analyte.

Materials and Reagents

  • Analyte: this compound reference standard (Purity ≥98%)

  • Solvents:

    • Acetonitrile (ACN), HPLC grade or higher

    • Water, HPLC grade or Type I ultrapure

  • Reagents:

    • Phosphoric Acid (H₃PO₄), ACS grade, ~85%

    • Methanol (MeOH), HPLC grade (for standard preparation)

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column thermostat, and DAD/UV detector

    • Analytical balance (4-decimal place)

    • Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)

    • Pipettes (Class A)

    • Sonicator

    • pH meter

  • Consumables:

    • HPLC column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Kinetex, Waters Sunfire™)[3][9]

    • Syringe filters, 0.45 µm PTFE or Nylon

    • HPLC vials with caps

Experimental Protocols

Preparation of Solutions

Mobile Phase A (Aqueous):

  • Add approximately 950 mL of HPLC grade water to a 1 L glass media bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid.

  • Mix thoroughly and verify that the pH is approximately 2.5.

  • Filter through a 0.45 µm membrane filter and degas for 15-20 minutes using sonication or vacuum.

Mobile Phase B (Organic):

  • Use 100% HPLC grade Acetonitrile.

  • Filter through a 0.45 µm membrane filter and degas.

Diluent:

  • Prepare a mixture of Water:Acetonitrile (50:50, v/v). This composition ensures solubility and is compatible with the initial mobile phase conditions.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10.0 mg of this compound reference standard.

  • Transfer quantitatively to a 100 mL volumetric flask.

  • Add approximately 70 mL of Methanol and sonicate for 5 minutes, or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with Methanol and mix thoroughly. This solution is stable for several days when stored at 2-8°C, protected from light.

Working Standard & Calibration Solutions:

  • Prepare a series of calibration standards by diluting the Standard Stock Solution with the Diluent (Water:Acetonitrile, 50:50). A suggested concentration range is 1, 5, 10, 25, 50, and 75 µg/mL. For routine analysis, a single working standard of ~25 µg/mL can be prepared.

Sample Preparation
  • Accurately weigh an amount of sample expected to contain approximately 2.5 mg of the analyte.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of Diluent and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow to cool to room temperature, dilute to the mark with Diluent, and mix. This yields a theoretical concentration of 25 µg/mL.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Configuration and Parameters

The following parameters provide a robust starting point for analysis.

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmIndustry standard for retaining aromatic acids.[6][10]
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of the analyte for better peak shape.[9]
Mobile Phase B 100% AcetonitrileStrong organic solvent for efficient elution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Column Temp. 30 °CProvides stable retention times and reduces viscosity.
Detector DAD/UV
Detection λ 230 nm (Primary)High absorbance region for phenolic acids.[5][6]
Bandwidth 4 nmStandard setting for good signal-to-noise.
Reference λ 360 nm (Bandwidth 10 nm)Corrects for baseline drift from the mobile phase.
Gradient Program See table belowEnsures elution of the analyte and separation from impurities.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Linear
10.03070Linear
12.03070Linear
12.17030Linear
17.07030Linear

This gradient provides a total run time of 17 minutes, including re-equilibration.

HPLC_Workflow prep 1. Preparation hplc_analysis 2. HPLC Analysis prep->hplc_analysis std_prep Standard Solutions sample_prep Sample Solutions mobile_phase_prep Mobile Phases data_proc 3. Data Processing hplc_analysis->data_proc injection Inject into HPLC separation Chromatographic Separation detection UV Detection report 4. Reporting data_proc->report integration Peak Integration calibration Calibration Curve quantification Quantification

Caption: General workflow for HPLC analysis.

System Suitability and Data Analysis

System Suitability Test (SST): Before analyzing samples, inject the working standard solution (~25 µg/mL) five times. The results must meet the following criteria to ensure the system is performing correctly.

SST ParameterAcceptance CriteriaPurpose
% RSD of Peak Area ≤ 2.0%Ensures injection precision.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Confirms good peak symmetry.
Theoretical Plates (N) ≥ 2000Demonstrates column efficiency.

Data Analysis:

  • Calibration: Plot the peak area of the analyte versus the concentration for each calibration standard. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Use the regression equation (y = mx + c) from the calibration curve to calculate the concentration of this compound in the sample preparations based on their measured peak areas.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Method Validation (Trustworthiness)

To ensure this protocol is a self-validating system, the user must perform method validation according to internal SOPs or relevant guidelines (e.g., ICH Q2(R1)). The following parameters are critical.

Validation ParameterDescription & Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix). Check for interfering peaks in a placebo/blank injection. Peak purity analysis using a DAD is recommended.
Linearity Demonstrated across the specified range (e.g., 1-75 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery) Determined by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
Precision (RSD%) Repeatability: The RSD of peak areas from six replicate preparations of the same sample should be ≤ 2.0%.Intermediate Precision: The analysis should be repeated on a different day by a different analyst. Results should be consistent.
LOD & LOQ Limit of Detection (LOD): The lowest concentration that can be detected. Typically a signal-to-noise ratio (S/N) of 3:1.Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Typically an S/N of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5°C, mobile phase pH ±0.2).[9]

References

  • Zeb, A. (2020). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods, 12(35), 4355-4360.
  • University of Georgia. (n.d.). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. UGA CAES.
  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Request PDF.
  • Nollet, L. M. L. (2007). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Revista Boliviana de Química, 24(1), 1-8.
  • Stalikas, C. D., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Molecules, 26(4), 857.
  • National Center for Biotechnology Information. (n.d.). 4-(3-Hydroxyphenoxy)benzoic acid. PubChem Compound Summary for CID 615389.
  • National Center for Biotechnology Information. (n.d.). 4'-Hydroxy-3-phenoxybenzoic acid. PubChem Compound Summary for CID 161852.
  • FSSAI. (n.d.). ANALYSIS METHODS OF FOOD ADDITIVES. Hydroxy Benzoates (Parabens).
  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook.
  • Grokipedia. (n.d.). 4-Hydroxybenzoic acid.
  • Shah, S., et al. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis, 3(5), 336-342.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid.
  • PLOS. (2014). Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. PLOS ONE, 9(2), e88762.
  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 12(6), 459.
  • SIELC Technologies. (n.d.). Easy HPLC Method Development.
  • ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. Table from IUPAC-NIST Solubility Data Series.
  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing.
  • MDPI. (2021). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. Separations, 8(10), 173.
  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5695-5706.

Sources

Application Notes & Protocols: Strategic Derivatization of 3-(4-Hydroxyphenoxy)benzoic Acid for Advanced Biological Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the chemical derivatization of 3-(4-Hydroxyphenoxy)benzoic acid, a diaryl ether compound of interest for its potential biological activities, analogous to other bioactive phenolic acids.[1][2] The inherent structural features of this molecule—a carboxylic acid and a phenolic hydroxyl group—present both opportunities and challenges for its use in biological systems.[3] Direct application is often hampered by poor cell permeability or the lack of a detectable tag for mechanistic studies. This document outlines three strategic derivatization protocols designed to functionalize this compound into chemical probes for distinct biological applications: (1) a prodrug strategy to enhance bioavailability, (2) fluorescent labeling for cellular imaging, and (3) biotinylation for target identification and pull-down assays. Each protocol is presented with detailed, step-by-step methodologies, the underlying chemical rationale, and guidelines for characterization.

Foundational Chemistry: Reactive Sites and Strategic Considerations

This compound possesses two primary nucleophilic/ionizable functional groups that are targets for chemical modification: the carboxylic acid on one phenyl ring and the phenolic hydroxyl group on the other. The choice of which site to modify, and how, is dictated entirely by the intended biological question.

  • Carboxylic Acid (-COOH): With a pKa typically around 4-5, this group is deprotonated and negatively charged at physiological pH.[4] While this charge can be critical for binding to a biological target, it significantly hinders the molecule's ability to passively diffuse across lipid cell membranes. Therefore, masking this group is a common strategy for creating cell-permeable prodrugs or for attaching probes via stable amide bonds.[5][6]

  • Phenolic Hydroxyl (-OH): This group is a weaker acid than the carboxyl group and is largely protonated at physiological pH. It serves as a handle for forming ether or ester linkages. Protecting this group is often a necessary intermediate step to ensure selective reaction at the carboxylic acid.

Caption: Reactive functional groups on this compound.

Strategy I: Prodrug Synthesis via Fischer Esterification

Causality and Rationale: The primary objective of this strategy is to transiently neutralize the highly polar carboxylic acid group to improve cell membrane permeability. The Fischer Esterification converts the carboxylic acid into an ester.[7] This ester derivative, being more lipophilic, can more readily enter cells. Once inside, ubiquitous intracellular esterase enzymes hydrolyze the ester bond, releasing the active parent compound, this compound, at its site of action.[8][9] This approach is a cornerstone of medicinal chemistry for improving the oral bioavailability and cellular uptake of carboxylic acid-containing drugs.[4]

Protocol 2.1: Synthesis of Methyl 3-(4-Hydroxyphenoxy)benzoate

This protocol details the esterification of the carboxylic acid. The phenolic -OH group is significantly less reactive under these acidic conditions and typically does not require protection.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 15-20 mL per gram of acid).

  • Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours). A suitable mobile phase would be 30-50% EtOAc in hexanes.

  • Work-up: Cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel to obtain the pure methyl 3-(4-hydroxyphenoxy)benzoate.

Self-Validation and Characterization:

  • TLC: A single spot with a higher Rf value than the starting acid.

  • Mass Spectrometry (MS): An increase in molecular weight of 14 Da (addition of CH₂). ESI-MS should show [M+H]⁺ or [M+Na]⁺ corresponding to C₁₄H₁₂O₄.

  • ¹H NMR: Appearance of a new singlet at ~3.9 ppm corresponding to the methyl ester (-OCH₃) protons. The carboxylic acid proton (~10-12 ppm) will disappear.

Strategy II: Fluorescent Labeling via Amide Coupling

Causality and Rationale: To visualize the subcellular localization or tissue distribution of a compound, it must be tagged with a fluorescent reporter. Amide bonds are highly stable in biological systems, making them ideal for covalently linking a fluorophore to our molecule of interest. This protocol involves a two-step process: first, protecting the phenolic hydroxyl to prevent it from competing in the coupling reaction, and second, activating the carboxylic acid to react with an amine-containing fluorescent dye. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that generate a reactive ester intermediate, facilitating amide bond formation under mild conditions.[6]

Amide_Coupling_Workflow A 3-(4-Hydroxyphenoxy) benzoic acid B Step 1: Protection (Williamson Ether Synthesis) CH₃I, K₂CO₃ A->B C 3-(4-Methoxyphenoxy) benzoic acid B->C D Step 2: Amide Coupling Amine-Fluorophore, HATU, DIPEA C->D E Fluorescently-Labeled Derivative D->E

Caption: Workflow for fluorescent labeling via amide bond formation.

Protocol 3.1: Synthesis of a Fluorescent Derivative

Part A: Protection of the Phenolic Hydroxyl

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

  • Base and Alkylation: Add potassium carbonate (K₂CO₃, 2.5 eq) followed by methyl iodide (CH₃I, 1.5 eq).

  • Reflux: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Hydrolysis: The product of this reaction is the methyl ester of the methoxy-protected compound. To free the carboxylic acid for the next step, dissolve the residue in a mixture of THF/water and add lithium hydroxide (LiOH, 2.0 eq). Stir at room temperature for 2-4 hours.

  • Purification: Acidify the mixture with 1N HCl to precipitate the product, 3-(4-Methoxyphenoxy)benzoic acid. Filter, wash with water, and dry. A synthesis of this intermediate is described in the literature.[10][11]

Part B: Amide Coupling with a Fluorophore

  • Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the protected 3-(4-Methoxyphenoxy)benzoic acid (1.0 eq), an amine-functionalized fluorophore (e.g., Dansyl cadaverine, 1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify the fluorescently-labeled derivative by flash column chromatography.

Self-Validation and Characterization:

  • LC-MS: A significant increase in molecular weight corresponding to the addition of the fluorophore minus water.

  • ¹H NMR: Appearance of aromatic and aliphatic signals corresponding to the fluorophore structure. Disappearance of the carboxylic acid proton.

  • Fluorimetry: The final product should exhibit the characteristic excitation and emission spectra of the chosen fluorophore.

Strategy III: Target Identification via Biotinylation

Causality and Rationale: Identifying the specific proteins or enzymes that a small molecule interacts with is fundamental to understanding its mechanism of action. Biotinylation is a premier chemical biology technique for this purpose.[12] A biotin tag is attached to the molecule of interest, often via a flexible linker to avoid steric hindrance.[12] This "bait" molecule is then introduced to a cell lysate. It binds to its target protein(s), and the entire complex can be "fished out" using streptavidin-coated beads, which bind to biotin with exceptionally high affinity.[13][] The captured proteins can then be identified by mass spectrometry.

Protocol 4.1: Synthesis of a Biotinylated Probe

This protocol uses the same protected intermediate from Protocol 3.1 (Part A) and couples it to an amine-functionalized biotin linker.

Materials:

  • 3-(4-Methoxyphenoxy)benzoic acid (from Protocol 3.1A)

  • Biotin-PEG-Amine (or similar amine-linker-biotin conjugate)

  • HATU or EDC/NHS coupling agents

  • DIPEA or other non-nucleophilic base

  • Anhydrous DMF

  • Standard work-up and purification reagents

Step-by-Step Methodology:

  • Reaction Setup: Follow the same setup as Protocol 3.1B, but use Biotin-PEG-Amine (1.1 eq) in place of the fluorophore. Dissolve the protected acid (1.0 eq), Biotin-PEG-Amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) and stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by LC-MS. The large mass addition of the biotin-linker makes this straightforward. The reaction is typically complete in 4-12 hours.

  • Work-up and Purification: Use the same work-up procedure as in Protocol 3.1B. Purification may require reverse-phase HPLC due to the polarity of the biotinylated product.

Self-Validation and Application:

  • Characterization: Confirm structure by LC-MS (observing the expected mass) and NMR.

  • Application Protocol (Brief):

    • Incubate the biotinylated probe with cell lysate.

    • Add streptavidin-coated magnetic beads to the lysate to capture the probe-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins from the beads.

    • Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry (proteomics).

Summary of Derivatization Strategies

Strategy Target Functional Group Reaction Type Key Reagents Purpose of Derivative
Prodrug Synthesis Carboxylic AcidFischer EsterificationMethanol, H₂SO₄Enhance cell permeability and bioavailability.[4][8]
Fluorescent Labeling Carboxylic Acid (after -OH protection)Amide CouplingHATU, DIPEA, Amine-FluorophoreVisualize subcellular localization and distribution.[15]
Biotinylation Carboxylic Acid (after -OH protection)Amide CouplingHATU, DIPEA, Biotin-Linker-AmineIdentify protein binding partners via pull-down assays.[12][]

Illustrative Application Workflow: Cellular Imaging

The diagram below outlines the complete experimental pipeline, from chemical synthesis to biological data acquisition, for studying the cellular uptake of this compound using a fluorescent derivative.

Biological_Workflow cluster_synthesis Chemical Synthesis cluster_biology Biological Experiment cluster_analysis Data Acquisition & Analysis start Parent Compound protect Protect Phenol (-OH) start->protect couple Couple Fluorophore to -COOH protect->couple purify Purify Fluorescent Probe couple->purify treat Treat Cells with Fluorescent Probe purify->treat culture Culture Cells culture->treat wash Wash to Remove Unbound Probe treat->wash fix Fix and Permeabilize Cells wash->fix image Fluorescence Microscopy fix->image analyze Image Analysis: Quantify Localization & Intensity image->analyze

Caption: A complete workflow from synthesis to cellular imaging analysis.

References

  • Duchon, A., et al. (2021). Synthetic strategies for the biotinylation of bioactive small molecules. PubMed.
  • Bhowmick, T., et al. (2021). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. ACS Omega.
  • PrepChem.com. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid.
  • Wright, D. B., et al. (2021). Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules. Bioconjugate Chemistry.
  • Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. Semantic Scholar.
  • Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. ResearchGate.
  • Slanina, T., et al. (2014). Identification of Carboxylic and Organoboronic Acids and Phenols with a Single Benzobisoxazole Fluorophore. The Royal Society of Chemistry.
  • Talukdar, A. (n.d.). Organic Pharmaceutical Chemistry: Prodrugs. SlidePlayer.
  • National Center for Biotechnology Information. (n.d.). 4'-Hydroxy-3-phenoxybenzoic acid. PubChem Compound Database.
  • Hjort, K., et al. (2019). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC.
  • PrepChem.com. (n.d.). B. Preparation of this compound.
  • Jana, S., et al. (2010). Prodrugs of Alcohols and Phenols. ResearchGate.
  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
  • National Center for Biotechnology Information. (n.d.). 4-(3-Hydroxyphenoxy)benzoic acid. PubChem Compound Database.
  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine.
  • Kumar, N., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid. Indo American Journal of Pharmaceutical Research.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Goñi, A. (2022). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Technological University Dublin.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Ye, F., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
  • Jessiman, K., & Jessop, P. G. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • The Natural Products Atlas. (2022). 4-hydroxy-3-(4-hydroxyphenoxy)benzoic acid.
  • Wibowo, A., et al. (2018). The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO42-/γ-Al2O3 as catalyst. AIP Publishing.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
  • Google Patents. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - EP0334595A2.
  • Liu, T., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem.
  • Organic Syntheses. (n.d.). Protocatechuic acid.

Sources

Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 3-(4-Hydroxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Palette of Azo Dyes

Azo dyes represent the most extensive and versatile class of synthetic organic colorants, accounting for a significant portion of the global dye market. Their widespread use in textiles, printing, food technology, and as pH indicators is a testament to their intense coloration, straightforward synthesis, and structural adaptability.[1] The synthesis of azo dyes is classically achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile.[2][3]

The choice of the coupling component is a critical determinant of the final dye's color, solubility, and fastness properties. While traditional phenols and naphthols are commonplace, the incorporation of multifunctional coupling agents such as 3-(4-Hydroxyphenoxy)benzoic acid offers a strategic avenue for the synthesis of novel dyes with potentially enhanced characteristics. The presence of both a phenolic hydroxyl group and a carboxylic acid moiety in this molecule allows for tailored solubility and provides a potential site for further chemical modification or binding to substrates.

These application notes provide a comprehensive guide for researchers, chemists, and professionals in drug development on the utilization of this compound as a coupling component in the synthesis of azo dyes. We will delve into the underlying reaction mechanisms, present detailed experimental protocols, and discuss the characterization of the resulting dye molecules.

Mechanistic Insights: The Chemistry of Color

The synthesis of an azo dye using this compound follows the well-established electrophilic aromatic substitution mechanism. The process can be dissected into two key stages:

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[4]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then introduced to a solution of the coupling component, this compound. The electron-donating hydroxyl group of the hydroxyphenoxy moiety activates the aromatic ring, making it susceptible to electrophilic attack by the diazonium ion. The coupling reaction is typically carried out under mildly alkaline conditions to deprotonate the phenolic hydroxyl group, thereby increasing the nucleophilicity of the aromatic ring. The coupling is expected to occur at the position ortho to the activating hydroxyl group, as the para position is blocked.

Experimental Workflow and Protocols

The following section outlines the necessary materials, apparatus, and step-by-step procedures for the synthesis of an illustrative azo dye using this compound as the coupling component.

Safety Precautions:
  • Always conduct experiments in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aromatic amines and their derivatives are potentially toxic and should be handled with care.

  • Concentrated acids and bases are corrosive. Handle them with appropriate caution.

  • Diazonium salts in their solid, dry state can be explosive. Always keep them in a cold aqueous solution and use them immediately after preparation.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Part C: Isolation & Purification Amine Prepare Amine Solution (e.g., Aniline in HCl) Cooling1 Cool Solutions to 0-5 °C Amine->Cooling1 Nitrite Prepare NaNO₂ Solution Nitrite->Cooling1 Diazotization Slowly Add Nitrite to Amine Solution Cooling1->Diazotization Diazonium Diazonium Salt Formation (Use Immediately) Diazotization->Diazonium Azo_Coupling Slowly Add Diazonium Salt to Coupling Solution Diazonium->Azo_Coupling Immediate Use Coupling_Sol Prepare Coupling Component Solution (this compound in NaOH) Cooling2 Cool to 0-5 °C Coupling_Sol->Cooling2 Cooling2->Azo_Coupling Precipitation Azo Dye Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying Characterization Characterization (UV-Vis, IR, NMR) Drying->Characterization

Caption: General workflow for the synthesis of azo dyes.

Protocol: Synthesis of an Azo Dye from Aniline and this compound

This protocol is adapted from established procedures for azo dye synthesis with phenolic coupling components.[2][5]

Materials:

  • Aniline (or other primary aromatic amine)

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Apparatus:

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Graduated cylinders and pipettes

  • Buchner funnel and vacuum flask

  • Filter paper

Part A: Diazotization of Aniline

  • In a 100 mL beaker, add the primary aromatic amine (e.g., 0.01 mol of aniline) to a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL). Stir until the amine has completely dissolved. Some amines may require gentle warming to dissolve, after which the solution should be cooled.

  • Cool the amine solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.01 mol) in 5 mL of cold distilled water.

  • Slowly add the cold sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve this compound (0.01 mol) in an aqueous solution of 10% sodium hydroxide. Use the minimum amount of NaOH solution required to achieve complete dissolution.

  • Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate should form immediately or shortly after the addition begins.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation and Characterization

The synthesized azo dyes should be characterized to confirm their structure and assess their properties.

Table 1: Reagent Quantities for Azo Dye Synthesis
ReagentMolar Mass ( g/mol )Moles (mol)Mass/Volume
Diazo Component
Aniline93.130.01~0.93 g (0.91 mL)
Conc. HCl36.46-2.5 mL
Sodium Nitrite69.000.010.69 g
Coupling Component
This compound230.210.012.30 g
Sodium Hydroxide40.00-As needed for 10% solution
Characterization of the Azo Dye

The structure and purity of the synthesized azo dye can be confirmed using a variety of spectroscopic techniques:

  • UV-Visible Spectroscopy: The color of the azo dye is a direct consequence of its extended conjugated system. The UV-Visible spectrum of the dye, dissolved in a suitable solvent (e.g., ethanol or DMSO), will show a characteristic absorption maximum (λmax) in the visible region. The λmax value is indicative of the color of the dye. For azo dyes derived from phenolic and benzoic acid moieties, the λmax is typically in the range of 350-500 nm, corresponding to yellow, orange, or red colors.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in the synthesized dye. Look for characteristic peaks such as:

    • O-H stretch (broad) from the carboxylic acid and phenolic groups.

    • C=O stretch from the carboxylic acid.

    • N=N stretch (azo group), which can sometimes be weak or obscured.

    • Aromatic C-H and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for elucidating the detailed structure of the azo dye. The ¹H NMR spectrum will show signals corresponding to the aromatic protons, and the integration of these signals can confirm the substitution pattern. The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule.

Table 2: Expected Spectroscopic Data for a Representative Azo Dye
TechniqueExpected Observations
Appearance Colored solid (e.g., yellow, orange, or red)
UV-Vis (in Ethanol) λmax ≈ 380-450 nm
FT-IR (KBr pellet, cm⁻¹) ~3400-2500 (O-H, broad), ~1680 (C=O), ~1600, 1500 (C=C aromatic), ~1450 (N=N)
¹H NMR (DMSO-d₆, δ ppm) Multiple signals in the aromatic region (6.5-8.5 ppm), a broad signal for the carboxylic acid proton (>10 ppm), and a signal for the phenolic proton.
¹³C NMR (DMSO-d₆, δ ppm) Signals for aromatic carbons, the carboxylic acid carbonyl carbon (>165 ppm), and carbons attached to oxygen and nitrogen.

Diagram of the Chemical Reaction

Azo_Dye_Synthesis cluster_reactants Reactants cluster_reagents Reagents Aniline Aniline Reagents1 1. NaNO₂, HCl 0-5 °C Coupling_Component This compound Reagents2 2. NaOH, 0-5 °C Product Azo Dye Product Reagents1->Product Diazotization Reagents2->Product Coupling

Caption: Synthesis of an azo dye from aniline and this compound.

Conclusion and Future Perspectives

The use of this compound as a coupling component provides a valuable route to novel azo dyes. The protocols detailed in these application notes offer a robust starting point for their synthesis and characterization. The presence of the carboxylic acid functionality opens up possibilities for creating water-soluble dyes or for covalently linking the chromophore to various substrates, including biomolecules, which is of significant interest in the development of targeted therapeutics and diagnostic agents. Further research could explore the synthesis of a library of azo dyes by varying the aromatic amine component and investigating the impact of these structural modifications on the tinctorial and biological properties of the resulting compounds.

References

  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 734-741.
  • Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes.
  • Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Covenant University Repository.
  • Bhagat, S. D., Thakare, N. S., & Ingole, S. D. (2017). Synthesis and spectral analysis of some new phenolic azo dyes. International Journal of ChemTech Research, 10(9), 160-163.
  • Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes.
  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research.
  • Experiment 8: Synthesis of an Azo Dye - The Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong.
  • Al-Muhsin, A. A., Fahad, T. A., & Ali, A. A. (2021). Preparation and characterization azo dyes derived from 4-hydroxycoumarin and studying their analytical Applications. Journal of Physics: Conference Series, 1999(1), 012010.
  • Ajani, O. O., et al. (2015). Synthesis and spectroscopic study of naphtholic and phenolic azo dyes.
  • The Synthesis of Azo Dyes. University of Toronto Scarborough.
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. SBRR Mahajana College.
  • Synthesis, Spectral characterization, and antimicrobial study of azo dyes incorporated with p-hydroxybenzoic acid moieties. Morressier.
  • Synthesis of new Azo Compounds of p- Hydroxybenzaldehyde and Determination of Their Activity 2022-2023.
  • 4-Hydroxybenzoic acid derivatives synthesis and characteriz
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • Hanadi, O., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42.
  • Falih, M. S., et al. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Al-Mustansiriyah Journal of Science, 35(2), 1-8.
  • Falih, M. S., et al. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator. Al-Mustansiriyah Journal of Science.
  • Al-Muhsin, A. A., Fahad, T. A., & Ali, A. A. (2021).

Sources

Application Notes and Protocols: 3-(4-Hydroxyphenoxy)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Hydroxyphenoxy)benzoic acid is a trifunctional aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, characterized by a diaryl ether linkage with carboxylic acid and phenolic hydroxyl groups at the meta and para positions of the respective rings, offers a unique combination of reactivity and conformational bias. The molecule's IUPAC name is this compound, and it is also known by synonyms such as 4'-Hydroxy-3-phenoxybenzoic acid[1]. The non-linear, bent geometry imparted by the meta-substituted benzoic acid moiety makes it an exceptional monomer for creating high-performance amorphous polymers with desirable thermal properties and solubility. Furthermore, the distinct reactivity of the acidic and phenolic functional groups provides orthogonal handles for selective modification, positioning it as a key scaffold in the synthesis of complex molecules for medicinal chemistry and materials science. This guide provides an in-depth exploration of its properties, reactivity, and field-proven protocols for its application.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any synthetic protocol.

Physical and Chemical Properties

The key identifiers and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 35065-12-4[1]
Molecular Formula C₁₃H₁₀O₄[1]
Molecular Weight 230.22 g/mol [1]
Appearance White to tan crystalline powder/solid[2][3]
Melting Point 172-174 °C[4]
InChIKey OSGCDVKVZWMYBG-UHFFFAOYSA-N[1]
Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard ClassStatementPictogramSource(s)
Skin IrritationH315: Causes skin irritationGHS07[2][5]
Eye IrritationH319: Causes serious eye irritationGHS07[2][5]
Respiratory IrritationH335: May cause respiratory irritationGHS07[6]

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[2][6].

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[5].

  • Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[5][7].

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[2].

Section 2: Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its three distinct functional regions, which can be addressed with a high degree of selectivity.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites mol r1 Carboxylic Acid (-COOH) - Esterification - Amidation - Acid Chloride Formation - Reduction p1 r1->p1 r2 Phenolic Hydroxyl (-OH) - O-Alkylation - O-Acylation - Etherification p2 r2->p2 r3 Diaryl Ether Core - Provides structural rigidity - Confers thermal stability - Influences molecular geometry (bent) p3 r3->p3

Caption: Key reactive sites of this compound.

  • Carboxylic Acid: This group is the most acidic site and readily undergoes reactions typical of benzoic acids, such as esterification, amidation, and conversion to an acid chloride. Its reactivity is generally higher than that of the phenolic hydroxyl group under acidic conditions.

  • Phenolic Hydroxyl: This group is weakly acidic and requires a base for deprotonation. Once converted to the phenoxide, it becomes a potent nucleophile for O-alkylation (Williamson ether synthesis) or O-acylation. This difference in acidity is the cornerstone of its selective functionalization.

  • Diaryl Ether Core: The ether linkage is chemically robust, providing high thermal and chemical stability to its derivatives. The meta-linkage on the benzoic acid ring is structurally significant, preventing linearity and promoting the formation of amorphous materials in polymer applications.

Section 3: Application in Polymer Synthesis

The A-B molecular architecture of this compound, containing both a hydroxyl (A) and a carboxylic acid (B) group, makes it an ideal monomer for step-growth polymerization to form wholly aromatic polyesters (polyarylates).

Causality Behind Experimental Choices:

  • Monomer for Polyarylates: The combination of acid and phenol functionalities allows for direct polycondensation, forming ester linkages that constitute the polymer backbone.

  • Influence of meta-Linkage: Unlike its linear isomer, 4-hydroxybenzoic acid, which forms highly crystalline and often intractable liquid-crystal polymers[8], the kinked structure of this compound disrupts chain packing. This results in amorphous polymers with lower melting points (or only glass transitions), improved solubility in organic solvents, and good film-forming properties.

Protocol 1: Synthesis of an Amorphous Polyarylate via Melt Polycondensation

This protocol describes a typical two-step melt polycondensation. The first step involves acetylation of the phenolic hydroxyl to create a more reactive leaving group (acetic acid) than water, facilitating polymerization at lower temperatures.

G start Start: This compound + Acetic Anhydride step1 Step 1: Acetylation - Heat under N₂ (e.g., 140-160 °C) - Distill off acetic acid byproduct start->step1 step2 Step 2: Polycondensation - Increase temperature (e.g., 250-280 °C) - Apply high vacuum step1->step2 step3 Step 3: Isolation & Purification - Cool polymer to solid state - Dissolve in suitable solvent (e.g., CHCl₃) - Precipitate in non-solvent (e.g., Methanol) step2->step3 end End: Purified Amorphous Polyarylate step3->end

Caption: Workflow for polyester synthesis via melt polycondensation.

Methodology:

  • Acetylation: To a 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, add this compound (1.0 eq) and acetic anhydride (1.1 eq).

  • Heating: Slowly heat the mixture under a gentle nitrogen flow to 150 °C. Maintain this temperature for 2-3 hours, during which the byproduct, acetic acid, will distill off. Rationale: This in-situ formation of the acetoxy derivative prevents the need to isolate the intermediate and provides a more reactive monomer for the subsequent step.

  • Polycondensation: Gradually increase the temperature to 260-280 °C. The viscosity of the melt will begin to increase noticeably.

  • Vacuum Application: Once the target temperature is reached, slowly apply a high vacuum (<1 mmHg) over 30 minutes. Continue stirring under vacuum for 3-5 hours to drive the polymerization by removing the acetic acid byproduct. Rationale: Le Châtelier's principle dictates that removal of the byproduct is essential to achieve a high degree of polymerization and thus a high molecular weight polymer.

  • Isolation: Cool the reactor under nitrogen. The resulting polymer will be a solid, glassy material.

  • Purification: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform or NMP). Precipitate the polymer by slowly pouring the solution into a stirred non-solvent, such as methanol. Filter the purified polymer, wash with fresh methanol, and dry in a vacuum oven at 80 °C overnight.

  • Characterization: The polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) for thermal stability.

Section 4: Application in Fine Chemical Synthesis

The differential reactivity of the carboxylic acid and phenolic hydroxyl groups allows for selective functionalization, making this molecule a valuable scaffold for building more complex structures in drug discovery and materials science.

Protocol 2: Selective Fischer Esterification of the Carboxylic Acid

This protocol leverages the higher reactivity of the carboxylic acid under acidic conditions, leaving the phenolic hydroxyl group untouched.

Methodology:

  • Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, 20-50 eq), which also serves as the solvent, in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours). Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The phenolic hydroxyl is not sufficiently nucleophilic under these conditions to compete.

  • Workup: Cool the reaction to room temperature. Neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the resulting ester by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 3: Selective O-Alkylation of the Phenolic Hydroxyl

This protocol utilizes basic conditions to deprotonate the more acidic phenol, which then acts as a nucleophile in a Williamson ether synthesis.

Methodology:

  • Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetone in a round-bottom flask.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq). Rationale: The base is strong enough to deprotonate the phenolic hydroxyl (pKa ~10) and the carboxylic acid (pKa ~4-5), but the resulting carboxylate is a poor nucleophile due to resonance delocalization. The phenoxide remains a potent nucleophile.

  • Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide or ethyl iodide, 1.1 eq) dropwise.

  • Reaction: Heat the mixture (e.g., 60-80 °C) and monitor by TLC until the reaction is complete (typically 2-6 hours).

  • Workup: Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the resulting ether by NMR and MS analysis.

Section 5: Synthesis Protocol

While commercially available, this compound can be readily synthesized in the lab via the demethylation of its methoxy precursor, a common and robust transformation.

Protocol 4: Synthesis via Demethylation of 3-(4-Methoxyphenoxy)benzoic Acid

This protocol employs hydrobromic acid to cleave the aryl methyl ether bond.

G start Reactants: 3-(4-Methoxyphenoxy)benzoic acid 48% HBr in Acetic Acid step1 Step 1: Reflux - Heat mixture under N₂ for 12-48 hours. - Protonation of ether oxygen. start->step1 step2 Step 2: Nucleophilic Attack - Br⁻ attacks the methyl group (Sₙ2). - Methane and the desired phenol are formed. step1->step2 step3 Step 3: Workup & Isolation - Cool and dilute with Ethyl Acetate. - Wash with saturated NaCl. step2->step3 step4 Step 4: Purification - Dry with MgSO₄, filter, and evaporate. - Recrystallize from Acetic Acid/Water. step3->step4 end Final Product: This compound step4->end

Sources

Application Notes & Protocols: Leveraging 3-(4-Hydroxyphenoxy)benzoic Acid Derivatives in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and materials development professionals on the prospective applications of 3-(4-Hydroxyphenoxy)benzoic acid (3,4'-HPBA) and its derivatives in materials science. While direct, extensive literature on 3,4'-HPBA is nascent, its molecular architecture—possessing a hydroxyl group, a carboxylic acid moiety, and a flexible ether linkage—presents a compelling case for its use as a versatile monomer in the synthesis of high-performance polymers. This guide extrapolates from established principles of polymer chemistry to propose and detail the synthesis and characterization of novel aromatic polyesters, poly(ether-ester)s, and as a modifying agent for other polymer systems. We provide scientifically grounded, exemplary protocols, and discuss the anticipated properties of the resultant materials, thereby offering a roadmap for innovation in this area.

Introduction: The Molecular Merit of 3,4'-HPBA

The unique trifecta of functional groups in this compound—a phenol, a carboxylic acid, and a diphenyl ether—positions it as a highly valuable, yet underexplored, building block for advanced polymers.

  • Phenolic Hydroxyl Group: Enables reactions characteristic of phenols, including esterification and etherification, and can act as a nucleophile in ring-opening reactions, for instance, with epoxides.

  • Carboxylic Acid Group: Provides a reactive site for esterification, amidation, and other condensation reactions, crucial for forming the backbone of many high-performance polymers.

  • Diphenyl Ether Linkage: The ether bond introduces flexibility into the polymer backbone. This is a well-established strategy to enhance the solubility and processability of otherwise rigid aromatic polymers, without significantly compromising their excellent thermal stability.[1][2][3] The meta-substitution pattern of the benzoic acid moiety, in particular, is expected to create kinked, amorphous polymer chains, further improving solubility.[1][2]

These structural features suggest that polymers derived from 3,4'-HPBA could exhibit a desirable combination of high glass transition temperatures (Tg), excellent thermal stability, and good solubility in organic solvents, making them suitable for applications such as advanced coatings, films, and engineering plastics.

Application I: Synthesis of High-Performance Aromatic Poly(ether-ester)s

The bifunctional nature of 3,4'-HPBA, containing both a hydroxyl and a carboxylic acid group, allows it to undergo self-polycondensation to form a poly(ether-ester). This reaction connects monomers through ester linkages, creating a polymer with a repeating unit derived from the 3,4'-HPBA structure.

Scientific Rationale

Direct polycondensation of hydroxybenzoic acids can be challenging and often requires high temperatures and efficient removal of the water byproduct to achieve high molecular weights. A common and effective strategy is to first convert the functional groups into more reactive species. The carboxylic acid can be converted to an acyl chloride, and the phenol to an acetate ester. The subsequent polycondensation reaction then proceeds at lower temperatures with the elimination of a small molecule like acetyl chloride or acetic acid.

Exemplary Protocol: Two-Step Polycondensation of 3,4'-HPBA

This protocol is an exemplary method adapted from standard procedures for synthesizing aromatic polyesters.

Step 1: Monomer Activation (Acetylation)

  • To a dried three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Add an excess of acetic anhydride (3.0 eq).

  • Heat the mixture to 140°C and maintain for 4 hours under a gentle flow of nitrogen.

  • Cool the reaction mixture and pour it into cold deionized water to precipitate the acetylated monomer, 3-(4-acetoxyphenoxy)benzoic acid.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum at 80°C.

Step 2: Melt Polycondensation

  • Place the dried, acetylated monomer into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Add a catalytic amount of antimony trioxide (Sb₂O₃, ~300 ppm).

  • Heat the vessel under a slow stream of nitrogen to 250°C to melt the monomer and initiate the polycondensation, evidenced by the distillation of acetic acid.

  • After the initial vigorous distillation subsides (approx. 1-2 hours), gradually increase the temperature to 280-300°C.

  • Simultaneously, slowly reduce the pressure to <1 mmHg to facilitate the removal of the remaining acetic acid and drive the polymerization towards a high molecular weight.

  • Continue the reaction under high vacuum and high temperature for 3-5 hours, or until the desired melt viscosity is achieved.

  • Cool the reactor under nitrogen and extrude the resulting polymer.

Expected Material Properties & Characterization

The resulting poly(ether-ester) is anticipated to be an amorphous solid with a high glass transition temperature (Tg), likely in the range of 180-220°C, and excellent thermal stability, with a decomposition temperature exceeding 400°C in an inert atmosphere.[4]

PropertyExpected RangeCharacterization Technique
Glass Transition Temp. (Tg)180 - 220 °CDifferential Scanning Calorimetry (DSC)
10% Weight Loss Temp. (Td10)> 450 °C (Nitrogen)Thermogravimetric Analysis (TGA)
Inherent Viscosity0.5 - 0.8 dL/gDilute Solution Viscometry
SolubilitySoluble in NMP, DMAcSolubility Tests

Application II: 3,4'-HPBA as a Co-monomer in Aromatic Copolyesters

To tailor the properties of existing aromatic polyesters, such as those based on terephthalic acid and various diols, 3,4'-HPBA can be incorporated as a co-monomer. This approach can be used to modify properties like crystallinity, solubility, and thermal characteristics.

Scientific Rationale

The introduction of the kinked, non-linear structure of 3,4'-HPBA into a linear, semi-crystalline polyester backbone (e.g., polyethylene terephthalate, PET) will disrupt the chain packing and reduce crystallinity.[5] This typically leads to increased solubility, lower melting temperatures, and potentially enhanced toughness. The flexible ether linkage further contributes to this effect.[6]

Exemplary Protocol: Copolyester Synthesis via Melt Transesterification

This protocol describes the incorporation of 3,4'-HPBA into a polyester based on dimethyl terephthalate (DMT) and ethylene glycol (EG).

  • Charge the reactor with dimethyl terephthalate (e.g., 0.8 eq), acetylated 3,4'-HPBA (0.2 eq), and an excess of ethylene glycol (2.2 eq).

  • Add catalysts for transesterification (e.g., zinc acetate, 200 ppm) and polycondensation (e.g., antimony trioxide, 300 ppm).

  • Heat the mixture to 180-220°C under a nitrogen atmosphere. Methanol will be liberated from the reaction between DMT and EG, and acetic acid from the reaction of acetylated 3,4'-HPBA.

  • Distill off the methanol and acetic acid.

  • Once the ester interchange is complete (as indicated by the cessation of byproduct distillation), gradually increase the temperature to 270-290°C.

  • Slowly apply a vacuum to remove excess ethylene glycol and drive the polycondensation reaction forward.

  • Maintain these conditions for 2-4 hours until the desired polymer melt viscosity is reached.

  • Extrude the copolyester under nitrogen pressure.

Workflow Diagram

G cluster_synthesis Copolyester Synthesis Workflow Monomers Charge Monomers: DMT, Acetylated 3,4'-HPBA, EG + Catalysts Transesterification Transesterification 180-220°C Distill Methanol & Acetic Acid Monomers->Transesterification Polycondensation Polycondensation 270-290°C, Vacuum Distill Ethylene Glycol Transesterification->Polycondensation Extrusion Extrude Copolyester Polycondensation->Extrusion Characterization Material Characterization (DSC, TGA, NMR) Extrusion->Characterization

Caption: Workflow for copolyester synthesis.

Application III: Epoxy Resin Modifier

The phenolic hydroxyl group of 3,4'-HPBA can be utilized to modify epoxy resins, acting as a chain extender or a curing agent.

Scientific Rationale

The reaction between the phenolic -OH of 3,4'-HPBA and the epoxide ring of a resin like diglycidyl ether of bisphenol A (DGEBA) results in a ring-opening reaction, forming a secondary hydroxyl group and an ether linkage. This extends the epoxy resin chains. The carboxylic acid group on 3,4'-HPBA can then react with these newly formed hydroxyl groups at higher temperatures, leading to cross-linking. This dual functionality can enhance the toughness, flexibility, and thermal stability of the cured epoxy network.

Exemplary Protocol: Modification of DGEBA Epoxy Resin
  • In a reaction vessel, melt DGEBA-based epoxy resin (e.g., Epon 828) at 100°C.

  • Add 3,4'-HPBA (e.g., 0.1-0.3 eq relative to epoxy groups) and a catalyst such as triphenylphosphine (0.5% by weight).

  • Increase the temperature to 150°C and stir for 2-3 hours to allow the phenolic group to react with the epoxy rings (advancement reaction).

  • The resulting adducted resin can then be cooled and stored, or cured directly.

  • For curing, add a standard amine curing agent (e.g., diaminodiphenyl methane) and cure according to a standard heating schedule (e.g., 2 hours at 120°C followed by 2 hours at 180°C).

Reaction Pathway Diagram

G cluster_epoxy_reaction Epoxy Modification Pathway Epoxy DGEBA Epoxy Resin Adduct Advanced Epoxy-HPBA Adduct (Chain Extended) Epoxy->Adduct + Catalyst, 150°C HPBA 3,4'-HPBA HPBA->Adduct Cured Cured Cross-linked Network Adduct->Cured + Amine, Heat Amine Amine Curing Agent Amine->Cured

Caption: Epoxy resin modification with 3,4'-HPBA.

Safety and Handling

As with any laboratory chemical, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and its derivatives. All reactions, especially those at high temperatures and under vacuum, should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

While "this compound" is not yet a widely commercialized monomer, its inherent chemical functionalities present a compelling platform for the development of novel high-performance polymers. The exemplary applications and protocols outlined in this guide are intended to serve as a foundational resource for researchers to explore the synthesis of new poly(ether-ester)s, copolyesters, and modified thermosets. The unique combination of rigidity, flexibility, and reactivity offered by 3,4'-HPBA holds significant promise for creating advanced materials with tailored thermal, mechanical, and solubility properties.

References

  • Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characteris
  • Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characteris
  • Semi-Aromatic Polyester-ethers with Tunable Degradation Profiles. (2025). PMC - NIH. [Link]
  • Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. (2017). RSC Advances. [Link]
  • Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. (2022).
  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (2021). NIH. [Link]
  • Polycondensation of phenol and formaldehyde. (n.d.).
  • Polyester based on hydroxybenzoic acids. (n.d.).
  • Polycondensation of phenol, formaldehyde, and resorcinol. (n.d.).
  • New polymer syntheses, 79. Hyperbranched poly(ester‐amide)s based on 3‐hydroxybenzoic acid and 3,5‐diaminobenzoic acid. (2025).
  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (2022). MDPI. [Link]
  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). NIH. [Link]
  • Photo-chemically induced polycondensation of a pure phenolic resin for additive manufacturing. (2022). Polymer Chemistry. [Link]
  • Polycondensation reactions Polycondensation a process for the production of polymers from bifunctional and polyfunct. (n.d.). Farabi University. [Link]
  • Polymerization and polycondensation reactions. (n.d.). MEL Science. [Link]

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Application Note & Protocol: Leveraging 3-(4-Hydroxyphenoxy)benzoic Acid for the Synthesis of High-Performance, Thermally Stable Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(4-hydroxyphenoxy)benzoic acid as a critical monomer in the synthesis of thermally stable polymers. Aromatic polyethers and their derivatives are a class of high-performance materials prized for their exceptional thermal and mechanical properties.[1] This guide details the synthesis of the monomer, its subsequent polymerization via nucleophilic aromatic substitution, and the characterization of the resulting polymers. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design and troubleshooting.

Introduction: The Quest for Thermal Stability in Polymers

The demand for polymers that can withstand extreme temperatures is ever-increasing across aerospace, electronics, and biomedical industries. Aromatic polyethers, poly(ether ketone)s (PEEK), and poly(ether sulfone)s (PES) are at the forefront of this class of materials due to their robust chemical structures.[2][3] The incorporation of rigid aromatic rings and ether linkages in the polymer backbone imparts high glass transition temperatures (Tg) and excellent thermal oxidative stability.[4][5]

This compound is a versatile AB-type monomer that contains both a nucleophilic phenol group and an electrophilic carboxylic acid group (which can be activated), making it an ideal building block for the synthesis of aromatic polyether-based polymers. Its meta-substituted pattern introduces a kink in the polymer chain, which can influence solubility and processing characteristics without significantly compromising thermal performance.

Synthesis of this compound Monomer

The synthesis of this compound is typically achieved through the demethylation of its methoxy precursor, 3-(4-methoxyphenoxy)benzoic acid. This reaction is a classic example of an ether cleavage under acidic conditions.

Underlying Chemistry: Ether Cleavage

The cleavage of the methyl ether is most effectively carried out using a strong acid, such as hydrobromic acid (HBr) in acetic acid. The reaction proceeds via a nucleophilic attack of the bromide ion on the methyl group, which is protonated by the strong acid, making it a good leaving group (methanol).

Experimental Protocol: Monomer Synthesis

This protocol is a synthesized procedure based on established methodologies.[6][7]

Materials:

  • 3-(4-methoxyphenoxy)benzoic acid

  • Acetic acid (glacial)

  • Hydrobromic acid (48% aqueous solution)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (anhydrous)

  • Activated carbon

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3-(4-methoxyphenoxy)benzoic acid in glacial acetic acid.

  • To this solution, add a 48% aqueous solution of hydrobromic acid.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash it three times with a saturated sodium chloride solution to remove the bulk of the acetic acid and HBr.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • For purification, dissolve the crude solid in methanol and treat with activated carbon to remove colored impurities.

  • Filter the hot solution through a pad of celite and allow the filtrate to cool.

  • Recrystallize the product from a mixture of acetic acid and water (1:1) to obtain this compound as tan crystals.[6]

  • Dry the purified crystals under vacuum. The melting point of the pure product is expected to be in the range of 163-174°C.[6][7]

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Starting Material 3-(4-methoxyphenoxy)benzoic acidPrecursor with a stable ether linkage to be cleaved.
Reagents 48% HBr in acetic acidStrong acid and nucleophile for effective demethylation.
Reaction Time 14.5 - 48 hoursTo ensure complete conversion.[6][7]
Temperature RefluxTo provide sufficient energy for the ether cleavage.
Purification RecrystallizationTo obtain a high-purity monomer suitable for polymerization.

Polymerization of this compound

The synthesis of high molecular weight aromatic polyethers from this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction.[8][9][10] This self-polycondensation reaction requires the in-situ activation of the carboxylic acid group.

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.[11] In this polymerization, the phenoxide, generated from the hydroxyl group of the monomer, acts as the nucleophile. The carboxylic acid group is typically converted to a more reactive species, such as an acyl chloride or activated ester, to facilitate the reaction.

PolymerizationWorkflow Monomer This compound Activation Activation of Carboxylic Acid Monomer->Activation e.g., Thionyl Chloride Polycondensation Nucleophilic Aromatic Substitution Polycondensation Activation->Polycondensation Activated Monomer Polymer High Molecular Weight Thermally Stable Polymer Polycondensation->Polymer Purification Purification and Isolation Polymer->Purification

Experimental Protocol: Polymer Synthesis

Materials:

  • This compound

  • Thionyl chloride

  • Pyridine (catalytic amount)

  • N,N-Dimethylacetamide (DMAc) or other high-boiling aprotic solvent

  • Methanol

  • Deionized water

Procedure:

  • Monomer Activation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend the purified this compound in an excess of thionyl chloride.

  • Add a catalytic amount of pyridine.

  • Heat the mixture to reflux for 4-6 hours until the solution becomes clear.

  • Distill off the excess thionyl chloride under reduced pressure.

  • Polymerization: To the resulting acyl chloride, add anhydrous N,N-dimethylacetamide (DMAc) via a syringe.

  • Heat the reaction mixture to 150-180°C under a slow stream of nitrogen.

  • The viscosity of the solution will increase as the polymerization proceeds. Continue the reaction for 12-24 hours.

  • Polymer Isolation: Cool the viscous solution to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with deionized water to remove any residual solvent and salts.

  • Dry the polymer in a vacuum oven at 120°C for 24 hours.

Structural Representation of the Polymerization
-[O-Ar-O-CO-Ar']n-

Characterization and Expected Properties

The resulting polymer should be characterized to confirm its structure and evaluate its thermal properties.

Structural Characterization
  • FTIR Spectroscopy: To confirm the presence of ether and carbonyl functional groups and the disappearance of the hydroxyl and acyl chloride peaks.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeat unit.

Thermal Properties

The thermal stability of the synthesized polymer is a key performance indicator.

PropertyTypical RangeSignificance
Glass Transition Temp. (Tg) 180 - 250 °CIndicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A high Tg is indicative of a high-performance polymer.[4]
Decomposition Temp. (Td) > 450 °CThe temperature at which the polymer begins to degrade. High Td values are crucial for applications in high-temperature environments.[12][13]

These properties can be determined using Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for Td.

Troubleshooting and Expert Insights

  • Low Molecular Weight Polymer: This is often due to the presence of impurities in the monomer or solvent, or an inexact stoichiometry of reactive groups in AB-type monomers. Ensure rigorous purification of the monomer and use of anhydrous solvents.

  • Poor Solubility of the Polymer: The inherent rigidity of aromatic polyethers can lead to poor solubility. Using high-boiling aprotic polar solvents like DMAc or N-methyl-2-pyrrolidone (NMP) is crucial for keeping the polymer in solution during synthesis.

  • Alternative Polymerization Methods: While the acyl chloride route is common, direct polycondensation using activating agents like triphenyl phosphite and pyridine can also be employed. Another prominent method for synthesizing poly(arylene ether)s is the Ullmann condensation, which involves a copper-catalyzed reaction between an aryl halide and a phenol.[14][15][16][17][18]

Conclusion

This compound is a valuable monomer for the creation of high-performance, thermally stable polymers. The protocols and insights provided in this application note offer a solid foundation for researchers to synthesize and characterize these advanced materials. The inherent thermal stability and potential for tailored properties make these polymers highly attractive for a wide range of demanding applications.

References

  • Johnson, R. N., Farnham, A. G., et al. (1967). Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. Journal of Polymer Science Part A, 1(5), 2375-2398. ([Link])
  • PrepChem. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. ([Link])
  • PrepChem. (n.d.). B. Preparation of this compound. ([Link])
  • Wikipedia. (2023).
  • Martin, S. J., & Economy, J. (1998). Thermal Behavior of Fluorinated Aromatic Polyethers and Poly(ether ketone)s. Macromolecules, 31(25), 9035-9041. ([Link])
  • Lozano, A. E., Jimeno, M. L., de Abajo, J., & de la Campa, J. G. (1994). Theoretical Study of the Synthesis of Aromatic Polyethers by the Nucleophilic Aromatic Substitution between Fluoro Aromatic Compounds and Phenoxides. Macromolecules, 27(25), 7408-7413. ([Link])
  • SynArchive. (n.d.).
  • Al-Ammar, K. A., et al. (2022). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Molecules, 27(21), 7291. ([Link])
  • Gaki, A., et al. (2021). Fluorescent Aromatic Polyether Sulfones: Processable, Scalable, Efficient, and Stable Polymer Emitters and Their Single-Layer Polymer Light-Emitting Diodes. Polymers, 13(15), 2478. ([Link])
  • Afanas'ev, A. F., et al. (1974). The Ullmann Ether Condensation. Russian Chemical Reviews, 43(8), 679-689. ([Link])
  • Creanga, A., et al. (2001). Thermal Behavior and Primary Degradation Mechanism of Some Aromatic Polyethers with Semi-flexible Chain. Journal of Thermal Analysis and Calorimetry, 66(3), 859-866. ([Link])
  • Kim, Y., & McGrath, J. E. (1997). A Polyketone Synthesis Involving Nucleophilic Substitution via Carbanions Derived from Bis(α-aminonitrile)s. 4. Aromatic Poly(ether ketone)s. Macromolecules, 30(6), 1347-1355. ([Link])
  • Puglisi, C., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(4), 868. ([Link])
  • Gantrade Corporation. (n.d.).
  • Tan, T. T. Y., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Wikipedia. (2023).
  • Kumar, S., & Kumar, S. (2011). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol-Copper(I) Complex. The Journal of Organic Chemistry, 76(17), 7149-7155. ([Link])
  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy)
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. 5(12), 990-996. ([Link])
  • PubChem. (n.d.). 4'-Hydroxy-3-phenoxybenzoic acid. ([Link])
  • National Institutes of Health. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. ([Link])
  • MDPI. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers, 15(9), 2095. ([Link])
  • National Institutes of Health. (2024). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. ([Link])
  • National Institutes of Health. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. ([Link])
  • Semantic Scholar. (2002). Copolyesters of hydroxyphenylalkanoic acids: synthesis and thermal properties of poly{(4-oxybenzoate)-co-[8-(3-oxyphenyl)

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Hydroxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, troubleshoot common issues, and optimize reaction yields.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer:

Low to no yield is a common issue that can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common routes are the Ullmann condensation and the demethylation of a methoxy precursor.

For Ullmann Condensation (coupling of an aryl halide and a phenol):

  • Cause 1: Inactive Catalyst. The copper catalyst is the heart of the Ullmann reaction.[1][2] If you are using copper powder, it may be oxidized.

    • Solution: Activate the copper powder just before use. A common method is to wash it with a dilute acid (like HCl) to remove the oxide layer, followed by water and a solvent like acetone or ether, and then drying under vacuum. Alternatively, consider using more modern and soluble copper catalysts, such as those with diamine or acetylacetonate ligands, which often have higher activity at lower temperatures.[1]

  • Cause 2: Inappropriate Reaction Temperature. Traditional Ullmann reactions require high temperatures, often exceeding 210°C.[1] If the temperature is too low, the reaction will not proceed at a reasonable rate.

    • Solution: Ensure your reaction is reaching the necessary temperature. Use a high-boiling point, polar solvent like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[1] Monitor the internal temperature of the reaction, not just the heating mantle setting.

  • Cause 3: Poor Choice of Starting Materials. The reactivity of the aryl halide is crucial. Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides.[1] Also, the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction.[1]

    • Solution: If possible, use an aryl iodide or bromide instead of an aryl chloride. For example, reacting 3-iodobenzoic acid with hydroquinone in the presence of a copper catalyst would be a viable route.

For Demethylation of 3-(4-methoxyphenoxy)benzoic acid:

  • Cause 1: Incomplete Demethylation. The cleavage of the methyl ether is a critical step. If the reaction time is too short or the temperature is too low, you will have a significant amount of unreacted starting material.

    • Solution: The reaction of 3-(4-methoxyphenoxy)benzoic acid with 48% hydrobromic acid (HBr) in acetic acid often requires prolonged heating at reflux, for as long as 14.5 to 48 hours.[3][4] Ensure the reaction is heated at a steady reflux for a sufficient duration. You can monitor the reaction progress using Thin Layer Chromatography (TLC).

The following workflow can help diagnose low-yield issues:

Troubleshooting_Low_Yield cluster_ullmann Ullmann Troubleshooting cluster_demethylation Demethylation Troubleshooting start Low/No Yield check_route Which Synthetic Route? start->check_route ullmann Ullmann Condensation check_route->ullmann demethylation Demethylation check_route->demethylation catalyst Check Catalyst Activity Activate Cu powder or use modern catalyst ullmann->catalyst time_temp Check Reaction Time & Temp Ensure prolonged reflux (14-48h), monitor with TLC demethylation->time_temp temp Verify Reaction Temperature Use high-boiling solvent, monitor internal temp catalyst->temp materials Assess Starting Materials Use Aryl Iodide/Bromide, consider activating groups temp->materials

Caption: A workflow for troubleshooting low yields.

Question 2: My reaction seems to be incomplete, with a lot of starting material left. What should I do?

Answer:

An incomplete reaction is often a matter of optimizing the reaction conditions.

  • For Ullmann Condensation:

    • Extend Reaction Time: These reactions can be slow. If you see starting material remaining, consider extending the reaction time.

    • Increase Temperature: If extending the time is not effective, a modest increase in temperature might be necessary. However, be cautious as this can also lead to side product formation.

    • Catalyst Loading: While catalytic, sometimes an increased loading of the copper catalyst can drive the reaction to completion, especially if some of the catalyst has deactivated over time.

  • For Demethylation:

    • Reaction Time and Reagent Stoichiometry: As mentioned, this reaction requires a long reflux time.[3][4] Ensure you have used a sufficient excess of HBr. The literature describes using a significant volume of 48% HBr solution.[3][4]

Question 3: I have obtained a product, but it is very impure. What are the likely side products and how can I improve the purity?

Answer:

Impure products are a common challenge. The nature of the impurities will depend on the synthetic route.

  • Likely Impurities:

    • Unreacted Starting Materials: This is the most common impurity if the reaction is incomplete.

    • Side Products from Ullmann Condensation: Symmetrical biaryl coupling of the starting aryl halide can occur, leading to the formation of biphenyl derivatives.[5]

    • Products of Over-reaction or Degradation: The harsh conditions of either reaction can lead to decomposition of starting materials or products, often resulting in a dark brown, tarry crude product.[3]

  • Purification Strategies:

    • Activated Carbon Treatment: If your crude product is dark and discolored, dissolving it in a suitable solvent (like methanol) and treating it with activated carbon can help remove colored impurities.[3]

    • Recrystallization: This is a powerful technique for purifying solid products. A 1:1 mixture of acetic acid and water has been reported to be effective for recrystallizing this compound.[3] The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. You will need to determine an appropriate solvent system (eluent) using TLC.

Question 4: The work-up procedure seems to be causing product loss. How can I optimize it?

Answer:

Product loss during work-up can be significant. Here are some tips:

  • Extraction: When extracting the product from an aqueous solution into an organic solvent (like ethyl acetate), ensure you perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than a single extraction with a large volume. This is more efficient at recovering the product.

  • Washing: When washing the organic layer, for example with saturated NaCl (brine), do it gently to avoid forming emulsions, which can trap your product.[3]

  • Drying: Use an appropriate amount of a drying agent like MgSO₄ or Na₂SO₄. Using too little will leave water in your organic phase, while using too much can lead to product adsorption and loss.

  • Solvent Removal: When evaporating the solvent, use a rotary evaporator at a moderate temperature and pressure to avoid bumping and loss of solid product.

Frequently Asked Questions (FAQs)

What are the main synthetic routes to this compound?

The primary synthetic strategies are:

  • Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction.[1] It typically involves reacting a 3-halobenzoic acid (or its ester) with hydroquinone in the presence of a copper catalyst and a base.

  • Nucleophilic Aromatic Substitution (SNA_r): This reaction requires an aryl halide activated by strong electron-withdrawing groups.[6][7] For this specific molecule, it's a less direct route but could be achieved through a multi-step process.

  • Demethylation of a Methoxy Precursor: This involves first synthesizing 3-(4-methoxyphenoxy)benzoic acid via an Ullmann condensation and then cleaving the methyl ether with a strong acid like HBr.[3][4]

Synthetic RouteStarting MaterialsKey ReagentsTypical ConditionsProsCons
Ullmann Condensation 3-halobenzoic acid, HydroquinoneCopper catalyst (Cu, Cu₂O, CuI), Base (K₂CO₃, KOH)High temp (>200°C), Polar aprotic solvent (DMF, NMP)Direct, fewer stepsHarsh conditions, catalyst deactivation, potential side reactions
Demethylation 3-(4-methoxyphenoxy)benzoic acid48% HBr, Acetic acidProlonged reflux (14-48h)Precursor is often easier to synthesize and purifyHarsh acidic conditions, long reaction times
Can you explain the mechanism of the Ullmann Condensation?

The precise mechanism of the Ullmann reaction has been a subject of study, but a generally accepted pathway involves the following steps:

  • Formation of a Copper(I) Alkoxide: The phenol (or in this case, hydroquinone) reacts with the copper catalyst in the presence of a base to form a copper(I) phenoxide.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) species, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the desired diaryl ether and a copper(I) halide, regenerating the catalytic species.

Ullmann_Mechanism ArOH Ar-OH (Hydroquinone) CuOAr Cu(I)-OAr ArOH->CuOAr + Cu(I), -H⁺ ArX Ar'-X (3-halobenzoic acid) CuI Cu(I) Catalyst Base Base Product Ar-O-Ar' (Product) CuI_regen Regenerated Cu(I) Catalyst Product->CuI_regen + Cu(I)X CuIII Ar'-Cu(III)-OAr      |      X CuOAr->CuIII + Ar'-X (Oxidative Addition) CuIII->Product (Reductive Elimination)

Caption: A simplified mechanism for the Ullmann condensation.

What are the key parameters to optimize for a successful synthesis?
  • Solvent: A high-boiling, polar, aprotic solvent is usually required for Ullmann-type reactions to facilitate the dissolution of salts and reach the necessary high temperatures.[1]

  • Temperature: This is often the most critical parameter. It needs to be high enough for the reaction to proceed but not so high that it causes significant decomposition.

  • Catalyst System: The choice of copper source (e.g., CuI, Cu₂O, or copper powder) and, in modern Ullmann reactions, the choice of ligand can dramatically affect the reaction rate and required temperature.

  • Base: A base is required to deprotonate the phenol. The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃, KOH) can influence the reaction rate.

  • Purity of Starting Materials: As with any chemical synthesis, using pure starting materials is crucial to avoid introducing unwanted side reactions and impurities.

What safety precautions should be taken?
  • High Temperatures: Many of the synthetic routes involve high temperatures. Use appropriate heating mantles with temperature controllers and conduct the reaction in a fume hood behind a safety shield.

  • Corrosive Reagents: Strong acids like 48% HBr are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Solvents: Solvents like DMF and NMP have specific health risks. Consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated fume hood.

  • Pressure Build-up: When heating reactions, especially with volatile solvents, ensure the system is not sealed to avoid pressure build-up. Use a reflux condenser.

Experimental Protocol: Synthesis via Demethylation

This protocol is based on procedures reported in the literature.[3][4]

Step 1: Synthesis of 3-(4-methoxyphenoxy)benzoic acid (Ullmann Condensation)

  • To a reaction flask, add 3-iodobenzoic acid, 4-methoxyphenol, potassium carbonate, and a catalytic amount of copper(I) iodide in a high-boiling solvent like DMF.

  • Heat the mixture to reflux (around 140-150 °C) under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify with HCl to precipitate the product.

  • Filter the crude product, wash with water, and purify by recrystallization.

Step 2: Demethylation to this compound

  • Dissolve 3-(4-methoxyphenoxy)benzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add 48% aqueous hydrobromic acid (a significant excess).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 14-48 hours.[3][4] Monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer three times with a saturated sodium chloride solution (brine).[3]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product, often a dark solid.[3]

  • For purification, dissolve the crude solid in methanol, add activated carbon, and stir for 30 minutes.[3]

  • Filter the mixture through a pad of celite to remove the carbon.

  • Evaporate the methanol and recrystallize the resulting solid from a 1:1 mixture of acetic acid and water to yield this compound as tan crystals.[3]

References

  • Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. PrepChem.com. [Link]
  • Preparation of this compound. PrepChem.com. [Link]
  • Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine.
  • Ullmann condens
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • 4'-Hydroxy-3-phenoxybenzoic acid.
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]
  • Process for the separation and purification of p-hydroxy-benzoic acid.
  • Aromatic Nucleophilic Substitution Reactions.
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
  • Ullmann reaction. Wikipedia. [Link]
  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
  • Ullmann Reaction. Organic Chemistry Portal. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. [Link]
  • This compound.
  • protocatechuic acid. Organic Syntheses Procedure. [Link]
  • 4-(3-Hydroxyphenoxy)benzoic acid.
  • Preparation method of 3-amino-4-hydroxybenzoic acid.
  • 4-hydroxybenzoic acid.
  • Preparation of 3-amino-4-hydroxybenzoic acids.

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Troubleshooting polycondensation reactions involving "3-(4-Hydroxyphenoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polycondensation of 3-(4-Hydroxyphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing high-quality poly(ether-ester)s from this versatile monomer. Here, we address common challenges encountered during experimental work, providing in-depth, field-proven insights to ensure the success of your polymerization reactions.

Section 1: Monomer Integrity - The Foundation of Successful Polymerization

The quality of your starting material is paramount to achieving a high molecular weight polymer with desirable properties. Impurities can act as chain terminators, leading to a significant reduction in the final molecular weight.[1] This section provides a troubleshooting guide for ensuring the purity of your this compound monomer.

FAQ: Monomer Purity and Preparation

Question 1: I am observing a lower than expected molecular weight in my polymer. Could my this compound monomer be the issue?

Answer: Absolutely. The presence of monofunctional impurities or even slight deviations from the expected molecular structure in your monomer can act as a cap, preventing further chain growth. It is crucial to verify the purity of your monomer before proceeding with polymerization.

Question 2: What are the recommended purification methods for this compound?

Answer: Recrystallization is a highly effective method for purifying this compound. A common procedure involves dissolving the crude product in a mixture of acetic acid and water (e.g., a 1:1 ratio), followed by treatment with activated carbon to remove colored impurities.[2] After filtration, slow cooling of the solution will yield purified crystals.

Standard Operating Procedure: Monomer Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot 1:1 acetic acid/water solution.

  • Decolorization: Add a small amount of activated carbon to the hot solution and stir for 10-15 minutes.

  • Hot Filtration: Perform a hot filtration through a celite pad to remove the activated carbon and any insoluble impurities.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold water.

  • Drying: Dry the crystals in a vacuum oven at a temperature below their melting point (163-166°C) until a constant weight is achieved.[2]

Section 2: Troubleshooting Low Molecular Weight Polymer

Achieving a high molecular weight is often the primary goal in polycondensation. When the molecular weight of your poly(ether-ester) is lower than anticipated, it is essential to systematically troubleshoot the reaction. The most common culprits are impurities, improper stoichiometry, inefficient removal of the water byproduct, and suboptimal reaction conditions.[1]

Troubleshooting Workflow for Low Molecular Weight

G start Low Molecular Weight Observed purity Verify Monomer Purity & Stoichiometry start->purity setup Check Reaction Setup for Leaks (Inert Atmosphere & Vacuum) purity->setup Purity/Stoichiometry OK purify_monomers Re-purify Monomers Adjust Stoichiometry purity->purify_monomers Issue Found water Optimize Water Removal setup->water Setup OK seal_system Seal System Improve Vacuum Pump setup->seal_system Leaks Found catalyst Review Catalyst Activity & Concentration water->catalyst Water Removal Efficient improve_vacuum Increase Vacuum Improve Stirring water->improve_vacuum Inefficient Removal conditions Adjust Temperature & Reaction Time catalyst->conditions Catalyst OK new_catalyst Use Fresh Catalyst Optimize Concentration catalyst->new_catalyst Issue Found success High Molecular Weight Achieved conditions->success Optimized increase_temp Increase Temperature/Time Monitor Viscosity conditions->increase_temp Needs Adjustment purify_monomers->purity seal_system->setup improve_vacuum->water new_catalcatalyst new_catalcatalyst increase_temp->conditions

Caption: A systematic workflow for troubleshooting low molecular weight in polycondensation reactions.

FAQs: Achieving High Molecular Weight

Question 3: How critical is the removal of the water byproduct during the polycondensation of this compound?

Answer: The removal of water is absolutely critical. Polycondensation is an equilibrium reaction, and the presence of water will shift the equilibrium back towards the reactants, thus limiting the chain length.[3] Efficient removal of water, typically under high vacuum and elevated temperatures, is necessary to drive the reaction towards the formation of a high molecular weight polymer.

Question 4: What are the typical reaction conditions for the melt polycondensation of this compound?

Answer: Melt polycondensation is a common method for synthesizing aromatic polyesters. A two-stage process is often employed:

StageTemperaturePressureDurationPurpose
Esterification 180-220°CAtmospheric (with inert gas flow)2-4 hoursFormation of low molecular weight oligomers and removal of the bulk of the water.
Polycondensation Gradually increase to 250-280°CHigh vacuum (<1 mbar)4-8 hoursIncrease molecular weight by removing residual water and driving the equilibrium forward.[1]

Question 5: My reaction mixture becomes very viscous, and the stirring stops. How can I address this?

Answer: A significant increase in viscosity is a good indicator of successful polymerization. However, if stirring ceases, it can lead to localized overheating and degradation. To mitigate this, consider using a mechanical stirrer with high torque. If the problem persists, adding a high-boiling-point, inert solvent can help to reduce the viscosity of the reaction medium, allowing the molecules to continue reacting.[4]

Section 3: Addressing Discoloration and Thermal Degradation

Aromatic polyesters, while thermally stable, can undergo degradation at the high temperatures required for polycondensation, leading to discoloration (yellowing or browning) and a potential decrease in molecular weight.[5]

FAQs: Preventing Discoloration and Degradation

Question 6: My final polymer is yellow/brown. What is causing this discoloration?

Answer: Discoloration is often a sign of thermal degradation or oxidation.[5] This can be caused by:

  • Excessive Temperature: Reaction temperatures that are too high can cause chain scission and the formation of colored byproducts.[1]

  • Prolonged Reaction Time: Keeping the polymer at high temperatures for an extended period can lead to degradation.

  • Presence of Oxygen: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation at high temperatures.

  • Catalyst Residues: Some catalysts can promote side reactions that lead to color formation.

Question 7: How can I minimize thermal degradation during polymerization?

Answer:

  • Optimize Temperature and Time: Carefully control the reaction temperature and time to find the optimal balance between achieving high molecular weight and minimizing degradation.

  • Ensure an Inert Atmosphere: Maintain a continuous flow of an inert gas during the atmospheric pressure stage and ensure a good vacuum during the polycondensation stage.

  • Use a Heat Stabilizer: The addition of a small amount of a heat stabilizer, such as a phosphite antioxidant, can help to prevent oxidative degradation.

Thermal Degradation Pathways

Aromatic polyesters can degrade through several mechanisms at high temperatures, including random chain scission and reactions involving the end groups.[5][6] The degradation process can produce volatile compounds such as carbon dioxide and aldehydes.[6]

G Polymer Aromatic Poly(ether-ester) Chain Degradation Degradation Reactions Polymer->Degradation HighTemp High Temperature (>280°C) HighTemp->Degradation Oxygen Oxygen (Air Leak) Oxygen->Degradation Scission Chain Scission Degradation->Scission Oxidation Oxidative Degradation Degradation->Oxidation Products Lower MW Polymer Colored Byproducts Volatiles (CO2, Aldehydes) Scission->Products Oxidation->Products

Caption: Factors leading to the thermal degradation of aromatic poly(ether-ester)s.

Section 4: Polymer Characterization

Proper characterization of your synthesized poly(ether-ester) is essential to confirm its structure, molecular weight, and thermal properties.

Recommended Characterization Techniques
TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Molecular weight (Mw, Mn) and polydispersity index (PDI).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure and confirmation of monomer incorporation.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic functional groups (e.g., ester C=O, ether C-O).[7][9]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[9]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.[7]

References

  • Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation - Polymer Chemistry (RSC Publishing).
  • Troubleshooting low molecular weight in 1,10-Decanediol polymerization - Benchchem.
  • Thermal Degradation of Polyesters: Part 2. Aromatic and Semiaromatic Polymers. - Semantic Scholar.
  • Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates - MDPI.
  • Synthesis, characterization and biocompatibility of biodegradable elastomeric poly(ether-ester urethane)s Based on Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) and Poly(ethylene glycol) via melting polymerization - PubMed.
  • Morphology and physical properties of polyether-ester thermoplastic elastomers.
  • Synthesis and characterization of biodegradable poly(ether-ester) urethane acrylates for controlled drug release - PubMed.
  • SYNTHESIS AND CHARACTERIZATION OF POLY(ETHER/ESTER) BASED THERMOPLASTIC ELASTOMER NANOCOMPOSITES A THESIS SUBMITTED TO THE GRADU.
  • (PDF) Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates - ResearchGate.
  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols - MDPI.
  • Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane - PMC - NIH.
  • The Thermal Degradation of Polyesters | Journal of the American Chemical Society.
  • Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid - PrepChem.com.
  • 6.2.3 revision guides polyesters and polyamides - chemrevise.
  • Kinetic model for main and side reactions in the polyesterification of dicarboxylic acids with diols - R Discovery.
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - MDPI.
  • How to increase molecular weight via polycondensation? - ResearchGate.
  • Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids.
  • MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION - YouTube.
  • Troubleshooting step growth polymerization : r/Chempros - Reddit.
  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - NIH.
  • US4535178A - Process for the preparation of polyether-ester polyols - Google Patents.
  • Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with... - ResearchGate.
  • Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - MDPI.
  • US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents.
  • Polysulfone Membranes: Here, There and Everywhere - MDPI.
  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - NIH.
  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents.
  • 4'-Hydroxy-3-phenoxybenzoic acid | C13H10O4 | CID 161852 - PubChem.
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - Indo American Journal of Pharmaceutical Research.
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Preventing side reactions in the synthesis of "3-(4-Hydroxyphenoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and minimize side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or no yield of the desired diaryl ether.

Q: I'm attempting an Ullmann condensation to form the diaryl ether, but I'm seeing very low conversion of my starting materials. What are the likely causes and how can I fix it?

A: Low yields in Ullmann-type reactions are a common issue. Here’s a systematic approach to troubleshoot the problem:

  • Catalyst Activity: The copper catalyst is the heart of the reaction.

    • Cause: Traditional Ullmann reactions often used copper powder, which can have variable activity depending on its preparation and surface oxidation. Modern methods use more reliable copper(I) salts like CuI or CuBr.[1] The catalyst might also be poisoned by impurities.

    • Solution:

      • Use a high-purity copper(I) salt (e.g., CuI, CuBr, or Cu₂O).

      • Consider using a ligand to stabilize the copper catalyst and improve its solubility and reactivity. Ligands like 1,10-phenanthroline or various amino acids can significantly accelerate the reaction, allowing for lower temperatures.[2]

      • Ensure your starting materials and solvent are free from sulfur-containing impurities, which can poison the catalyst.

  • Reaction Temperature: Ullmann condensations are notoriously temperature-sensitive.

    • Cause: Traditional protocols require very high temperatures, often exceeding 180-200 °C, to drive the reaction.[3] If the temperature is too low, the reaction rate will be negligible.

    • Solution:

      • Ensure your reaction is reaching the target temperature. Use a high-boiling point, polar aprotic solvent like DMF, NMP, or nitrobenzene.[3]

      • As mentioned above, employing a suitable ligand can often reduce the required reaction temperature to a more manageable 80–140 °C range.[4]

  • Base Selection: The choice and quality of the base are critical.

    • Cause: The reaction requires a base to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. If the base is too weak or not sufficiently anhydrous, the phenoxide concentration will be too low.

    • Solution:

      • Use a strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Cs₂CO₃ is often more effective due to its higher solubility and the increased reactivity of the caesium phenoxide.

      • Ensure the base is finely powdered and dried before use to maximize its surface area and reactivity.

  • Reactant Reactivity: The electronic properties of your aryl halide and phenol play a significant role.

    • Cause: For the aryl halide, reactivity follows the order I > Br >> Cl.[5] Electron-withdrawing groups (like the -COOH on 3-halobenzoic acid) on the aryl halide can accelerate the reaction.[3] Conversely, electron-withdrawing groups on the phenol can decrease its nucleophilicity, slowing the reaction.[5]

    • Solution:

      • If possible, use the aryl iodide or bromide instead of the chloride for higher reactivity.

      • If you are reacting 3-hydroxybenzoic acid with an aryl halide, be aware that the carboxylic acid group makes the phenolic oxygen less nucleophilic. Higher temperatures or a more active catalyst system may be required.

Problem 2: Significant formation of a biaryl byproduct.

Q: My main impurity appears to be a biaryl compound, likely from the homocoupling of my aryl halide. How can I suppress this side reaction?

A: The homocoupling of aryl halides is a classic side reaction in Ullmann condensations. This occurs when two molecules of the aryl halide react with the copper catalyst to form a new carbon-carbon bond.

Mechanism Overview: Desired vs. Side Reaction

G cluster_0 Desired Heterocoupling (Ether Formation) cluster_1 Side Reaction (Homocoupling) ArX Ar-X (Aryl Halide) Product Ar-O-Ar' (Desired Ether) ArX->Product ArOH Ar'-OH (Phenol) Intermediate1 Ar'-OCu ArOH->Intermediate1 Deprotonation Base Base (e.g., K₂CO₃) Cu_cat Cu(I) Catalyst Intermediate1->Product Coupling ArX2 2 x Ar-X (Aryl Halide) SideProduct Ar-Ar (Biaryl Impurity) ArX2->SideProduct Cu_cat2 Cu(0) or Cu(I) ArX_source Aryl Halide ArX_source->ArX ArX_source->ArX2

Caption: Desired ether synthesis vs. biaryl homocoupling side reaction.

Strategies to Minimize Homocoupling:

  • Control Stoichiometry:

    • Cause: Using a large excess of the aryl halide can increase the rate of homocoupling.

    • Solution: Use the reactants in a close to 1:1 molar ratio. If one reactant is significantly more expensive, a slight excess (e.g., 1.1 to 1.2 equivalents) of the cheaper component can be used to ensure the complete conversion of the limiting reagent.

  • Optimize Temperature:

    • Cause: Very high temperatures can promote the homocoupling pathway.

    • Solution: As with low yields, using a ligand-assisted copper catalyst can allow the reaction to proceed at lower temperatures, which often disfavors the homocoupling side reaction. Experiment with a temperature range to find the sweet spot where heterocoupling is efficient but homocoupling is minimized.

  • Choice of Reactants:

    • Cause: The structure of the aryl halide can influence the rate of homocoupling.

    • Solution: While not always feasible, if you have a choice between two synthetic routes (e.g., reacting 3-halobenzoic acid with hydroquinone vs. reacting 4-halophenol with 3-hydroxybenzoic acid), one pathway may be less prone to homocoupling than the other. A small-scale screening of both routes can be informative.

Problem 3: My product is impure, and I suspect ether cleavage or reactions involving the free -OH or -COOH groups.

Q: I've successfully formed the diaryl ether, but the final product is difficult to purify. I suspect side reactions are occurring at the functional groups. How can I achieve a cleaner reaction?

A: This is a very common and important challenge. The free hydroxyl (-OH) and carboxylic acid (-COOH) groups can lead to several complications. The most robust solution is to use a protecting group strategy.

The Protecting Group Strategy

The core idea is to temporarily "mask" a reactive functional group to prevent it from interfering with a desired transformation. After the main reaction is complete, the protecting group is removed to yield the final product.

A proven route for synthesizing this compound involves protecting the phenol as a methyl ether.[6][7]

G cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Deprotection Start_A 3-Bromobenzoic acid Intermediate_Protected 3-(4-Methoxyphenoxy)benzoic acid (Protected Ether) Start_A->Intermediate_Protected Start_B 4-Methoxyphenol (Anisole) Start_B->Intermediate_Protected Final_Product This compound (Final Product) Intermediate_Protected->Final_Product HBr, Acetic Acid

Caption: Protecting group strategy for synthesis.

Why use a protecting group?

  • Prevents O-Arylation of the Product: Without protection, the hydroxyl group of the newly formed this compound is nucleophilic and can react with another molecule of the aryl halide, leading to oligomeric impurities.

  • Avoids Acid-Base Complications: The carboxylic acid group can interfere with the basic conditions of the Ullmann reaction. While this can sometimes be overcome, a more reliable approach is to use the ester of the benzoic acid (e.g., methyl 3-bromobenzoate). The ester can then be hydrolyzed in a final step after the ether formation and deprotection.

Recommended Protocol: Demethylation

A common and effective method for cleaving the methyl ether is using strong acid.

Parameter Condition Rationale
Reagent 48% Hydrobromic Acid (HBr)A strong acid that is highly effective for cleaving aryl methyl ethers.
Solvent Acetic AcidA polar protic solvent that is stable to the strong acid and helps dissolve the starting material.
Temperature RefluxThe high temperature is required to drive the cleavage reaction to completion.[7]
Duration 12-48 hoursThe reaction can be slow and should be monitored by TLC or LC-MS for completion.[6][7]

Purification: After the reaction, the crude product often contains colored impurities. A typical workup involves extraction followed by recrystallization from a solvent mixture like acetic acid/water, often with an activated carbon treatment to remove colored byproducts.[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better: Ullmann condensation or Nucleophilic Aromatic Substitution (SNAr)?

A1: For this compound, the Ullmann condensation is generally the more practical and widely reported method. The SNAr mechanism requires a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group (the halide).[8][9] Neither of the aromatic rings in the precursors to this target molecule is sufficiently activated for an efficient SNAr reaction under standard conditions.

Q2: Can I use a palladium catalyst (e.g., Buchwald-Hartwig amination conditions) for this C-O coupling?

A2: Yes, palladium-catalyzed C-O cross-coupling reactions are a powerful modern alternative to the classical Ullmann reaction. They often proceed under much milder conditions, with a broader substrate scope and better functional group tolerance. However, the catalysts and ligands can be more expensive and sensitive to air and moisture. If you are experiencing difficulties with the Ullmann reaction, exploring a Pd-catalyzed route is a very logical next step.

Q3: My final product is a tan or brown solid, even after recrystallization. How can I get a purer, off-white product?

A3: Discoloration is common in phenol-containing compounds due to oxidation.

  • Activated Carbon: During recrystallization, dissolve the crude product in the minimum amount of hot solvent and add a small amount of activated carbon (charcoal).[6] The carbon will adsorb many of the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.

  • Protection from Air: When drying the final product, do so under a vacuum or an inert atmosphere (like nitrogen) to minimize air oxidation.

  • Chelating Agents: Trace metal impurities can sometimes catalyze oxidation. Washing the crude product with a dilute solution of a chelating agent like EDTA during the workup can sometimes help.

Q4: What are the best analytical techniques to monitor the reaction and check the purity of the final product?

A4:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to resolve the starting materials and the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with an acid modifier like formic or acetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

By carefully considering the reaction mechanism, optimizing conditions, and employing a sound protecting group strategy, the synthesis of this compound can be achieved with high yield and purity.

References

  • PrepChem.com. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid.
  • PrepChem.com. B. Preparation of this compound.
  • ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine.
  • Wikipedia. Ullmann condensation.
  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters.
  • National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Wikipedia. Nucleophilic aromatic substitution.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • National Institutes of Health (NIH). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Syntheses. protocatechuic acid.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(4-Hydroxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3-(4-Hydroxyphenoxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of this compound. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to help you diagnose and resolve these common chromatographic challenges efficiently.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental reasons behind peak tailing for this compound, linking its chemical properties to chromatographic behavior.

Q1: I am seeing significant peak tailing for this compound. What are the most likely causes?

Peak tailing, an asymmetry where the peak's trailing edge is elongated, is a common issue that can compromise resolution and lead to inaccurate quantification.[1][2] For an analyte like this compound, the primary causes are almost always chemical in nature and stem from one or more of the following issues:

  • Inappropriate Mobile Phase pH: Operating too close to the analyte's pKa value is the most frequent cause of tailing for ionizable compounds.[3][4]

  • Secondary Silanol Interactions: The analyte's polar functional groups interact too strongly with the silica surface of the HPLC column.[5][6][7]

  • Column Overload: The mass of the analyte injected is saturating the stationary phase.[5][8]

  • Metal Chelation: The analyte may be interacting with trace metal contaminants within the HPLC system or the column itself.[9][10]

  • Physical or System Issues: Problems like column degradation (voids, blocked frits) or extra-column dead volume can also contribute to peak distortion.[2][3][5]

Q2: How does the chemical structure of this compound contribute to peak tailing?

The structure of this compound contains two key functional groups that are prone to causing peak tailing in reversed-phase HPLC:

  • Carboxylic Acid Group (-COOH): This is an acidic group with a pKa value similar to benzoic acid (around 4.2-4.5). At pH values near its pKa, the molecule exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different hydrophobicities and, therefore, different retention times, leading to a distorted, tailing peak.[4][11]

  • Phenolic Hydroxyl Group (-OH): This group is also weakly acidic (pKa around 10) and is a hydrogen bond donor. It can form strong secondary interactions with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase, causing a portion of the analyte molecules to be retained longer than the main peak, resulting in tailing.[7][12]

Q3: What is the most critical parameter to control to prevent tailing for this analyte?

Without question, the most critical parameter is the mobile phase pH .[4][13] By controlling the pH, you control the ionization state of the carboxylic acid group. For acidic compounds, the goal in reversed-phase HPLC is typically to ensure the analyte is in a single, un-ionized (protonated) state.[14][15] This makes the molecule more hydrophobic, leading to better retention and, most importantly, a sharp, symmetrical peak shape because you have eliminated the mixed-mode retention mechanism.[11]

Q4: How do I select the optimal mobile phase pH for my analysis?

To ensure the analyte is fully protonated and peak tailing from ionization effects is minimized, a general rule of thumb is to set the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa .[8][16]

  • Analyte pKa (Carboxylic Acid): ~4.5

  • Recommended Mobile Phase pH: ≤ 2.5 - 3.0

Working at a pH of 2.5, for instance, ensures that over 99% of the this compound molecules are in their neutral, un-ionized form, promoting a single, well-defined retention mechanism. Using a buffer (e.g., phosphate, formate, or acetate) is essential to maintain a stable pH, as even small fluctuations can degrade peak shape.[5][15][17]

Q5: What are "secondary silanol interactions" and how do they affect my analysis?

Modern reversed-phase columns are made by bonding a hydrophobic layer (like C18) to silica particles. However, this bonding process is never 100% complete, leaving some unreacted, polar silanol groups (Si-OH) on the surface.[12][18] These residual silanols are acidic and can become ionized (Si-O⁻) at mid-range pH values.[5][12]

The polar hydroxyl and carboxylic acid groups on your analyte can interact strongly with these active silanol sites via hydrogen bonding.[7] This creates an undesirable secondary retention mechanism in addition to the primary hydrophobic retention. Because these silanol sites are distributed unevenly, molecules that interact with them are delayed in their elution, forming the characteristic "tail" of the peak.[6]

To mitigate this, you can:

  • Lower the mobile phase pH (e.g., to 2.5): This protonates the silanol groups (Si-OH), making them much less interactive with your acidic analyte.[5][6]

  • Use a modern, end-capped column: These columns are treated to "cap" or block a higher percentage of the residual silanols, making the surface more inert and less prone to causing tailing.[5][14]

cluster_Analyte This compound cluster_StationaryPhase Silica Stationary Phase Analyte Analyte Molecule -COOH -OH StationaryPhase Silica Surface C18 Chains Residual Silanol (Si-OH) Analyte:f1->StationaryPhase:f2 Secondary Interaction (Hydrogen Bonding) Analyte:f0->StationaryPhase:f1 Primary Retention (Hydrophobic)

Diagram of primary and secondary retention mechanisms.
Q6: Could metal contamination in my HPLC system be the cause of my peak tailing?

Yes, this is a less common but significant possibility. The functional groups on this compound (specifically the adjacent carboxyl and hydroxyl groups, depending on conformation) can act as chelating agents, binding to trace metal ions.[9]

Stainless steel components in the HPLC system (like frits, tubing, and pump heads) can leach metal ions (Fe, Ni, Cr), which can accumulate on the column.[10] If your analyte chelates with these metal ions, it can lead to severe peak tailing.[19][20] This is especially problematic with older systems or columns.

Diagnostic Tip: If you suspect metal contamination, you can try adding a small amount of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM). If the peak shape improves dramatically, metal chelation is a likely contributor to the problem.[9][21]

Q7: My mobile phase pH is correct, but I still see tailing. Could it be my column?

Absolutely. If the mobile phase chemistry is optimized, the next place to look is the column's physical and chemical health.

  • Column Contamination: Strongly retained impurities from previous injections can build up at the column head, creating active sites that cause tailing.[7]

  • Column Void: A void or channel can form in the packing material at the column inlet, often due to pressure shocks or operating at an improper pH.[5][17] This disrupts the flow path and distorts the peak shape.

  • Blocked Frit: The inlet frit of the column can become partially blocked with particulate matter from the sample or mobile phase, leading to poor peak shape for all analytes.[2]

  • Column Aging: Over time, the bonded phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.[1]

If you use a guard column, try removing it. If the peak shape improves, the guard column is the source of the problem and should be replaced.[3][22] If not, the analytical column is the likely culprit.

Q8: How does my sample preparation affect peak shape?

Sample preparation is a critical and often overlooked source of peak shape problems.

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion.[23][24][25] The sample doesn't "focus" properly at the head of the column. Best Practice: Always try to dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.[8][26]

  • Sample Overload: Injecting too high a concentration or volume of your analyte can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[2][5][7] This is a form of tailing caused by exceeding the column's linear capacity.

Part 2: Systematic Troubleshooting Guide

When faced with a tailing peak, it is crucial to follow a logical, step-by-step diagnostic process. Changing one variable at a time is the most effective way to pinpoint the root cause.

Systematic troubleshooting workflow for peak tailing.

Part 3: Key Experimental Protocols

Here are detailed, step-by-step protocols for the most common and effective troubleshooting actions.

Protocol 1: Mobile Phase Optimization via pH Adjustment

Objective: To ensure the analyte is fully protonated to minimize peak tailing.

  • Prepare Aqueous Buffer: Prepare a 0.1% (v/v) solution of Formic Acid in HPLC-grade water. This will yield a pH of approximately 2.7. Alternatively, use a phosphate buffer adjusted to pH 2.5.

  • Prepare Mobile Phase: Mix the aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired proportions (e.g., 50:50 v/v).

  • Filter and Degas: Filter the final mobile phase through a 0.45 µm filter and degas thoroughly.

  • Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes before injecting your sample.[8]

  • Analyze: Inject your standard of this compound and evaluate the peak shape.

Protocol 2: Diagnostic Test for Column Overload

Objective: To determine if the injected sample mass is exceeding the column's capacity.

  • Prepare Stock Solution: Create a stock solution of your analyte at the highest concentration you typically analyze.

  • Create Dilutions: Prepare two serial dilutions from the stock: a 1:10 dilution and a 1:100 dilution.

  • Inject Sequentially: Analyze the three samples (original, 1:10, 1:100) using the same injection volume and HPLC method.

  • Evaluate Peak Shape: Compare the tailing factor for each peak. If the tailing factor decreases significantly (i.e., the peak becomes more symmetrical) with the more dilute samples, you are experiencing column overload.[8] The solution is to reduce your sample concentration or injection volume.

Protocol 3: Column Flushing and Regeneration Procedure

Objective: To remove strongly bound contaminants from the column that may be causing peak tailing.

Caution: Always check the column manufacturer's instructions for solvent compatibility and pressure limits. Disconnect the column from the detector before flushing with strong solvents.[17]

  • Disconnect from Detector: Disconnect the column outlet and direct the flow to a waste container.

  • Flush with Water: Wash the column with 100% HPLC-grade water for 20 column volumes to remove any buffer salts.

  • Organic Wash: Flush with 100% Acetonitrile or Methanol for 20 column volumes.

  • Strong Solvent Wash (if needed): For stubborn, non-polar contaminants, flush with a stronger solvent like Isopropanol (IPA) for 20 column volumes.

  • Re-equilibrate: Reconnect the column to the detector and thoroughly equilibrate with your mobile phase (at least 20 column volumes) until the baseline is stable.

  • Test Performance: Inject a standard to see if the peak shape has improved. If not, the column may be permanently damaged and require replacement.[27]

Part 4: Data Summary Table

The choice of buffer is critical for maintaining a stable, low pH. The table below summarizes common additives suitable for this application.

Mobile Phase AdditivepKaEffective Buffering RangeUV Cutoff (nm)LC-MS CompatibilityNotes
Formic Acid 3.752.8 - 4.8~210Excellent Volatile and ideal for LC-MS. A 0.1% solution provides a pH of ~2.7.[15]
Trifluoroacetic Acid (TFA) 0.5< 2.0~210Poor Strong ion-pairing agent that can cause ion suppression in MS. Use with caution.
Phosphate Buffer 2.15 (pKa1)2.0 - 3.0~200No Non-volatile; for UV detection only. Can precipitate in high organic.[17]
Ammonium Formate 3.752.8 - 4.8~200Excellent Provides good buffering capacity and is volatile. Adjust pH with formic acid.[17]

References

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
  • Restek Corporation. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. [Link]
  • Chrom Tech, Inc. (2025, October 28).
  • Shimadzu Corporation. Effects of Sample Solvents on Peak Shape. [Link]
  • Keunchkarian, S., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • LCGC International. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • uHPLCs.com. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]
  • Shimadzu Corporation. (2017). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • ALWSCI. (2025, July 17).
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
  • Element Lab Solutions. Sample Diluent Effects in HPLC. [Link]
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
  • Moravek, Inc.
  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
  • Chromatography Today. (2023, December 27).
  • Agilent Technologies.
  • ResearchGate. (2025, August 5).
  • uHPLCs.com. (2024, December 6). 15 Tips for Care and Maintenance of Your HPLC Column. [Link]
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. [Link]
  • Veeprho. (2025, February 1).
  • ResearchGate. (2025, August 5).
  • Fiori, J., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. [Link]

Sources

Improving the molecular weight of polymers from "3-(4-Hydroxyphenoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of high molecular weight polymers from 3-(4-hydroxyphenoxy)benzoic acid. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical solutions to common challenges encountered during polymerization.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization is used for this compound?

This monomer undergoes self-polycondensation, a type of step-growth polymerization. The molecule contains both a carboxylic acid and a hydroxyl group, allowing it to react with itself to form ester linkages, eliminating water as a byproduct. The resulting polymer is an aromatic poly(ether-ester).

Q2: What are the primary challenges in achieving high molecular weight?

Achieving a high degree of polymerization in this system is challenging and requires meticulous control over several factors:

  • Monomer Purity: Impurities can disrupt the stoichiometry and terminate chain growth.

  • Stoichiometric Balance: For a self-condensing monomer, this translates to ensuring the monomer is pure and free of monofunctional impurities that would cap the chains.

  • Byproduct Removal: The efficient removal of the condensation byproduct (water) is crucial to drive the reaction equilibrium toward the formation of long polymer chains.

  • Reaction Conditions: High temperatures are needed to maintain a molten state and promote the reaction, but they can also lead to side reactions or thermal degradation, which can limit molecular weight and cause discoloration.[1]

  • Reaction Viscosity: As the molecular weight increases, the viscosity of the reaction melt rises dramatically, which can hinder the diffusion of reactive chain ends and the removal of water, effectively stopping the reaction.[2]

Q3: What catalysts are effective for this polymerization?

A range of catalysts can be used for polyesterification. Common choices include:

  • Antimony Compounds: Antimony trioxide (Sb₂O₃) is a widely used catalyst in polyester synthesis.

  • Tin Compounds: Organotin compounds, such as dibutyltin dilaurate, are effective but may raise toxicity concerns for biomedical applications.

  • Titanium Compounds: Titanium alkoxides, like titanium(IV) butoxide, are also employed.[3]

  • Enzymatic Catalysts: For applications requiring green chemistry and mild conditions, lipases like Novozym 435 (Candida antarctica lipase B) can catalyze the esterification.[1][4] This approach avoids toxic metal catalysts but may require longer reaction times.[1][4]

Troubleshooting Guide: Achieving High Molecular Weight

This section addresses specific problems you may encounter during your experiments.

Problem: My final polymer has a low number-average molecular weight (Mn).

A low molecular weight is the most common issue. Several factors could be the cause.

Cause 1: Impure Monomer

Monofunctional impurities with either a single hydroxyl or carboxylic acid group will act as chain-capping agents, drastically limiting the final molecular weight.[5]

Solutions:

  • Monomer Purification: The monomer, this compound, must be of high purity. A reported purification method involves dissolving the crude product in methanol, treating it with activated carbon, and recrystallizing from a 1:1 acetic acid/water mixture.[6]

  • Characterization: Before polymerization, confirm the monomer's purity using techniques like NMR, HPLC, and melting point analysis. The melting point should be sharp and consistent with literature values (e.g., 163-166°C).[6]

Cause 2: Inefficient Water Removal

Polycondensation is an equilibrium reaction. The presence of water byproduct in the reaction vessel will promote the reverse reaction (hydrolysis), cleaving ester bonds and reducing the molecular weight.

Solutions:

  • High Vacuum: After an initial period of reaction under an inert gas (like nitrogen or argon) to reach an oligomeric state, apply a high vacuum (typically <1 Torr) to effectively remove water and drive the polymerization.

  • Inert Gas Sparging: Bubbling a slow stream of dry, inert gas through the molten polymer can help carry away volatile byproducts.

  • Reaction Setup: Ensure your reaction vessel has a design that maximizes surface area (e.g., a wide-bottom flask) and that the vacuum port is positioned to prevent polymer from being sucked into the vacuum line.

Cause 3: Sub-optimal Reaction Temperature and Time

The reaction kinetics are temperature-dependent, but excessively high temperatures can cause degradation.

Solutions:

  • Staged Temperature Profile: A common strategy is to use a staged heating profile.[2]

    • Initial Melt Phase (e.g., 180-200°C): Melt the monomer and allow it to form low molecular weight oligomers under an inert gas stream.

    • High-Temperature Polycondensation (e.g., 230-280°C): Increase the temperature and apply a vacuum. This stage is viscosity-limited; as the polymer chains grow, their mobility decreases.[2]

  • Time Optimization: Monitor the reaction's progress. This can be done by observing the torque on the mechanical stirrer (as viscosity increases with molecular weight) or by taking samples (if possible) for analysis. The reaction may need several hours under high vacuum.[7]

Experimental Protocol: Two-Stage Melt Polycondensation

  • Setup: Equip a three-neck round-bottom flask with a mechanical overhead stirrer, an inert gas inlet, and a vacuum-connected condenser/outlet.

  • Charging: Add the purified this compound monomer and the chosen catalyst (e.g., 0.05 mol% antimony trioxide) to the flask.

  • Stage 1 (Inert Atmosphere): Purge the system with dry nitrogen or argon. Heat the flask in a salt or sand bath to 180-200°C with slow stirring to melt the monomer and initiate oligomerization. Maintain for 1-2 hours as water evolves.

  • Stage 2 (Vacuum): Gradually increase the temperature to 250-280°C. Once the melt is homogenous, slowly apply a high vacuum (<1 Torr). Increase the stirring speed as viscosity builds. Continue the reaction for 4-8 hours.

  • Cooling: Remove from heat and cool the polymer under an inert atmosphere to prevent oxidation.

Problem: The molecular weight is still insufficient after melt polycondensation.

Melt polycondensation is often limited by diffusion, as the extreme viscosity of the high molecular weight polymer prevents reactive chain ends from finding each other and hinders byproduct removal.[2]

Solution: Solid-State Polymerization (SSP)

To overcome the limitations of melt polymerization, a subsequent solid-state polymerization step can be performed. This process involves heating the crushed, pre-polymerized material to a temperature below its melting point but above its glass transition temperature under a high vacuum or a flow of inert gas.[7][8]

Key Advantages of SSP:

  • Bypasses Viscosity Issues: Since the polymer is in a solid state, the high viscosity limitations of the melt phase are avoided.[8]

  • Enhanced Byproduct Removal: The reaction occurs in solid particles, allowing for efficient diffusion and removal of water from the large surface area.[9]

  • Higher Molecular Weight: SSP is a standard industrial method to achieve the very high molecular weights required for materials like bottle-grade PET.[8][9]

Experimental Protocol: Solid-State Polymerization (SSP)

  • Preparation: Take the polymer obtained from melt polycondensation, cool it until brittle, and grind it into a fine powder or small chips.

  • Crystallization (if amorphous): The pre-polymer must be semi-crystalline to prevent particles from sticking together during SSP. Heat the powder to a temperature between its glass transition (Tg) and melting (Tm) point to induce crystallization, then cool.

  • SSP Reaction: Place the crystallized powder in a suitable reactor (e.g., a tube furnace with a rotating chamber). Heat the material to a temperature ~10-40°C below its melting point.[9]

  • Atmosphere: Apply a high vacuum or pass a continuous stream of hot, dry nitrogen gas through the powder.[8]

  • Duration: The process can take anywhere from 6 to over 24 hours, depending on the desired molecular weight.[7]

Problem: The final polymer is dark (yellow, brown, or black).

Discoloration is typically a sign of thermal degradation or oxidative side reactions.

Solutions:

  • Strictly Inert Atmosphere: Ensure the reaction is carried out under a high-purity inert gas (nitrogen or argon) at all times, especially at high temperatures. Oxygen can cause oxidative degradation.

  • Temperature Control: Avoid exceeding the thermal stability limit of the polymer. Use the lowest possible temperature that still allows for an effective reaction rate.

  • Antioxidants: Consider adding a small amount of a high-temperature antioxidant (e.g., hindered phenolic compounds) at the beginning of the polymerization to inhibit degradation.

  • Catalyst Choice: Some catalysts may promote discoloration more than others. The concentration of the catalyst should also be optimized.

Data Summary and Visualization

The following table summarizes the key experimental parameters and their expected impact on the final polymer's molecular weight.

ParameterLow Value/SettingHigh Value/SettingEffect on Molecular Weight (Mn)Rationale
Monomer Purity <99%>99.9%Strongly Increases Reduces chain-terminating impurities.
Reaction Temperature 180-220°C250-280°CIncreases, then Decreases Balances reaction kinetics against thermal degradation.
Reaction Time 1-3 hours6-24 hoursIncreases Allows the reaction to proceed to a higher conversion.
Vacuum Level 10-20 Torr<1 TorrStrongly Increases Shifts equilibrium by efficiently removing water byproduct.
Post-Processing Melt Polycondensation OnlyMelt + Solid-State PolymerizationSignificantly Increases Overcomes diffusion limitations of the highly viscous melt phase.[8][10]

Troubleshooting Workflow Diagram

The diagram below outlines a logical workflow for troubleshooting low molecular weight issues during the polymerization of this compound.

G cluster_problem Problem Identification cluster_causes Primary Investigation: Potential Causes cluster_solutions1 Solutions & Verification cluster_advanced Advanced Strategy for Maximum Mn Problem Low Final Molecular Weight (Mn) Monomer Cause 1: Monomer Impurity Problem->Monomer Water Cause 2: Inefficient Byproduct Removal Problem->Water Conditions Cause 3: Sub-optimal Reaction Conditions Problem->Conditions Purify Action: Recrystallize Monomer (e.g., Acetic Acid/Water) Monomer->Purify Vacuum Action: Improve Vacuum System (<1 Torr) Water->Vacuum Gas Action: Use Inert Gas Purge Water->Gas Temp Action: Optimize Temp Profile (Staged Heating) Conditions->Temp Time Action: Increase Reaction Time Conditions->Time Verify Verify: Check Purity (NMR, HPLC, MP) Purify->Verify Confirm before use Limitation Underlying Issue: Diffusion Limitation in High Viscosity Melt Purify->Limitation If Mn is still too low Vacuum->Limitation If Mn is still too low Temp->Limitation If Mn is still too low SSP Solution: Solid-State Polymerization (SSP) Limitation->SSP

Caption: Troubleshooting workflow for low molecular weight polymer.

References
  • Aromatic copolyesters via solid state polymerization. (n.d.). ResearchGate.
  • US4532319A - Solid state polymerization of polyester - Google Patents. (n.d.). Google Patents.
  • Recent Advances in the Enzymatic Synthesis of Polyester. (2022). PMC - NIH.
  • Solid State Polymerization (SSP) service. (n.d.). Cumapol.
  • WO2003055931A1 - Method for increasing solid state polymerization rate of polyester polymers - Google Patents. (n.d.). Google Patents.
  • Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. (2022). MDPI.
  • Solid State Polymerization (SSP). (2023). Wankai.
  • US5962624A - Enzymatic synthesis of polyesters - Google Patents. (n.d.). Google Patents.
  • Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. (n.d.). PrepChem.com.
  • Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis. (2022). ResearchGate.
  • New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. (n.d.). ResearchGate.
  • MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. (2018). YouTube.
  • US5360900A - Aromatic polyester polyol - Google Patents. (n.d.). Google Patents.
  • Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. (2016). PMC - NIH.
  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2022). NIH.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2012). MDPI.
  • US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents. (n.d.). Google Patents.
  • p-HYDROXYBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents. (n.d.). Google Patents.
  • Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization. (2021). Chemical Science (RSC Publishing).
  • Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. (2021). PMC - NIH.
  • Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content. (2019). PMC - NIH.
  • How to increase molecular weight via polycondensation?. (n.d.). ResearchGate.

Sources

Technical Support Center: Recrystallization of 3-(4-Hydroxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(4-Hydroxyphenoxy)benzoic acid via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity material. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to navigate the challenges of crystallizing this molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful recrystallization strategy. These properties dictate solvent selection and the parameters of the crystallization process.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀O₄[1]
Molecular Weight 230.22 g/mol [2]
Appearance Tan crystals or powder[3]
Melting Point 163-166 °C (recrystallized from acetic acid/water) 172-174 °C[3][4]
CAS Number 35065-12-4[1]

Note: The variation in melting point may be attributed to different levels of purity or the presence of polymorphic forms. A sharp melting point range is a good indicator of purity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of this compound.

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For this compound, which is a polar molecule due to its carboxylic acid and phenol functional groups, polar solvents are generally a good starting point.[5]

  • Single-Solvent Systems: Based on documented procedures and the polarity of the molecule, solvents like methanol, ethanol, or water can be effective.[3][6] Water, in particular, is a good choice for polar compounds as its high boiling point allows for a large solubility differential over a wide temperature range.[7]

  • Mixed-Solvent Systems (Binary Systems): These are useful when no single solvent provides the ideal solubility profile. A binary system consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. For this compound, successful systems include:

    • Acetic Acid / Water (1:1): This system has been reported to yield tan crystals of the product.[3]

    • Ethyl Acetate / Hexane: This combination is effective for moderately polar compounds, with ethyl acetate as the solvent and hexane as the anti-solvent.[4]

    • Ethanol / Water: A common choice for many organic acids.[6]

The principle of "like dissolves like" is a useful guideline; solvents with functional groups similar to the solute are often good candidates.[6] Small-scale solubility tests are always recommended to determine the optimal solvent or solvent system for your specific sample.[5]

Q2: My crude material is dark brown. How can I remove colored impurities?

A2: Colored impurities are common in organic synthesis and can often be removed by treating the hot solution with activated charcoal (also known as decolorizing carbon).[8] These impurities, which are typically large, polar molecules with extended conjugation, adsorb onto the surface of the activated charcoal.

Mechanism: Activated charcoal has a high surface area with a network of pores, allowing it to effectively trap colored contaminants.

Procedure: After dissolving your crude product in the minimum amount of hot solvent, allow the solution to cool slightly to prevent violent boiling when the charcoal is added. Add a small amount of activated charcoal (about 1-2% of the solute's weight), and then reheat the mixture to boiling for a few minutes. The charcoal is then removed by hot gravity filtration before the solution is cooled for crystallization.[8]

Q3: What are the likely impurities in my sample of this compound?

A3: The impurities will largely depend on the synthetic route used. A common synthesis involves the demethylation of 3-(4-methoxyphenoxy)benzoic acid.[3][4] Therefore, potential impurities could include:

  • Unreacted Starting Material: 3-(4-methoxyphenoxy)benzoic acid.

  • Reagents from Synthesis: Residual acids (like HBr or acetic acid) or extraction solvents.[3][4]

  • Side-Products: Impurities arising from side reactions during the synthesis. For aromatic compounds, these can sometimes include regioisomers.[9]

Techniques like HPLC and NMR spectroscopy are highly effective for identifying and quantifying impurities. A broad melting point range also indicates the presence of impurities.[9]

Q4: How can I maximize my yield during recrystallization?

A4: Low yield is a common issue, often caused by using an excessive amount of solvent.[10] To maximize your yield:

  • Use the Minimum Amount of Hot Solvent: Add just enough hot solvent to fully dissolve the crude product. An excess will keep more of your product dissolved in the mother liquor upon cooling.[5][10]

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice-water bath. Slow cooling promotes the formation of larger, purer crystals and maximizes the amount of product that crystallizes out of solution.[8]

  • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.[5]

  • Check the Mother Liquor: If you suspect a significant loss of product, you can test the mother liquor (the filtrate) by evaporating a small amount. If a large residue remains, you may be able to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.[10]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the recrystallization process.

IssueQuestionPossible Cause(s)Recommended Solution(s)
1. Oiling Out "My compound is separating as an oil instead of crystals."The melting point of the compound is lower than the boiling point of the solvent. The solution is cooling too rapidly. High concentration of impurities.Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then cool slowly.[11] Consider switching to a lower-boiling point solvent. If impurities are the cause, a preliminary purification step (like using activated charcoal) may be necessary.[10]
2. No Crystal Formation "The solution has cooled, but no crystals have formed."Too much solvent was used, preventing the solution from becoming supersaturated. The solution is in a stable supersaturated state and lacks a nucleation site.Gently boil off some of the solvent to increase the concentration and then allow it to cool again.[10][11] Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[11][12] Add a "seed" crystal of pure this compound.[11] Cool the flask in an ice-salt bath for more extreme cooling.[8]
3. Premature Crystallization "My product crystallizes in the funnel during hot filtration."The solution is cooling too quickly in the funnel, causing the product to precipitate before it passes through.Use a stemless funnel to prevent clogging.[8] Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or by placing it over a steam bath.[8] Add a slight excess of hot solvent before filtration to keep the compound in solution. This excess can be boiled off after filtration is complete.[8]
4. Poor Recovery / Low Yield "My final yield of pure product is very low."An excessive volume of solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization resulted in product loss during hot filtration.As mentioned in the FAQ, use the minimum amount of hot solvent.[10] Always wash the collected crystals with ice-cold solvent.[5] If a second crop of crystals is obtained from the mother liquor, check its purity separately as it may be less pure than the first crop.

Experimental Protocols

Below are detailed, step-by-step methodologies for the recrystallization of this compound using two different solvent systems.

Protocol 1: Recrystallization using Acetic Acid / Water

This method has been documented to be effective for this specific compound.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a 1:1 mixture of acetic acid and water by heating the mixture gently on a hot plate with stirring.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove the charcoal or any insoluble material.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. The formation of tan crystals should be observed. To maximize crystal formation, place the flask in an ice-water bath for an additional 15-20 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual acetic acid and soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point, or dry under vacuum.

Protocol 2: Recrystallization using Ethyl Acetate / Hexane

This binary solvent system is suitable for purifying moderately polar compounds.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1.

  • Addition of Anti-solvent: To the hot, clear solution, add hexane dropwise with swirling. Continue adding hexane until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Collection, Washing, and Drying: Collect, wash with a small amount of cold hexane, and dry the crystals as described in Protocol 1.

Visualizations

General Recrystallization Workflow

The following diagram illustrates the key steps and decision points in a standard recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_final Final Product A Crude Solid B Add Minimum Hot Solvent A->B C Insoluble Impurities? B->C D Hot Gravity Filtration C->D Yes E Colored Solution? C->E No D->E F Add Charcoal & Filter E->F Yes G Cool Solution Slowly E->G No F->G H Cool in Ice Bath G->H I Collect Crystals (Vacuum Filtration) H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: A flowchart of the general recrystallization process.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common recrystallization problems.

Troubleshooting_Tree Start Problem Occurred NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Compound Oiled Out? Start->OilingOut LowYield Yield is Low? Start->LowYield SolventAmount Too much solvent? NoCrystals->SolventAmount Yes Induce Induce Crystallization: - Scratch flask - Add seed crystal NoCrystals->Induce No Reheat Reheat solution OilingOut->Reheat Yes CheckMotherLiquor Check mother liquor LowYield->CheckMotherLiquor Yes BoilSolvent Boil off some solvent SolventAmount->BoilSolvent AddSolvent Add more solvent & cool slowly Reheat->AddSolvent Concentrate Concentrate & re-cool for 2nd crop CheckMotherLiquor->Concentrate

Caption: A decision tree for troubleshooting recrystallization.

References

  • PrepChem (2023). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization.
  • PrepChem (2023). B. Preparation of this compound.
  • University of York, Department of Chemistry. Problems with Recrystallisations.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • PubChem. 4-(3-Hydroxyphenoxy)benzoic acid.
  • Google Patents. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • ResearchGate. How to avoid the formation of oil droplets during recrystallization?.
  • PubChem. This compound.
  • Organic Syntheses. Protocatechuic Acid.

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Technical Support Center: Viscosity Management in the Melt Polymerization of 3-(4-Hydroxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the melt polymerization of 3-(4-Hydroxyphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing melt viscosity—a critical parameter for achieving target molecular weights and ensuring processability. Here, we combine established principles of polymer chemistry with field-proven insights to help you troubleshoot and optimize your polymerization reactions.

Part 1: Troubleshooting Guide for Common Viscosity Issues

This section addresses specific, acute problems you may encounter during your experiments. Each issue is followed by an analysis of probable causes and a step-by-step resolution protocol.

Issue 1: Rapid, Uncontrolled Viscosity Increase Early in the Reaction

Symptoms: The melt viscosity increases sharply shortly after reaching the target polymerization temperature, often leading to stirrer seizure or the formation of an intractable solid mass.

Probable Causes:

  • Excessive Reaction Temperature: An overly aggressive temperature profile can accelerate polymerization rates non-linearly, leading to a rapid increase in molecular weight and, consequently, viscosity.

  • Catalyst Overactivity: The type and concentration of the catalyst can significantly influence the reaction kinetics. Highly active catalysts, like certain tin or titanium compounds, can lead to runaway polymerization if not properly controlled.[1]

  • Monomer Impurities: The presence of polyfunctional impurities (e.g., traces of tri-functional acids or phenols) can act as branching agents, causing cross-linking and rapid gelation.

Resolution Protocol:

  • Re-evaluate Temperature Profile:

    • Action: Implement a staged temperature program. Start at a lower temperature (e.g., 250-270°C) to facilitate the initial oligomerization and removal of condensation byproducts (like acetic acid if starting from an acetylated monomer) under a slow nitrogen purge.[2]

    • Gradually increase the temperature (e.g., in 10-15°C increments) as the reaction progresses and viscosity builds, only applying a high vacuum (<1 Torr) in the final stages.[2]

    • Verification: A successful temperature profile will result in a steady, predictable viscosity increase over several hours, rather than minutes.

  • Optimize Catalyst Concentration:

    • Action: Reduce the catalyst concentration by 25-50%. If using a highly active catalyst like titanium(IV) isopropoxide, consider switching to a less reactive one, such as an antimony or tin-based catalyst, which often provides a more controlled reaction rate for aromatic polyesters.[1][3]

    • Verification: Monitor the rate of byproduct distillation. A controlled reaction will show a steady, manageable rate of removal.

  • Purify Monomers:

    • Action: Ensure the purity of the this compound monomer. Recrystallization is a common and effective method. Purity can be verified using techniques like DSC (to check for a sharp melting point) and NMR.

    • Verification: A high-purity monomer will polymerize without premature gelation under optimized conditions.

Issue 2: Final Polymer Viscosity is Too Low (Molecular Weight Below Target)

Symptoms: The reaction proceeds to completion, but the final polymer has low melt viscosity and poor mechanical properties, indicating that the target molecular weight was not achieved.

Probable Causes:

  • Inefficient Removal of Byproducts: The polycondensation reaction is an equilibrium process. The presence of condensation byproducts (e.g., water or acetic acid) will inhibit the reaction from reaching high molecular weights.

  • Stoichiometric Imbalance: While using an AB-type monomer like this compound simplifies stoichiometry, impurities can disrupt the 1:1 ratio of reactive groups. For instance, the presence of a monofunctional acid or phenol impurity will act as a chain terminator.[4]

  • Insufficient Reaction Time or Temperature: The final stages of melt polymerization, where viscosity is highest, are often diffusion-controlled. Insufficient time or temperature can prevent polymer chains from reaching the required length.[5]

  • Thermal Degradation: Holding the polymer melt at a very high temperature for an extended period can lead to chain scission, which reduces the average molecular weight and viscosity.[6]

Resolution Protocol:

  • Enhance Byproduct Removal:

    • Action: Ensure your reaction setup has an efficient high-vacuum system (<1 Torr) and adequate surface area for the melt. In the final, high-viscosity stage, vigorous mechanical stirring is crucial to create a large surface area and facilitate the diffusion of byproducts out of the melt.

    • Verification: The vacuum level should remain low and stable towards the end of the reaction, indicating that byproduct evolution has ceased.

  • Verify Monomer Purity and Stoichiometry:

    • Action: As with high viscosity issues, monomer purity is key. Analyze the monomer for any monofunctional impurities that could cap the growing polymer chains.

    • Verification: High-purity monomers will consistently allow the reaction to build high molecular weight under proper conditions.

  • Adjust Final Reaction Stage Conditions:

    • Action: Increase the final reaction temperature by 5-10°C or extend the reaction time under high vacuum by 30-60 minutes. This provides more energy and time for the oligomers to react.

    • Verification: Take samples periodically and measure their intrinsic viscosity. The reaction is complete when the viscosity plateaus.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for diagnosing and resolving common viscosity issues.

G start Viscosity Issue Encountered q_when When did the issue occur? start->q_when early Early in Reaction (Rapid Viscosity Spike) q_when->early Early late Late in Reaction (Final Viscosity Off-Target) q_when->late Late q_high_early Probable Causes: - Temp Too High? - Catalyst Too Active? - Monomer Impurities? early->q_high_early q_low_late Final Viscosity Too Low? late->q_low_late Check Final Viscosity sol_high_early Solutions: 1. Implement Staged Temp Profile 2. Reduce/Change Catalyst 3. Purify Monomer q_high_early->sol_high_early q_high_late Final Viscosity Too High? q_low_late->q_high_late No (Too High) cause_low Probable Causes: - Poor Byproduct Removal? - Chain Terminators Present? - Insufficient Time/Temp? q_low_late->cause_low Yes (Too Low) cause_high Probable Causes: - Reaction Progressed Too Far? - Side Reactions (Branching)? q_high_late->cause_high sol_low Solutions: 1. Improve Vacuum/Stirring 2. Purify Monomer 3. Extend Reaction Time/Temp cause_low->sol_low sol_high Solutions: 1. Reduce Reaction Time 2. Use End-Capping Agent 3. Re-evaluate Temp Profile cause_high->sol_high

Caption: Troubleshooting workflow for viscosity management.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does temperature programming affect the melt polymerization and final viscosity?

A1: Temperature is one of the most critical parameters in melt polymerization. A carefully planned temperature program is essential for success.

  • Initial Stage (Low Temperature): A lower initial temperature allows for the controlled formation of oligomers and the efficient removal of volatile byproducts without causing premature and excessive viscosity buildup. This stage is crucial for preventing monomer sublimation and ensuring a homogeneous reaction medium.

  • Intermediate Stage (Ramped Temperature): As the molecular weight and viscosity increase, the temperature must be gradually raised. This compensates for the decrease in chain-end mobility, ensuring that the reaction rate remains reasonably high.[7][8] Increasing temperature lowers the melt viscosity at a given molecular weight, which aids in stirring and byproduct removal.

  • Final Stage (High Temperature): The highest temperature is used at the end of the reaction, typically in conjunction with a high vacuum, to drive the equilibrium toward polymer formation and achieve the highest possible molecular weight. However, this temperature must be below the polymer's degradation temperature.[6]

Q2: What is the role of a catalyst and how does it impact viscosity?

A2: Catalysts are used to increase the rate of the esterification reaction. Common catalysts for polyester synthesis include compounds of titanium, tin, antimony, and germanium.[1][9]

  • Mechanism: The catalyst activates the carbonyl carbon or the hydroxyl group, making them more susceptible to nucleophilic attack and accelerating the polycondensation reaction.

  • Impact on Viscosity: The choice and concentration of the catalyst directly control the rate of molecular weight gain and, therefore, the rate of viscosity increase. A highly active catalyst will lead to a faster viscosity buildup. For aromatic polyesters, which can be highly reactive, a catalyst with moderate activity is often preferred to maintain control over the process.[3] Some studies have shown that different catalysts can also influence side reactions and polymer color.[1]

Q3: Can I use an end-capping agent to control the final viscosity?

A3: Yes, using an end-capping agent is a highly effective and common strategy for controlling the final molecular weight and, by extension, the melt viscosity.

  • Mechanism: An end-capping agent is a monofunctional reagent (e.g., a monocarboxylic acid like benzoic acid or a monohydric phenol) that reacts with the growing polymer chain ends. Once it reacts, that chain end is no longer active and cannot participate in further polymerization.

  • Application: The agent can be added near the end of the polymerization when the viscosity is approaching the target level. By introducing a controlled amount of this agent, you can precisely terminate chain growth and stabilize the molecular weight.[4][10][11] This method is particularly useful for achieving a specific target viscosity for applications like injection molding or fiber spinning.

Table 1: Effect of Key Parameters on Melt Viscosity
ParameterEffect of IncreaseRationaleCommon Control Strategy
Temperature Decreases viscosity (at constant MW), but increases reaction rate (and thus MW/viscosity over time)Higher thermal energy increases polymer chain mobility.[7][8] Higher energy also accelerates the polycondensation reaction.Implement a staged temperature profile.
Catalyst Conc. Increases the rate of viscosity buildupMore active sites lead to a faster increase in molecular weight.[1]Optimize catalyst type and concentration for controlled kinetics.
Vacuum Level Increases the rate of viscosity buildupEfficient removal of byproducts shifts the reaction equilibrium towards higher molecular weight polymer.[5]Apply high vacuum primarily during the final stages of polymerization.
Stirrer Speed Facilitates viscosity buildup (indirectly)Improves heat transfer and enhances the surface renewal of the melt, aiding byproduct removal.Maintain vigorous stirring, especially as viscosity increases.
End-Capper Conc. Decreases final achievable viscosityTerminates polymer chains, limiting the final molecular weight.[4]Add a calculated amount when the target viscosity is approached.
Protocol: Procedure for End-Capping to Control Molecular Weight and Viscosity

This protocol outlines the steps for using benzoic acid as an end-capping agent to achieve a target viscosity.

  • Determine Target Viscosity: Identify the desired melt viscosity for your final application based on rheological measurements.

  • Monitor Polymerization: Proceed with the melt polymerization of this compound under your optimized conditions. Periodically (e.g., every 30 minutes in the final stage), carefully take a small sample from the reactor for viscosity measurement (e.g., using a melt flow indexer or a rheometer).

  • Calculate End-Capper Amount: When the melt viscosity is within 10-15% of your target, calculate the required amount of benzoic acid. The calculation depends on the current average molecular weight and the desired final molecular weight. As a starting point, a molar ratio of 1:200 to 1:500 (end-capper to monomer) is often a reasonable range to test.

  • Introduce End-Capper: Quickly introduce the pre-weighed benzoic acid into the reactor under a positive nitrogen flow to prevent air from entering.

  • Allow for Reaction: Continue stirring under high vacuum and temperature for an additional 15-30 minutes to ensure the end-capping agent has fully reacted with the available chain ends.

  • Final Verification: Cool and stop the reaction. Take a final sample and measure its viscosity to confirm it is within the target range. The viscosity should now be stable and not increase further with additional heating time (in the absence of degradation).[6]

References

  • Title: End capping additive for polycondensate polymer resins - Google Patents Source: Google Patents URL
  • Title: Synthesis and molecular weight control of aliphatic polyester diols - Google Patents Source: Google Patents URL
  • Title: Effects of Recycled Polymer on Melt Viscosity and Crystallization Temperature of Polyester Elastomer Blends Source: MDPI URL:[Link]
  • Title: Polymerization catalyst for polyester production, polyester, and process for producing polyester - Google Patents Source: Google Patents URL
  • Title: Temperature dependence of polymer viscosity. The influence of shear rate and stress Source: Semantic Scholar URL:[Link]
  • Title: LCP aromatic polyesters by esterolysis melt polymerization | Request PDF Source: ResearchG
  • Title: Measuring and Modeling of Melt Viscosity for Drug Polymer Mixtures Source: PMC - NIH URL:[Link]
  • Title: Improving the Sustainability of Enzymatic Synthesis of Poly(butylene adipate)-Based Copolyesters: Polycondensation Reaction in Bulk vs Diphenyl Ether Source: ACS Omega URL:[Link]
  • Title: Polymers and Temperature – A Hot Relationship Source: NETZSCH Analyzing & Testing URL:[Link]
  • Title: Using a Capillary Rheometer to Characterize the Thermal Stability of Polymer Melts Source: AZoM.com URL:[Link]
  • Title: Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation Source: Polymer Chemistry (RSC Publishing) URL:[Link]
  • Title: ENZYME-CATALYZED POLYESTER SYNTHESIS Source: JKU ePUB URL:[Link]
  • Title: Continuous post‐polycondensation of high‐viscosity poly(ethylene terephthalate)
  • Title: Catalyst-free synthesis of polyesters via conventional melt polycondensation | Request PDF Source: ResearchG
  • Title: Polyester Chemistry Source: Charlotte Williams Research URL:[Link]
  • Title: Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids Source: NIH URL:[Link]
  • Title: Lipase-catalyzed polyester synthesis – A green polymer chemistry Source: PMC - NIH URL:[Link]
  • Title: Recent Advances in the Enzymatic Synthesis of Polyester Source: MDPI URL:[Link]
  • Title: Polymerization of hydroxy benzoic acids series | Request PDF Source: ResearchG
  • Title: How can we control the polycondensation(step growth) polymerization?
  • Title: General mechanism of the polycondensation reaction and cross-linking.

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Technical Support Center: Thermal Analysis of Polymers Containing 3-(4-Hydroxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for researchers and developers working with polymers incorporating the 3-(4-hydroxyphenoxy)benzoic acid monomer. This monomer is a valuable building block for creating high-performance aromatic polymers, such as polyesters and poly(ether-imide)s, known for their thermal stability. However, achieving and verifying this stability in a laboratory setting can present unique challenges.

This guide is structured to address the common, and often complex, issues encountered during the thermal analysis of these materials. My goal is to move beyond simple procedural steps and delve into the causality behind the observations, providing you with the insights needed to troubleshoot your experiments effectively and interpret your data with confidence.

Troubleshooting Guide: Interpreting Your Thermal Analysis Data

This section addresses specific anomalies you might observe during your experiments using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Question 1: My TGA curve shows a significant weight loss at a low temperature (e.g., 100-250°C), far below the expected degradation point of the polymer backbone. What is happening?

Probable Causes & Solutions:

This is one of the most common issues and typically points to the presence of volatile components rather than the degradation of the polymer itself.

  • Cause 1: Residual Solvent or Moisture. High-performance aromatic polymers often require high-boiling-point polar aprotic solvents for synthesis and processing (e.g., NMP, DMAc).[1] These solvents can become trapped within the polymer matrix and are difficult to remove. Similarly, absorbed atmospheric moisture can contribute to early-stage weight loss.

  • Solution: Implement a rigorous pre-analysis drying protocol. Before loading the sample into the TGA, subject it to vacuum oven drying at a temperature above the boiling point of any potential residual solvents but well below the polymer's glass transition temperature (Tg) for several hours or overnight. A common practice is to include an initial isothermal hold segment in your TGA temperature program (e.g., hold at 120°C for 30-60 minutes) to drive off volatiles before starting the main heating ramp.

  • Cause 2: Unreacted Monomers or Low Molecular Weight Oligomers. Incomplete polymerization can leave residual monomers or short-chain oligomers in your sample. These species have lower thermal stability and will volatilize or decompose at temperatures lower than the main polymer.

  • Solution: Review your polymerization procedure. Ensure stoichiometry, reaction time, and temperature were optimal for achieving high molecular weight. Consider purifying the polymer through precipitation and washing steps to remove unreacted starting materials. Techniques like Gel Permeation Chromatography (GPC) can be used to verify the molecular weight distribution of your polymer.

Question 2: The glass transition temperature (Tg) from my DSC analysis is lower than expected, or it appears as a very broad, indistinct step. Why?

Probable Causes & Solutions:

The Tg is highly sensitive to the polymer's molecular structure, purity, and thermal history. A deviation from the expected value is a critical diagnostic indicator.

  • Cause 1: Plasticization Effect. Just as residual solvents cause early weight loss in TGA, they can also act as plasticizers, increasing chain mobility and artificially lowering the measured Tg.[2]

  • Solution: The same rigorous drying protocol recommended for TGA is essential for DSC sample preparation. Run a preliminary "heat-cool-heat" cycle in the DSC.[3] The first heating scan serves to erase the sample's prior thermal history and drive off any remaining volatiles. The Tg measured on the second heating scan is generally considered the most reliable and reproducible value.

  • Cause 2: Low Molecular Weight or Broad Molecular Weight Distribution. Polymers with lower average molecular weight have more chain ends, which increases free volume and mobility, resulting in a lower Tg. A broad distribution can cause the transition to occur over a wider temperature range.

  • Solution: Re-evaluate your synthesis conditions to target a higher molecular weight and a narrower polydispersity index (PDI).

  • Cause 3: Incomplete Imidization (for Polyimides). If you are synthesizing a poly(ether-imide), an incomplete cyclization of the poly(amic acid) precursor to the final imide structure will result in a different polymer with a lower Tg and reduced thermal stability.

  • Solution: Confirm complete imidization using FTIR spectroscopy. Look for the disappearance of amic acid peaks and the appearance of characteristic imide ring absorption bands (e.g., around 1780 cm⁻¹ and 1370 cm⁻¹). Adjust your curing temperature or time as needed.

Question 3: The onset temperature of decomposition (Td) in my TGA is significantly lower than published values for similar polymers. What factors could be reducing my polymer's stability?

Probable Causes & Solutions:

Premature degradation suggests the presence of "weak links" in the polymer chain or external factors that accelerate decomposition.

  • Cause 1: Atmospheric Conditions. The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere (e.g., nitrogen or argon).[3][4] Oxidation often targets specific vulnerable sites within the polymer structure.[5]

  • Solution: Always perform TGA in a high-purity inert atmosphere (nitrogen or argon) to determine the inherent thermal stability of the polymer backbone. If the application involves high temperatures in air, running a comparative TGA scan in an air atmosphere is crucial for understanding its thermo-oxidative stability.

  • Cause 2: Residual Synthesis Impurities. Traces of polymerization catalysts, salts, or acidic/basic reagents can catalyze degradation reactions, lowering the overall stability.[6]

  • Solution: Ensure your polymer purification process is thorough. Washing the precipitated polymer multiple times with appropriate solvents can help remove these ionic and metallic impurities.

  • Cause 3: Structural Weak Links. The this compound monomer contains both ether and potential ester linkages. While the aromatic ether bond is generally very stable, the ester linkage is often the first point of cleavage in polyesters.[4] Side reactions during polymerization can also introduce less stable bonds that act as initiation sites for degradation.

  • Solution: This is an inherent property of the polymer's chemistry. If stability is insufficient, consider copolymerization with more stable monomers or using additives like thermal stabilizers. Advanced techniques like TGA coupled with Mass Spectrometry or FTIR (Evolved Gas Analysis - EGA) can help identify the initial gaseous products, providing clues as to which bonds are breaking first.[7]

Experimental Workflows & Data

To provide a practical reference, the following sections include a standard workflow for thermal analysis and a table of typical thermal properties for related polymers.

Standard Thermal Analysis Workflow

The following diagram outlines a robust workflow for obtaining reliable TGA and DSC data.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_interp 3. Data Interpretation Prep1 Synthesize & Purify Polymer Prep2 Grind to Homogeneous Powder Prep1->Prep2 Prep3 Vacuum Dry (T > B.P. Solvent, T < Tg) Prep2->Prep3 TGA TGA Analysis (Inert Atmosphere, e.g., N2) Prep3->TGA DSC DSC Analysis (Heat-Cool-Heat Cycle) Prep3->DSC TGA_Data Determine Td (Onset, T5%, T10%) & Char Yield TGA->TGA_Data DSC_Data Determine Tg (from 2nd Heat) & Tm (if applicable) DSC->DSC_Data Compare Compare to Literature & Project Goals TGA_Data->Compare DSC_Data->Compare

Caption: A typical workflow for the thermal characterization of polymers.

Potential Thermal Degradation Sites

The structure of the this compound monomer unit contains several bonds, but the ether and ester linkages are of primary concern during thermal degradation.

Caption: Primary sites for thermal cleavage in the monomer unit.

Table 1: Comparative Thermal Properties of Aromatic Polymers

This table provides a reference for the typical thermal properties of various high-performance polymers. Note that exact values depend heavily on the specific comonomers, molecular weight, and analytical conditions.

Polymer Type / Specific StructureGlass Transition Temp. (Tg)10% Weight Loss Temp. (T10%)AtmosphereReference
Poly(ether-imide)s (general)235–303 °C402–498 °CN₂[1]
Poly(ether-imide)s with bulky side groups251–324 °C486–537 °CN₂[1]
Bio-based Polybenzoxazoles> 170 °C> 400 °CN/A[8]
Aromatic Copolyester (3HBCA-3HBA)146–186 °C> 450 °C (T₅%)Argon / Air[3]
Polyetherimide (PEI) blended with Epoxy~215 °C (for pure PEI)> 500 °C (for blend)N/A[9]

Frequently Asked Questions (FAQs)

Question 1: What are the primary thermal degradation mechanisms for polymers containing aromatic ester and ether groups?

The degradation of these polymers is a complex process involving multiple reaction pathways.[10] In an inert atmosphere (pyrolysis), the primary mechanism is typically chain scission at the weakest bonds. For aromatic polyesters, this is often the ester linkage, which can cleave to produce carbon monoxide, carbon dioxide, and various aromatic fragments.[4] The aromatic ether linkage is significantly more stable and requires higher temperatures to break. In an oxidative environment, degradation is initiated at lower temperatures, often by radical attack on susceptible C-H bonds, such as those on alkyl substituents of the aromatic rings.[5]

Question 2: How does incorporating the this compound monomer affect the processability of polymers?

The introduction of the ether linkage in the 3-position of the benzoic acid ring imparts flexibility to the polymer chain compared to more rigid, linear monomers like 4-hydroxybenzoic acid. This "kink" in the structure disrupts chain packing, which can lower the melting point and enhance solubility in organic solvents.[1] This improved processability is a key advantage, allowing for solution casting of films or lower-temperature melt processing. However, this disruption of linearity also means these polymers are often amorphous, as confirmed by the clear glass transitions and lack of melting peaks in DSC analysis.[3]

Question 3: What are the most critical analytical techniques for a comprehensive thermal stability study?

A multi-technique approach provides the most complete picture of thermal degradation.[11]

  • Thermogravimetric Analysis (TGA): This is the fundamental technique for determining thermal stability, measuring mass loss as a function of temperature. It provides key metrics like the onset of decomposition and char yield.[7]

  • Differential Scanning Calorimetry (DSC): DSC measures heat flow and is essential for identifying thermal transitions like the glass transition (Tg), melting (Tm), and crystallization (Tc). It helps define the material's upper service temperature and processing window.[2]

  • Evolved Gas Analysis (EGA): Techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) analyze the gaseous byproducts of degradation. This provides invaluable insight into the degradation mechanism by identifying the specific fragments being released as the polymer breaks down.[7]

By understanding these principles and systematically troubleshooting your experimental results, you can better characterize the high-performance polymers derived from this compound and accelerate your research and development efforts.

References

  • Al-Ammar, A., Al-Hamzi, A., Aly, K. I., & El-Shekeil, A. (2022). Synthesis and Characterization of New Fluorinated Organic Polymers with Enhanced Thermal Stability.
  • Tarrade, J., et al. (n.d.). Multi-scale and multi-technical analysis of the thermal degradation of Poly(Ether imide).
  • Ali, M. A., et al. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid.
  • C-Therm Technologies. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. AZoM. [Link]
  • RheoSense. (2022). Thermal Degradation of Polymers. RheoSense Blog. [Link]
  • Taylor & Francis Online. (n.d.). Thermal degradation of polymers – Knowledge and References. [Link]
  • Unknown Author. (n.d.). The solubility behavior of polyetherimides.
  • Knight, G. J. (1986). The Thermal Degradation of Some Polymers Based Upon p-Hydroxybenzoic Acid. SciSpace. [Link]
  • Unknown Author. (n.d.). Thermal properties of the poly(ether-imide)s.
  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. [Link]
  • Pawilnow, S., et al. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. MDPI. [Link]
  • Bushneva, O., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids.
  • Lieser, G., et al. (1980). High-temperature structures of poly(p-hydroxybenzoic acid).
  • Podkościelna, B., et al. (2024).
  • Starnes, W. H. Jr. (n.d.). Thermal Degradation Chemistry of Poly(Diphenoxyphosphazene). DTIC. [Link]
  • Lee, J. R., et al. (2021). Roles of Small Polyetherimide Moieties on Thermal Stability and Fracture Toughness of Epoxy Blends. MDPI. [Link]
  • NETZSCH Analyzing & Testing. (n.d.).
  • Price, R. (2023). Poly(ether imide)s: Synthesis and Properties.
  • Bushneva, O., et al. (2024). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids.
  • Cadence. (n.d.). Thermal Analysis of Polymers. [Link]
  • C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. [Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for the Polymerization of 3-(4-Hydroxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the polymerization of 3-(4-Hydroxyphenoxy)benzoic acid. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of high-performance poly(ether ketone)s. As an A-B type monomer, this compound offers a direct route to linear polymers, but success hinges on selecting the correct synthetic pathway and catalyst system. This guide provides in-depth, field-proven insights into making these critical choices and troubleshooting common experimental hurdles.

Section 1: Understanding the Polymerization Pathways

The molecular structure of this compound contains both a nucleophilic hydroxyl group (-OH) and an electrophilic carboxylic acid group (-COOH) on a rigid aromatic backbone. This unique A-B configuration allows for self-polycondensation through two primary, competing mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Acylation (Friedel-Crafts). The choice between these pathways dictates the catalyst, solvent, reaction conditions, and ultimately, the properties of the final polymer.

  • Nucleophilic Aromatic Substitution (SNAr) Pathway : This is the most common and industrially relevant method for synthesizing poly(aryl ether ketone)s (PAEKs).[1][2] The reaction proceeds by generating a potent phenolate nucleophile from the hydroxyl group, which then attacks an electron-deficient aromatic ring, displacing a leaving group. In the self-condensation of this monomer, the reaction is thermally driven, where the carboxylic acid group of one monomer must react with the hydroxyl group of another. This typically requires high temperatures and the formation of an ether linkage. The process is facilitated by a weak base that deprotonates the phenol.[1][3]

  • Electrophilic Aromatic Acylation (Friedel-Crafts) Pathway : This classic ketone-forming reaction involves the acylation of an aromatic ring.[4] Here, the carboxylic acid group (or a more reactive derivative like an acyl chloride) is activated by a strong Lewis or Brønsted acid catalyst. The resulting acylium cation then attacks the electron-rich phenoxy ring of another monomer to form the ketone bridge. This route can often be performed at lower temperatures than the nucleophilic pathway but requires strict anhydrous conditions and careful catalyst selection to avoid side reactions.[5]

G cluster_0 Polymerization Pathways cluster_1 Resulting Polymer Structure Monomer This compound (A-B Monomer) SNAr Nucleophilic Pathway (Ether Formation) Monomer->SNAr High Temp. Weak Base FC Electrophilic Pathway (Ketone Formation) Monomer->FC Low Temp. Strong Acid Polymer High-Performance Poly(ether ketone) SNAr->Polymer FC->Polymer G start Problem: Low Molecular Weight cause1 Cause: Monomer Impurity Solution: Recrystallize monomer. Verify purity via NMR, HPLC, DSC. start->cause1 cause2 Cause: Non-Anhydrous Conditions Solution: Dry all reagents & glassware. Use high-purity inert gas. start->cause2 cause3 Cause: Sub-optimal Temperature Solution: Ensure uniform heating. Profile temperature; avoid being too low (slow kinetics) or too high (degradation). start->cause3 cause4 Cause: Premature Precipitation Solution: Increase solvent volume. Switch to a solvent with higher polymer solubility (e.g., diphenyl sulfone). start->cause4

Caption: Troubleshooting workflow for low molecular weight polymer.

Detailed Troubleshooting Steps:

  • Verify Monomer Purity: The A-B stoichiometry is inherent to the monomer, but impurities act as chain terminators. Recrystallize the this compound monomer from a suitable solvent like acetic acid/water and verify its purity (>99.5%) and melting point. [6]2. Ensure Anhydrous Conditions: Water will react with organometallic intermediates or protonate the phenolate in the nucleophilic route, terminating the chain. Dry all solvents and reagents thoroughly. Flame-dry glassware and run the reaction under a high-purity inert gas (Argon or Nitrogen). [1]3. Optimize Reaction Temperature: In the nucleophilic route, the temperature must be high enough to keep the polymer in solution and maintain a sufficient reaction rate. [7]If the temperature is too low, the viscosity will increase rapidly as the polymer forms, preventing further chain growth.

  • Check for Premature Precipitation: If the polymer becomes insoluble in the reaction solvent before reaching high molecular weight, chain growth will stop. This is a common issue in polycondensation. [8]Consider increasing the solvent-to-monomer ratio or switching to a solvent with better solvating power for the final polymer, such as diphenyl sulfone.

Q2: The final polymer is dark brown or black. How can I obtain a lighter-colored product?

Discoloration is typically a sign of thermal degradation or oxidation at the high temperatures required for the nucleophilic route.

  • Possible Causes:

    • Oxygen Contamination: Trace oxygen in the reaction vessel can lead to oxidation and the formation of colored byproducts.

    • Excessive Temperature/Time: Prolonged exposure to temperatures above 320-340°C can cause side reactions and charring.

    • Metal Contaminants: Trace metal impurities in reagents can catalyze degradation pathways.

  • Troubleshooting Steps:

    • Improve Inert Atmosphere: Purge the reaction vessel thoroughly with high-purity inert gas before heating and maintain a gentle positive pressure throughout the reaction. [1] 2. Optimize Temperature Profile: Use the minimum temperature necessary for the reaction to proceed effectively. A typical profile involves a gradual ramp to a lower temperature (e.g., 180-200°C) to initiate the reaction, followed by a ramp to a higher temperature (e.g., 320°C) to drive the polymerization to completion. [7] 3. Use High-Purity Reagents: Ensure all monomers, bases, and solvents are of the highest possible purity to avoid metal contamination.

    • Purification: After synthesis, dissolving the crude polymer in a suitable solvent (if possible) and re-precipitating it can help remove colored impurities.

Q3: How do I effectively remove the catalyst and salts from the polymer?

Complete removal of inorganic salts (from the nucleophilic route) or acid catalysts (from the electrophilic route) is critical for thermal stability and final polymer properties.

  • For the Nucleophilic Route (e.g., using K₂CO₃ in Diphenyl Sulfone):

    • Cool the reaction mixture until it solidifies.

    • Mechanically grind the solid into a fine powder to maximize surface area.

    • Wash the powder extensively with acetone or toluene at an elevated temperature to dissolve the diphenyl sulfone solvent.

    • Follow with multiple washes with hot deionized water to remove the inorganic salts (e.g., KF, K₂CO₃).

    • Perform a final wash with isopropanol or methanol to remove residual water and organic impurities. [7] 6. Dry the purified polymer powder in a vacuum oven at 120-150°C until a constant weight is achieved.

  • For the Electrophilic Route (e.g., using a Brønsted Acid):

    • Quench the reaction by slowly pouring the acidic polymer solution into a large excess of a non-solvent like methanol or water with vigorous stirring. This will precipitate the polymer.

    • Isolate the polymer by filtration.

    • Wash the polymer repeatedly with the precipitation solvent (e.g., methanol) to remove the bulk of the acid catalyst.

    • If necessary, neutralize remaining acid by washing with a dilute basic solution (e.g., dilute ammonium hydroxide), followed by extensive washing with deionized water until the filtrate is neutral.

    • Dry the polymer thoroughly in a vacuum oven.

Section 4: Experimental Protocols

Protocol 1: Nucleophilic Self-Condensation Polymerization

This protocol is a representative example for synthesizing high molecular weight polymer via the nucleophilic pathway.

Materials:

  • This compound (high purity, dried)

  • Anhydrous Potassium Carbonate (K₂CO₃, fine powder, dried)

  • Diphenyl sulfone (polymer grade)

  • High-purity Nitrogen or Argon gas

  • Purification Solvents: Acetone, Deionized Water, Isopropanol

Procedure:

  • Reactor Setup: Equip a three-necked flask with a mechanical overhead stirrer, a nitrogen/argon inlet, and a Dean-Stark trap with a condenser.

  • Charging Reagents: Charge the flask with this compound (1.00 eq), anhydrous K₂CO₃ (1.05 eq), and diphenyl sulfone (approx. 2:1 weight ratio relative to the monomer).

  • Inert Atmosphere: Purge the system with inert gas for at least 30 minutes to remove all oxygen and moisture. Maintain a slow, continuous flow throughout the reaction.

  • Reaction Ramp:

    • Slowly heat the mixture to 190-200°C with vigorous stirring. Water will begin to evolve as the phenolate forms.

    • Hold at this temperature for 1-2 hours until water evolution ceases.

    • Gradually increase the temperature to 320°C over 1-2 hours. The viscosity of the solution will increase significantly.

  • Polymerization: Maintain the reaction at 320°C for 2-4 hours. The reaction is typically monitored by the torque on the mechanical stirrer, which indicates the increase in solution viscosity and thus molecular weight.

  • Isolation and Purification:

    • Cool the reactor to room temperature. The contents will solidify into a hard mass.

    • Carefully break up and grind the solid polymer/solvent/salt mixture into a fine powder.

    • Follow the detailed purification steps outlined in the troubleshooting section (Section 3, Q3).

References

  • ResearchGate. (n.d.). The mechanism of nucleophilic aromatic substitution polymerization.
  • Aromatic Nucleophilic Substitution. (n.d.).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS).
  • Google Patents. (n.d.). US8236919B2 - Process for preparing a polyether ether ketone.
  • ResearchGate. (n.d.). Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review.
  • ResearchGate. (n.d.). Polymerization of hydroxy benzoic acids series.
  • ResearchGate. (n.d.). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties.
  • ResearchGate. (2019). Synthesis and Research of Properties of Polyether Ether Ketone.
  • Google Patents. (n.d.). WO2011004164A2 - Method for preparing poly (ether ketone ketones).
  • PrepChem.com. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid.
  • SpringerLink. (2018). SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING.
  • Scribd. (n.d.). Peek - POLYETHER ETHER KETONE.
  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(ether ether ketone) Derivatives Obtained by Carbonyl Reduction.
  • Xometry. (2022). Polyether ether ketone (PEEK): Characteristics, Features, and Process.
  • PubChem. (n.d.). 4'-Hydroxy-3-phenoxybenzoic acid.
  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine.
  • PubChem. (n.d.). 4-(3-Hydroxyphenoxy)benzoic acid.
  • Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

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Validation & Comparative

Comparing properties of polyamides from "3-(4-Hydroxyphenoxy)benzoic acid" and isophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Aromatic Polyamides: The Influence of Ether Linkages versus Traditional Rigid Structures

A Foreword for the Modern Materials Scientist

In the relentless pursuit of high-performance polymers, the strategic selection of monomers is paramount. This guide delves into a comparative analysis of two distinct aromatic building blocks for polyamides: the conventional, rigid isophthalic acid and the more flexible, ether-linked 3-(4-hydroxyphenoxy)benzoic acid. While direct, head-to-head experimental data for polyamides derived from this compound is not extensively reported in peer-reviewed literature, this guide will leverage established principles of polymer chemistry and data from analogous systems to provide a robust, predictive comparison.

Our focus will be on elucidating the causal relationships between monomer structure and the resultant polymer properties. By understanding these fundamental connections, researchers and materials scientists can make more informed decisions in the design of novel polyamides tailored for specific applications, from advanced composites to high-temperature resistant films.

The Monomers: A Tale of Two Structures

At the heart of this comparison are the distinct chemical architectures of isophthalic acid and this compound.

Figure 1: Chemical structures of the rigid monomer, isophthalic acid, and the flexible, ether-linked monomer, this compound.

Isophthalic acid is a classic aromatic dicarboxylic acid, known for imparting rigidity and thermal stability to polymer backbones. In contrast, this compound introduces a flexible ether linkage, which is anticipated to significantly alter the properties of the resulting polyamide.

Predicted Properties: A Comparative Analysis

The introduction of an ether linkage into the polyamide backbone is expected to have a cascading effect on its thermal, mechanical, and solubility characteristics. The following table summarizes the predicted differences, with a detailed explanation of the underlying scientific principles in the subsequent section.

PropertyPolyamide from Isophthalic AcidPolyamide from this compound
Thermal Stability
Glass Transition Temp. (Tg)HighLower
Decomposition Temp. (Td)HighHigh, but potentially slightly lower
Mechanical Properties
Tensile Strength & ModulusHighModerate
Elongation at BreakLowHigh
Solubility PoorImproved
Processability DifficultEnhanced

The "Why": Causality Behind the Predicted Properties

Thermal Properties:

  • Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The rigid, linear structure of polyamides from isophthalic acid restricts segmental motion of the polymer chains, leading to a high Tg. The introduction of the flexible ether linkage in the polyamide from this compound acts as a "molecular swivel," increasing the free volume and facilitating chain movement, thus lowering the Tg.

  • Decomposition Temperature (Td): Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability due to the high dissociation energy of the aromatic C-C and C-N bonds. While the polyamide from this compound is also expected to exhibit high thermal stability, the presence of the ether linkage might represent a slightly weaker point in the polymer backbone compared to the fully aromatic structure derived from isophthalic acid, potentially leading to a marginally lower decomposition temperature.

Mechanical Properties:

  • Tensile Strength & Modulus: The rigidity of the polymer backbone derived from isophthalic acid allows for efficient stress transfer along the chains, resulting in high tensile strength and modulus. The increased flexibility and reduced chain packing efficiency due to the ether linkage in the polyamide from this compound are predicted to result in lower tensile strength and modulus.

  • Elongation at Break: The restricted chain mobility in rigid polyamides from isophthalic acid leads to a brittle nature and low elongation at break. Conversely, the enhanced segmental motion afforded by the ether linkage allows the polymer chains to uncoil and align under stress, leading to a significant increase in ductility and a higher elongation at break.

Solubility and Processability:

The strong intermolecular forces (hydrogen bonding and π-π stacking) and rigid-rod nature of traditional aramids from isophthalic acid make them notoriously difficult to dissolve in common organic solvents, which in turn complicates their processing. The introduction of the kinked, flexible ether linkage disrupts the packing of the polymer chains, weakening the intermolecular forces and increasing the entropy of mixing. This is expected to lead to a marked improvement in solubility in a wider range of organic solvents, thereby enhancing the processability of the polyamide.

Experimental Validation: A Proposed Workflow

To empirically validate these predicted properties, a systematic experimental approach is necessary. The following outlines a comprehensive workflow for the synthesis and characterization of these polyamides.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison monomer_prep Monomer Preparation & Purification polycondensation Low-Temperature Polycondensation monomer_prep->polycondensation polymer_iso Polymer Isolation & Purification polycondensation->polymer_iso structural Structural Analysis (FTIR, NMR) polymer_iso->structural thermal Thermal Analysis (TGA, DSC) polymer_iso->thermal mechanical Mechanical Testing (Tensile) polymer_iso->mechanical solubility Solubility Testing polymer_iso->solubility data_comp Comparative Data Analysis thermal->data_comp mechanical->data_comp solubility->data_comp structure_prop Structure-Property Correlation data_comp->structure_prop

Figure 2: Proposed experimental workflow for the synthesis, characterization, and comparative analysis of the polyamides.

Detailed Experimental Protocols

1. Synthesis of Aromatic Polyamide via Low-Temperature Polycondensation:

  • Rationale: This method is widely used for the synthesis of high molecular weight aromatic polyamides as it avoids the high temperatures that can lead to side reactions and degradation.

  • Procedure:

    • In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add the aromatic diamine (e.g., p-phenylenediamine) and a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) containing LiCl (to enhance solubility).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equimolar amount of the diacid chloride (either isophthaloyl chloride or the acid chloride of this compound) to the stirred solution.

    • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 3 hours.

    • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.

    • Filter, wash the polymer thoroughly with methanol and water, and dry under vacuum at 80°C.

2. Thermal Analysis:

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the thermal stability and decomposition temperature (Td) of the polymer.

    • Procedure: Heat a small sample (5-10 mg) of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The Td is typically taken as the temperature at which 5% weight loss occurs.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) of the polymer.

    • Procedure: Heat the polymer sample to a temperature above its expected Tg, then rapidly cool it to below the Tg to create a uniform thermal history. Reheat the sample at a controlled rate (e.g., 10°C/min). The Tg is observed as a step change in the heat flow curve.

3. Mechanical Testing:

  • Purpose: To evaluate the tensile strength, Young's modulus, and elongation at break of the polymer.

  • Procedure:

    • Prepare thin films of the polymer by casting a solution of the polymer onto a glass plate and then evaporating the solvent.

    • Cut the films into dumbbell-shaped specimens according to ASTM D638 standards.

    • Perform tensile tests using a universal testing machine at a constant crosshead speed.

4. Solubility Testing:

  • Purpose: To qualitatively assess the solubility of the polymers in various organic solvents.

  • Procedure: Add a small amount of the polymer (e.g., 10 mg) to 1 mL of various solvents (e.g., NMP, DMAc, DMF, DMSO, THF, chloroform) and observe its solubility at room temperature and upon heating.

Conclusion and Future Outlook

This guide has provided a comprehensive, albeit predictive, comparison of the properties of polyamides derived from isophthalic acid and this compound. The introduction of the flexible ether linkage is anticipated to be a powerful strategy for enhancing the solubility and processability of aromatic polyamides, albeit with a trade-off in ultimate thermal and mechanical properties. The experimental workflows detailed herein provide a clear roadmap for the empirical validation of these predictions.

The continued exploration of novel monomers with tailored flexibility and functionality will undoubtedly pave the way for the next generation of high-performance polymers with an expanded design space for a multitude of advanced applications.

References

  • Hsiao, S. H., & Yang, C. P. (1998). Synthesis and properties of aromatic polyamides based on 2,2'-bis(4-aminophenoxy)biphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1335-1344.
  • Li, Y., et al. (2012). Synthesis and properties of novel aromatic polyamides with ether and tert-butyl side groups. Polymers for Advanced Technologies, 23(3), 339-346.
  • Gao, C., et al. (2018). High-Performance Aromatic Polyamides with Excellent Solubility and Low Dielectric Constant Derived from a Novel Diamine with a Bulky Triphenyl-Substituted Imidazole Moiety. Polymers, 10(11), 1269.
  • Yang, H. H. (1989). Aromatic High-Strength Fibers. John Wiley & Sons.
  • Faghihi, K., & Mozafari, M. (2010). Synthesis and characterization of novel optically active and thermally stable poly(amide-imide)s containing ether and N-trimellitimide-L-alanine linkages. Journal of the Iranian Chemical Society, 7(3), 738-747.

A Comparative Guide to the Thermal Stability of Polyesters Derived from Hydroxyphenoxy Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Thermally Stable Polymers

In the realm of high-performance materials, wholly aromatic polyesters stand out for their exceptional thermal resistance, chemical inertness, and mechanical strength. These properties make them indispensable in demanding applications, from aerospace components to advanced electronics. The thermal stability of these polymers is not an accidental attribute but a direct consequence of their molecular architecture. The incorporation of rigid, aromatic moieties into the polymer backbone restricts segmental motion and increases the energy required to initiate thermal degradation.

This guide provides an in-depth comparison of the thermal stability of polyesters derived from different isomers of hydroxyphenoxy benzoic acid. We will explore how subtle changes in the monomer's chemical structure—specifically, the substitution pattern of the ether linkage and carboxyl group—profoundly influence the thermal properties of the resulting polymers. By synthesizing technical data with insights into experimental design, this document serves as a valuable resource for researchers and professionals engaged in the development of advanced polymer systems.

The Monomers: A Structural Overview

The fundamental building blocks discussed herein are hydroxyphenoxy benzoic acids. The position of the hydroxyl and carboxylic acid groups, along with the phenoxy linkage, dictates the geometry and rigidity of the resulting polymer chain. The para- and meta-isomers are of particular interest due to the distinct polymer backbones they create.

  • 4-(4-hydroxyphenoxy)benzoic acid: This monomer features a linear, rigid structure due to the para-substitution on both phenyl rings. This linearity is conducive to close chain packing and the formation of ordered, crystalline domains, which is expected to enhance thermal stability.

  • 4-(3-hydroxyphenoxy)benzoic acid: The meta-linkage in this isomer introduces a "kink" into the monomer unit. This disrupts the linearity of the polymer chain, hindering efficient packing and reducing crystallinity. This structural disruption is hypothesized to lower both the glass transition temperature (Tg) and the overall decomposition temperature compared to its all-para counterpart.

G cluster_para 4-(4-hydroxyphenoxy)benzoic acid cluster_meta 4-(3-hydroxyphenoxy)benzoic acid p_struct m_struct

Caption: Chemical structures of para- and meta-isomers of hydroxyphenoxy benzoic acid.

Synthesis Pathway: From Monomer to Polymer

The most common and effective method for synthesizing these aromatic polyesters is through melt polycondensation of their acetoxy derivatives. This two-step approach is preferred because direct polymerization of the hydroxy acids is often difficult and yields low molecular weight products.

Why use the acetoxy derivative? The initial acetylation of the hydroxyl group serves two critical purposes. First, it protects the reactive hydroxyl group, preventing undesirable side reactions at lower temperatures. Second, the polycondensation reaction proceeds via transesterification, eliminating acetic acid as a byproduct. Acetic acid is more volatile than water (the byproduct of direct esterification), and its efficient removal from the high-viscosity polymer melt is crucial for driving the polymerization equilibrium toward a high molecular weight product, in accordance with Le Châtelier's principle.

workflow General Experimental Workflow Monomer Hydroxyphenoxy Benzoic Acid Isomer Acetylation Acetylation (Acetic Anhydride) Monomer->Acetylation Acetoxy Acetoxy Monomer (e.g., 4-acetoxyphenoxy benzoic acid) Acetylation->Acetoxy Polycondensation Melt Polycondensation (High Temp & Vacuum) Acetoxy->Polycondensation Polymer Crude Aromatic Polyester Polycondensation->Polymer Purification Purification (Solvent Precipitation) Polymer->Purification Characterization Characterization Purification->Characterization TGA TGA Analysis Characterization->TGA Thermal Stability DSC DSC Analysis Characterization->DSC Phase Transitions Spectroscopy FTIR / NMR Characterization->Spectroscopy Structure Verification

Caption: Workflow for polyester synthesis and thermal characterization.

Comparative Thermal Analysis

The thermal behavior of polymers is primarily assessed using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures changes in mass as a function of temperature, indicating the onset of decomposition, while DSC measures the heat flow associated with thermal transitions like the glass transition (Tg) and melting (Tm).[1][2]

While direct comparative data for homopolymers of different hydroxyphenoxy benzoic acid isomers is sparse in the reviewed literature, valuable insights can be drawn from studies on related copolyester systems. The principles of how monomer structure affects thermal properties are broadly applicable. For instance, incorporating rigid, linear units like those from 4-hydroxybenzoic acid (HBA) or biphenyl-based monomers consistently increases the thermal stability of copolyesters.[3][4][5]

Studies on wholly aromatic copolyesters show that increasing the content of rigid, linear biphenyl units significantly raises the glass transition temperature (up to 190 °C) and the onset of intense thermal decomposition occurs above 450 °C.[3][6][7] Similarly, copolyesters based on 4'-hydroxybiphenyl-4-carboxylic acid (HBCA), a structurally related rigid monomer, exhibit extremely high thermal stability, with decomposition temperatures often exceeding 400 °C.[4] Conversely, the introduction of "kinked" units, such as those derived from 3-hydroxybenzoic acid or isophthalic acid, is a known strategy to lower melting points and enhance melt processability, which implies a reduction in overall thermal stability compared to their all-para analogs.[7]

Based on these established structure-property relationships, we can construct a comparative table.

PropertyPolyester from 4-(4-hydroxyphenoxy)benzoic acid (Expected)Polyester from 4-(3-hydroxyphenoxy)benzoic acid (Expected)Rationale
Glass Transition Temp. (Tg) High (>190 °C)LowerThe linear, rigid structure of the para-isomer restricts chain mobility, requiring more thermal energy for segmental motion to begin. The "kinked" meta-isomer creates free volume and allows for easier chain rotation.
Decomposition Temp. (Td5%) High (>450 °C)LowerThe highly aromatic, stable structure of the all-para polymer requires greater energy to break bonds. The less-ordered structure of the meta-derived polymer may have more points of thermal weakness.[3]
Crystallinity Semi-crystalline to CrystallineAmorphousThe regular, linear chain structure of the para-polymer facilitates packing into ordered crystalline lattices. The irregular structure of the meta-polymer prevents crystallization.[6]
Char Yield at 800 °C HighModerate to HighWholly aromatic polyesters typically exhibit high char yields due to the formation of stable, cross-linked carbonaceous structures upon decomposition. The para-isomer's structure may lead to slightly higher yields.

Experimental Protocols

Protocol 1: Synthesis via Melt Polycondensation

This protocol describes a general procedure for synthesizing a wholly aromatic polyester from an acetoxy-functionalized hydroxyphenoxy benzoic acid monomer.[8][9]

1. Acetylation of the Monomer: a. In a round-bottom flask, suspend the hydroxyphenoxy benzoic acid monomer in a slight excess of acetic anhydride. b. Heat the mixture to reflux (approx. 140 °C) for 2-3 hours under an inert atmosphere (e.g., Argon or Nitrogen). c. Cool the reaction mixture and pour it into cold deionized water to precipitate the acetoxy monomer. d. Filter the solid product, wash thoroughly with water to remove acetic acid, and dry under vacuum at 80-100 °C. Rationale: This step ensures the monomer is fully converted and purified before polymerization.

2. Melt Polycondensation: a. Place the dried acetoxy monomer and a catalytic amount of antimony trioxide (Sb₂O₃, ~200-300 ppm) into a specialized glass reactor equipped with a mechanical stirrer, an inert gas inlet, and a vacuum outlet.[4] b. Purge the reactor by evacuating and backfilling with inert gas three times to remove all oxygen. c. Under a slow flow of inert gas, immerse the reactor in a preheated metal bath at ~240-250 °C and begin stirring once the monomer melts. d. Gradually increase the temperature in stages, for example, by 10 °C every 30 minutes, up to a final temperature of 300-320 °C.[9] During this phase, acetic acid will distill from the reaction mixture. Rationale: A gradual temperature increase allows for controlled polymerization and prevents monomer sublimation or premature degradation. e. Once the final temperature is reached and the evolution of acetic acid subsides, apply a high vacuum (<1 Torr) for 30-60 minutes. The viscosity of the melt will increase significantly. Rationale: The vacuum is critical for removing the final traces of the condensation byproduct, driving the reaction to completion to achieve high molecular weight. f. Cool the reactor under an inert atmosphere and carefully remove the solid polymer product.

Protocol 2: Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the thermal decomposition profile of the synthesized polyester.[2][3]

1. Sample Preparation: a. Ensure the polymer sample is completely dry by holding it in a vacuum oven at 120 °C overnight. b. Weigh 5-10 mg of the polymer into a TGA crucible (typically alumina or platinum).

2. Instrument Setup and Measurement: a. Place the crucible in the TGA instrument. b. Set the atmosphere to high-purity Nitrogen or Argon at a flow rate of 50-100 mL/min. Rationale: An inert atmosphere is used to study the intrinsic thermal stability of the polymer, preventing oxidative degradation which occurs in air. c. Program the temperature profile: i. Equilibrate at 30 °C. ii. Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[3][9] Rationale: A 10 °C/min heating rate is a standard condition that allows for good resolution of thermal events without being excessively time-consuming. d. Run the experiment and record the mass loss as a function of temperature.

3. Data Analysis: a. Determine the onset of decomposition temperature and the temperature at which 5% mass loss occurs (Td5%), a key metric for thermal stability. b. Record the percentage of material remaining at the end of the experiment (e.g., at 800 °C) as the char yield.

Protocol 3: Differential Scanning Calorimetry (DSC)

This protocol is used to determine the glass transition (Tg) and melting (Tm) temperatures of the polyester.[3][9]

1. Sample Preparation: a. Hermetically seal 5-10 mg of the dry polymer sample in an aluminum DSC pan.

2. Instrument Setup and Measurement: a. Place the sample pan and an empty reference pan into the DSC cell. b. Set the atmosphere to Nitrogen at a flow rate of 40-50 mL/min. c. Program the temperature profile for a heat-cool-heat cycle: i. First Heat: Ramp from 25 °C to a temperature above the expected melting point (e.g., 350 °C) at 10 °C/min. Rationale: The first heating scan erases the prior thermal history of the material. ii. Cool: Cool the sample back to 25 °C at 10 °C/min. iii. Second Heat: Ramp again from 25 °C to 350 °C at 10 °C/min.[9] Rationale: The second heating scan provides data on the intrinsic thermal properties of the material from a controlled amorphous or semi-crystalline state. d. Record the heat flow as a function of temperature.

3. Data Analysis: a. Analyze the thermogram from the second heating scan. b. Identify the glass transition (Tg) as a step change in the heat flow baseline. c. Identify the melting temperature (Tm) as an endothermic peak.

Conclusion

The thermal stability of polyesters derived from hydroxyphenoxy benzoic acids is fundamentally governed by the isomeric structure of the monomer. By understanding the structure-property relationships, researchers can rationally design and synthesize polymers with tailored thermal characteristics. Polyesters based on the linear and rigid 4-(4-hydroxyphenoxy)benzoic acid are expected to exhibit superior thermal stability and higher glass transition temperatures compared to those derived from the "kinked" 4-(3-hydroxyphenoxy)benzoic acid isomer. This difference is attributed to the enhanced chain packing and crystallinity afforded by the para-linked structure. The experimental protocols provided herein offer a robust framework for the synthesis and characterization of these high-performance materials, enabling further innovation in the field of advanced aromatic polyesters.

References

  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023).
  • Structure-property correlations in aromatic polyesters: A Comparative TGA and DSC study of naphthyl-benzamide derivatives. (2025).
  • Copolyesters of hydroxyphenylalkanoic acids: synthesis and thermal properties. (2002). Semantic Scholar.
  • Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. (2024).
  • Comparative study of structural and thermal behavior of arom
  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). MDPI.
  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (2021).
  • Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. (2024).
  • Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic and Hydroxybiphenylcarboxylic Acids. (2024). Preprints.org.
  • Aromatic Polyesters of p-Hydroxybenzoic Acid. (n.d.). Semantic Scholar.
  • High-temperature structures of poly(p-hydroxybenzoic acid). (n.d.).
  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4'-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic. (2023). Polymers.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager Magazine.
  • Polyester based on hydroxybenzoic acids. (n.d.).
  • FTIR, TGA and DSC in the Analysis of Polymer M
  • Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. (2024). MDPI.

Sources

A Comparative Performance Analysis of Liquid Crystal Polymers: The Impact of 3-(4-Hydroxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced materials with exceptional performance characteristics, Liquid Crystal Polymers (LCPs) stand out for their remarkable thermal stability, mechanical strength, and chemical resistance. These properties stem from their highly ordered, rod-like molecular structure. However, this same rigidity often leads to high melting temperatures and viscosities, posing significant challenges for melt processing. This guide provides an in-depth technical comparison of LCPs with and without the incorporation of a key modifying monomer, 3-(4-Hydroxyphenoxy)benzoic acid (HPBA), offering researchers, scientists, and drug development professionals a clear understanding of its effects on performance, supported by experimental data.

The Role of Molecular Architecture: Introducing Flexibility with HPBA

Standard thermotropic LCPs are often homopolymers or copolymers of rigid, linear monomers like p-hydroxybenzoic acid (HBA). The resulting polymer chains are stiff and align readily in the melt phase, leading to the characteristic liquid crystalline behavior. While this high degree of order is responsible for the exceptional properties of LCPs, it also makes them difficult to process.

The introduction of "kinked" or non-linear comonomers is a strategic approach to disrupt this rigid structure just enough to enhance processability without significantly compromising the desirable properties. This compound (HPBA) is a prime example of such a monomer. Its ether linkage introduces a bend in the polymer backbone, which interferes with the perfect packing of the polymer chains. This disruption lowers the energy required to melt the polymer and reduces the viscosity of the melt, making it more amenable to conventional processing techniques like injection molding.

cluster_0 Standard LCP (e.g., poly(HBA)) cluster_1 HPBA-Modified LCP HBA_1 p-Hydroxybenzoic Acid HBA_2 p-Hydroxybenzoic Acid HBA_1->HBA_2 Linear Chain HBA_3 p-Hydroxybenzoic Acid HBA_2->HBA_3 Linear Chain HBA_A p-Hydroxybenzoic Acid HPBA This compound HBA_A->HPBA Kinked Chain HBA_B p-Hydroxybenzoic Acid HPBA->HBA_B Kinked Chain

Caption: Structural comparison of a standard LCP and an HPBA-modified LCP.

Experimental Evaluation: A Methodical Approach to Performance Characterization

To objectively assess the impact of HPBA, a systematic evaluation of the thermal, mechanical, and rheological properties is essential. The following experimental protocols are standard in the field for characterizing LCPs.

Start LCP Sample (With/Without HPBA) DSC Differential Scanning Calorimetry (DSC) (ASTM D3418) Start->DSC Thermal Transitions TGA Thermogravimetric Analysis (TGA) (ASTM E1131) Start->TGA Thermal Stability TMA Thermomechanical Analysis (TMA) (ASTM E831) Start->TMA CTE Rheometry Melt Rheometry (ASTM D3835) Start->Rheometry Melt Viscosity Mechanical Tensile Testing (ASTM D638) Start->Mechanical Strength & Modulus Data Comparative Data Analysis DSC->Data TGA->Data TMA->Data Rheometry->Data Mechanical->Data

Caption: Experimental workflow for LCP performance evaluation.

Detailed Experimental Protocols
  • Differential Scanning Calorimetry (DSC):

    • A small sample (5-10 mg) of the LCP is hermetically sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The glass transition temperature (Tg) is identified as a step change in the baseline, and the melting temperature (Tm) is determined from the peak of the melting endotherm.

  • Thermogravimetric Analysis (TGA):

    • A sample of the LCP (10-20 mg) is placed in a high-purity ceramic or platinum pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

  • Melt Viscosity Measurement:

    • The LCP is dried to remove any residual moisture.

    • The polymer is loaded into the barrel of a capillary rheometer maintained at a temperature above its melting point.

    • The molten polymer is extruded through a capillary die of known dimensions at various shear rates.

    • The pressure drop across the die is measured to calculate the shear stress, and the melt viscosity is determined as the ratio of shear stress to shear rate.

Comparative Performance Analysis

The incorporation of HPBA into an LCP backbone has a pronounced effect on its material properties. The following tables summarize the key performance differences based on experimental data, with a standard LCP (poly(p-hydroxybenzoic acid)) serving as the baseline for comparison.

Thermal Properties

The most significant impact of HPBA is on the thermal transition temperatures.

PropertyLCP without HPBA (poly(HBA))LCP with HPBA (p-HBA/HPBA copolymer)
Glass Transition Temperature (Tg) Not clearly observed~141°C
Melting Temperature (Tm) >550°C (decomposes)~343°C
Decomposition Temperature (Td) ~550°C>500°C

Data for LCP with HPBA is derived from U.S. Patent 4,617,369.

The data clearly indicates that the introduction of HPBA significantly lowers the melting point of the LCP, making it processable at temperatures well below its decomposition temperature. The appearance of a distinct glass transition temperature is also a notable effect of the reduced crystallinity.

Processability

The reduction in melting temperature directly translates to improved processability, as reflected by the melt viscosity.

PropertyLCP without HPBA (poly(HBA))LCP with HPBA (p-HBA/HPBA copolymer)
Inherent Viscosity Very high (difficult to measure)0.61 dL/g

Data for LCP with HPBA is derived from U.S. Patent 4,617,369.

While a direct comparison of melt viscosity is challenging due to the intractability of poly(HBA), the inherent viscosity data for the HPBA-containing copolymer suggests a polymer of sufficiently high molecular weight to form strong molded parts, yet with a melt flow that is manageable with standard equipment.

Conclusion and Field-Proven Insights

The inclusion of this compound as a comonomer in liquid crystal polymers presents a clear trade-off that is highly advantageous for practical applications. By introducing a controlled degree of disorder into the polymer backbone, HPBA significantly enhances the processability of LCPs, most notably by reducing their melting temperature to a range compatible with conventional melt processing techniques. This comes with a modest decrease in the ultimate thermal stability and potentially a slight reduction in mechanical properties compared to their intractable, fully linear counterparts.

For researchers and professionals in drug development and other high-technology fields, the ability to injection mold complex, high-precision components from a material that retains the core benefits of LCPs—excellent chemical resistance, high strength, and dimensional stability—is a significant enabler. The HPBA-modified LCPs represent a class of materials that successfully bridge the gap between extreme performance and practical manufacturability.

References

  • U.S. Patent 4,617,369, "Liquid Crystalline Polyester," issued October 21, 1986.

A comparative study of different synthetic routes to "3-(4-Hydroxyphenoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 3-(4-Hydroxyphenoxy)benzoic Acid

Abstract

This compound is a key chemical intermediate and a known metabolite of various commercial compounds, including pesticides.[1][2][3][4] Its diaryl ether backbone represents a common structural motif in medicinal chemistry and materials science. The efficient and selective synthesis of this molecule is, therefore, of significant interest to researchers in drug development and process chemistry. This guide provides an in-depth comparative analysis of the primary synthetic strategies for constructing the C-O ether bond central to this molecule. We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of each route, supported by experimental data and detailed protocols. The discussion will encompass classical methods like the Ullmann condensation and modern transition-metal-catalyzed cross-coupling reactions, including the Buchwald-Hartwig and Chan-Lam couplings, as well as a practical two-step approach involving a protected intermediate.

Introduction to Diaryl Ether Synthesis Strategies

The core challenge in synthesizing this compound lies in the formation of the diaryl ether bond. Diaryl ethers are traditionally challenging to synthesize due to the relatively low reactivity of the sp²-hybridized carbons of the aromatic rings. However, modern organic chemistry offers several powerful catalytic methods to overcome this hurdle. This guide will focus on the following key strategies:

  • Ullmann-Type Condensation: A classical copper-catalyzed approach.

  • Buchwald-Hartwig C-O Cross-Coupling: A versatile palladium-catalyzed method.

  • Chan-Lam C-O Cross-Coupling: A complementary copper-catalyzed reaction using boronic acids.

  • Synthesis via Methoxy-Protected Intermediate: A robust two-step strategy involving ether formation followed by demethylation.

Each of these routes will be evaluated based on reaction efficiency, substrate scope, catalyst requirements, reaction conditions, and scalability, providing researchers with the necessary information to select the optimal pathway for their specific needs.

Route I: The Ullmann Condensation

The Ullmann condensation is a foundational method for diaryl ether synthesis, involving the copper-promoted reaction of an aryl halide with a phenol.[5][6] While historically requiring harsh conditions, modern modifications have improved its applicability.

Mechanistic Rationale

The classical Ullmann reaction involves the coupling of an aryl halide with a phenoxide in the presence of a stoichiometric or catalytic amount of copper, often at very high temperatures (>200 °C).[5][7] The mechanism is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate yields the diaryl ether product. The high temperatures are necessary to overcome the activation energy for the oxidative addition step. Modern protocols often use ligands like phenanthrolines to stabilize the copper catalyst, allowing for lower reaction temperatures.[7][8]

Synthetic Workflow: Ullmann Condensation

A 3-Halobenzoic Acid + 4-Hydroxyphenol C High-Temperature Reaction (>150 °C) in Polar Aprotic Solvent (DMF, NMP) A->C B Copper Catalyst (CuI, Cu2O) + Base (K2CO3, KOH) B->C D Workup & Purification C->D Acidification E This compound D->E

Caption: General workflow for the Ullmann condensation.

Advantages & Limitations
  • Advantages: Utilizes relatively inexpensive and abundant copper catalysts. The procedure is well-established in chemical literature.

  • Limitations: Often requires high temperatures and polar aprotic solvents, which can be difficult to remove.[5] Stoichiometric amounts of copper were used in older procedures, posing environmental concerns. The reaction can have limited tolerance for sensitive functional groups due to the harsh conditions.[7]

Route II: Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and milder alternative to the Ullmann condensation for synthesizing diaryl ethers.[9][10] This reaction relies on a palladium catalyst paired with a specialized phosphine ligand.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig C-O coupling is a hallmark of modern cross-coupling chemistry. It begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the phenoxide and deprotonation (if starting from the phenol) is followed by the critical reductive elimination step, which forms the desired C-O bond and regenerates the active Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are essential to promote the reductive elimination step, which is often the rate-limiting step for C-O bond formation.[11][12]

Synthetic Workflow: Buchwald-Hartwig Coupling

A 3-Aryl Halide/Triflate + 4-Hydroxyphenol C Moderate Temperature Reaction (80-110 °C) in Anhydrous Solvent (Toluene, Dioxane) A->C B Pd Catalyst (e.g., Pd2(dba)3) + Phosphine Ligand + Base (e.g., Cs2CO3) B->C D Workup & Purification C->D Filtration/Extraction E This compound D->E

Caption: General workflow for Buchwald-Hartwig C-O coupling.

Advantages & Limitations
  • Advantages: Generally proceeds under much milder conditions than the Ullmann reaction.[9] It exhibits broad substrate scope and high functional group tolerance. Catalytic amounts of palladium are effective, often leading to high yields.[13]

  • Limitations: The cost and air-sensitivity of palladium catalysts and specialized phosphine ligands can be a significant drawback.[10] Complete removal of palladium from the final product is critical for pharmaceutical applications and can be challenging.

Route III: Chan-Lam C-O Cross-Coupling

The Chan-Lam coupling reaction presents an alternative transition-metal-catalyzed approach, utilizing copper catalysts to couple arylboronic acids with phenols.[14][15]

Mechanistic Rationale

The Chan-Lam reaction is mechanistically distinct from the Buchwald-Hartwig coupling. It typically uses a Cu(II) salt, such as copper(II) acetate. The proposed mechanism involves the transmetalation of the aryl group from the boronic acid to the copper center. The resulting aryl-copper complex then interacts with the phenol. The key C-O bond-forming step is believed to be a reductive elimination from a Cu(III) intermediate, which is formed via oxidation or disproportionation.[14][16] A significant advantage of this reaction is that it can often be run open to the air, as oxygen can serve as the terminal oxidant to regenerate the active copper catalyst.[15]

Synthetic Workflow: Chan-Lam Coupling

A 3-Carboxyphenylboronic Acid + 4-Hydroxyphenol C Room Temp to Moderate Heat Reaction in Air A->C B Cu Catalyst (e.g., Cu(OAc)2) + Base (Pyridine, Et3N) B->C D Workup & Purification C->D Extraction E This compound D->E

Caption: General workflow for the Chan-Lam C-O coupling.

Advantages & Limitations
  • Advantages: Utilizes an inexpensive copper catalyst. The reaction conditions are remarkably mild, often proceeding at room temperature and open to the atmosphere, which simplifies the experimental setup.[14][15]

  • Limitations: The reaction can sometimes require stoichiometric amounts of the copper reagent. Yields can be sensitive to the specific substrates and the choice of base or additives.[16]

Route IV: Synthesis via Methoxy-Protected Intermediate & Demethylation

A highly practical and frequently reported strategy involves a two-step sequence: first, the synthesis of 3-(4-methoxyphenoxy)benzoic acid, followed by the cleavage of the methyl ether to yield the final product.[17][18] This approach circumvents potential side reactions associated with the free phenolic hydroxyl group during the C-O coupling step.

Mechanistic Rationale

Step 1: Ether Formation. The diaryl ether bond is formed using one of the methods described above (e.g., Ullmann or Buchwald-Hartwig), but with 4-methoxyphenol as the coupling partner instead of hydroquinone. The methoxy group is generally inert to the conditions of these coupling reactions.

Step 2: Demethylation. The cleavage of the robust aryl-methyl ether bond is typically achieved using strong acids. The reaction with 48% hydrobromic acid (HBr) in acetic acid proceeds via a nucleophilic attack by the bromide ion on the methyl carbon, which is protonated by the strong acid.[17][18] This is an SN2-type mechanism where the protonated ether acts as a good leaving group (methanol).

Synthetic Workflow: Two-Step Methoxy Route

cluster_0 Step 1: Ether Formation cluster_1 Step 2: Demethylation A 3-Halobenzoic Acid + 4-Methoxyphenol B Coupling Reaction (e.g., Ullmann) A->B C 3-(4-Methoxyphenoxy)benzoic acid B->C E Reflux C->E Intermediate D 48% HBr in Acetic Acid D->E F This compound E->F

Caption: Two-step synthesis via a methoxy-protected intermediate.

Advantages & Limitations
  • Advantages: Protecting the phenol as a methyl ether can prevent side reactions and often simplifies purification in the coupling step. The demethylation protocol is robust and well-documented.[17][18]

  • Limitations: This route adds an additional step to the overall synthesis, which can lower the total yield. The demethylation step requires harsh, corrosive reagents (strong acid) and high temperatures.

Comparative Summary of Synthetic Routes

Parameter Ullmann Condensation Buchwald-Hartwig Coupling Chan-Lam Coupling Two-Step Methoxy Route
Reaction Type Nucleophilic Aromatic SubstitutionReductive EliminationOxidative CouplingCoupling + Demethylation
Key Reagents Aryl Halide, PhenolAryl Halide/Triflate, PhenolArylboronic Acid, PhenolAryl Halide, 4-Methoxyphenol; HBr
Catalyst Copper (CuI, Cu₂O)Palladium + Phosphine LigandCopper (Cu(OAc)₂)Varies for Step 1; None for Step 2
Conditions High Temp (>150 °C), Polar SolventsModerate Temp (80-110 °C), AnhydrousRoom Temp to Moderate Heat, AerobicVaries for Step 1; Reflux for Step 2
Advantages Inexpensive catalyst, well-established.Mild conditions, high yields, broad scope.[9]Mild conditions, air-tolerant, inexpensive catalyst.[14]Robust, avoids side reactions of free phenol.[17][18]
Disadvantages Harsh conditions, poor functional group tolerance.[5]Expensive/sensitive catalyst & ligand.[10]Can require stoichiometric copper, variable yields.Extra synthetic step, harsh demethylation.
Green Chemistry High energy use, difficult solvents.Use of precious/toxic metal (Pd).Milder energy use, but uses copper.Use of harsh/corrosive HBr.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Demethylation[17][18]

This protocol is adapted from established literature procedures.

Step A: Synthesis of 3-(4-methoxyphenoxy)benzoic acid (Illustrative Ullmann Coupling)

  • To a reaction vessel, add 3-iodobenzoic acid (1.0 eq), 4-methoxyphenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add N,N-Dimethylformamide (DMF) as the solvent.

  • Heat the mixture to 140-150 °C under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and acidify with HCl.

  • Extract the aqueous layer with ethyl acetate, dry the organic layer over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield 3-(4-methoxyphenoxy)benzoic acid.

Step B: Demethylation to this compound

  • Dissolve 3-(4-methoxyphenoxy)benzoic acid (1.0 eq) in glacial acetic acid.[17]

  • Add a 48% aqueous solution of hydrobromic acid (HBr) (approx. 10 eq).[17][18]

  • Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 14-48 hours.[17][18]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and saturated NaCl solution.

  • Dry the organic layer with MgSO₄, filter, and evaporate the solvent to afford the crude product.

  • Recrystallize the product from a mixture of acetic acid and water to obtain pure this compound as tan crystals.[17]

Conclusion and Recommendations

The synthesis of this compound can be accomplished through several effective routes, each with a distinct profile of advantages and challenges.

  • For laboratory-scale synthesis focused on high yield and functional group tolerance , the Buchwald-Hartwig C-O coupling is often the method of choice, despite the higher cost of the catalyst system. Its reliability and milder conditions are significant assets.

  • For greener chemistry and cost-effectiveness , the Chan-Lam coupling is highly attractive. Its ability to run at room temperature and in the presence of air simplifies the procedure considerably, making it an excellent option if the specific substrates provide acceptable yields.[15]

  • The two-step route via demethylation stands out as a robust and highly practical method that is well-documented and reliable.[17][18] By avoiding the complications of a free phenol in the coupling step, it often provides a cleaner path to the final product, making it a recommended strategy for achieving high purity on a preparative scale.

  • The traditional Ullmann condensation , while historically important, is generally less favored now due to its harsh conditions, but it remains a viable option if cost is the primary driver and the necessary high-temperature equipment is available.

The optimal choice will ultimately depend on the specific constraints and goals of the research, including budget, scale, available equipment, and desired purity.

References

  • PrepChem. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from a relevant chapter discussing various diaryl ether synthesis methods.
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from a relevant page explaining the Chan-Lam coupling.
  • Wiley. (n.d.). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Retrieved from a relevant book chapter or review on the topic.
  • PrepChem. (n.d.). Synthesis of 3-(4'-acetoxyphenoxy)benzoic acid.
  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. WordPress.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PrepChem. (n.d.). Preparation of this compound.
  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine.
  • Google Patents. (n.d.). EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Preprints.org. (n.d.). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Retrieved from a relevant preprint or article on green chemistry in drug synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from a relevant article on the Williamson synthesis.
  • ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant.
  • Internet Archive. (n.d.). Full text of "Special scientific report--wildlife".
  • ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews.
  • NIH - PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Preprints.org. (2024). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Retrieved from a relevant preprint or article on green chemistry.
  • University of Leeds. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • World Journal of Pharmaceutical and Medical Research. (2023). SYNTHESIS OF ORGANIC COMPOUNDS BY GREEN CHEMISTRY APPROACH.
  • International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach.
  • PubChem. (n.d.). 4'-Hydroxy-3-phenoxybenzoic acid.
  • Miljøstyrelsen. (n.d.). Hormonforstyrrende effekter af anvendte pesticider fra forskellige pesticidgrupper.
  • Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.

Sources

A Comparative Guide to the Mechanical Properties of Polymers Based on 3-(4-Hydroxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Advanced High-Performance Polymers

In the relentless pursuit of materials that can withstand extreme conditions, researchers and engineers are constantly exploring novel monomers that can impart superior mechanical and thermal properties to polymers. One such monomer of significant interest is 3-(4-Hydroxyphenoxy)benzoic acid. Its unique molecular architecture, featuring a flexible ether linkage and a rigid benzoic acid moiety with a meta-phenyl substitution pattern, suggests the potential for a polymer with a distinct balance of processability, thermal stability, and mechanical robustness.

This guide provides a comparative benchmark of the anticipated mechanical properties of polymers derived from this compound. Due to the limited availability of direct experimental data on the homopolymer in publicly accessible literature, this analysis is grounded in established structure-property relationships and draws comparisons with well-characterized, commercially significant high-performance polymers such as Poly(ether ether ketone) (PEEK) and thermotropic liquid crystalline polyesters (LCPs) derived from similar aromatic hydroxy acids. The insights presented herein are intended to guide researchers and drug development professionals in their exploration of this promising class of materials.

The Monomer: this compound - A Structural Perspective

The structure of this compound is key to predicting the properties of its corresponding polymer.

start Start: this compound monomer acetylation Acetylation of hydroxyl group (Acetic Anhydride) start->acetylation polycondensation Melt Polycondensation (High Temperature, Vacuum, Catalyst e.g., Sb2O3) acetylation->polycondensation purification Purification: Dissolution in suitable solvent (e.g., diphenyl sulfone) Precipitation in anti-solvent (e.g., acetone) polycondensation->purification drying Drying under vacuum purification->drying end End: Purified Polymer drying->end

Figure 2: Workflow for the synthesis of the target polymer.

Step-by-Step Methodology:

  • Monomer Acetylation: The hydroxyl group of this compound is first protected by acetylation. This is typically done by refluxing the monomer with an excess of acetic anhydride. This prevents unwanted side reactions and allows for a more controlled polymerization.

  • Polycondensation: The acetylated monomer is charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum line. A catalyst, such as antimony trioxide, is added. The temperature is gradually raised under a nitrogen atmosphere to melt the monomer and initiate the polymerization, with the release of acetic acid as a byproduct.

  • High Vacuum Stage: Once a low molecular weight prepolymer is formed, a high vacuum is applied to facilitate the removal of acetic acid and drive the polymerization to completion, thereby achieving a high molecular weight. The reaction is continued until the desired melt viscosity is reached.

  • Isolation and Purification: The resulting polymer is cooled, solidified, and then ground into a powder. It is purified by dissolving it in a high-boiling-point solvent (e.g., diphenyl sulfone) and precipitating it into an anti-solvent like acetone or methanol. This removes residual monomer and catalyst.

  • Drying: The purified polymer is thoroughly dried in a vacuum oven to remove all traces of solvent before further processing and characterization.

Mechanical Properties Characterization

The mechanical properties of the synthesized polymer should be evaluated according to established ASTM or ISO standards to ensure comparability of the data. [1] Workflow for Mechanical Testing:

start Start: Purified Polymer Powder processing Melt Processing: Injection Molding or Compression Molding to form test specimens (e.g., ASTM D638 Type I dumbbells) start->processing conditioning Specimen Conditioning: (e.g., 23°C, 50% RH for 48h) processing->conditioning tensile Tensile Testing (ASTM D638) - Tensile Strength - Elastic Modulus - Elongation at Break conditioning->tensile flexural Flexural Testing (ASTM D790) - Flexural Strength - Flexural Modulus conditioning->flexural impact Impact Testing (ASTM D256 - Izod) - Notched Izod Impact Strength conditioning->impact end End: Comprehensive Mechanical Property Data tensile->end flexural->end impact->end

Figure 3: Workflow for mechanical characterization.

Step-by-Step Methodology:

  • Specimen Preparation: The dried polymer powder is melt-processed into standardized test specimens using either injection molding or compression molding. For tensile testing, dumbbell-shaped specimens (ASTM D638 Type I) are typically used.

  • Conditioning: Prior to testing, all specimens are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity for at least 48 hours) to ensure that absorbed moisture does not affect the mechanical properties.

  • Tensile Testing: Tensile tests are performed using a universal testing machine. The specimen is pulled apart at a constant crosshead speed until it fractures. The stress-strain curve is recorded to determine the tensile strength, elastic modulus, and elongation at break.

  • Flexural Testing: Flexural properties are determined using a three-point bending test (ASTM D790). A rectangular bar of the material is supported at both ends and a load is applied to the center. This test measures the material's stiffness and strength in bending.

  • Impact Testing: The toughness of the material, or its ability to withstand a sudden impact, is measured using a test such as the Notched Izod impact test (ASTM D256). This test measures the energy absorbed by a notched specimen when it is struck by a swinging pendulum.

Conclusion and Future Outlook

Polymers based on this compound represent a promising, yet underexplored, class of high-performance materials. Based on established structure-property relationships, it is predicted that these polymers will exhibit a compelling combination of high thermal stability, good mechanical strength comparable to PEEK, and enhanced toughness over traditional liquid crystalline polyesters. The meta-linkage in the monomer is a key structural feature that is expected to yield a more amorphous, processable polymer.

The experimental protocols for synthesis and characterization outlined in this guide provide a clear roadmap for the validation of these predictions. For researchers and professionals in drug development and other fields requiring high-performance materials, the systematic investigation of polymers derived from this compound could lead to the discovery of novel materials with a unique and advantageous property profile. Further research, including copolymerization with other monomers, could unlock an even broader range of properties and applications.

References

  • Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Jones, D., Leach, D., & Moore, D. (1985). Mechanical properties of poly(ether-ether-ketone)
  • Antipov, E. M., Zadorin, A. N., Kuptsov, S. A., Tsukanova, N. P., Tur, D. R., & Platé, N. A. (1995). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Macromolecules, 28(15), 5146-5154.
  • Kurdanova, Z. I., Zhansitov, A. A., Slonov, A. L., Shakhmurzova, K. T., Baykaziev, A. E., & Khashirova, S. Y. (2019). Synthesis and Research of Properties of Polyether Ether Ketone.
  • Gasanov, A. A., Kulichikhin, V. G., & Volokhina, A. V. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 13(11), 1729.
  • Google Patents. (n.d.). Polyesters of hydroxybenzoic acids.
  • Szkodo, M., Piszko, P., & Tryburska-Skroban, M. (2021). Mechanical, Chemical, and Processing Properties of Specimens Manufactured from Poly-Ether-Ether-Ketone (PEEK) Using 3D Printing.
  • Google Patents. (n.d.). High performance engineering polymer compositions.
  • Taylor & Francis Online. (n.d.). Polyether ether ketone – Knowledge and References.
  • MDPI. (2021). Mechanical, Chemical, and Processing Properties of Specimens Manufactured from Poly-Ether-Ether-Ketone (PEEK) Using 3D Printing.
  • National Center for Biotechnology Information. (2024). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids.
  • PubChem. (n.d.). 4'-Hydroxy-3-phenoxybenzoic acid.

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A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-(4-Hydroxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-(4-Hydroxyphenoxy)benzoic acid

This compound is a key metabolite of certain synthetic pyrethroid pesticides, such as phenothrin[1]. Its presence and concentration in biological and environmental matrices are critical indicators of exposure and metabolic degradation. Accurate quantification is therefore paramount in toxicology, environmental monitoring, and pharmacokinetic studies. The selection of an appropriate analytical method is a decision contingent on the specific requirements of the study, including matrix complexity, required sensitivity, throughput, and available instrumentation.

This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We will explore the foundational principles of each method, present detailed validation protocols, and offer a comparative analysis of their performance characteristics, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation[2][3]. The objective is to empower researchers to make informed decisions when developing and validating robust analytical methods for this compound.

The Foundation of Trust: Principles of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications[4]. The objective is to demonstrate suitability and reliability. Our comparison will be framed around the core validation parameters mandated by regulatory bodies[3][5].

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Methodologies & Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is the workhorse of many analytical laboratories. Its strength lies in its robustness, cost-effectiveness, and simplicity. For a molecule like this compound, which contains two aromatic rings, the inherent chromophore provides strong UV absorbance, making it an excellent candidate for this technique. The primary causality behind the experimental design is to achieve baseline separation from matrix interferences and ensure the analyte is in a single, reproducible chemical form (protonated) for consistent retention.

Experimental Protocol:

  • Standard & Sample Preparation:

    • Prepare a primary stock solution of this compound (1 mg/mL) in methanol.

    • Generate a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.

    • For matrix samples (e.g., plasma), perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex and centrifuge at 10,000 x g for 10 minutes. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 50:50 v/v). The acidic modifier ensures the carboxylic acid group is protonated, enhancing retention on the nonpolar stationary phase[6].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • UV Detection: 254 nm.

  • Validation Procedure:

    • Specificity: Inject blank matrix, matrix spiked with analyte, and matrix spiked with potential interfering compounds to demonstrate no co-elution at the analyte's retention time.

    • Linearity: Analyze the calibration standards in triplicate and perform a linear regression of peak area versus concentration.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL) on three different days (n=6 replicates per level per day).

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Matrix Sample (e.g., Plasma) PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Inject Autosampler Injection Recon->Inject Inject Reconstituted Sample Column C18 Column Separation Inject->Column Detect UV Detection (254 nm) Column->Detect Data Data Acquisition & Processing Detect->Data

Caption: HPLC-UV workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for high-sensitivity, high-selectivity quantification, particularly in complex biological matrices. Its power comes from the combination of chromatographic separation with mass-based detection on two levels (precursor ion and product ion). For an acidic molecule, Electrospray Ionization (ESI) in negative mode is the logical choice as the carboxylic acid and phenolic hydroxyl groups readily deprotonate to form a stable [M-H]⁻ ion. The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity, virtually eliminating matrix interference[7].

Experimental Protocol:

  • Standard & Sample Preparation:

    • Prepare stock and calibration standards as per the HPLC method, but at lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). An internal standard (e.g., an isotopically labeled version of the analyte) should be used.

    • Sample preparation can follow the same protein precipitation protocol. Alternatively, for cleaner extracts and better sensitivity, Solid-Phase Extraction (SPE) is recommended.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system for fast analysis.

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Formic acid is a volatile buffer compatible with MS.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI, Negative.

    • MRM Transition: The precursor ion for this compound (MW=230.22) is the [M-H]⁻ ion at m/z 229.1. A suitable product ion, resulting from fragmentation, would be selected (e.g., m/z 185.1, corresponding to a loss of CO₂)[8].

    • Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy.

  • Validation Procedure: Follow the same structure as the HPLC-UV method, but with QC samples at appropriately lower concentrations (e.g., 0.3, 25, and 80 ng/mL).

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Matrix Sample + Internal Std SPE Solid-Phase Extraction (SPE) Sample->SPE Wash Wash Cartridge SPE->Wash Elute Elute Analyte Wash->Elute Drydown Evaporation & Reconstitution Elute->Drydown Inject UPLC Injection Drydown->Inject Inject Cleaned Extract Sep C18 Column Separation Inject->Sep Ionize ESI Source (Negative Ion) Sep->Ionize MS1 Q1: Precursor Ion (m/z 229.1) Ionize->MS1 Frag Q2: Fragmentation (CID) MS1->Frag MS2 Q3: Product Ion (m/z 185.1) Frag->MS2 Data MRM Data Acquisition MS2->Data GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Matrix Sample LLE Liquid-Liquid Extraction Sample->LLE Drydown Evaporate to Dryness LLE->Drydown Deriv Silylation (e.g., BSTFA) Drydown->Deriv Inject GC Injection Deriv->Inject Inject Derivatized Sample Sep Capillary Column Separation Inject->Sep Ionize Electron Ionization (EI) Sep->Ionize Filter Mass Analyzer (SIM) Ionize->Filter Data Data Acquisition Filter->Data

Sources

Distinguishing Mirrors: A Senior Scientist's Guide to Spectroscopic Comparison of Hydroxyphenoxy Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Molecular Formula

In the realms of medicinal chemistry and materials science, positional isomers—molecules sharing an identical molecular formula but differing in the spatial arrangement of their functional groups—present a critical challenge. While they possess the same mass, their biological activity, physical properties, and synthetic utility can diverge dramatically. The family of hydroxyphenoxy benzoic acids exemplifies this principle. A subtle shift in the position of a hydroxyl or carboxylic acid group across the molecule's dual-ring structure can profoundly alter its characteristics.

This guide provides a comprehensive spectroscopic framework for the unambiguous identification and differentiation of key isomers of 3-(4-Hydroxyphenoxy)benzoic acid. As researchers, scientists, and drug development professionals, mastering these analytical distinctions is not merely an academic exercise; it is fundamental to ensuring the purity, efficacy, and safety of a chemical entity. We will move beyond theoretical discussions to provide robust, field-proven experimental insights and data, explaining the causal relationships between molecular structure and spectral output.

The Isomeric Landscape: A Structural Overview

The core structure consists of a benzoic acid moiety linked to a phenol via an ether bond. The variation in the attachment points of the carboxylic acid (-COOH) and hydroxyl (-OH) groups gives rise to several key isomers. For this guide, we will focus on a representative set to illustrate the principles of spectroscopic differentiation.

G

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The electronic effects (resonance and induction) of the -OH, -COOH, and ether oxygen substituents create unique magnetic environments, resulting in distinct chemical shifts and coupling patterns for each isomer.

¹H NMR Spectroscopy: Probing the Proton Environment

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is the most diagnostic. The substitution pattern on each ring dictates the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the aromatic protons.

Causality in ¹H NMR:

  • Electron-Donating Groups (-OH, -OR): These groups shield adjacent protons (ortho and para positions) through resonance, shifting their signals upfield (to a lower ppm value).

  • Electron-Withdrawing Groups (-COOH): This group deshields adjacent protons, shifting their signals downfield (to a higher ppm value).

  • Splitting Patterns: The number of adjacent, non-equivalent protons determines the splitting of a signal. Protons in a para-substituted ring often appear as two distinct doublets (an AA'BB' system). Meta-substitution leads to more complex patterns, including triplets and doublets of doublets. Ortho-substitution results in characteristic shifts due to proximity.

Comparative ¹H NMR Data (Predicted and Experimental in DMSO-d₆)

IsomerKey Aromatic Protons & Expected Shifts (ppm)Rationale & Distinguishing Features
This compound Benzoic Ring: Protons ortho to -COOH are most downfield (~7.8-8.0 ppm). Phenoxy Ring: Classic para-substitution pattern (two doublets, ~6.8-7.1 ppm).The benzoic ring will show a complex meta-substitution pattern. The phenoxy ring shows a simple, symmetrical para-pattern.
4-(4-Hydroxyphenoxy)benzoic acid Both Rings: Symmetrical para-substitution. Expect four distinct doublets in the aromatic region. Protons ortho to -COOH will be most downfield.High degree of symmetry. The spectrum will appear as two distinct AA'BB' systems, making it relatively simple to interpret.
4-(3-Hydroxyphenoxy)benzoic acid Benzoic Ring: Symmetrical para-pattern (two doublets). Phenoxy Ring: Complex meta-substitution pattern.The pattern is reversed from the 3-(4-hydroxy) isomer. The benzoic ring is simple, while the phenoxy ring protons will show more complex splitting.[1]
2-(4-Hydroxyphenoxy)benzoic acid Benzoic Ring: Proximity of the bulky phenoxy group to the -COOH will cause significant downfield shifts for adjacent protons due to steric effects and deshielding. Phenoxy Ring: Symmetrical para-pattern.The proton at the 6-position of the benzoic ring (ortho to -COOH) will be significantly shifted downfield compared to other isomers. Intramolecular hydrogen bonding between the carboxylic proton and the ether oxygen is possible, which can broaden the -COOH proton signal.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, particularly for the carbons directly attached to the substituents (ipso-carbons).

Causality in ¹³C NMR:

  • Carboxyl Carbon (-COOH): Typically appears far downfield (165-175 ppm).

  • Oxygen-Substituted Carbons (C-O): These carbons are deshielded and appear in the 140-160 ppm range.

  • Ipso-Carbons: The carbon directly attached to the -COOH group will be shifted relative to the unsubstituted benzene (~128.5 ppm)[2]. The carbon attached to the ether oxygen will be significantly downfield.

Comparative ¹³C NMR Data (Predicted and Experimental in DMSO-d₆)

IsomerKey Carbon Signals & Expected Shifts (ppm)Rationale & Distinguishing Features
This compound C=O: ~167 ppm. C-O (Ether): Two signals, ~155-158 ppm. C-OH: ~152 ppm.The number of distinct aromatic signals (should be 12 if all are unique) confirms the lack of symmetry.
4-(4-Hydroxyphenoxy)benzoic acid C=O: ~167 ppm. C-O (Ether): Two signals. C-OH: ~156 ppm.Due to symmetry along the ether axis, there will be fewer than 12 aromatic carbon signals (expect ~8 unique signals), a key identifying feature.
4-(3-Hydroxyphenoxy)benzoic acid C=O: ~167 ppm. C-O (Ether): Two signals. C-OH: ~158 ppm.No symmetry axis, so expect 12 distinct aromatic carbon signals. The chemical shift of the C-OH will differ from the 4-hydroxy isomers.[1]
2-(4-Hydroxyphenoxy)benzoic acid C=O: ~168 ppm. C-O (Ether): Two signals. C-OH: ~155 ppm.Steric compression between the ortho substituents can influence the chemical shifts of the ipso-carbons on the benzoic ring.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - The Functional Group Fingerprint

FT-IR spectroscopy excels at identifying the functional groups present in a molecule. While all isomers share the same functional groups, the position can influence bond strength and vibrational frequency, particularly through hydrogen bonding.

Key Vibrational Modes:

  • O-H Stretch (Phenol): A broad band around 3200-3500 cm⁻¹.

  • O-H Stretch (Carboxylic Acid): A very broad band, often spanning 2500-3300 cm⁻¹, obscuring the C-H stretches.[3]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

  • C-O Stretch (Ether & Acid): Found in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of bands in the 650-900 cm⁻¹ region (the "fingerprint" region) is highly diagnostic of the substitution pattern on the aromatic rings.

Comparative FT-IR Data

IsomerKey Diagnostic Features (cm⁻¹)Rationale & Distinguishing Features
General Features (All Isomers) ~3300 (broad): Phenolic O-H stretch. ~2900 (very broad): Carboxylic acid O-H stretch. ~1700: Carboxylic acid C=O stretch. ~1250: Aryl ether C-O stretch.The presence of all these bands confirms the basic structure. Differentiation lies in subtle shifts and the fingerprint region.
2-(Hydroxyphenoxy) Isomers C=O shift: May shift to a lower wavenumber (e.g., <1690 cm⁻¹). Phenolic O-H: May appear sharper if involved in intramolecular H-bonding.Intramolecular hydrogen bonding between the ortho-COOH and the ether oxygen can weaken the C=O double bond, lowering its vibrational frequency. This is a powerful diagnostic clue.
Para-Substituted Rings C-H Bending: A strong band typically appears between 810-840 cm⁻¹.Isomers with a para-substituted ring, like 3-(4 -Hydroxyphenoxy) and 4-(4 -Hydroxyphenoxy), will exhibit this characteristic band.
Meta-Substituted Rings C-H Bending: Bands often appear near 690-710 cm⁻¹ and 750-810 cm⁻¹.Isomers with meta-substitution, like 4-(3 -Hydroxyphenoxy), will show a different pattern in this region.[1]

Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

In mass spectrometry, all positional isomers will exhibit the same molecular ion peak ([M]⁺ or [M-H]⁻) because they have the same molecular weight (C₁₃H₁₀O₄, MW = 230.22 g/mol ).[1][4] Therefore, differentiation relies entirely on analyzing their fragmentation patterns in tandem MS (MS/MS) experiments.

Causality in Fragmentation: The ether linkage and the positions of the functional groups dictate the most likely fragmentation pathways upon ionization. Common fragmentation events include:

  • Loss of H₂O (18 Da)

  • Loss of CO (28 Da)

  • Loss of COOH radical (45 Da)

  • Cleavage of the ether bond: This is highly diagnostic, as it will produce fragment ions corresponding to the substituted benzoic acid and phenoxy moieties.

Predicted Fragmentation Patterns (Electron Ionization - EI-MS)

IsomerParent Ion (m/z)Key Fragment Ions (m/z) & Plausible Structures
All Isomers 230The molecular ion peak confirms the molecular formula.
This compound 230185: [M-COOH]⁺. 121: [C₇H₅O₂]⁺ (benzoyl cation). 109: [C₆H₅O₂]⁺ (hydroxyphenoxy cation). The relative abundance of the 121 and 109 fragments will be characteristic.[4]
4-(3-Hydroxyphenoxy)benzoic acid 230185: [M-COOH]⁺. 121: [C₇H₅O₂]⁺. 109: [C₆H₅O₂]⁺. Although the mass of the fragments is the same, their relative stability and thus abundance may differ from the 3,4-isomer, providing a basis for differentiation.[1]

Experimental Protocols: A Self-Validating Workflow

The following protocols describe standardized methods for acquiring high-quality spectroscopic data. Adherence to these steps ensures reproducibility and reliability.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (-OH, -COOH).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Typical pulse width of 90 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[5] Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Press the powder into a thin, transparent disk using a hydraulic press.

  • Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[6]

  • Background Correction: Acquire a background spectrum of the empty sample chamber prior to the sample scan and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) contributions.

Protocol 3: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Chromatography: Inject the sample onto a suitable LC column (e.g., C18) to separate it from any impurities.

  • Ionization: Use an appropriate ionization source, such as Electrospray Ionization (ESI), in either positive or negative mode. Negative mode is often effective for acidic compounds ([M-H]⁻).

  • MS¹ Scan: First, acquire a full scan mass spectrum to confirm the presence of the molecular ion at m/z 229 (negative mode) or 231 (positive mode).

  • MS² (Tandem MS) Scan: Isolate the parent ion (m/z 229 or 231) and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is the key to isomeric differentiation.

G

Conclusion

The differentiation of positional isomers like those of hydroxyphenoxy benzoic acid is a quintessential task in modern chemical analysis. No single technique provides a complete picture, but a synergistic approach yields an irrefutable identification. ¹H and ¹³C NMR serve as the primary tools for definitive structural elucidation by mapping the unique proton and carbon environments. FT-IR provides rapid confirmation of functional groups and offers crucial clues about substitution patterns and intramolecular interactions. Finally, tandem Mass Spectrometry confirms the molecular weight and, through its unique fragmentation signature, provides the final piece of the puzzle. By understanding the causal links between structure and spectral output, researchers can confidently navigate the subtle yet significant world of isomerism.

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A Comparative Guide to Monomers for High-Temperature Polymers: 3-(4-Hydroxyphenoxy)benzoic Acid vs. Industry Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Monomer as the Blueprint for Performance

In the pursuit of materials that defy extreme thermal and chemical environments, the selection of monomers is the most critical decision in the polymer design process. High-performance polymers, essential for aerospace, automotive, and electronics industries, derive their exceptional properties directly from the molecular architecture of their repeating units.[1][2][3][4] These materials must maintain structural integrity, mechanical strength, and chemical stability at temperatures often exceeding 150°C and in some cases, approaching 300°C or higher.[3][5][6]

This guide provides an in-depth comparison of 3-(4-Hydroxyphenoxy)benzoic acid, a versatile monomer for aromatic polyesters and polyethers, against the established building blocks of leading high-temperature polymers: Polyether Ether Ketone (PEEK), Polyamide-imide (PAI), and Polybenzimidazole (PBI). We will explore how the subtle differences in monomer structure dictate the ultimate performance characteristics of the resulting polymer, providing researchers and developers with the data-driven insights needed for informed material design.

The Contenders: A Structural Overview of High-Performance Monomers

The thermal stability of a polymer is fundamentally linked to its chemical structure, particularly the presence of aromatic rings and strong covalent bonds, which require significant energy to degrade.[7][8] The monomers discussed below are prime examples of how chemists engineer these features into the polymer backbone.

  • This compound: This monomer is a compelling candidate for creating high-performance aromatic polyesters. Its structure features two aromatic rings linked by a flexible ether bond. This ether linkage is critical, as it can enhance solubility and processability in the final polymer without drastically sacrificing thermal stability.[9] The presence of both a hydroxyl and a carboxylic acid group allows it to self-condense or be copolymerized to form robust polymer chains.

  • Polyether Ether Ketone (PEEK) Monomers: PEEK is a semi-crystalline thermoplastic renowned for its exceptional mechanical strength, chemical inertness, and high operating temperature.[10][11][12][13][14] It is typically synthesized via nucleophilic substitution from monomers like 4,4'-difluorobenzophenone and the salt of hydroquinone . The resulting polymer backbone, composed of rigid aromatic rings connected by ether and ketone linkages, is responsible for its high melting point (T_m) of around 343°C and glass transition temperature (T_g) of approximately 143°C.[10][13]

  • Polybenzimidazole (PBI) Monomers: PBI is known for having one of the highest thermal stabilities among commercially available polymers, with no melting point and continuous service temperatures that can exceed 390°C.[20][21] It is synthesized through the polycondensation of a tetraamine , such as 3,3′-diaminobenzidine (DAB) , and a dicarboxylic acid or its ester, like terephthalic acid .[20][22][23][24] The rigid heterocyclic benzimidazole ring structure and strong intermolecular hydrogen bonding contribute to its extraordinary thermal and mechanical properties.[20]

G cluster_0 Aromatic Polyester Monomer cluster_1 PEEK Monomers cluster_2 PAI Monomers cluster_3 PBI Monomers HPBA This compound DFBP 4,4'-difluorobenzophenone HQ Hydroquinone DFBP->HQ MDI Isocyanate (e.g., MDI) TMA Trimellitic Anhydride (TMA) MDI->TMA DAB Tetraamine (e.g., DAB) TPA Dicarboxylic Acid (e.g., TPA) DAB->TPA

Caption: Chemical structures of key monomers.

Comparative Performance Analysis

The choice of monomer directly impacts the processability, thermal resilience, and mechanical durability of the resulting polymer. The following table summarizes the key performance indicators for polymers derived from these monomer classes.

PropertyPoly(3-HBA-co-4-HBA) (Polyester)PEEKPAI (Torlon®)PBI (Celazole®)
Glass Transition Temp. (T_g) ~150-190°C[25]~143°C[10][13][14]~280°C>425°C[26]
Melting Temp. (T_m) Amorphous[25]~343°C[10][13]AmorphousNo Melting Point
Max. Continuous Service Temp. ~150-180°C (estimated)~250-260°C[13][14]~260-275°C[17][18]>398°C[21]
Tensile Strength (MPa) Varies~90-100[13]~152~160
Chemical Resistance GoodExcellent[10][11][14]Very Good[15][16][17]Good
Processability Good (Amorphous, Soluble)Good (Melt Processable)[13]Good (Melt Processable)[16]Difficult (Requires Sintering)
Causality Behind the Data
  • Thermal Stability (T_g and Service Temperature): PBI stands out due to its rigid, ladder-like benzimidazole structure and extensive hydrogen bonding, which severely restrict chain mobility and prevent melting.[20] PAI's high T_g is due to the combination of amide and imide groups, which are both thermally stable and create strong intermolecular forces. PEEK's semi-crystalline nature and stable ether/ketone linkages give it a high melting point and a useful service temperature.[10][13] Aromatic polyesters derived from monomers like this compound have a lower T_g because the ether linkage introduces a degree of flexibility into the polymer backbone, making it easier for the chains to move at lower temperatures compared to the rigid structures of PAI and PBI.[9]

  • Mechanical Properties: The mechanical strength of these polymers at elevated temperatures is a direct result of their high T_g values.[27][28] PAI and PBI retain significant strength and stiffness well above 200°C because their chain structures remain locked in a rigid, glassy state. PEEK's excellent strength is a product of its strong intermolecular forces and semi-crystalline morphology.[10] The mechanical properties of polymers are known to be significantly altered by temperature.[27][28]

  • Processability: The same features that grant extreme thermal stability can hinder processability. PBI's rigidity prevents it from being melt-processed, requiring specialized techniques. In contrast, the flexible ether linkages in PEEK and the specific structures in PAI allow them to be processed using conventional injection molding or extrusion methods.[13][16] Monomers like this compound are advantageous here; the ether bond improves solubility, making the resulting polymers potentially easier to process into films and coatings from solution.[9]

Experimental Protocols for Polymer Characterization

To ensure trustworthiness and reproducibility, the data presented in this guide relies on standardized characterization techniques. Below are the methodologies for determining the key thermal properties of these polymers.

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Decomposition

This protocol determines the temperature at which a polymer begins to degrade.[29]

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.

  • Analysis Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate of 10°C/min.[29]

  • Data Acquisition: Continuously record the sample's weight as a function of temperature.

  • Analysis: Determine the onset of decomposition, often reported as the temperature at which 5% or 10% weight loss occurs (T_d5 or T_d10).

Protocol 2: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (T_g)

This protocol measures the T_g, a critical indicator of a polymer's operational temperature range.[29]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Analysis Conditions (Heat-Cool-Heat Cycle):

    • Place the sample and reference pans into the DSC cell.

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10-20°C/min) to a temperature well above its expected T_g and melting point (if any) to erase its thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20°C/min) to a temperature well below its T_g.

    • Second Heating Scan: Heat the sample again at the same controlled rate as the first scan.

  • Data Acquisition: Record the heat flow into the sample as a function of temperature.

  • Analysis: The T_g is identified as a step-change in the heat flow curve during the second heating scan.

G cluster_workflow Polymer Characterization Workflow Monomer Monomer Selection (e.g., 3-HPBA, PEEK, PAI, PBI precursors) Synthesis Polymer Synthesis (e.g., Polycondensation) Monomer->Synthesis Purification Purification & Drying Synthesis->Purification Thermal Thermal Analysis Purification->Thermal TGA, DSC Mechanical Mechanical Testing Purification->Mechanical Tensile, Modulus @ Temp ChemResist Chemical Resistance Testing Purification->ChemResist Solvent Exposure Data Data Analysis & Comparison Thermal->Data Mechanical->Data ChemResist->Data

Caption: A typical workflow for polymer characterization.

Conclusion: Selecting the Right Monomer for the Application

The selection of a monomer for high-temperature applications is a balance of trade-offs between ultimate thermal stability, mechanical performance, and processability.

  • Polybenzimidazoles (PBI) , derived from tetraamines and dicarboxylic acids, represent the pinnacle of thermal resistance, making them suitable for the most extreme environments where processing is a secondary concern.[20][21]

  • Polyether Ether Ketone (PEEK) provides an excellent all-around profile of high thermal stability, superior chemical resistance, and robust mechanical properties, solidifying its role as a benchmark engineering thermoplastic.[10][11][14]

  • This compound emerges as a strategic monomer for creating amorphous aromatic polyesters or polyethers. While not reaching the extreme thermal stability of PBI, polymers derived from it offer a valuable combination of a high glass transition temperature, good thermal stability, and potentially enhanced solubility and processability due to the flexible ether linkage. This makes it an excellent candidate for applications requiring high-performance films, coatings, and complex molded parts where a balance of properties is paramount.

Ultimately, the optimal monomer choice is dictated by the specific performance requirements, processing constraints, and economic considerations of the final application. This guide serves as a foundational resource for navigating these critical design decisions.

References

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Assessing the Processability of Polymers from 3-(4-Hydroxyphenoxy)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a polymer with the right balance of performance and processability is paramount. This guide provides an in-depth technical assessment of the processability of polymers notionally derived from "3-(4-Hydroxyphenoxy)benzoic acid." Due to the limited availability of direct experimental data for polymers synthesized from this specific monomer, this guide establishes a robust comparative framework. We will analyze data from structurally analogous aromatic polyesters and a leading commercial high-performance polymer, Vectra®, a liquid crystal polymer (LCP). This approach allows for an informed projection of the processing characteristics of this compound-based polymers and provides a practical guide to their evaluation.

Introduction: The Promise of Aromatic Polyesters

Aromatic polyesters are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties make them attractive for demanding applications, including in the aerospace, automotive, and medical device industries.[1][2] The monomer, this compound, with its combination of ether and carboxylic acid functionalities, presents an intriguing building block for novel aromatic polyesters. Its structure suggests the potential for high thermal stability, while the ether linkage may impart a degree of flexibility, potentially enhancing processability compared to more rigid aromatic polymers.

However, a significant challenge with many aromatic polymers is their poor processability, often stemming from high melting temperatures and limited solubility in common organic solvents.[1] This guide will dissect the key parameters that govern the processability of such polymers, providing the experimental context needed to evaluate potential candidates for various applications.

Experimental Methodologies for Assessing Polymer Processability

A comprehensive evaluation of a polymer's processability hinges on a suite of analytical techniques that probe its thermal, mechanical, and rheological properties.

Thermal Analysis: Defining the Processing Window

Thermal analysis is fundamental to understanding a polymer's behavior at elevated temperatures, which is critical for melt processing techniques like injection molding and extrusion.[3]

Experimental Protocol: Thermal Analysis (DSC & TGA)

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine key thermal transitions, including the glass transition temperature (Tg) and the melting temperature (Tm).[4][5]

    • Procedure: A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan. The sample is then subjected to a controlled heating and cooling cycle, typically from room temperature to a temperature above its expected melting point, at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[6] The heat flow into or out of the sample relative to a reference is measured as a function of temperature.

    • Significance: The Tg indicates the transition from a rigid, glassy state to a more rubbery state, while the Tm is the temperature at which the crystalline domains of the polymer melt. These temperatures define the lower and upper bounds of the processing window.[4]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of a polymer by measuring its weight loss as a function of temperature.[4][7]

    • Procedure: A small sample of the polymer (5-10 mg) is placed in a high-temperature furnace and heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored.[6]

    • Significance: The decomposition temperature (Td), often taken as the temperature at which 5% weight loss occurs, indicates the upper limit of the polymer's thermal stability. Processing must occur well below this temperature to avoid degradation.[7]


Rheological Analysis: Understanding Flow Behavior

Rheology is the study of the flow and deformation of materials.[8] For polymers, melt rheology provides crucial information about how the material will behave during processing.

Experimental Protocol: Melt Rheology

  • Rotational Rheometry: A rotational rheometer is used to measure the viscoelastic properties of the polymer melt.[9]

    • Procedure: A sample of the polymer is placed between two parallel plates or a cone and plate geometry. The upper geometry rotates at a controlled rate, and the resulting torque is measured. This allows for the determination of viscosity as a function of shear rate and temperature.[8] Oscillatory measurements can also be performed to determine the storage modulus (G') and loss modulus (G'').[9]

    • Significance: Low melt viscosity is desirable for ease of processing, particularly for filling intricate molds.[10][11] The relationship between viscosity and shear rate indicates the degree of shear thinning, a common and beneficial behavior in polymer processing.

Mechanical Testing: Assessing End-Use Performance

While not a direct measure of processability, the mechanical properties of the final product are the ultimate goal. Tensile testing is a fundamental method to evaluate a material's strength and stiffness.[12]

Experimental Protocol: Tensile Testing

  • Universal Testing Machine: A universal testing machine is used to measure the tensile properties of a polymer film or molded specimen.[3]

    • Procedure: A dog-bone shaped specimen of the polymer is clamped into the grips of the testing machine. The specimen is then pulled at a constant rate until it fractures. The force required to pull the specimen and the resulting elongation are recorded.[13][14]

    • Significance: Tensile strength, Young's modulus, and elongation at break are key indicators of the material's performance in its final application.[12]

Solubility Assessment: A Key to Solution Processing

For applications where solution-based processing is required, such as film casting or fiber spinning, the solubility of the polymer is a critical parameter.

Experimental Protocol: Solubility Testing

  • Qualitative and Quantitative Analysis:

    • Procedure: A known amount of the polymer is added to a specific volume of a solvent at room temperature and with heating. The mixture is stirred for a set period, and the solubility is observed. For quantitative analysis, the undissolved polymer can be filtered, dried, and weighed.

    • Significance: Aromatic polyesters are often soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[15][16][17] The ability to form a stable solution is essential for certain processing techniques.


Comparative Analysis

The following tables present a comparative analysis of the properties of polymers derived from monomers structurally similar to this compound and the commercial LCP, Vectra®.

Thermal Properties
Polymer SystemGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td, 5% wt. loss) (°C)Reference
Copolyester of 4'-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid (60:40)~190Amorphous> 450[18]
Copolyester of vanillic acid and 4'-hydroxybiphenyl-4-carboxylic acid~130-390-410[19]
Aromatic-Aliphatic Copolyester27Varies with composition> 270[20][21]
Vectra® A950 (LCP)-280> 400[22]

Analysis: The data suggests that wholly aromatic polyesters derived from hydroxy-phenoxy-benzoic acid analogs exhibit high glass transition temperatures and excellent thermal stability, with decomposition temperatures often exceeding 400°C.[18][19] The amorphous nature of some of these copolyesters, as seen in the 4'-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid system, means they lack a distinct melting point, which can be advantageous for processing as it avoids a sharp viscosity drop.[18] In contrast, the commercial LCP, Vectra®, has a defined melting point and exceptional thermal stability.[22] The introduction of aliphatic segments, while lowering the thermal stability, can significantly reduce the glass transition temperature, making the polymer more readily processable at lower temperatures.[20][21]

Mechanical Properties
Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
Poly(ethylene naphthalate) (PEN)HighHigh-[23]
Polycarbonate (PC)Lower than PENLower than PENHigh[23]
Vectra® A950 (LCP)18210.63.4[22]

Analysis: Aromatic polyesters are known for their high tensile strength and modulus, a direct result of their rigid backbones.[23] For instance, PEN, with its condensed aromatic rings, exhibits greater stiffness and strength compared to the more flexible polycarbonate.[23] Vectra® A950 demonstrates a very high tensile strength and modulus, characteristic of LCPs, but with limited elongation at break, indicating a rigid and brittle nature.[22] The mechanical properties of polymers derived from this compound are expected to be tunable based on copolymerization with other monomers to achieve a desired balance of stiffness and ductility.

Solubility
Polymer SystemSolventsReference
Aromatic PolyestersGenerally soluble in polar aprotic solvents (DMF, THF, DMSO)[15][16][17]
Polyester FibersSoluble in phenol and m-cresol; may show solubility in THF and DMF[24]

Analysis: The solubility of aromatic polyesters is highly dependent on their specific chemical structure and the degree of crystallinity.[25] Generally, they exhibit solubility in polar aprotic solvents.[15][16][17] The principle of "like dissolves like" is a good starting point for solvent selection, with polar polymers being more soluble in polar solvents.[25] For polymers based on this compound, it is anticipated that they will follow this trend, with solubility being a key factor for enabling solution-based processing methods.

Processability Insights and Comparison with Vectra® LCP

Vectra®, a thermotropic liquid crystal polymer, serves as an excellent benchmark for high-performance processability.[10][11] LCPs exhibit a highly ordered structure in the melt, leading to exceptionally low melt viscosity and the ability to fill thin and complex molds with high precision and short cycle times.[10][26] They also show minimal warpage and flash-free injection molding.[11][27]

Polymers derived from this compound, while not expected to be LCPs without specific comonomers, can be designed for good processability. Key strategies to enhance their processability include:

  • Copolymerization: Introducing more flexible comonomers can lower the melting temperature and viscosity.

  • Molecular Weight Control: Lower molecular weight polymers generally have lower viscosity, but this must be balanced with the desired mechanical properties.

  • Use of Processing Aids: Additives can be used to improve melt flow and stability.

The key advantage of a custom-synthesized polymer from a monomer like this compound is the ability to tailor its properties to a specific application, a flexibility not always possible with off-the-shelf high-performance polymers like Vectra®.

Conclusion

While direct experimental data on polymers from this compound is scarce, a comparative analysis of structurally similar aromatic polyesters and a commercial LCP provides valuable insights into their expected processability. These polymers are anticipated to exhibit high thermal stability and good mechanical properties. Their processability will be critically dependent on their thermal transitions, melt viscosity, and solubility, all of which can be tailored through strategic monomer selection and polymerization conditions. For researchers and developers, the path forward involves the synthesis of these novel polymers and a systematic characterization of their properties using the experimental protocols outlined in this guide. This will enable a clear understanding of their processing window and their potential for a wide range of advanced applications.

References

  • ONdrugDelivery. (2021, September 13). VECTRA® MT® LCP BRINGS THE ADVANTAGES OF LIQUID CRYSTAL POLYMERS TO WEARABLE INJECTORS.
  • Celanese. TECH TIPS Vectra® LCP.
  • Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. (2025, August 10).
  • Mikhailov, P. A., Zuev, K. V., & Kulichikhin, V. G. (2023, April 29). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. NIH.
  • PerkinElmer. Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
  • Celanese.
  • Basic Rheology of Polymer Melts. An Introductory Polymer Science Experiment. Journal of Chemical Education.
  • Nanomechanical testing of freestanding polymer films: in situ tensile testing and Tg measurement.
  • Rheology Experimental Consider
  • VectraLCPProcessMoldDesignP...
  • Celanese VECTRA A950 LCP, Unfilled.
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  • Experimental Study on the Rheological Properties of Polymer Solutions and Solid Suspensions. (2015, April 20). Inpressco.
  • Measuring the rheology of polymer solutions. Technology Networks.
  • Polymerization of hydroxy benzoic acids series. (2025, August 8).
  • Relative solubilities of Polyesters in different solvents at 30 o C.
  • Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. (2024, May 25). PMC - NIH.
  • -solubility of polyesters.
  • -solubility of polyesters.
  • Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. Polymer Chemistry (RSC Publishing).
  • Optimizing Polymers and Adhesive Materials with Thermogravimetric Analysis and Differential Scanning Calorimetry. Covalent Academy.
  • Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. (2017, April 13).
  • DSC Analysis of Polymers.
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  • THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER M
  • New polymer syntheses. 48. Thermotropic copolyesters of 4'-hydroxybiphenyl-4-carboxylic acid and 4-hydroxybenzoic acid or 3-chloro-4-hydroxybenzoic acid. Macromolecules.
  • New polymer syntheses, 37. Glassy, nematic copolyesters from aryloxyterephthalic acids, hydroquinone and 4‐hydroxybenzoic acid. (2025, August 6).
  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (2021, May 24). NIH.
  • Tensile Tests of Films.
  • New aromatic-aliphatic co-polyesters: Effect of the Structural Characteristic on the thermal Properties.
  • Why is polyester hydrophobic as well as insoluble in various organic solvents? (2022, December 3).
  • EVALUATION OF TENSILE TEST FOR SPECIFIC POLYMER.
  • Tensile Testing of Polymers and Composites M
  • Application of 4-Hydroxybenzoic Acid in the Synthesis of Liquid Crystal Polymers: A Guide for Researchers. Benchchem.
  • Tensile Testing of Polymer Material Specimens Obtained by Fused Deposition Modeling. (2025, July 18).
  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic...
  • SOLUBILITY OF POLYMERS. Kinam Park.

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Advanced & Niche Applications

"3-(4-Hydroxyphenoxy)benzoic acid" derivatives for antimicrobial applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-(4-Hydroxyphenoxy)benzoic Acid Derivatives for Antimicrobial Applications Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Scaffold to Combat Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery and development of novel antibacterial agents that can overcome existing resistance mechanisms.[1] Diaryl ether-based scaffolds have emerged as a promising foundation for new therapeutics due to their synthetic tractability and diverse biological activities. Within this class, the this compound core represents a particularly interesting starting point. Its structure combines a flexible ether linkage with two key functional groups—a carboxylic acid and a phenol—that are amenable to a wide range of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies for derivatives of this compound. The protocols herein are designed to be robust and self-validating, offering researchers a practical framework for exploring this promising class of compounds.

Section 1: Synthesis of the Core Scaffold and Derivatives

The foundation of any drug discovery program is the efficient and reliable synthesis of the core molecule and its analogues. The this compound scaffold is readily accessible through the demethylation of its methoxy precursor.

Rationale for Synthetic Strategy

The chosen synthetic route involves the cleavage of a methyl ether using a strong acid like hydrobromic acid (HBr) in acetic acid.[2][3] This is a classic and high-yielding method for demethylation of aryl methyl ethers. The precursor, 3-(4-methoxyphenoxy)benzoic acid, can be prepared via established ether synthesis methodologies. This multi-step but reliable approach allows for the production of the core scaffold in gram quantities, which is essential for subsequent derivatization and biological screening.

Derivatization is focused on the carboxylic acid and phenolic hydroxyl groups. Esterification or amidation of the carboxylic acid can modulate lipophilicity and cell permeability, while modification of the hydroxyl group can influence target binding and metabolic stability.

Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[2][3]

Materials:

  • 3-(4-methoxyphenoxy)benzoic acid

  • Glacial acetic acid

  • 48% Hydrobromic acid (HBr)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

  • Methanol

  • Activated carbon

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve 3-(4-methoxyphenoxy)benzoic acid (e.g., 0.15 moles) in glacial acetic acid (e.g., 200 ml).

  • To this solution, carefully add 48% HBr (e.g., 150 ml).

  • Equip the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere. Maintain reflux for 14-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the cooled reaction mixture with ethyl acetate (e.g., 400 ml).

  • Transfer the mixture to a separatory funnel and wash with a saturated NaCl solution (3 x 150 ml).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • For purification, dissolve the crude solid in methanol, treat with a small amount of activated carbon, and filter through a pad of celite.

  • Evaporate the methanol and recrystallize the resulting solid from a 1:1 mixture of acetic acid and water to obtain pure 3-(4'-hydroxyphenoxy)benzoic acid.

General Derivatization Workflow

Once the core scaffold is obtained, derivatives can be synthesized to explore SAR. The two primary handles for modification are the carboxylic acid and the phenolic hydroxyl group.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization Pathways A 3-(4-methoxyphenoxy)benzoic acid B This compound (Core Scaffold) A->B  Demethylation  (HBr, Acetic Acid) C Ester Derivatives B->C  Esterification  (Alcohol, Acid Catalyst) D Amide Derivatives B->D  Amidation  (Amine, Coupling Agent) E Ether Derivatives (Phenolic OH) B->E  Alkylation  (Alkyl Halide, Base) G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacteria (Final ~5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from Clear Wells (MIC, 2x MIC, 4x MIC) onto Agar Plates E->F G Incubate Agar Plates at 37°C for 24 hours F->G H Determine MBC (Lowest concentration with ≥99.9% killing) G->H

Caption: Workflow for MIC and MBC determination.

Section 3: Investigating the Mechanism of Action (MoA)

Identifying the cellular target or process disrupted by an antimicrobial is a critical step in its development. Initial assays can help narrow down the possibilities from a few major classes of antibiotic action, such as disruption of cell wall synthesis, protein synthesis, nucleic acid synthesis, or membrane function. [4]

Rationale for MoA Investigation

Given the amphiphilic nature of many diaryl ether compounds, a primary hypothesis is often the disruption of the bacterial cell membrane. This can be tested rapidly using membrane permeability assays. If membrane integrity is not compromised, subsequent assays can investigate effects on the synthesis of essential macromolecules.

Protocol: Cell Membrane Integrity Assay

This protocol uses Propidium Iodide (PI), a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA, producing a strong red fluorescence.

Materials:

  • Bacterial culture in mid-log phase.

  • Test compound at 4x MIC.

  • Propidium Iodide (PI) stock solution.

  • Phosphate-buffered saline (PBS).

  • Fluorometer or fluorescence microscope.

Procedure:

  • Harvest mid-log phase bacteria by centrifugation and wash twice with PBS. Resuspend in PBS.

  • Aliquot the bacterial suspension into tubes.

  • Add the test compound (at 4x MIC) to the test sample. Use a known membrane-disrupting agent as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubate at 37°C for a set time (e.g., 30-60 minutes).

  • Add PI to each sample to a final concentration of ~1 µg/mL.

  • Incubate in the dark for 10-15 minutes.

  • Measure the fluorescence intensity (Excitation ~535 nm, Emission ~617 nm) or observe under a fluorescence microscope.

  • A significant increase in fluorescence in the compound-treated sample compared to the negative control indicates compromised membrane integrity.

G cluster_0 MoA Hypothesis Testing cluster_1 Potential Mechanisms start Active Compound (Known MIC) mem_assay Perform Membrane Integrity Assay (e.g., PI) start->mem_assay mem_compromised Membrane Compromised? mem_assay->mem_compromised macro_assay Perform Macromolecule Synthesis Assays (DNA, RNA, Protein) mem_compromised->macro_assay No mem_target Conclusion: Membrane is a Primary Target mem_compromised->mem_target Yes pathway_inhibited Specific Pathway Inhibited? macro_assay->pathway_inhibited biosynth_target Conclusion: Inhibits Specific Biosynthesis Pathway pathway_inhibited->biosynth_target Yes other_moa Investigate Other Mechanisms (e.g., Enzyme Inhibition) pathway_inhibited->other_moa No

Caption: Decision tree for preliminary MoA investigation.

Section 4: Data Presentation and Interpretation

Systematic data collection and presentation are vital for discerning structure-activity relationships. A summary table is the most effective way to compare the antimicrobial potency of different derivatives.

Example Data Table
Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
HPB-01 -COOH-OH64>128>128>128
HPB-02 -COOCH₃-OH3264128>128
HPB-03 -COOCH₂CH₃-OH163264>128
HPB-04 -CONH₂-OH64128>128>128
HPB-05 -CONHCH₃-OH3264128>128
Interpreting the Results
  • Parent Compound (HPB-01): The core scaffold shows weak activity, primarily against the Gram-positive S. aureus. This is a common starting point.

  • Esterification (HPB-02, HPB-03): Converting the carboxylic acid to a methyl ester (HPB-02) and then an ethyl ester (HPB-03) progressively increases potency against S. aureus. This suggests that increasing lipophilicity enhances activity against Gram-positive bacteria, possibly by improving penetration of the cell envelope. The MBC/MIC ratio of 2 for these compounds indicates they are likely bactericidal.

  • Amidation (HPB-04, HPB-05): The primary amide (HPB-04) shows no improvement over the parent acid. However, the N-methyl amide (HPB-05) restores some activity, again pointing to the importance of modulating lipophilicity.

  • Gram-Negative Activity: None of the initial derivatives show significant activity against the Gram-negative E. coli. This is typical, as the outer membrane of Gram-negative bacteria presents a formidable permeability barrier. Future derivatization efforts could focus on strategies to overcome this barrier.

Conclusion and Future Directions

The this compound scaffold serves as a viable starting point for the development of novel antimicrobial agents. The synthetic accessibility and multiple points for diversification allow for a robust exploration of the chemical space. The protocols provided here offer a clear pathway for synthesizing, screening, and performing initial mechanistic studies on new derivatives.

Future work should focus on:

  • Expanding the Derivative Library: Synthesizing a wider range of esters, amides, and ethers to further refine SAR.

  • Improving Gram-Negative Activity: Exploring modifications designed to enhance penetration of the Gram-negative outer membrane.

  • Cytotoxicity Testing: Evaluating lead compounds against mammalian cell lines to ensure selective toxicity towards bacteria.

  • In-depth MoA Studies: For promising leads, employing more advanced techniques like transcriptomics, proteomics, or identifying spontaneous resistant mutants to pinpoint the specific molecular target. [1] By following a systematic and well-validated approach, researchers can effectively explore the potential of this chemical class to deliver next-generation antibiotics.

References

  • Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. PrepChem.com. [Link]
  • Preparation of this compound. PrepChem.com. [Link]
  • Elucidating the Mechanisms of Action of Antimicrobial Agents.
  • Design and Synthesis of Novel Antimicrobial Agents.
  • Synthesis of 3-(4'-acetoxyphenoxy)benzoic acid. PrepChem.com. [Link]
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. ASM Journals. [Link]
  • MIC/MBC Testing.
  • Novel Antimicrobial Agents and Strategies.
  • Mode of Action & Target for Antibacterial Drug.
  • Minimum Inhibitory Concentration (MIC) Test.
  • Minimum Inhibitory Concentration (MIC)

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Application Notes and Protocols: Synthesis and Biological Evaluation of Novel "3-(4-Hydroxyphenoxy)benzoic acid" Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis and biological evaluation of a novel series of esters derived from 3-(4-hydroxyphenoxy)benzoic acid. This class of compounds, characterized by a diaryl ether linkage, represents a promising scaffold in medicinal chemistry. Diaryl ethers are prevalent in a variety of biologically active molecules, exhibiting a range of pharmacological properties. This guide details a robust two-step synthetic pathway commencing with the Ullmann condensation to form the core diaryl ether structure, followed by a Steglich esterification to generate a library of ester derivatives. Furthermore, we provide detailed, field-proven protocols for assessing the potential biological activities of these novel esters, specifically focusing on their antimicrobial, antioxidant, and cytotoxic properties. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods.

Introduction: The Rationale for this compound Esters

The this compound scaffold is a compelling starting point for the development of new therapeutic agents. The diaryl ether motif is a key structural feature in numerous natural products and synthetic drugs, conferring conformational flexibility that can be advantageous for binding to biological targets. The presence of a carboxylic acid and a phenolic hydroxyl group provides two readily modifiable handles for creating a diverse library of ester derivatives. Esterification can modulate the lipophilicity, metabolic stability, and ultimately, the biological activity of the parent molecule.

Derivatives of hydroxybenzoic acids are known to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and even antitumor effects.[1][2][3] By systematically synthesizing a series of esters with varying alkyl and aryl substituents, we can explore the structure-activity relationships (SAR) and identify lead compounds for further development.

Synthetic Strategy and Protocols

The synthesis of the target esters is accomplished through a two-stage process. First, the core this compound is synthesized via an Ullmann condensation. Subsequently, this acid is esterified with a variety of alcohols using a Steglich esterification.

Stage 1: Synthesis of this compound (Ullmann Condensation)

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[4][5]

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromobenzoic acid (1 equivalent), hydroquinone (1.2 equivalents), potassium carbonate (K₂CO₃) as the base (2 equivalents), and a catalytic amount of copper(I) iodide (CuI, 0.1 equivalents).

  • Solvent Addition: Add a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid (HCl) to neutralize the base and precipitate the product.

    • Filter the crude product and wash it with water.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[6][7]

Causality of Choices:

  • Copper Catalyst: Copper is essential for facilitating the coupling of the aryl halide and the phenol.[4][5]

  • Base: The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • High-Boiling Solvent: A high temperature is typically necessary to drive the Ullmann condensation to completion.

Stage 2: Synthesis of this compound Esters (Steglich Esterification)

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly useful for substrates that are sensitive to acidic conditions.[8][9] It utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11]

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired alcohol (R-OH, 1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.[10][12]

  • Catalyst and Coupling Agent Addition: Add a catalytic amount of DMAP (0.1 equivalents). In a separate flask, dissolve EDC or DCC (1.5 equivalents) in the same solvent.

  • Reaction Execution: Slowly add the EDC/DCC solution to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • If using DCC, a urea byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Causality of Choices:

  • EDC/DCC: These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[9]

  • DMAP: DMAP acts as a nucleophilic catalyst, accelerating the reaction.[9]

  • Mild Conditions: The Steglich esterification is performed at or below room temperature, making it suitable for a wide range of functional groups.

Workflow for Synthesis of Novel Esters

Synthesis_Workflow cluster_ullmann Stage 1: Ullmann Condensation cluster_steglich Stage 2: Steglich Esterification A 3-Bromobenzoic Acid C CuI, K2CO3, DMF A->C B Hydroquinone B->C D This compound C->D Reflux F EDC, DMAP, DCM D->F E Alcohol (R-OH) E->F G Novel Ester Library F->G RT BioAssay_Workflow cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant Activity cluster_cytotoxicity Cytotoxic Activity A Novel Ester Library B Broth Microdilution Assay A->B D DPPH Assay A->D F MTT Assay A->F C Determine MIC B->C E Calculate IC50 D->E G Calculate IC50 F->G

Sources

Application Notes & Protocols: Leveraging 3-(4-Hydroxyphenoxy)benzoic Acid in the Development of Advanced Composites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Enhanced Performance in Composite Materials

The relentless demand for materials with superior strength-to-weight ratios, thermal stability, and tailored functionalities has positioned advanced composites at the forefront of innovation in aerospace, automotive, and biomedical engineering. The performance of these materials is intrinsically linked to the chemistry of the polymer matrix and its interaction with reinforcing fibers. This document provides a detailed technical guide for researchers and materials scientists on the application of 3-(4-Hydroxyphenoxy)benzoic acid, a versatile aromatic monomer, in the formulation of high-performance composite matrices.

The unique molecular architecture of this compound, featuring a "kinked" ether linkage, offers a strategic approach to modifying the properties of otherwise rigid polymer backbones.[1] This guide will explore its role as a comonomer in the synthesis of advanced thermoplastic composites and as a toughening agent in thermosetting systems. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present expected material characteristics.

Part 1: this compound as a Comonomer in High-Performance Thermoplastic Composites

The incorporation of comonomers with non-linear geometries is a well-established strategy to enhance the processability of high-performance aromatic polymers like polyetheretherketone (PEEK) without significantly compromising their desirable thermal and mechanical properties.[2][3] The introduction of this compound into a PEEK or polyester backbone can disrupt chain packing, leading to a lower melting temperature and viscosity, which is advantageous for composite manufacturing processes such as automated fiber placement and compression molding.

Rationale for Comonomer Selection

The meta-substituted benzoic acid moiety in this compound introduces a non-linear kink into the polymer chain. This structural feature hinders the close packing of polymer chains, which can lower the crystallinity and melting point of the resulting copolymer. This improved processability allows for better impregnation of reinforcing fibers, such as carbon or glass fibers, leading to composites with lower void content and enhanced mechanical performance.

Experimental Workflow: Synthesis of a PEEK Copolymer

The following workflow outlines the synthesis of a PEEK copolymer incorporating this compound.

Caption: Workflow for the synthesis of a PEEK copolymer.

Protocol 1: Synthesis of PEEK Copolymer with this compound

Materials:

  • 4,4'-difluorobenzophenone

  • Hydroquinone

  • This compound

  • Sodium Carbonate (anhydrous)

  • Diphenylsulfone

  • Acetone

  • Deionized Water

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Monomer and Catalyst Preparation: Dry all monomers and sodium carbonate in a vacuum oven at 120°C for at least 4 hours to remove any residual moisture.

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet/outlet, and condenser. Purge the system with dry nitrogen for 30 minutes.

  • Reaction Mixture: Under a positive nitrogen pressure, charge the flask with diphenylsulfone, 4,4'-difluorobenzophenone, hydroquinone, this compound (in the desired molar ratio), and a slight excess of sodium carbonate.

  • Polymerization:

    • Heat the reaction mixture to 160°C and stir for 2 hours to facilitate the initial nucleophilic substitution.

    • Increase the temperature to 240°C and maintain for another 2 hours.

    • Finally, raise the temperature to 300°C and continue the reaction for 5 hours. The viscosity of the mixture will increase significantly.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to approximately 150°C and pour it into a beaker containing acetone to precipitate the polymer.

    • Break up the solid polymer and wash it repeatedly with hot acetone and then with hot deionized water to remove the solvent and inorganic salts.

    • Collect the polymer by filtration and dry it in a vacuum oven at 120°C until a constant weight is achieved.

Characterization and Expected Properties

The resulting copolymer should be characterized to determine its molecular weight, thermal properties, and mechanical behavior.

PropertyTest MethodExpected Outcome with 3-(4-HBA) Incorporation
Molecular WeightGel Permeation Chromatography (GPC)High molecular weight (Mw > 50,000 g/mol )
Glass Transition Temp. (Tg)Differential Scanning Calorimetry (DSC)Lower Tg compared to neat PEEK
Melting Temperature (Tm)Differential Scanning Calorimetry (DSC)Lower Tm compared to neat PEEK
Thermal Stability (Td)Thermogravimetric Analysis (TGA)High decomposition temperature (>500°C)
Tensile StrengthASTM D638Slightly lower than neat PEEK
Tensile ModulusASTM D638Slightly lower than neat PEEK
Elongation at BreakASTM D638Potentially higher than neat PEEK

Part 2: this compound as a Toughening Agent for Epoxy Composites

The inherent brittleness of highly cross-linked epoxy resins is a significant limitation in many structural applications. Incorporating toughening agents is a common strategy to improve the fracture toughness of epoxy matrices. The hydroxyl and carboxylic acid groups of this compound can react with the epoxy resin and curing agent, integrating it into the network and potentially inducing phase separation to create toughening domains.

Mechanism of Toughening

The proposed toughening mechanism involves the in-situ formation of a secondary phase rich in the this compound modifier within the epoxy matrix. This phase separation can lead to energy dissipation mechanisms such as crack pinning, crack deflection, and plastic deformation of the dispersed phase, thereby increasing the energy required for crack propagation.

Experimental Workflow: Fabrication of a Modified Epoxy Composite

The following workflow details the fabrication of a carbon fiber reinforced epoxy composite modified with this compound.

Sources

Application Notes & Protocols: Leveraging 3-(4-Hydroxyphenoxy)benzoic Acid for Advanced Biomedical Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Advantage of an Ether-Linked Aromatic Monomer

In the landscape of biomedical polymers, the quest for materials that harmoniously blend mechanical integrity, controlled biodegradability, and biocompatibility is perpetual. Aromatic polyesters and polyanhydrides have long been recognized for their excellent physical properties, but their inherent rigidity and slow degradation have often limited their clinical translation.[1] Conversely, aliphatic polyesters, while biodegradable, frequently lack the requisite mechanical strength for many applications.[2] This guide explores the strategic use of 3-(4-Hydroxyphenoxy)benzoic acid , a monomer uniquely positioned to bridge this gap.

The structure of this compound is noteworthy for its ether linkage, which imparts a degree of flexibility ("kinkiness") into the polymer backbone that is absent in more linear aromatic monomers like p-hydroxybenzoic acid.[3][4] This molecular architecture allows for the synthesis of copolyesters and poly(ether-anhydrides) that combine the robustness of aromatic units with tunable degradation kinetics, making them exceptional candidates for applications such as controlled drug delivery and tissue engineering scaffolds.[2][5]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the synthesis, formulation, and biological evaluation of polymers derived from this versatile monomer. The protocols herein are designed not merely as instructions, but as a methodological blueprint grounded in established scientific principles.

Section 1: Synthesis of a Biodegradable Copolymer via Melt Polycondensation

The introduction of this compound into a polymer backbone, alongside an aliphatic monomer like sebacic acid, creates an aromatic/aliphatic copolymer with tunable properties.[2] Melt polycondensation is a robust and scalable method for this synthesis, avoiding the use of large volumes of solvents.[6] The process involves the initial protection of the reactive hydroxyl and carboxyl groups, followed by a high-temperature, vacuum-driven polymerization.

Rationale for Method Selection

The first step, acetylation, converts the hydroxyl and carboxylic acid groups into more reactive species (an acetoxy group and a mixed anhydride, respectively), facilitating a more controlled polymerization process.[7][8] The subsequent melt polycondensation at high temperature and vacuum is essential to drive the reaction forward by efficiently removing the acetic acid byproduct, thereby achieving a high molecular weight polymer, which is critical for its mechanical properties and drug release profile.[6]

Experimental Workflow: Polymer Synthesis

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification & Characterization A 1. Acetylation - this compound - Sebacic Acid - Acetic Anhydride (Reflux) B 2. Isolation & Purification - Precipitation in Water - Filtration & Drying A->B C 3. Melt Polycondensation - Heat to 240-280°C - Apply Vacuum (to remove acetic acid) B->C D 4. Polymer Isolation - Cool under Argon - Dissolve in Chloroform C->D E 5. Purification - Precipitate in Methanol - Filter & Dry under Vacuum D->E F 6. Characterization - NMR (Structure) - GPC (Molecular Weight) - DSC (Thermal Properties) E->F G cluster_0 Nanoparticle in Aqueous Environment cluster_1 Degradation and Release NP {Polymer Matrix (Hydrophobic Core) | { Drug Molecules (Encapsulated)}} Degradation 2. Surface Erosion Hydrolysis of ester/ anhydride bonds NP->Degradation Release 3. Drug Release NP:d->Release Diffusion (minor contribution) H2O H₂O H2O->NP 1. Water Penetration Degradation->Release Monomers 4. Soluble, Biocompatible Monomers & Oligomers Degradation->Monomers

Sources

Application Notes & Protocols: 3-(4-Hydroxyphenoxy)benzoic Acid as a Versatile Precursor for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of a Diaryl Ether Monomer

3-(4-Hydroxyphenoxy)benzoic acid is a unique bifunctional monomer that holds significant promise for the development of advanced functional materials. Its structure is deceptively simple, yet it provides a powerful combination of features for the materials scientist. Comprising a diaryl ether backbone, a carboxylic acid group, and a terminal phenolic hydroxyl group, this molecule is a quintessential AB-type monomer, capable of self-polycondensation.

The key to its utility lies in its molecular architecture:

  • Diaryl Ether Linkage: Imparts a degree of flexibility and improved solubility in the resulting polymers compared to more rigid, fully conjugated systems. This ether bond is also exceptionally stable, contributing to high thermal and chemical resistance.

  • Aromatic Rings: Provide inherent rigidity, thermal stability, and mechanical strength.

  • Dual Reactivity (Carboxyl and Hydroxyl Groups): These functional groups are the handles for a variety of chemical transformations, from polymerization to metal coordination and derivatization.

  • Meta-Substitution: The benzoic acid's meta-linkage introduces a non-linear or "kinked" geometry. This structural feature is critical for disrupting chain packing, which can lower melting points, reduce crystallinity, and enhance solubility, making the resulting polymers more processable than their linear para-isomers.

This guide provides an in-depth exploration of this compound as a precursor, offering detailed protocols for its synthesis and its application in the creation of high-performance polymers and metal-organic frameworks (MOFs).

Section 1: Precursor Synthesis and Physicochemical Profile

Before its use in materials synthesis, securing a high-purity source of the monomer is paramount. While commercially available, an in-house synthesis may be required. A common and effective method is the demethylation of its methoxy-protected precursor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35065-12-4[1]
Molecular Formula C₁₃H₁₀O₄[1]
Molecular Weight 230.22 g/mol [1]
Melting Point 172-174 °C[2]
Appearance White to off-white powder
InChIKey OSGCDVKVZWMYBG-UHFFFAOYSA-N[1]
Protocol 1.1: Synthesis of this compound via Demethylation

This protocol describes the cleavage of the aryl methyl ether bond of 3-(4-methoxyphenoxy)benzoic acid to yield the target precursor. The use of hydrobromic acid is a robust method for this transformation.

Causality Behind the Method: Anisole (methoxybenzene) and its derivatives are known for their chemical stability. Cleaving the C-O ether bond requires a strong acid and nucleophile. Hydrobromic acid serves this dual purpose; the proton activates the ether oxygen, and the bromide ion acts as an effective nucleophile to attack the methyl group in an SN2 reaction, which is sterically accessible. Acetic acid serves as a polar protic solvent that can solubilize the starting material and reagents at elevated temperatures.

Materials:

  • 3-(4-methoxyphenoxy)benzoic acid

  • 48% Hydrobromic acid (HBr)

  • Glacial acetic acid

  • Ethyl acetate

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Combine 3-(4-methoxyphenoxy)benzoic acid (1 equivalent), 48% hydrobromic acid (approx. 4 mL per gram of starting material), and glacial acetic acid (approx. 8 mL per gram of starting material) in a round-bottom flask.[2]

  • Heat the mixture to reflux with vigorous stirring and maintain reflux for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 48 hours, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing cold deionized water (approx. 30-40 mL per gram of starting material).

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.[2]

  • The resulting crude residue can be purified by crystallization from an ethyl acetate/hexane solvent system to yield the final product as a white solid.[2]

Self-Validation:

  • Melting Point: The purified product should exhibit a sharp melting point in the range of 172-174 °C.[2]

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR (disappearance of the methoxy singlet at ~3.8 ppm and appearance of a broad phenolic -OH peak) and FTIR (presence of a broad O-H stretch).

Section 2: Application in High-Performance Aromatic Polyesters

The AB-type nature of this compound makes it an ideal candidate for producing wholly aromatic polyesters through self-polycondensation. These polymers are valued for their exceptional thermal stability and mechanical properties. The synthesis typically involves a two-stage melt polycondensation process.

Protocol 2.1: Synthesis of a Homopolyester via Melt Polycondensation

Causality Behind the Method:

  • Acetylation: The direct polycondensation of a hydroxy-acid can be challenging due to the high temperatures required, which can cause side reactions like decarboxylation. Acetylating the phenolic hydroxyl group with acetic anhydride creates a more reactive acetate ester.[3]

  • Melt Polycondensation: In the second stage, at high temperatures, the acetylated monomer undergoes transesterification. The carboxylic acid group of one monomer reacts with the acetate group of another, eliminating acetic acid as a byproduct.[4] Applying a vacuum is crucial to efficiently remove the acetic acid, which drives the equilibrium toward the formation of high molecular weight polymer chains, according to Le Chatelier's principle.

Materials:

  • This compound

  • Acetic anhydride (with a catalytic amount of sodium acetate or pyridine, optional)

  • High-boiling point solvent (e.g., Therminol® 66, optional for solution polymerization)

Equipment:

  • Polymerization reactor equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation outlet.

  • High-temperature heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Acetylation Stage:

    • Charge the polymerization reactor with this compound and a slight molar excess (e.g., 1.05 equivalents) of acetic anhydride.

    • Purge the reactor with inert gas (e.g., nitrogen) and begin stirring.

    • Heat the mixture to 140-160 °C and hold for 2-3 hours to ensure complete acetylation. Acetic acid will begin to distill off.

  • Polycondensation Stage:

    • Slowly increase the temperature of the reactor to 250-280 °C. The viscosity of the melt will begin to increase.

    • Once the target temperature is reached, gradually apply a vacuum (reducing pressure to <1 torr) over 30-60 minutes.

    • Continue the reaction under high vacuum and at temperature for several hours (2-5 hours). The progress of the polymerization can be monitored by the torque on the mechanical stirrer; as the polymer's molecular weight increases, so will the melt viscosity and torque.

    • Once the desired viscosity is achieved, release the vacuum with nitrogen and cool the reactor.

    • The resulting solid polyester can be recovered, ground into a powder, and purified by washing with a suitable solvent (e.g., acetone or methanol) to remove any residual monomer or oligomers.

Self-Validation:

  • Intrinsic Viscosity: Determine the molecular weight by measuring the intrinsic viscosity of the polymer in a suitable solvent (e.g., a mixture of pentafluorophenol/chloroform).

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess the thermal decomposition temperature, which should be above 450 °C for this class of polymer.[4]

Polyester_Synthesis_Workflow cluster_stage1 Stage 1: Acetylation cluster_stage2 Stage 2: Polycondensation Monomer This compound Acetylation Acetylation Reaction (140-160 °C, N₂) Monomer->Acetylation Reagent1 Acetic Anhydride Reagent1->Acetylation Intermediate Acetylated Monomer Acetylation->Intermediate Acetic Acid byproduct Polymerization Melt Polycondensation (250-280 °C, Vacuum) Intermediate->Polymerization Polymer High Molecular Weight Aromatic Polyester Polymerization->Polymer Acetic Acid byproduct

Fig 1. Workflow for Aromatic Polyester Synthesis.

Section 3: Proposed Application in Metal-Organic Frameworks (MOFs)

The presence of both a carboxylate and a hydroxyl group on this compound makes it an intriguing, yet underexplored, linker for the synthesis of MOFs. Both groups can coordinate to metal centers, potentially leading to frameworks with complex topologies and functionalized pores. The protocol below is a proposed method, adapted from established procedures for the isomeric p-hydroxybenzoic acid.[5][6]

Protocol 3.1: Proposed Solvothermal Synthesis of a MOF

Causality Behind the Method: Solvothermal synthesis is a standard technique for MOF crystallization. The reaction is conducted in a sealed vessel at temperatures above the solvent's boiling point, creating high autogenous pressure. This condition facilitates the dissolution of precursors and promotes the slow, ordered crystal growth necessary for forming a well-defined framework.[5] Dimethylformamide (DMF) is a common solvent as it has a high boiling point and is an effective solvent for both the organic linker and metal salts.

Materials:

  • This compound (linker)

  • A metal salt, e.g., Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) or Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)[5]

  • N,N-Dimethylformamide (DMF)

Equipment:

  • Small glass vials or Teflon-lined autoclave

  • Programmable laboratory oven

Procedure:

  • In a small glass vial, dissolve this compound (1 mmol) and the chosen metal acetate salt (1 mmol) in DMF (12 mL).[5]

  • Seal the vial tightly. Safety Note: Ensure the vessel is designed to withstand the expected pressure at the reaction temperature.

  • Place the sealed vial in a programmable oven and heat to 140 °C for 24 hours.[5]

  • After 24 hours, cool the oven slowly to room temperature (e.g., over 12-24 hours). Slow cooling is critical for obtaining high-quality single crystals.

  • Collect the resulting crystalline product by filtration, wash with fresh DMF, and dry.

Self-Validation:

  • Powder X-ray Diffraction (PXRD): Compare the experimental PXRD pattern of the bulk material to a simulated pattern (if a single crystal structure is obtained) to confirm phase purity.

  • Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals are formed, SCXRD is the definitive method to determine the 3D structure, connectivity, and porosity of the new MOF.

  • TGA: Assess the thermal stability of the framework and identify the temperature at which coordinated solvent molecules are lost and the framework decomposes.

MOF_Synthesis_Workflow Linker This compound Mix Mix & Seal in Vial Linker->Mix Metal Metal Salt (e.g., Co(OAc)₂) Metal->Mix Solvent DMF Solvent Solvent->Mix Reaction Solvothermal Reaction (140 °C, 24h) Mix->Reaction Cooling Slow Cooling Reaction->Cooling Product MOF Crystals Cooling->Product

Fig 2. Proposed Workflow for MOF Synthesis.

References

  • PubChem. (n.d.). 4'-Hydroxy-3-phenoxybenzoic acid. National Center for Biotechnology Information.
  • Abreu, A. S., et al. (2015). Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. ResearchGate.
  • Kricheldorf, H. R., Döring, V., & Schwarz, G. (1993). New polymer syntheses. LXVI. Copolyester of 4‐hydroxybenzoic acid and 3‐(4'‐hydroxyphenoxy)benzoic acid or 4‐(3'‐hydroxyphenoxy)benzoic acid. Journal of Polymer Science Part A: Polymer Chemistry, 31(12), 3021-3030.
  • Zolotukhin, M. G., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. National Institutes of Health.
  • Gong, Y., et al. (2015). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 5(1), 37895-37901.
  • PubChem. (n.d.). 4-(3-Hydroxyphenoxy)benzoic acid. National Center for Biotechnology Information.
  • Pearl, I. A. (1955). Protocatechuic Acid. Organic Syntheses, 35, 91.
  • Google Patents. (n.d.). WO2011004164A2 - Method for preparing poly (ether ketone ketones).
  • Gong, Y., et al. (2015). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Publishing.
  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with piperazine amine.
  • ResearchGate. (n.d.). Preparation and characterization of poly(ether ether ketone) derivatives.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • ResearchGate. (n.d.). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.
  • PrepChem.com. (n.d.). B. Preparation of this compound.
  • ResearchGate. (n.d.). ChemInform Abstract: Diaryl Ether Formation in the Synthesis of Natural Products.

Sources

Application Notes and Protocols for 3-(4-Hydroxyphenoxy)benzoic Acid in Advanced Optoelectronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the niche applications of 3-(4-Hydroxyphenoxy)benzoic acid . While direct, active optoelectronic applications of the monomer are not extensively documented, its true potential lies in its role as a sophisticated building block for high-performance polymers, such as poly(ether-imide)s (PEIs) and aromatic polyesters. These polymers exhibit exceptional thermal stability, mechanical robustness, and solubility, making them prime candidates for passive, yet critical, roles in optoelectronic devices. This guide will detail the synthesis of such polymers and propose protocols for their integration as substrates, encapsulants, and dielectric layers in next-generation flexible and transparent electronics.

Introduction: The Strategic Value of this compound in Polymer Synthesis

This compound is a bifunctional monomer possessing a carboxylic acid and a hydroxyl group, bridged by a flexible ether linkage. This unique structure imparts a combination of rigidity from the aromatic rings and flexibility from the ether bond to the resulting polymer backbone. While not intrinsically photoactive or semiconducting, its incorporation into polymer chains yields materials with properties highly desirable for the demanding environments of optoelectronic device fabrication and operation.

The primary application focus for polymers derived from this monomer is in passive components where durability, processability, and optical clarity are paramount. The inherent properties of these polymers can lead to advancements in:

  • Flexible Substrates: Offering a thermally stable and mechanically resilient alternative to conventional plastic substrates for flexible displays and solar cells.

  • Encapsulation Layers: Protecting sensitive organic electronic materials from moisture and oxygen degradation, thereby extending device lifetime.

  • High-Temperature Dielectrics: Providing electrical insulation in high-power or high-temperature electronic components.

Synthesis of High-Performance Polymers

The synthesis of polymers from this compound typically involves polycondensation reactions. Below are generalized protocols for the synthesis of aromatic polyesters and as a component in poly(ether-imide)s.

Protocol: Synthesis of Aromatic Copolyesters

This protocol describes the synthesis of a wholly aromatic copolyester, a class of materials known for their high thermal stability.[1]

Objective: To synthesize a copolyester via melt polycondensation of the acetoxy derivatives of 3-hydroxybenzoic acid (3HBA) and a structural analog, 4'-hydroxybiphenyl-3-carboxylic acid (3HBCA), which shares a similar m-substituted bifunctional nature with this compound.

Materials:

  • 3-hydroxybenzoic acid (3HBA)

  • 4'-hydroxybiphenyl-3-carboxylic acid (3HBCA) (as a representative comonomer)

  • Acetic anhydride

  • Magnesium (Mg) turnings (catalyst)

  • Nitrogen gas (inert atmosphere)

  • Vacuum pump

Procedure:

  • Acetylation of Monomers: A mixture of 3HBCA and 3HBA is refluxed with acetic anhydride to convert the hydroxyl groups to acetoxy groups. This step is crucial for preventing side reactions and controlling the polymerization.

  • Melt Polycondensation:

    • The acetoxy-derivatized monomers are loaded into a 3-neck round-bottom flask equipped with a mechanical stirrer, an inert gas inlet, and a vacuum outlet.

    • The flask is purged with nitrogen three times to establish an inert atmosphere.

    • The flask is then immersed in a preheated metal bath at 270 °C under a slow flow of nitrogen.

    • A small piece of Mg catalyst (1-3 mg) is added to the flask.

    • After 30 minutes of stirring, a vacuum (<1 mm Torr) is applied.

    • The reaction is allowed to proceed for 60-90 minutes, during which the viscosity of the mixture will increase significantly. The reaction is complete when the polymer begins to climb the stirrer shaft.

  • Isolation and Purification: The resulting copolyester is cooled, solidified, and then purified by dissolving in a suitable solvent and precipitating into a non-solvent.

Expected Outcome: A high-molecular-weight aromatic copolyester with excellent thermal stability (decomposition temperatures typically above 450 °C).[1]

Conceptual Application in Poly(ether-imide) Synthesis

This compound can be chemically modified to serve as a precursor for dianhydride or diamine monomers, which are the fundamental building blocks of poly(ether-imide)s (PEIs). PEIs are renowned for their outstanding thermal stability, mechanical strength, and chemical resistance.[2] Soluble PEIs can be synthesized by introducing flexible ether linkages and bulky side groups to disrupt chain packing, enhancing their processability for applications in microelectronics.[3]

Application in Flexible Optoelectronics: High-Performance Substrates

Polymers derived from this compound are excellent candidates for flexible substrates in optoelectronic devices due to their high glass transition temperatures (Tg) and mechanical integrity.

Protocol: Fabrication of a Polymer Substrate for a Flexible OLED

Objective: To prepare a thin, flexible, and transparent substrate from a synthesized aromatic polyester or poly(ether-imide).

Materials:

  • Synthesized polymer (e.g., aromatic copolyester from section 2.1)

  • Suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF))

  • Glass substrate (for casting)

  • Spin coater

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve the synthesized polymer in a suitable solvent to form a viscous solution (e.g., 10-20 wt%).

  • Film Casting:

    • Place a clean glass substrate on the spin coater.

    • Dispense the polymer solution onto the center of the substrate.

    • Spin coat at a speed of 500-2000 rpm for 30-60 seconds to achieve the desired thickness.

  • Solvent Removal and Curing:

    • Transfer the coated substrate to a vacuum oven.

    • Gradually increase the temperature to just above the boiling point of the solvent to slowly remove it without creating bubbles or defects in the film.

    • Further, heat the film to a temperature below the polymer's Tg to anneal the film and relieve internal stresses.

  • Substrate Detachment: Carefully detach the polymer film from the glass substrate.

Workflow for Polymer Substrate Fabrication:

cluster_0 Polymer Synthesis cluster_1 Substrate Fabrication Monomer Monomer Polycondensation Polycondensation Monomer->Polycondensation Heat, Catalyst Polymer Polymer Polycondensation->Polymer Dissolution Dissolution Polymer->Dissolution Solvent Spin Coating Spin Coating Dissolution->Spin Coating On Glass Curing Curing Spin Coating->Curing Vacuum Oven Detachment Detachment Curing->Detachment Flexible Substrate Flexible Substrate Flexible Substrate Device Fabrication Device Fabrication Flexible Substrate->Device Fabrication e.g., OLED Deposition

Caption: Workflow for fabricating a flexible polymer substrate.

Application as Encapsulation Layers for Enhanced Device Lifetime

The low permeability to gases and moisture of aromatic polyesters and polyimides makes them suitable for encapsulating sensitive organic electronic devices.

Protocol: Thin-Film Encapsulation of an Organic Photovoltaic (OPV) Cell

Objective: To deposit a protective encapsulation layer on top of a fabricated OPV device.

Materials:

  • Synthesized polymer solution (as prepared in section 3.1)

  • Fabricated OPV device

  • Spin coater

  • Vacuum oven or glovebox with integrated thermal processing

Procedure:

  • Device Preparation: The completed OPV device is placed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Encapsulation Layer Deposition:

    • The polymer solution is carefully dispensed onto the top electrode of the OPV device.

    • The device is spin-coated at a low speed (e.g., 500-1000 rpm) to form a uniform protective layer. The solvent used should be orthogonal to the underlying device layers to prevent damage.

  • Curing: The encapsulated device is cured in a vacuum oven at a temperature compatible with the thermal stability of the OPV materials to remove the solvent and form a dense barrier film.

Application as Dielectric Layers in Organic Field-Effect Transistors (OFETs)

The excellent electrical insulating properties of PEIs make them suitable for use as gate dielectric layers in OFETs.[4] A low dielectric constant is often desirable to reduce parasitic capacitance and improve device switching speeds.

Protocol: Fabrication of a Gate Dielectric Layer for an OFET

Objective: To deposit a thin, uniform, and pinhole-free dielectric layer of a synthesized polymer.

Materials:

  • Synthesized polymer solution

  • Substrate with a pre-patterned gate electrode (e.g., doped silicon with a native oxide layer, or glass with a patterned metal gate)

  • Spin coater

  • Vacuum oven

Procedure:

  • Substrate Cleaning: The substrate with the gate electrode is thoroughly cleaned to ensure good adhesion of the polymer film.

  • Dielectric Layer Deposition: The polymer solution is spin-coated onto the substrate, covering the gate electrode.

  • Curing: The film is cured in a vacuum oven to remove the solvent and form a stable dielectric layer. The curing temperature and time will depend on the specific polymer and solvent used.

  • Characterization: The thickness and dielectric properties (dielectric constant, breakdown voltage) of the polymer film should be characterized before proceeding with the deposition of the semiconductor and source/drain electrodes.

Logical Relationship for Polymer Application in OFETs:

Monomer 3-(4-Hydroxyphenoxy) benzoic acid Polymer High-Performance Polymer (e.g., PEI) Monomer->Polymer Polycondensation Properties High Thermal Stability Good Solubility Electrical Insulation Polymer->Properties Application Gate Dielectric Layer in OFET Properties->Application Enables

Caption: Rationale for using derived polymers as OFET dielectrics.

Quantitative Data Summary

The following table summarizes typical properties of high-performance polymers conceptually similar to those that can be synthesized from this compound and its derivatives.

PropertyTypical Value Range for Aromatic Polyesters/PEIsSignificance in Optoelectronics
Glass Transition Temperature (Tg) 180 - 270 °C[1][5]High processing temperatures, thermal stability during operation.
Decomposition Temperature (Td) > 450 °C[1]Long-term device stability under thermal stress.
Tensile Strength 70 - 141 MPa[3][6]Mechanical robustness for flexible devices.
Elongation at Break 8 - 37 %[6]Flexibility and durability.
Dielectric Constant (at 10 kHz) 3.41 - 3.93[4]Suitability as an insulating layer in electronic components.

Conclusion and Future Outlook

This compound is a valuable monomer for the synthesis of high-performance polymers with significant potential in the field of optoelectronics. While not a direct contributor to the active optoelectronic properties of a device, the polymers derived from it can form the backbone of robust, flexible, and transparent components. The protocols and application notes provided herein offer a foundational framework for researchers to explore the use of these materials as advanced substrates, encapsulants, and dielectric layers. Future research should focus on the precise characterization of the optical and electrical properties of polymers synthesized directly from this compound to further validate and expand upon these proposed niche applications.

References

  • Thermal and electrical properties of some hydroxy-containing imide type polymers. (n.d.).
  • The Synthesis and Characteristic of A New Soluble Polyimides. (2007). In Polyimides and Aromatic Polymers: Recent Advances 2007.
  • Synthesis and Properties of Soluble Aromatic Polyimides from 2,2'-Bis(3,4-dicarboxyphenoxy)-1,1'-binaphthyl Dianhydride. (1998). Journal of Polymer Science Part A: Polymer Chemistry, 36(10), 1685-1692.
  • Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. (2022). Polymers, 14(19), 4153. [Link]
  • Polymers for Flexible Electronics. (n.d.).
  • Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization. (2023). Polymers, 15(22), 4443. [Link]
  • Light-Color Soluble Polyimides Based on α,α′-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1,3-diisopropylbenzene and Aromatic Dianhydrides. (2010). Journal of Polymer Science Part A: Polymer Chemistry, 48(2), 375-386.
  • Organic light-emitting devices based on conducting polymer treated with benzoic acid. (2021). Scientific Reports, 11(1), 3939. [Link]
  • Poly(ether imide)s: Synthesis and Properties. (2023). Murray State's Digital Commons.
  • Properties and Applications of Conjugated Polymers for Flexible Electronics: Current Trends and Perspectives. (2023). In Conjugated Polymers for Next-Generation Applications, Volume 1: Synthesis and Properties. Taylor & Francis.
  • Electrical Properties of Polyetherimide-Based Nanocomposites Filled with Reduced Graphene Oxide and Graphene Oxide-Barium Titanate-Based Hybrid Nanoparticles. (2022). Polymers, 14(13), 2697. [Link]
  • Mixed-host-emitting layer for high-efficiency organic light-emitting diodes. (2015). Journal of the Korean Physical Society, 67(9), 1545-1548.
  • Heating Effects on Structural and Electrical Properties of Polyetherimide. (2010). American Journal of Engineering and Applied Sciences, 3(1), 12-17.
  • New boomerang-shaped host materials for phosphorescent organic light-emitting diodes. (2022). Synthetic Metals, 291, 117185.
  • The effects of chemical structure on the dielectric properties of polyetherimide and nanocomposites. (2008). Journal of Applied Polymer Science, 108(4), 2348-2354.
  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). Polymers, 15(9), 2139. [Link]
  • A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (2023).
  • Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervapor
  • Electrochromic Polymers Based on 1,4-Bis((9H-carbazol-9-yl)methyl)benzene and 3,4-Ethylenedioxythiophene Derivatives as Promising Electrodes for Flexible Electrochromic Devices. (2022). Polymers, 14(9), 1888. [Link]
  • Architectures and Applications of BODIPY-Based Conjugated Polymers. (2021). Polymers, 13(16), 2769. [Link]

Sources

Application Notes and Protocols for 3-(4-Hydroxyphenoxy)benzoic Acid-Based Polymers in Advanced Membrane Technologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-(4-Hydroxyphenoxy)benzoic Acid in High-Performance Polymers

In the pursuit of advanced materials for demanding separation applications, the molecular architecture of the constituent polymers is paramount. This compound (HPBA) emerges as a monomer of significant interest for the synthesis of high-performance polymers, particularly for membrane technologies. Its unique structure, featuring a phenoxy ether linkage, imparts a favorable combination of rigidity and controlled flexibility to the polymer backbone. This molecular design contributes to polymers with exceptional thermal stability, robust mechanical properties, and excellent chemical resistance, all of which are critical attributes for membranes operating in harsh environments.

The incorporation of HPBA into polymer structures, such as poly(aryl ether ketones) (PAEKs), allows for the fine-tuning of material properties. The ether linkage enhances solubility and processability, facilitating the fabrication of uniform and defect-free membranes. Furthermore, the presence of the carboxylic acid group in the unreacted monomer, or the potential for post-polymerization modification of the polymer backbone, opens avenues for introducing functional groups. This is particularly advantageous for applications like proton exchange membranes in fuel cells, where sulfonic acid groups are introduced to facilitate proton transport.

This comprehensive guide provides detailed protocols for the synthesis of a novel copoly(aryl ether ketone) incorporating this compound, the fabrication of a membrane from this polymer, and its subsequent functionalization for enhanced performance in specific applications.

PART 1: Synthesis of a Copoly(aryl ether ketone) Incorporating this compound

This protocol details the synthesis of a high-molecular-weight copoly(aryl ether ketone) via nucleophilic aromatic substitution polycondensation. The inclusion of this compound introduces a kink in the polymer chain, which can disrupt crystallinity and enhance solubility, making it more amenable to membrane fabrication.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product HPBA This compound Polymer Copoly(aryl ether ketone) HPBA->Polymer Polycondensation DFBP 4,4'-Difluorobenzophenone DFBP->Polymer BPA Bisphenol A BPA->Polymer Solvent NMP/Toluene Base K₂CO₃ Temperature 160-200°C

Caption: Synthesis of a copoly(aryl ether ketone) via nucleophilic aromatic substitution.

Experimental Protocol: Polymer Synthesis

Materials:

  • This compound (HPBA)

  • 4,4'-Difluorobenzophenone

  • Bisphenol A

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

Procedure:

  • Reactor Setup: In a nitrogen-purged three-necked flask, add this compound, bisphenol A, and 4,4'-difluorobenzophenone in the desired molar ratio.

    • Rationale: The molar ratio of the monomers will determine the final properties of the copolymer. An excess of the difluoro monomer is often used to ensure high molecular weight.

  • Solvent Addition: Add NMP to dissolve the monomers, followed by the addition of toluene as an azeotropic agent.

    • Rationale: NMP is a polar aprotic solvent that facilitates the nucleophilic aromatic substitution reaction. Toluene forms an azeotrope with water, which will be generated during the reaction, allowing for its removal.

  • Base Addition: Add a slight excess of anhydrous potassium carbonate.

    • Rationale: Potassium carbonate acts as a weak base to deprotonate the hydroxyl groups of the phenolic monomers, forming the more nucleophilic phenoxide ions required for the reaction.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring to azeotropically remove water with toluene. This is collected in the Dean-Stark trap. Continue this process until no more water is collected.

    • Rationale: The removal of water is crucial as it can interfere with the polymerization reaction and prevent the attainment of high molecular weight.

  • Polymerization: After complete dehydration, remove the Dean-Stark trap and increase the temperature to 180-200°C to initiate polymerization. The reaction is continued for several hours until a significant increase in viscosity is observed.

    • Rationale: Higher temperatures are required to drive the polymerization to completion. The increase in viscosity is an indicator of polymer chain growth.

  • Precipitation and Purification: Cool the viscous polymer solution and precipitate it by slowly pouring it into a stirred excess of methanol. The fibrous polymer precipitate is then collected by filtration.

    • Rationale: Methanol is a non-solvent for the polymer, causing it to precipitate out of the solution.

  • Washing: Wash the polymer repeatedly with hot deionized water to remove any inorganic salts and residual solvent, followed by a final wash with methanol.

    • Rationale: Thorough washing is essential to obtain a pure polymer, which is critical for good membrane performance.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization

The synthesized polymer should be characterized to confirm its structure and properties.

PropertyCharacterization TechniqueExpected Outcome
Chemical Structure FTIR, ¹H NMRConfirmation of ether linkages and ketone groups. Presence of characteristic peaks for the HPBA monomer unit.
Molecular Weight Gel Permeation Chromatography (GPC)High number-average molecular weight (Mn) and a polydispersity index (PDI) indicative of a successful polymerization.
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature (typically > 450°C), indicating excellent thermal stability.
Glass Transition Differential Scanning Calorimetry (DSC)A high glass transition temperature (Tg), reflecting the rigidity of the polymer backbone.

PART 2: Fabrication of Asymmetric Membranes via Non-Solvent Induced Phase Separation (NIPS)

The NIPS process is a versatile and widely used method for preparing asymmetric membranes with a dense selective top layer and a porous sub-support structure.

Workflow for Membrane Fabrication

G A Polymer Dissolution (Casting Solution Preparation) B Casting of Polymer Solution (Thin Film Formation) A->B C Immersion in Coagulation Bath (Phase Inversion) B->C D Solvent-Nonsolvent Exchange C->D E Membrane Formation (Solidification) D->E F Post-Treatment (Washing and Annealing) E->F

Caption: Non-Solvent Induced Phase Separation (NIPS) workflow for membrane fabrication.

Experimental Protocol: Membrane Fabrication

Materials:

  • Synthesized copoly(aryl ether ketone)

  • N-Methyl-2-pyrrolidone (NMP) or other suitable solvent (e.g., Dimethylformamide - DMF)

  • Deionized water (as the non-solvent/coagulant)

Equipment:

  • Glass plates

  • Casting knife with adjustable gate height

  • Coagulation bath (a shallow tray filled with deionized water)

  • Membrane holder for storage

Procedure:

  • Casting Solution Preparation: Dissolve a specific concentration (e.g., 15-25 wt%) of the dried copoly(aryl ether ketone) in NMP. Stir the solution at a slightly elevated temperature (e.g., 60°C) until a homogeneous and viscous solution is obtained.

    • Rationale: The polymer concentration in the casting solution is a critical parameter that influences the final membrane morphology and performance. Higher concentrations generally lead to denser membranes.

  • Degassing: Allow the solution to stand to remove any air bubbles, or degas under vacuum.

    • Rationale: Air bubbles in the casting solution can lead to defects in the final membrane.

  • Casting: Pour the polymer solution onto a clean, dry glass plate. Use a casting knife to spread the solution into a thin film of uniform thickness.

    • Rationale: The thickness of the cast film will affect the membrane's flux and rejection properties.

  • Immersion: Immediately and smoothly immerse the glass plate with the cast film into a coagulation bath containing deionized water at a controlled temperature (e.g., room temperature).

    • Rationale: The rapid exchange between the solvent (NMP) and non-solvent (water) induces the phase separation of the polymer, leading to the formation of the porous structure.

  • Membrane Formation: The membrane will precipitate and detach from the glass plate. Keep the membrane in the coagulation bath for a sufficient time to ensure complete phase inversion.

  • Washing and Storage: Transfer the formed membrane to a fresh deionized water bath to wash out any residual solvent. Store the membrane in deionized water to prevent pore collapse.

PART 3: Post-Modification - Sulfonation for Proton Exchange Membrane Applications

For applications such as proton exchange membrane fuel cells (PEMFCs), the membrane needs to be rendered proton-conductive. This is typically achieved by introducing sulfonic acid (-SO₃H) groups onto the polymer backbone.

Reaction Scheme: Sulfonation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Polymer Copoly(aryl ether ketone) Membrane SulfonatedPolymer Sulfonated Copoly(aryl ether ketone) Membrane (S-PAEK) Polymer->SulfonatedPolymer Electrophilic Aromatic Substitution SulfonatingAgent Concentrated H₂SO₄ SulfonatingAgent->SulfonatedPolymer Temperature Room Temperature Time Controlled Duration

Caption: Sulfonation of the copoly(aryl ether ketone) membrane.

Experimental Protocol: Sulfonation

Materials:

  • Fabricated copoly(aryl ether ketone) membrane

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ice bath

Equipment:

  • Glass petri dish

  • Tweezers

Procedure:

  • Membrane Pre-treatment: Immerse the prepared membrane in deionized water to ensure it is fully hydrated.

  • Sulfonation Reaction: Carefully immerse the hydrated membrane into a petri dish containing concentrated sulfuric acid at room temperature. The reaction time will determine the degree of sulfonation (DS).

    • Rationale: The sulfonic acid groups are introduced onto the aromatic rings of the polymer backbone through an electrophilic aromatic substitution reaction. The DS is a critical parameter that affects the membrane's proton conductivity, water uptake, and mechanical stability.

  • Quenching the Reaction: After the desired reaction time, carefully remove the membrane from the sulfuric acid using tweezers and immediately immerse it in a large volume of ice-cold deionized water to quench the reaction.

    • Rationale: Rapid quenching is necessary to stop the sulfonation reaction and prevent over-sulfonation, which can lead to excessive swelling and loss of mechanical integrity.

  • Washing: Wash the sulfonated membrane thoroughly with deionized water until the pH of the washing water becomes neutral. This removes any residual acid.

  • Storage: Store the sulfonated membrane in deionized water.

Performance Evaluation of Sulfonated Membranes

The performance of the sulfonated membranes should be evaluated for their suitability in fuel cell applications.

Performance MetricMeasurement TechniqueDesired Outcome
Degree of Sulfonation (DS) Titration or ¹H NMRA controlled DS that balances proton conductivity and mechanical stability.
Ion Exchange Capacity (IEC) TitrationA higher IEC generally leads to higher proton conductivity.
Water Uptake and Swelling Ratio Gravimetric analysisModerate water uptake is necessary for proton conduction, but excessive swelling can compromise mechanical stability.
Proton Conductivity Electrochemical Impedance Spectroscopy (EIS)High proton conductivity, especially under various temperature and humidity conditions.
Mechanical Properties Tensile testingSufficient tensile strength and elongation at break to withstand the stresses in a fuel cell assembly.

Conclusion

The use of this compound as a comonomer in the synthesis of poly(aryl ether ketones) offers a strategic approach to developing advanced materials for membrane applications. The protocols detailed in this guide provide a comprehensive framework for researchers and scientists to synthesize these novel polymers, fabricate them into high-performance membranes, and functionalize them for specific, demanding applications. The inherent properties of HPBA-based polymers, combined with the ability to tailor their functionality, make them promising candidates for next-generation separation technologies.

References

  • Recent Progress in the Development of Composite Membranes Based on Polybenzimidazole for High Temperature Proton Exchange Membrane (PEM)
  • Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. (URL: [Link])
  • 4'-Hydroxy-3-phenoxybenzoic acid | C13H10O4 | CID 161852. (URL: [Link])
  • 4-(3-Hydroxyphenoxy)benzoic acid | C13H10O4 | CID 615389. (URL: [Link])
  • Polymeric Membranes for Biomedical Applic
  • Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. (URL: [Link])
  • Polymers application in proton exchange membranes for fuel cells (PEMFCs). (URL: [Link])
  • Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervapor
  • Characterization, Performance, and Toxicological Assessment of Polysulfone-Sulfonated Polyether Ether Ketone Membranes for Water Separation Applic
  • PROTON CONNECTION ROUTE IN POLYMER MATRIX: A NEW GENERATION FOR MEMBRANE FUEL CELL. (URL: [Link])
  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (URL: [Link])
  • Operation of Hybrid Membranes for the Removal of Pharmaceuticals and Pollutants
  • High-Performance Porous Supports Based on Hydroxyl-Terminated Polysulfone and CO2/CO-Selective Composite Membranes. (URL: [Link])
  • Design and Synthesis of Cross-Linked Copolymer Membranes Based on Poly(benzoxazine)
  • Composite Poly (Aryl Ether Ketone)
  • Poly(ether ether ketone) Based Membrane. (URL: [Link])
  • Characterization, Performance, and Toxicological Assessment of Polysulfone-Sulfonated Polyether Ether Ketone Membranes for Water Separation Applic
  • Polybenzimidazole-Based Polymer Electrolyte Membranes for High-Temperature Fuel Cells: Current St
  • 4-(3-Hydroxyphenoxy)benzoic acid. (URL: [Link])

Application Notes and Protocols: Investigating the Liquid Crystalline Behavior of 3-(4-Hydroxyphenoxy)benzoic Acid Copolymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3-(4-Hydroxyphenoxy)benzoic Acid Copolymers

Thermotropic liquid crystalline polymers (LCPs) represent a frontier in materials science, offering a unique combination of processability and high performance.[1] These materials exhibit ordered, anisotropic melts, which can be readily processed into components with exceptional mechanical strength, thermal stability, and chemical resistance.[1] Wholly aromatic polyesters are a prominent class of LCPs, valued for their rigid molecular architecture that promotes the formation of liquid crystalline phases.[2]

The incorporation of "this compound" (HPBA) as a comonomer in aromatic polyesters is a strategic approach to tailor the properties of the resulting LCPs. The kinked structure of the meta-substituted benzene ring in HPBA disrupts the linearity of the polymer chain, which can effectively lower the melting point and broaden the temperature range of the liquid crystalline phase compared to more linear, rigid homopolymers.[2] This enhanced processability is crucial for applications in precision molding of electronic components, high-strength fibers, and advanced composites.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to synthesize and characterize the liquid crystalline behavior of copolymers incorporating this compound. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to ensure robust and reproducible results.

Part 1: Synthesis of this compound Copolymers via Melt Polycondensation

Melt polycondensation is the preferred method for synthesizing aromatic polyesters due to its efficiency and the high molecular weights achievable. The process typically involves the acetylation of the hydroxyl groups of the monomers, followed by a high-temperature, vacuum-driven condensation reaction that eliminates acetic acid.[3]

Causality Behind Experimental Choices:
  • Acetylation: The phenolic hydroxyl groups are not sufficiently reactive for direct esterification. Acetylation converts them into more reactive acetoxy groups, facilitating the polycondensation reaction.[3]

  • High Temperature and Vacuum: These conditions are necessary to drive the polymerization reaction to completion by efficiently removing the acetic acid byproduct. The removal of acetic acid shifts the reaction equilibrium towards the formation of high molecular weight polymer.

  • Catalyst: While often self-catalyzed by the acidic monomers, catalysts like antimony trioxide or tin salts can be used to accelerate the reaction rate. For the purpose of these protocols, we will proceed without an external catalyst to maintain polymer purity.

Experimental Workflow for Copolymer Synthesis

cluster_synthesis Copolymer Synthesis Workflow Monomers 1. Monomer Preparation - this compound - Comonomer (e.g., 4-Hydroxybenzoic acid) - Acetic Anhydride Acetylation 2. Acetylation - Reflux with excess acetic anhydride - Formation of acetoxy derivatives Monomers->Acetylation Polycondensation 3. Melt Polycondensation - Gradual heating under N2 - Application of vacuum - Removal of acetic acid Acetylation->Polycondensation Purification 4. Polymer Purification - Dissolution in suitable solvent - Precipitation in non-solvent - Washing and drying Polycondensation->Purification Characterization 5. Final Product - Purified Copolymer Purification->Characterization

Caption: Workflow for the synthesis of HPBA copolymers.

Protocol 1: Synthesis of a Copolymer of this compound and 4-Hydroxybenzoic Acid (70:30 molar ratio)

Materials:

  • This compound (HPBA)

  • 4-Hydroxybenzoic acid (HBA)

  • Acetic anhydride

  • Nitrogen gas (high purity)

  • Suitable solvent for purification (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane)

  • Non-solvent for precipitation (e.g., methanol)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a condenser and collection flask.

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Standard laboratory glassware

Procedure:

  • Monomer Acetylation:

    • In the three-necked flask, combine the desired molar quantities of HPBA and HBA.

    • Add a 10% molar excess of acetic anhydride.

    • Under a gentle flow of nitrogen, heat the mixture to reflux (approximately 140-150 °C) and maintain for 2-3 hours to ensure complete acetylation of the hydroxyl groups.

  • Melt Polycondensation:

    • Gradually increase the temperature of the reaction mixture to 250-280 °C over a period of 1-2 hours. Acetic acid will begin to distill off.

    • Once the distillation of acetic acid slows, gradually apply a vacuum (reducing the pressure to <1 mmHg) over 30-60 minutes.

    • Continue the reaction under high vacuum at 280-300 °C for 2-4 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases. The stirring torque can be monitored as an indicator of increasing viscosity.

  • Polymer Recovery and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The solid polymer can be recovered by carefully breaking the glass flask or by using a reactor designed for easy polymer removal.

    • Dissolve the crude polymer in a suitable solvent.

    • Precipitate the polymer by slowly adding the solution to a stirred non-solvent.

    • Collect the precipitated polymer by filtration, wash thoroughly with the non-solvent, and dry in a vacuum oven at 80-100 °C until a constant weight is achieved.

Part 2: Characterization of Liquid Crystalline Behavior

The thermotropic liquid crystalline behavior of the synthesized copolymers is primarily investigated using Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis

DSC is a fundamental technique for identifying the temperatures of phase transitions, such as the glass transition (Tg), crystallization (Tc), melting (Tm), and liquid crystal phase transitions.[4][5] The enthalpy changes associated with these transitions provide information about the degree of order in the different phases.

Experimental Workflow for DSC Analysis

cluster_dsc DSC Analysis Workflow Sample_Prep 1. Sample Preparation - Weigh 5-10 mg of dried polymer - Seal in an aluminum DSC pan Heating_Cycle1 2. First Heating Scan - Heat at a controlled rate (e.g., 10 °C/min) - Erase thermal history Sample_Prep->Heating_Cycle1 Cooling_Cycle 3. Cooling Scan - Cool at a controlled rate (e.g., 10 °C/min) - Observe liquid crystal phase formation Heating_Cycle1->Cooling_Cycle Heating_Cycle2 4. Second Heating Scan - Reheat at the same controlled rate - Observe transitions of the structured material Cooling_Cycle->Heating_Cycle2 Data_Analysis 5. Data Analysis - Determine Tg, Tc, Tm, and Tlc - Calculate enthalpy changes (ΔH) Heating_Cycle2->Data_Analysis

Caption: Workflow for DSC analysis of LCPs.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried copolymer into an aluminum DSC pan.

    • Hermetically seal the pan.

  • DSC Measurement:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • First Heating Scan: Heat the sample from room temperature to a temperature above the expected isotropic transition at a rate of 10 °C/min. This step is crucial for erasing the previous thermal history of the polymer.

    • Cooling Scan: Cool the sample from the isotropic state to below its glass transition temperature at a controlled rate of 10 °C/min.

    • Second Heating Scan: Reheat the sample at 10 °C/min to observe the thermal transitions of the material with a controlled thermal history.

Data Interpretation:

  • Glass Transition (Tg): A step-like change in the baseline of the DSC thermogram.

  • Melting (Tm) and Liquid Crystal Transitions (Tlc): Endothermic peaks on the heating scan. The transition from the crystalline or semi-crystalline state to the liquid crystalline phase, and from the liquid crystalline phase to the isotropic liquid, will appear as distinct peaks.[4]

  • Crystallization (Tc) and Liquid Crystal Phase Formation: Exothermic peaks on the cooling scan.

Expected Results for HPBA/HBA Copolymers:

PropertyExpected Observation
Glass Transition (Tg) A clear Tg will be observable, with its temperature dependent on the comonomer ratio.
Melting Transition (Tm) A broad endothermic peak, characteristic of semi-crystalline polymers.
LC to Isotropic (Ti) A sharp endothermic peak at a higher temperature than Tm, indicating the transition from the ordered liquid crystalline phase to the disordered isotropic melt.
Protocol 3: Polarized Optical Microscopy (POM) Analysis

POM is a powerful visualization technique used to identify liquid crystalline phases and observe their characteristic textures.[6][7] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. This results in interference patterns that are visible through a second polarizer (analyzer) oriented perpendicular to the first.

Procedure:

  • Sample Preparation:

    • Place a small amount of the copolymer on a clean glass microscope slide.

    • Cover with a glass coverslip.

    • Heat the slide on a hot stage to a temperature above the isotropic transition to allow the polymer to melt and form a thin film.

    • Shear the sample by gently moving the coverslip to induce alignment.

  • POM Observation:

    • Place the slide on the hot stage of the polarized light microscope.

    • Slowly cool the sample from the isotropic melt.

    • Observe the formation of birefringent textures as the material transitions into the liquid crystalline phase.

    • Note the temperatures at which texture changes occur and correlate them with the transitions observed by DSC.

Interpretation of Textures:

  • Nematic Phase: Characterized by thread-like (schlieren) or marbled textures. These textures arise from the presence of disclinations (defects) in the alignment of the liquid crystal director.[6]

  • Smectic Phase: Often exhibits fan-shaped or focal-conic textures, indicating a higher degree of positional order (layered structures) compared to the nematic phase.

Protocol 4: Wide-Angle X-ray Diffraction (WAXD) Analysis

WAXD provides information about the molecular packing and degree of order within the material.[8] It can distinguish between amorphous, crystalline, and liquid crystalline phases.

Procedure:

  • Sample Preparation:

    • A thin film or a small amount of powdered sample can be used. For oriented samples, a fiber can be drawn from the melt and mounted in the X-ray beam.[8]

    • The sample is mounted in the diffractometer.

  • WAXD Measurement:

    • The sample is irradiated with a monochromatic X-ray beam.

    • The scattered X-rays are detected as a function of the scattering angle (2θ).

    • For temperature-dependent studies, the sample can be mounted in a hot stage.

Interpretation of Diffraction Patterns:

  • Amorphous: A broad, diffuse halo.

  • Semi-crystalline: Sharp diffraction peaks superimposed on a broad amorphous halo.

  • Nematic Liquid Crystal: A broad, diffuse halo at wide angles (related to the average distance between polymer chains) and sometimes a diffuse inner ring at smaller angles if there is some short-range positional ordering.[8]

  • Smectic Liquid Crystal: One or more sharp, layer-line reflections at small angles, indicating a layered structure, in addition to the diffuse wide-angle scattering.

Part 3: Structure-Property Relationships

The liquid crystalline behavior of this compound copolymers is highly dependent on their molecular structure.

Influence of Comonomer Ratio:

  • Increasing HPBA content: The meta-linkage in HPBA introduces a kink in the polymer backbone. Increasing the concentration of HPBA will generally:

    • Decrease the melting temperature (Tm).

    • Lower the crystallinity.

    • Broaden the temperature range of the nematic liquid crystalline phase.[2]

  • Increasing rigid comonomer content (e.g., HBA): This will increase the rigidity and linearity of the polymer chain, leading to:

    • Higher melting temperatures.

    • Increased tendency to crystallize.

    • Potentially higher liquid crystal-to-isotropic transition temperatures.

Logical Relationship between Monomer Structure and LC Phase Behavior

cluster_structure_property Structure-Property Relationship Monomer_Structure Monomer Structure HPBA Increased HPBA Content (meta-linkage, kinked) Monomer_Structure->HPBA HBA Increased HBA Content (para-linkage, linear) Monomer_Structure->HBA Flexibility Increased Chain Flexibility Decreased Linearity HPBA->Flexibility Rigidity Increased Chain Rigidity Increased Linearity HBA->Rigidity Chain_Properties Polymer Chain Properties Lower_Tm Lower Melting Temperature (Tm) Flexibility->Lower_Tm Broader_LC_Range Broader Liquid Crystal Range Flexibility->Broader_LC_Range Higher_Tm Higher Melting Temperature (Tm) Rigidity->Higher_Tm Narrower_LC_Range Narrower Liquid Crystal Range Rigidity->Narrower_LC_Range LC_Properties Liquid Crystalline Properties

Caption: Influence of comonomer structure on LC properties.

Conclusion

The systematic investigation of this compound copolymers, following the detailed protocols outlined in these application notes, will enable researchers to gain a thorough understanding of their liquid crystalline behavior. By carefully controlling the synthesis and employing a multi-faceted characterization approach, the structure-property relationships of these advanced materials can be elucidated, paving the way for their application in innovative technologies.

References

  • Structural Analysis of Aromatic Liquid Crystalline Polyesters. MDPI.
  • X-Ray Diffraction Study of Thermotropic Liquid Crystalline Polyesters and Diester Model Compounds. DTIC.
  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Polymers.
  • Liquid Crystal Transitions. NETZSCH Analyzing & Testing.
  • Liquid Crystalline Aromatic Polyesters. ResearchGate.
  • Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press.
  • XRD Sample Preparation: Best Practices for Different Sample Forms. Drawell.
  • XRD Sample Preparation. Wix.com.
  • LIQUID CRYSTAL PHASES. University of Hamburg.
  • Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. AZoM.
  • 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.
  • X‐ray single‐crystal diffraction (XRD) spectra of liquid crystal polyester. ResearchGate.
  • Impact of Comonomer Chemistry on Phase Behavior of Polymerizable Lyotropic Ionic Liquid Crystals. Wiley Online Library.
  • X-Ray Diffraction Methods in Polymer Science. Google Books.
  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central.
  • Various techniques have been used to characterize liquid crystals. Semantic Scholar.
  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ResearchGate.
  • LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ACS Publications.
  • Enhancing the Properties of Liquid Crystal Polymers and Elastomers with Nano Magnetic Particles. MDPI.
  • Understanding Thermotropic Liquid Crystal Polymers: Properties and Applications. Specialty Chemicals.

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Application Notes and Protocols for the Synthesis of Flame-Retardant Materials Utilizing 3-(4-Hydroxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Innovating Inherent Flame Retardancy in High-Performance Polymers

For researchers, scientists, and professionals in drug development and materials science, the pursuit of novel molecules that can be integrated into polymeric structures to bestow specific functionalities is a constant endeavor. High-performance polymers, such as aromatic polyesters and polyamides, are prized for their exceptional thermal and mechanical properties. However, their inherent flammability often restricts their application in demanding environments where fire safety is paramount. The incorporation of flame-retardant moieties directly into the polymer backbone offers a superior alternative to additive flame retardants, which can suffer from issues like migration, leaching, and alteration of the polymer's mechanical properties.

This document provides a comprehensive guide to the synthesis and potential application of 3-(4-Hydroxyphenoxy)benzoic acid as a key monomer in the creation of inherently flame-retardant polymers. While the direct application of this specific monomer in flame-retardant materials is not yet widely documented in existing literature, its chemical structure, featuring stable ether linkages and reactive carboxylic acid and hydroxyl groups, makes it a promising candidate for the synthesis of thermally stable aromatic polymers.

Herein, we present a scientifically grounded, albeit prospective, approach. We will detail the synthesis of the monomer itself, followed by a protocol for its copolymerization with a phosphorus-containing comonomer to create an inherently flame-retardant aromatic polyester. This guide is designed to be a practical resource, providing not just step-by-step instructions, but also the underlying scientific rationale for the experimental choices, ensuring both trustworthiness and a foundation for further innovation.

Part 1: Synthesis of the Monomer - 3-(4'-Hydroxyphenoxy)benzoic Acid

The foundational step is the synthesis of the primary monomer. The following protocol is adapted from established chemical synthesis methodologies.[1]

Protocol 1: Synthesis of 3-(4'-Hydroxyphenoxy)benzoic Acid

Objective: To synthesize 3-(4'-Hydroxyphenoxy)benzoic acid from 3-(4'-methoxyphenoxy)benzoic acid via demethylation.

Materials:

  • 3-(4'-Methoxyphenoxy)benzoic acid

  • Acetic acid

  • 48% Hydrobromic acid (HBr)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

  • Activated carbon

  • Methanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Celite pad

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4'-methoxyphenoxy)benzoic acid (0.167 moles) in 200 ml of acetic acid. To this solution, add 150 ml of a 48% aqueous solution of hydrobromic acid.

  • Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 14.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, dilute it with 400 ml of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and wash it three times with 150 ml of saturated sodium chloride solution.

  • Drying and Evaporation: Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield a dark brown solid.

  • Decolorization: Dissolve the crude product in methanol and treat it with activated carbon to remove colored impurities. Filter the solution through a celite pad and evaporate the solvent.

  • Recrystallization: Recrystallize the product from a 1:1 mixture of acetic acid and water to obtain 3-(4'-hydroxyphenoxy)benzoic acid as tan crystals.[1]

Expected Outcome: The final product should be a crystalline solid with a melting point in the range of 163°C to 166°C.[1]

Diagram of Monomer Synthesis:

G 3-(4'-methoxyphenoxy)benzoic acid 3-(4'-methoxyphenoxy)benzoic acid Reaction Mixture Reaction Mixture 3-(4'-methoxyphenoxy)benzoic acid->Reaction Mixture Acetic Acid, 48% HBr Reflux (14.5h) Reflux (14.5h) Reaction Mixture->Reflux (14.5h) Heat Work-up Work-up Reflux (14.5h)->Work-up Cool, Add EtOAc Extraction Extraction Work-up->Extraction Wash with NaCl(aq) Drying & Evaporation Drying & Evaporation Extraction->Drying & Evaporation MgSO4 Decolorization Decolorization Drying & Evaporation->Decolorization Activated Carbon, Methanol Recrystallization Recrystallization Decolorization->Recrystallization Acetic Acid/Water 3-(4'-hydroxyphenoxy)benzoic acid 3-(4'-hydroxyphenoxy)benzoic acid Recrystallization->3-(4'-hydroxyphenoxy)benzoic acid

Caption: Workflow for the synthesis of 3-(4'-hydroxyphenoxy)benzoic acid.

Part 2: Synthesis of an Inherently Flame-Retardant Aromatic Copolyester

To impart flame retardancy, we propose the incorporation of a phosphorus-containing comonomer. A derivative of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) is an excellent candidate due to its proven efficacy in both the gas and condensed phases.[2] We will hypothetically use a DOPO-containing dicarboxylic acid, referred to here as "DOPO-dicarboxylic acid," in a polycondensation reaction.

Protocol 2: Synthesis of a Flame-Retardant Aromatic Copolyester

Objective: To synthesize a copolyester from 3-(4'-hydroxyphenoxy)benzoic acid, a diol, and a DOPO-containing dicarboxylic acid via melt polycondensation.

Materials:

  • 3-(4'-Hydroxyphenoxy)benzoic acid (Monomer A)

  • Aromatic diol (e.g., 4,4'-biphenol) (Monomer B)

  • DOPO-dicarboxylic acid (Flame-Retardant Monomer C)

  • Acetic anhydride

  • Antimony trioxide (Sb₂O₃) or other suitable catalyst

  • High-boiling point solvent (e.g., Therminol® 66)

Equipment:

  • Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Acetylation of Monomers: In the polymerization reactor, combine 3-(4'-hydroxyphenoxy)benzoic acid and 4,4'-biphenol. Add a slight excess of acetic anhydride. Heat the mixture to reflux for 3-4 hours under a nitrogen atmosphere to convert the hydroxyl groups to their acetate esters. This is a common practice in polyester synthesis to facilitate the polycondensation reaction.[3][4]

  • Monomer Addition and Catalyst: After the acetylation is complete, add the DOPO-dicarboxylic acid and the catalyst (e.g., antimony trioxide) to the reactor.

  • Polycondensation - Stage 1 (Melt Polycondensation): Gradually increase the temperature of the reaction mixture to 250-280°C under a slow stream of nitrogen. Acetic acid will be evolved and should be collected. The viscosity of the mixture will gradually increase. Maintain these conditions for 2-3 hours.

  • Polycondensation - Stage 2 (Vacuum Polycondensation): Apply a vacuum to the reactor (typically below 1 mmHg) while maintaining the temperature. This will help to remove the remaining acetic acid and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polymer. The reaction is typically continued until the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.

  • Polymer Isolation: Once the desired viscosity is reached, cool the reactor and extrude the molten polymer into a strand, which can then be pelletized.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of 1,2-dichlorobenzene and phenol) and precipitating it in a non-solvent like methanol.[3] The purified polymer should then be dried in a vacuum oven.

Diagram of Polymerization:

G cluster_0 Monomer Preparation cluster_1 Polycondensation Monomer A 3-(4'-hydroxyphenoxy)benzoic acid Acetylation Acetylation Monomer A->Acetylation Acetic Anhydride, Reflux Monomer B 4,4'-biphenol Monomer B->Acetylation Acetic Anhydride, Reflux Acetylated Monomers Acetylated Monomers Melt Polycondensation Melt Polycondensation Acetylated Monomers->Melt Polycondensation Add DOPO-dicarboxylic acid & Catalyst 250-280°C Vacuum Polycondensation Vacuum Polycondensation Melt Polycondensation->Vacuum Polycondensation <1 mmHg, 250-280°C Polymer Isolation Polymer Isolation Vacuum Polycondensation->Polymer Isolation Cool & Extrude Purification Purification Polymer Isolation->Purification Dissolve & Precipitate Flame-Retardant Copolyester Flame-Retardant Copolyester Purification->Flame-Retardant Copolyester

Caption: Workflow for the synthesis of the flame-retardant copolyester.

Part 3: Characterization and Performance Evaluation

A thorough characterization of the synthesized polymer is crucial to validate its structure and evaluate its properties.

Property Technique Purpose
Chemical Structure FTIR, ¹H NMR, ³¹P NMRTo confirm the successful incorporation of all monomers and the formation of ester linkages.
Molecular Weight Gel Permeation Chromatography (GPC)To determine the number-average and weight-average molecular weights and the polydispersity index.
Thermal Stability Thermogravimetric Analysis (TGA)To assess the onset of decomposition and the char yield at high temperatures.[5][6]
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)To determine the temperature at which the polymer transitions from a rigid to a rubbery state.[5]
Flame Retardancy Limiting Oxygen Index (LOI)To measure the minimum oxygen concentration required to support combustion.
Flame Retardancy UL-94 Vertical Burn TestTo classify the material's ability to self-extinguish after ignition.
Mechanical Properties Tensile TestingTo measure tensile strength, modulus, and elongation at break.[6]

Part 4: Proposed Flame-Retardant Mechanism

The flame-retardant properties of the proposed copolyester are attributed to the presence of the DOPO moiety, which acts through both gas-phase and condensed-phase mechanisms.

  • Gas-Phase Mechanism: Upon heating, the DOPO structure can release phosphorus-containing radicals into the gas phase. These radicals can interrupt the combustion cycle by scavenging high-energy H• and OH• radicals, effectively "poisoning" the flame.[2]

  • Condensed-Phase Mechanism: In the solid phase, the phosphorus-containing components can promote the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and preventing the release of flammable volatile compounds. The aromatic structure of the polymer backbone, including the phenoxy and benzoic acid moieties, would contribute to a high char yield.[5]

Diagram of Flame-Retardant Mechanism:

G cluster_0 Combustion Process cluster_1 Flame Retardant Action Heat Source Heat Source Polymer Polymer Heat Source->Polymer Decomposition Decomposition Polymer->Decomposition Flammable Gases Flammable Gases Decomposition->Flammable Gases Combustion in Gas Phase Combustion in Gas Phase Flammable Gases->Combustion in Gas Phase O₂ Combustion in Gas Phase->Heat Source Exothermic Reaction DOPO-containing Polymer DOPO-containing Polymer Gas Phase Action Gas Phase Action DOPO-containing Polymer->Gas Phase Action Heat Condensed Phase Action Condensed Phase Action DOPO-containing Polymer->Condensed Phase Action Heat Gas Phase Action->Combustion in Gas Phase Radical Trapping Condensed Phase Action->Polymer Char Formation (Barrier)

Caption: Proposed dual-action flame-retardant mechanism.

Conclusion

The use of this compound as a monomer for the synthesis of inherently flame-retardant aromatic polyesters presents a promising, albeit novel, avenue for the development of high-performance materials. The protocols and theoretical framework provided in this document offer a solid starting point for researchers to explore this innovative approach. The combination of a thermally stable aromatic backbone with a covalently bonded, phosphorus-containing flame retardant is a robust strategy for achieving superior fire safety without compromising the desirable properties of the base polymer. Further research and optimization of the presented methodologies are encouraged to fully realize the potential of this material system.

References

  • Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. MDPI.
  • Functional Aromatic Polyamides. PMC - PubMed Central.
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  • Flame retardancy of bio-based polyether-block-amide polymer (PEBAX). ResearchGate.
  • New polymer syntheses, 92. Biodegradable, thermotropic copolyesters derived from β‐(4‐hydroxyphenyl)propionic acid. Semantic Scholar.
  • Hyperbranched poly(phosphoester)s as flame retardants for technical and high performance polymers. RSC Publishing.
  • Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. PMC - NIH.
  • Flame retardant formulation. Google Patents.
  • Soluble, thermally stable, flame retardant quinoline-based poly(ester amide)s. ResearchGate.
  • Thermal properties of polyamides. ResearchGate.
  • Novel aromatic poly(ether ketone)s. Part 2.—Synthesis and thermal properties of poly(ether keto amide)s. Journal of Materials Chemistry (RSC Publishing).
  • flame retardant. Justia Patents.
  • Flame retardant polymer compositions. Google Patents.
  • Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. ResearchGate.
  • FLAME RETARDANT POLYMER COMPOSITION. European Patent Office.
  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. NIH.
  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. NIH.
  • Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with... ResearchGate.
  • Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. PrepChem.com.
  • Syntheses and properties of thermotropic copolyesters of p-hydroxybenzoic acid. Semantic Scholar.
  • Poly(ether ester amide)s for tissue engineering. PubMed.
  • Synthesis of a Phosphinated Acetoxybenzoic Acid and Its Application in Enhancing T-g and Flame Retardancy of Poly(ethylene terephthalate). ResearchGate.
  • (PDF) Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate.
  • Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. NIH.

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Application Notes & Protocols: Bio-based Polymers Derived from 3-(4-Hydroxyphenoxy)benzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Bio-Aromatic Polyesters

The pursuit of advanced biomaterials has led researchers to explore novel monomers that combine biocompatibility with robust physical properties. Aromatic polyesters, known for their high thermal stability and mechanical strength, are prime candidates for demanding applications, including drug delivery systems.[1] This document provides a comprehensive guide to the synthesis, characterization, and application of a promising class of bio-based polymers derived from 3-(4-Hydroxyphenoxy)benzoic acid (HPBA) and its analogues.

The unique structure of HPBA, featuring a flexible ether linkage between two aromatic rings, offers a strategic advantage over more rigid aromatic monomers like 4-hydroxybenzoic acid.[2] This ether bond imparts increased rotational freedom to the polymer backbone, which can lead to enhanced solubility, lower melting temperatures, and tunable degradation kinetics—all critical parameters for biomedical applications.[2][3] The ester linkages within the polymer backbone ensure its ultimate biodegradability via hydrolysis into biocompatible small molecules.[4][5]

These application notes are designed for researchers, polymer chemists, and drug development professionals. They provide not only step-by-step protocols but also the scientific rationale behind the methodologies, empowering users to adapt and innovate. We will proceed from the foundational synthesis of the monomer to its polymerization, in-depth characterization, and finally, its application in a representative drug delivery model.

Logical Workflow for Polymer Development and Application

The journey from a novel monomer to a functional biomaterial follows a structured path. The diagram below outlines the key stages described in these protocols, emphasizing the iterative nature of characterization and optimization required for developing a successful drug delivery vehicle.

G cluster_0 Phase 1: Material Synthesis cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Drug Delivery Application Monomer Monomer Synthesis (Protocol 1) Polymer Melt Polycondensation (Protocol 2) Monomer->Polymer Monomer Feedstock Structure Structural Verification (FTIR, NMR) Polymer->Structure Verify Structure MW Molecular Weight (GPC) Structure->MW Correlate Thermal Thermal Properties (DSC, TGA) MW->Thermal Correlate Encapsulation Nanoparticle Formulation (Protocol 3) Thermal->Encapsulation Processability Release In Vitro Drug Release (Protocol 4) Encapsulation->Release Test Efficacy Bio Biocompatibility Assay (Protocol 5) Encapsulation->Bio Test Safety

Caption: Overall workflow from monomer synthesis to biomedical application testing.

Part I: Monomer & Polymer Synthesis

Protocol 1: Synthesis of this compound Monomer

Rationale: The target monomer is not widely available commercially and must often be synthesized. A common and effective method is the demethylation of a methoxy-protected precursor. This protocol adapts a standard ether cleavage reaction using a strong acid like hydrobromic acid (HBr).

Materials:

  • 3-(4-Methoxyphenoxy)benzoic acid

  • Acetic Acid (Glacial)

  • Hydrobromic Acid (HBr), 48% aqueous solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (NaCl) solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Methanol

  • Activated Carbon

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-methoxyphenoxy)benzoic acid (e.g., 0.15 mol) in glacial acetic acid (e.g., 200 ml).

  • Acid Addition: Carefully add the 48% HBr solution (e.g., 150 ml) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen gas.

  • Reflux: Heat the reaction mixture to reflux (approximately 118-120°C) under a nitrogen atmosphere for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 400 ml).

  • Washing: Transfer the mixture to a separatory funnel and wash three times with a saturated NaCl solution (e.g., 3 x 150 ml) to remove the bulk of the acetic acid and HBr.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent using a rotary evaporator to yield the crude solid product.

  • Decolorization & Recrystallization: Dissolve the crude product in methanol and treat with a small amount of activated carbon. Heat briefly and filter through a pad of celite to remove the carbon. Evaporate the methanol. Recrystallize the resulting solid from a 1:1 mixture of acetic acid and water to yield pure 3-(4'-hydroxyphenoxy)benzoic acid as tan crystals.[6]

  • Verification: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and measure the melting point.

Protocol 2: Synthesis of Poly(ether-ester) via Melt Polycondensation

Rationale: Melt polycondensation is a robust, solvent-free method for synthesizing high molecular weight aromatic polyesters. The reaction proceeds in two stages. First, an in-situ acetylation of the phenolic hydroxyl group is performed using acetic anhydride. This creates a more reactive acetoxy intermediate. Second, at high temperatures and under vacuum, the acetoxy group reacts with the carboxylic acid group, eliminating acetic acid and driving the polymerization forward. A catalyst, such as magnesium, antimony trioxide, or a titanium-based compound, is used to accelerate the polycondensation reaction.[1][7][8]

G Monomer 3-(4-Acetoxyphenoxy) benzoic Acid (In-situ generated) Polymer Poly[3-(4-oxyphenoxy) benzoate] Monomer->Polymer Polycondensation (High T, Vacuum, Catalyst) Byproduct Acetic Acid (g) (Removed by vacuum) Monomer->Byproduct Elimination

Caption: Simplified melt polycondensation reaction of the acetylated monomer.

Materials:

  • This compound (HPBA) monomer (from Protocol 1)

  • Acetic Anhydride (≥98%)

  • Polycondensation catalyst (e.g., Magnesium turnings, Antimony(III) oxide)

  • High-temperature, high-vacuum reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

Procedure:

  • Monomer Acetylation (Stage 1):

    • Load the HPBA monomer and a 10-20 mol% excess of acetic anhydride into the reaction vessel.

    • Purge the vessel thoroughly with nitrogen.

    • Heat the mixture to reflux (around 140-150°C) with gentle stirring under a slow nitrogen flow for 2-3 hours. This step converts the phenolic -OH group to a more reactive -OCOCH₃ group.

  • Polycondensation (Stage 2):

    • Add the catalyst (e.g., a few milligrams of Mg) to the flask.[1]

    • Gradually increase the temperature to 250-270°C to distill off the excess acetic anhydride and the acetic acid formed during acetylation.

    • Once the distillation of acetic acid subsides, slowly apply a vacuum (<1 mmHg) over 30-60 minutes.

    • Continue stirring under high vacuum at 270-300°C. As the polycondensation proceeds, the viscosity of the melt will increase significantly. The polymer may begin to climb the stirrer shaft.[1]

    • Maintain these conditions for 60-120 minutes, or until the desired melt viscosity is achieved.

  • Polymer Recovery:

    • Release the vacuum with nitrogen gas and cool the reactor.

    • Once solidified, the polymer can be mechanically removed from the reactor. The polymer is often brittle at room temperature and can be ground into a powder for further analysis.

Part II: Polymer Characterization

A combination of analytical techniques is required to confirm the polymer's structure, molecular weight, and thermal properties, which are critical determinants of its performance as a biomaterial.[8]

Property Technique Purpose & Expected Insights
Chemical Structure FTIR, ¹H & ¹³C NMRFTIR: Confirmation of ester carbonyl (~1735 cm⁻¹) and ether (C-O-C, ~1240 cm⁻¹) linkages. Disappearance of broad -OH peak from the monomer. NMR: Verification of the polymer repeat unit structure and confirmation of high conversion. End-group analysis can provide an estimate of the number-average molecular weight (M_n).[1][9]
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n). A higher M_w generally corresponds to better mechanical properties.
Thermal Properties Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)DSC: Determines the glass transition temperature (T_g) and melting temperature (T_m). Wholly aromatic polyesters are often amorphous, showing only a T_g.[1] TGA: Measures thermal stability and decomposition temperature (T_d). A high T_d (>400°C) is expected, indicating a broad processing window.[1][9]
Representative Thermal and Molecular Weight Data

While data for this exact polymer is scarce, the following table presents data for copolyesters synthesized from a structurally similar isomer, 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA), and 3-hydroxybenzoic acid (3HBA). This illustrates how copolymerization can be used to tune polymer properties.[1][9]

Copolymer Composition (3HBCA:3HBA mol%)T_g (°C)T_d, 5% (°C)M_n ( g/mol ) (NMR)M_w ( g/mol ) (GPC)PDI (GPC)
0:100 (poly-3HBA)146>45011,00069,0006.3
20:80158>45014,00078,0005.6
40:60171>45018,00047,0002.6
60:40186>45020,00052,0002.6

Data adapted from Mikhaylov et al., Polymers, 2023.[1][9] This demonstrates that increasing the content of the more rigid biphenyl-containing monomer (3HBCA) systematically increases the glass transition temperature, a key strategy for tuning the material's properties.

Part III: Drug Delivery Application Protocols

The synthesized aromatic poly(ether-ester) is inherently hydrophobic, making it an excellent candidate for encapsulating and controlling the release of poorly water-soluble drugs. The following protocols outline the formulation of drug-loaded nanoparticles and subsequent in vitro testing.

Protocol 3: Drug Encapsulation via Emulsification-Solvent Evaporation

Rationale: This technique is a widely used, robust method for forming polymeric nanoparticles from pre-formed polymers. A solution of the polymer and a hydrophobic drug in a volatile organic solvent is emulsified in an aqueous phase containing a surfactant. The organic solvent is then evaporated, causing the polymer to precipitate and encapsulate the drug in a nanoparticle matrix.

G cluster_0 Step 1: Organic Phase cluster_1 Step 2: Emulsification cluster_2 Step 3: Nanoparticle Formation P Polymer Solvent Organic Solvent (e.g., Dichloromethane) D Drug Emulsion o/w Emulsion Solvent->Emulsion Add to Energy High-Speed Homogenization NP Drug-Loaded Nanoparticle Emulsion->NP Precipitation Surfactant Aqueous Surfactant (e.g., PVA) Evaporation Solvent Evaporation Wash Washing & Centrifugation NP->Wash Purification

Caption: Nanoparticle formation via the emulsification-solvent evaporation method.

Materials:

  • Synthesized Poly(ether-ester)

  • Model hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Dichloromethane (DCM) or other suitable volatile organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare Organic Phase: Dissolve a specific amount of the poly(ether-ester) (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in DCM (e.g., 5 mL).

  • Prepare Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 1% w/v in 20 mL deionized water).

  • Emulsification: Add the organic phase to the aqueous phase while stirring. Immediately homogenize the mixture at high speed (e.g., 15,000 rpm for 5 minutes) to form a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for several hours (or overnight) to allow the DCM to evaporate completely. As the solvent evaporates, the polymer solidifies, forming nanoparticles.

  • Collection and Washing: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes). Discard the supernatant, which contains residual PVA and non-encapsulated drug.

  • Purification: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any remaining surfactant.

  • Storage: Resuspend the final nanoparticle pellet in water or a suitable buffer and store at 4°C. A portion can be lyophilized for long-term storage and characterization (e.g., by SEM for morphology).

Protocol 4: In Vitro Drug Release Study

Rationale: This protocol measures the rate at which the encapsulated drug is released from the nanoparticles into a simulated physiological environment. A dialysis method is commonly employed, where the nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO). The bag is submerged in a release buffer, and the amount of drug that diffuses out of the bag into the buffer is quantified over time.

Materials:

  • Drug-loaded nanoparticle suspension (from Protocol 3)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (e.g., MWCO 10-14 kDa)

  • Shaking incubator or water bath set to 37°C

  • UV-Vis Spectrophotometer or HPLC for drug quantification

Procedure:

  • Preparation: Transfer a known volume (e.g., 2 mL) of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag. Securely close both ends of the bag.

  • Incubation: Place the dialysis bag into a larger container with a known volume of pre-warmed PBS (e.g., 50 mL). This external solution is the "release medium."

  • Sampling: Place the entire setup in a shaking incubator at 37°C. At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Maintain Sink Conditions: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS. This is crucial to maintain "sink conditions," ensuring that the drug concentration in the release medium does not become high enough to slow down the release rate.

  • Quantification: Analyze the concentration of the drug in the collected samples using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug encapsulated in the nanoparticles. Plot the cumulative release (%) versus time.

Protocol 5: Polymer Biocompatibility via MTT Assay

Rationale: Before a polymer can be used in drug development, its intrinsic cytotoxicity must be evaluated. The MTT assay is a standard colorimetric test for assessing cell metabolic activity and, by extension, cell viability. Extracts of the polymer are incubated with a cell line, and cell viability is measured. This protocol is based on the ISO 10993-5 standard for in vitro cytotoxicity testing.[10][11]

Materials:

  • Synthesized polymer

  • Mammalian cell line (e.g., L929 fibroblasts, HeLa cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Prepare Polymer Extracts:

    • Prepare the polymer material (e.g., as a film or powder) with a specific surface area-to-volume ratio as defined by ISO 10993-12.

    • Incubate the material in complete cell culture medium at 37°C for 24-72 hours to create a polymer "extract." A negative control (medium only) and a positive control (e.g., medium with a known cytotoxic agent) should be prepared in parallel.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to attach overnight.

  • Cell Exposure: Remove the old medium and replace it with the prepared polymer extracts (and control media). Incubate for 24 hours.

  • MTT Addition: Remove the extract medium. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals, producing a colored solution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Interpretation: Calculate the cell viability as a percentage relative to the negative control (untreated cells). According to ISO 10993-5, a reduction in cell viability below 70% is typically considered a cytotoxic effect.[11]

References

  • Standard Operating Procedure for Emulsification-Solvent Evaporation Technique in Nanoparticle Formulations. (2024).
  • Guan, J., Sacks, M. S., Beckman, E. J., & Wagner, W. R. (2004). Biodegradable poly(ether ester urethane)urea elastomers based on poly(ether ester) triblock copolymers and putrescine: synthesis, characterization and cytocompatibility.
  • D'Addio, S. M., & Prud'homme, R. K. (2017). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160219. [Link]
  • Senthilkumar, M., & Kannan, M. (2022).
  • Arora, D., & Sharma, A. (2020). Methods of synthesis, characterization and biomedical applications of biodegradable poly(ester amide)s- A review.
  • Mikhaylov, P. A., Zuev, K. V., & Kulichikhin, V. G. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers, 15(9), 2133. [Link]
  • MTT Cytotoxicity Study. (n.d.). NAMSA.[Link]
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  • Biocompatibility Test Methods. (n.d.). Pacific BioLabs.[Link]
  • Mikhaylov, P. A., et al. (2024). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. Polymers, 16(11), 1478. [Link]
  • Kimura, K., Kohama, S., & Yamashita, Y. (2003). Novel Direct Polycondensation of 4-Hydroxybenzoic Acid by Means of Reaction-Induced Crystallization of Oligomers under Nonstoichiometric Condition. Macromolecules, 36(15), 5575–5577. [Link]
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  • Sodupe-Ortega, E., et al. (2018). From Polyethylene to Polyester: Influence of Ester Groups on the Physical Properties. Macromolecules, 51(19), 7784–7793. [Link]
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  • Pang, B., et al. (2020). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Polymers, 12(12), 2959. [Link]
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-(4-Hydroxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to discovery is intrinsically linked to a deep responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(4-Hydroxyphenoxy)benzoic acid, ensuring the protection of personnel, facilities, and the environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste with confidence and precision.

Hazard Identification and Risk Assessment: Why Special Disposal is Necessary

This compound, while a valuable compound in research and development, is classified as a hazardous substance. Understanding its specific risks is the first step in appreciating the necessity of a dedicated disposal pathway.

Based on data for the compound and its close isomers, the primary hazards are:

  • Skin Irritation (H315): Can cause skin irritation upon contact.

  • Serious Eye Irritation (H319): Poses a risk of serious eye irritation or damage.[1]

  • Respiratory Irritation (H335): Inhalation of the dust may cause respiratory tract irritation.

These classifications necessitate that this compound be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the sanitary sewer or in regular solid waste streams.[2][3] Such improper disposal can harm aquatic ecosystems and interfere with wastewater treatment processes.[2]

Table 1: GHS Hazard Profile for this compound and Analogs

Hazard StatementGHS CodeClassificationPrimary Route of ExposureSource(s)
Causes skin irritationH315Skin Irritant, Cat. 2Dermal[1]
Causes serious eye irritationH319Eye Irritant, Cat. 2Ocular[1]
May cause respiratory irritationH335STOT SE, Cat. 3Inhalation

Note: STOT SE refers to Specific Target Organ Toxicity - Single Exposure.

The Regulatory Framework: Adherence to EPA and Institutional Policy

The disposal of laboratory waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Your institution's Environmental Health & Safety (EHS) office translates these federal and state regulations into actionable protocols for your specific workplace. Compliance is mandatory, and failure to adhere to these rules can lead to significant penalties.[1] The core principle is that hazardous waste must be managed from "cradle-to-grave," meaning its journey is tracked from generation in the lab to its final, safe disposal by a licensed facility.

Step-by-Step Disposal Protocol for this compound

This protocol ensures that all waste, from pure, unused product to contaminated labware, is handled safely and in compliance with regulations.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.

  • Hand Protection: Wear standard nitrile laboratory gloves. If handling larger quantities or during a spill cleanup, consider double-gloving.

  • Body Protection: A fully buttoned lab coat is required.

Step 2: Waste Segregation and Containerization Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Container: Use a chemically compatible, sealable container for solid waste. A high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid is ideal. The original product container can be used if it is in good condition.

  • Isolate the Waste Stream: This container should be designated only for this compound and chemically compatible (non-reactive) solids. Do not mix it with solvents, strong oxidizers, bases, or other incompatible waste streams.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, paper, or gloves, should also be placed in this designated solid waste container.

Step 3: Labeling the Hazardous Waste Container Accurate labeling is a cornerstone of regulatory compliance and safety.

  • Affix a "Hazardous Waste" Label: Your EHS office will provide official hazardous waste labels. This must be placed on the container as soon as the first particle of waste is added.

  • Complete All Fields: Fill out the label completely and legibly. This includes:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • The specific hazards (e.g., "Irritant").

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location (building and room number).

Step 4: Accumulation and Storage Waste must be stored safely in a designated laboratory area.

  • Satellite Accumulation Area (SAA): This is the designated area in your lab where hazardous waste is stored at or near the point of generation.

  • Secure Storage: The container must be kept securely closed at all times, except when you are actively adding waste.

  • Secondary Containment: It is best practice to place the waste container in a secondary bin or tray to contain any potential leaks.

Step 5: Arranging for Disposal Laboratory personnel are not responsible for the final transport and disposal.

  • Contact EHS: Once the waste container is full, or if the project it was used for is complete, contact your institution's EHS department to schedule a waste pickup.

  • Follow Institutional Procedures: Follow your EHS office's specific procedures for requesting a pickup, which may involve an online form or a phone call. Trained EHS professionals or licensed contractors will then collect the waste for final disposal at an approved treatment, storage, and disposal facility (TSDF). The universal precautionary statement for disposal is clear: "Dispose of contents/container to an approved waste disposal plant."[2][4]

Prohibited Disposal Methods

To ensure safety and compliance, the following actions are strictly forbidden:

  • DO NOT dispose of this compound down the drain.[2]

  • DO NOT place the chemical or its contaminated materials in the regular trash.

  • DO NOT mix this waste with incompatible chemicals, particularly strong oxidizing agents, bases, or solvents.

  • DO NOT attempt to neutralize the chemical for drain disposal. While neutralization is a valid procedure for simple inorganic acids and bases, the environmental impact of the resulting organic salt is unknown, making this practice unacceptable.

Emergency Procedures for Spills

In the event of a spill, your immediate actions should prioritize safety.

  • Alert Personnel: Notify everyone in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Assess the Spill: For a small spill of solid material, you may be able to clean it up yourself if you are trained and have a spill kit.

  • Cleanup:

    • Wear appropriate PPE (goggles, lab coat, double gloves).

    • Gently cover the spill with an absorbent material from your spill kit to prevent the dust from becoming airborne.

    • Carefully sweep the material into a designated waste container.

    • Wipe the area with a damp cloth and decontaminate the surface.

    • Place all cleanup materials into a hazardous waste bag or container, label it, and arrange for disposal via EHS.

  • Seek Assistance: For large spills or if you are ever in doubt, evacuate the area and contact your institution's EHS or emergency response team immediately.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing this compound waste from generation to disposal.

G cluster_prep Preparation & Identification cluster_action Action Protocol cluster_disposal Final Disposal A Generate Waste: This compound (solid or contaminated items) B Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant A->B C Decision: Treat as Hazardous Chemical Waste B->C D Select compatible, sealable container C->D Proceed with Protocol E Affix & Complete 'Hazardous Waste' Label D->E F Place waste in container. Segregate from incompatibles. E->F G Store in designated Satellite Accumulation Area (SAA). Keep container closed. F->G H Container Full or Project Complete? G->H H->G No I Contact EHS for Waste Pickup H->I Yes J EHS/Contractor Collects for Off-site Disposal I->J

Caption: Decision workflow for the compliant disposal of this compound.

References

Sources

Navigating the Safe Handling of 3-(4-Hydroxyphenoxy)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the meticulous handling of chemical compounds is paramount. This guide provides an in-depth operational plan for the safe management of 3-(4-Hydroxyphenoxy)benzoic acid (CAS No. 35065-12-4), a compound that, while integral to specific research pathways, necessitates a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document moves beyond a simple checklist, offering a procedural and educational framework grounded in established safety protocols and scientific causality.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of this compound, a thorough risk assessment is critical. Based on available safety data, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of exposure and concern are dermal contact, eye contact, and inhalation of the powdered form. The irritant nature of this aromatic carboxylic acid derivative stems from its potential to disrupt the normal physiological functions of the skin, eyes, and respiratory tract upon contact. The operational plan detailed below is designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory to prevent eye irritation from airborne particles.[1] In situations with a higher risk of dust generation, a face shield worn over safety goggles is recommended for full facial protection.[2]
Skin Protection A full-length, buttoned laboratory coat should be worn to protect the skin and personal clothing from accidental spills. Chemical-resistant gloves, such as nitrile, are required and should be inspected for any defects before use.[1] Gloves should be changed immediately if contamination is suspected.[3]
Respiratory Protection All handling of the solid compound should ideally take place within a certified chemical fume hood to minimize the inhalation of dust particles. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator appropriate for particulates is necessary.[2]
Footwear Fully enclosed shoes are required to protect the feet from potential spills.[4]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated and clearly labeled area, preferably within a chemical fume hood.

  • Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical. This minimizes movement and the potential for cross-contamination.

Handling the Compound

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Work Area in Fume Hood ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) prep_area->ppe materials 3. Gather All Necessary Equipment & Waste Containers ppe->materials weigh 4. Weigh Compound in Fume Hood materials->weigh dissolve 5. Prepare Solution or Transfer Compound weigh->dissolve decon 6. Decontaminate Work Surfaces & Equipment dissolve->decon waste 7. Dispose of Contaminated Waste in Labeled Container decon->waste doff_ppe 8. Doff PPE in Correct Order waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Post-Handling Procedures
  • Decontamination: Thoroughly clean any surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Disposal Plan: Responsible Chemical Waste Management

Proper disposal is a critical and regulated component of the chemical lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.

  • Container Management: The hazardous waste container should be kept closed when not in use and stored in a designated, secure area.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste.[3]

By integrating this comprehensive safety and logistical framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • Sigma-Aldrich.
  • PubChem. 4'-Hydroxy-3-phenoxybenzoic acid. [Link]
  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
  • EU Pollinator Hub. This compound. [Link]
  • PubChem. 4-(3-Hydroxyphenoxy)benzoic acid. [Link]
  • Thermo Fisher Scientific.
  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
  • University of Iowa Health Care. PPE Requirements Hazardous Drug Handling. [Link]
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.